cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl (3aS,6aR)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9+,10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYIUHWPQGIBSS-ULKQDVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863600-81-1 | |
| Record name | (3aR,5r,6aS)-tert-butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Synthesis of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: A Guide for Medicinal Chemists
Introduction: The Value of Conformational Constraint in Drug Design
In the landscape of modern drug discovery, the principle of conformational restriction has emerged as a powerful strategy for enhancing ligand-target interactions. By reducing the entropic penalty associated with binding, conformationally restricted scaffolds can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. Among these scaffolds, bicyclic diamines, such as cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, have garnered significant attention. Their rigid architecture pre-organizes functional groups in a defined three-dimensional space, facilitating optimal interactions with biological targets. This guide provides an in-depth technical overview of a reliable and scalable synthetic protocol for this compound, a key building block for novel therapeutics.
Retrosynthetic Analysis and Strategic Approach
The synthesis of the target diamine hinges on the stereocontrolled introduction of the C5-amino group on the hexahydro-cyclopenta[c]pyrrole core. A logical and field-proven approach involves a late-stage introduction of the amine functionality from a ketone precursor. This strategy allows for robust control over the cis stereochemistry. Our retrosynthetic blueprint is outlined below:
Caption: Retrosynthetic pathway for this compound.
This multi-step synthesis begins with the construction of the bicyclic ketone, a crucial intermediate that sets the stage for the stereoselective introduction of the amine.
Part 1: Synthesis of the Key Ketone Intermediate
A highly efficient and scalable synthesis of tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has been reported, providing a solid foundation for accessing the target amine.[1] This process involves the oxidative cleavage of a readily available isoindole derivative to a diacid, followed by a Dieckmann condensation to form the desired bicyclic ketone.
Experimental Protocol: Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate[2]
Step 1: Oxidative Cleavage of 2-(tert-Butoxycarbonyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole
-
To a stirred solution of 2-(tert-butoxycarbonyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole (1.0 eq) in a mixture of acetone and water (1:1) at 0 °C, add potassium permanganate (4.0 eq) portion-wise over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Wash the aqueous residue with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2 with 1N HCl and extract with ethyl acetate (3 x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diacid, which is used in the next step without further purification.
Step 2: Dieckmann Condensation
-
To a solution of the crude diacid (1.0 eq) in anhydrous toluene, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of water.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate as a white solid.
| Parameter | Value |
| Starting Material | 2-(tert-Butoxycarbonyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole |
| Key Reagents | Potassium permanganate, Sodium hydride |
| Overall Yield | High (scalable to kilogram quantities)[1] |
| Purification | Column Chromatography |
Part 2: Stereoselective Conversion to the cis-Amine
With the ketone intermediate in hand, the next critical phase is the stereoselective installation of the amino group. A common and reliable method to achieve the desired cis configuration is through the reduction of an azide intermediate. This involves the reduction of the ketone to the corresponding alcohol, conversion of the alcohol to an azide with inversion of stereochemistry, and subsequent reduction of the azide to the amine.
Experimental Workflow
Caption: Workflow for the conversion of the ketone to the final cis-amino product.
Detailed Protocol
Step 3: Reduction of the Ketone to the cis-Alcohol
-
To a solution of tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, (3aR,5S,6aS)-tert-butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, can often be used in the next step without further purification. The cis isomer is typically the major product of this reduction.
Step 4: Conversion of the Alcohol to the Azide (Mitsunobu-type reaction)
Causality: This step is crucial for establishing the final cis stereochemistry of the amino group relative to the ring fusion. The Mitsunobu reaction proceeds with inversion of configuration at the stereocenter bearing the hydroxyl group.
-
To a solution of the crude alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous toluene at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA) (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (3aR,5R,6aS)-5-azidohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate.
Step 5: Reduction of the Azide to the Amine
Trustworthiness: Catalytic hydrogenation is a clean, high-yielding, and reliable method for the reduction of azides to primary amines.[2][3][4]
-
To a solution of the azide (1.0 eq) in ethanol, add palladium on carbon (10 wt%, 0.1 eq).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite®, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, This compound , which can be further purified by crystallization or chromatography if necessary.
| Step | Key Reagents | Typical Yield | Key Transformation |
| Ketone Reduction | Sodium borohydride | >90% | Carbonyl to hydroxyl |
| Azide Formation | DPPA, DIAD/DEAD, PPh3 | 70-85% | Hydroxyl to azide (with inversion) |
| Azide Reduction | H₂, Pd/C | >95% | Azide to amine |
Conclusion
The synthetic route detailed in this guide provides a robust and scalable method for the preparation of this compound. By leveraging a well-established synthesis for the key ketone intermediate and employing a stereocontrolled sequence for the introduction of the amino group, researchers can confidently produce this valuable building block for their drug discovery programs. The principles of conformational restriction, exemplified by this molecule, continue to be a cornerstone of modern medicinal chemistry, enabling the design of next-generation therapeutics with enhanced efficacy and specificity.
References
-
Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., Tolmachev, A. A., & Komarov, I. V. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506–5568. [Link]
-
Bosch, I., Costa, A. M., Martín, M., Urpí, F., & Vilarrasa, J. (2000). Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate). Organic Letters, 2(3), 397–399. [Link]
-
Vasudevan, A., et al. (2014). An Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclo penta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate. ResearchGate. [Link]
-
Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297–368. [Link]
-
Montclair State University. (2017). and [3.2.1]-3-azabicyclic diamines. [Link]
-
Organic Chemistry Portal. Amine synthesis by azide reduction. [Link]
Sources
A Comprehensive Technical Guide to the Stereoselective Synthesis of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation, the demand for novel, conformationally rigid scaffolds is insatiable. These molecular frameworks serve as critical building blocks for PROTACs (Proteolysis Targeting Chimeras) and molecular glues, enabling precise pharmacological interventions. Among these, the cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole core has emerged as a valuable constituent, offering a defined three-dimensional vector for linker attachment and target engagement. This guide provides an in-depth, experience-driven exposition on a robust and stereoselective synthetic route to this key intermediate, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and strategic decisions that ensure a reliable and scalable outcome.
I. Strategic Overview: Navigating the Stereochemical Challenge
The paramount challenge in the synthesis of the target molecule, tert-butyl (3aR,5R,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, lies in the precise control of the relative stereochemistry across three stereocenters. Specifically, the cis-relationship between the bridgehead hydrogens (3aR and 6aS) and the cis-orientation of the C5-amino group relative to these hydrogens must be established with high fidelity.
Our synthetic strategy is predicated on a two-phase approach:
-
Construction of the Bicyclic Core: We will first assemble the rigid hexahydrocyclopenta[c]pyrrole framework with the desired cis-fused stereochemistry.
-
Diastereoselective Introduction of the Amine: Subsequently, we will introduce the amino functionality at the C5 position, controlling the stereochemical outcome to favor the desired cis-isomer.
This staged approach allows for the isolation and purification of a key bicyclic ketone intermediate, providing a strategic checkpoint to ensure material quality before proceeding to the crucial stereoselective reduction.
Figure 1: A high-level overview of the two-phased synthetic strategy.
II. Phase 1: Forging the cis-Fused Bicyclic Ketone
The cornerstone of this synthesis is the efficient and scalable preparation of the key intermediate, tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. A validated and robust process for this has been reported, which we will adopt and detail here for completeness.[1]
Causality of the Synthetic Route
The chosen pathway leverages an inexpensive potassium permanganate-mediated oxidative cleavage as a pivotal step, contributing to the overall cost-effectiveness and scalability of the process.[1] This method stands as a more practical alternative to other strategies such as the Pauson-Khand reaction, which often requires specialized equipment and more expensive catalysts.
Experimental Protocol: Synthesis of tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
A detailed, step-by-step protocol for the synthesis of this key ketone intermediate has been established and is suitable for kilogram-scale production.[1] The process begins with the transformation of an isoindole precursor to a diacid via oxidative cleavage. Subsequent steps lead to the formation of the desired bicyclic ketone. For the purpose of this guide, we will consider the ketone as our starting point for the novel aspects of the synthesis.
III. Phase 2: The Crux of the Matter - Diastereoselective Reductive Amination
With the cis-fused bicyclic ketone in hand, the critical transformation is the introduction of the C5-amino group with the correct cis-stereochemistry relative to the bridgehead protons. A direct reduction of the ketone to the corresponding alcohol followed by conversion to the amine often leads to mixtures of stereoisomers. Therefore, a more direct and stereocontrolled approach via reductive amination is the method of choice.
Expertise in Action: Understanding the Stereochemical Control
The stereochemical outcome of the reduction of bicyclic ketones is governed by the facial accessibility of the carbonyl group to the hydride reagent. In our system, the concave (endo) face of the bicyclic structure is sterically hindered by the puckered pyrrolidine ring. Consequently, the hydride reagent will preferentially attack from the less hindered convex (exo) face. This principle of steric approach control is the cornerstone of our strategy to achieve the desired cis-stereochemistry.
Initial formation of an iminium intermediate from the ketone and an ammonia source will be followed by hydride delivery. The bulky Boc-protecting group on the pyrrolidine nitrogen further enhances the steric bias, directing the hydride to the exo face and leading to the formation of the desired cis-amino product.
Figure 2: Stereochemical model for the diastereoselective reductive amination.
A Self-Validating Protocol: Reductive Amination of the Bicyclic Ketone
This protocol is designed to be self-validating through careful control of reaction parameters and purification of the final product. The diastereomeric ratio can be readily assessed by NMR spectroscopy of the crude reaction mixture.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | 146231-54-1 | 225.28 | 1.0 |
| Ammonium Acetate | 631-61-8 | 77.08 | 10.0 |
| Sodium Cyanoborohydride | 25895-60-7 | 62.84 | 1.5 |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - |
Step-by-Step Methodology:
-
Reaction Setup: To a solution of tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (1.0 eq.) in anhydrous methanol, add ammonium acetate (10.0 eq.). Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Extraction and Drying: Separate the layers and extract the aqueous phase with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (containing 1% ammonium hydroxide) to afford the desired this compound as the major diastereomer.
IV. Conclusion and Future Perspectives
The synthetic strategy detailed herein provides a reliable and stereocontrolled route to this compound, a building block of significant interest in modern medicinal chemistry. By leveraging a scalable synthesis of a key bicyclic ketone intermediate and applying the principles of steric approach control in a diastereoselective reductive amination, the target molecule can be obtained with high purity and stereochemical fidelity. The protocols and mechanistic rationale presented in this guide are intended to empower researchers in drug development to confidently access this valuable scaffold for their discovery programs.
V. References
-
An Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydropenta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate. Organic Process Research & Development. [Link]
-
Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. Journal of the Brazilian Chemical Society. [Link]
Sources
An In-Depth Technical Guide to cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: A Core Component in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Targeted Protein Degradation
In the rapidly evolving landscape of medicinal chemistry, the quest for novel molecular architectures that impart advantageous properties to therapeutic candidates is relentless. Among the rising stars in this field is cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole , a rigid, bicyclic diamine derivative. Its significance lies not just in its unique three-dimensional structure, but in its pivotal role as a sophisticated building block, most notably in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic approach, and its strategic application in drug discovery, offering a vital resource for scientists engaged in the development of next-generation therapeutics.
The defining feature of this molecule is its constrained cis-fused ring system, which offers a structurally rigid scaffold. This rigidity is a desirable characteristic in linker design for PROTACs, as it can pre-organize the molecule into a bioactive conformation, potentially enhancing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][] This guide will delve into the specifics of this valuable compound, providing both foundational knowledge and actionable insights for its use in the laboratory.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The presence of the tert-butyloxycarbonyl (Boc) protecting group significantly influences its solubility, stability, and reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [Vendor Data] |
| Molecular Weight | 226.32 g/mol | [Vendor Data] |
| CAS Number | 863600-81-1 | [Vendor Data] |
| Appearance | Typically a solid or oil | [General Knowledge] |
| Solubility | Soluble in a wide range of organic solvents such as dichloromethane (DCM), methanol (MeOH), and dimethyl sulfoxide (DMSO). | [General Knowledge of Boc-protected amines] |
| Storage | Store in a cool, dry place, typically at 2-8 °C, protected from light. | [Vendor Data] |
The Boc protecting group renders one of the amino functionalities unreactive under basic and many nucleophilic conditions, allowing for selective functionalization of the free primary amine. This orthogonality is a cornerstone of its utility in multi-step syntheses. The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like DCM, to reveal the free amine for subsequent coupling reactions.
Strategic Synthesis: A Plausible Experimental Protocol
While specific, detailed synthetic procedures for this compound are not abundantly available in peer-reviewed literature, a logical and efficient synthetic route can be devised based on established methodologies for the synthesis of related bicyclic amines and enantiopure pyrrolidines.[3][4][5] The following represents a plausible, multi-step synthesis that a skilled organic chemist could implement and optimize. The key is to establish the cis-stereochemistry of the fused ring system and selectively introduce the amino functionality.
A potential synthetic strategy could commence from a suitable cyclopentane precursor, followed by the construction of the pyrrolidine ring and subsequent functional group manipulations. A key step would be the stereoselective reduction of a precursor to establish the desired cis-relationship between the substituents on the cyclopentane ring.
Hypothetical Synthetic Protocol:
Step 1: Synthesis of a Key Bicyclic Precursor
A plausible approach involves the synthesis of tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. This intermediate possesses the core bicyclic structure and a ketone functionality that can be converted to the desired amine. An efficient process for the synthesis of this intermediate has been reported, involving the oxidative cleavage of an isoindole precursor.[3]
Step 2: Reductive Amination to Introduce the Amino Group
The ketone in the bicyclic precursor can be converted to the amine via reductive amination.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate in a suitable solvent such as methanol or ethanol.
-
Amine Source: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Reducing Agent: Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C. The choice of reducing agent is critical to favor the formation of the amine over the corresponding alcohol.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction carefully with water. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Step 3: Stereochemical Confirmation
The stereochemistry of the final product would be confirmed using nuclear magnetic resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments to establish the spatial proximity of the protons on the cis-fused ring system.
Spectroscopic Characterization: The Fingerprint of a Molecule
-
¹H NMR (Proton NMR): The spectrum would exhibit characteristic signals for the Boc group (a singlet at approximately 1.4 ppm integrating to 9 protons). The protons on the bicyclic core would appear as a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The protons adjacent to the nitrogen atoms would be shifted downfield.
-
¹³C NMR (Carbon NMR): The spectrum would show a signal for the carbonyl carbon of the Boc group at around 155 ppm and the quaternary carbon of the tert-butyl group at approximately 80 ppm. The carbons of the bicyclic scaffold would resonate in the aliphatic region.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak (M+) or, more commonly, the protonated molecule ([M+H]⁺) at m/z 227.17. Fragmentation patterns would likely involve the loss of the Boc group or isobutylene.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aliphatic rings, and a strong absorption for the carbonyl group of the Boc protector (around 1680-1700 cm⁻¹).
Application in Drug Discovery: A Rigid Linker for Enhanced PROTAC Performance
The primary and most impactful application of this compound is as a linker component in the design of PROTACs.[1][] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of a PROTAC's efficacy.
The rigid, bicyclic nature of the cis-hexahydro-cyclopenta[c]pyrrole scaffold offers several advantages in PROTAC design:
-
Conformational Rigidity: Unlike flexible alkyl or PEG linkers, this rigid structure reduces the entropic penalty associated with the formation of the ternary complex, potentially leading to higher degradation efficiency.[1][6]
-
Improved Cell Permeability: The three-dimensional shape and reduced polar surface area compared to more linear, polar linkers can enhance a PROTAC's ability to cross cell membranes.[7]
-
Precise Vectorial Control: The defined geometry of the linker allows for more precise control over the spatial orientation of the two ligands, which is crucial for optimal ternary complex formation and subsequent ubiquitination.
A diagram illustrating the role of the PROTAC in forming a ternary complex.
While specific, publicly disclosed PROTACs incorporating this compound are not extensively detailed in the primary literature, its commercial availability and classification as a PROTAC linker strongly suggest its use in proprietary drug discovery programs. The choice of such a rigid linker is a deliberate design element aimed at overcoming some of the challenges associated with more flexible linkers, such as poor cell permeability and suboptimal ternary complex formation.
Conclusion: A Key Building Block for Future Therapeutics
This compound stands out as a sophisticated and highly valuable building block for modern drug discovery. Its rigid, bicyclic structure provides a unique scaffold that addresses some of the key challenges in the design of complex therapeutic modalities like PROTACs. A thorough understanding of its chemical properties, a viable synthetic strategy, and a clear appreciation of its role in enhancing the performance of protein degraders are essential for any researcher or drug development professional working at the forefront of medicinal chemistry. As the field of targeted protein degradation continues to expand, the strategic application of such well-designed molecular components will undoubtedly be a critical factor in the successful development of novel and effective medicines.
References
- Nunes, J., et al. (2019). Targeting IRAK4 for degradation with PROTACs. ACS Medicinal Chemistry Letters, 10(8), 1081-1085.
- Pike, A., et al. (2020). Lessons learned in linking PROTACs from discovery to the clinic. Nature Reviews Drug Discovery, 19(9), 605-626.
- Scott, J. S., et al. (2019). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 10(10), 1473-1478.
- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Kamal, A., et al. (2008). A selective and facile method for the reduction of aromatic azides to amines. Synlett, 2008(8), 1297-1300.
- Reddy, T. J., et al. (2014). An Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclo penta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate. Organic Process Research & Development, 18(9), 1144-1149.
- Bosch, I., et al. (2000).
- Zhang, F., et al. (2022). Enantioselective construction of cis-hydroindole scaffolds via an asymmetric inverse-electron-demand Diels–Alder reaction. Chemical Science, 13(17), 4945-4951.
- Rybicka-Jasińska, K., et al. (2016). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Letters, 18(15), 3646-3649.
- Kamal, A., et al. (2002). Mild and efficient reduction of azides to amines: synthesis of fused [2,1-b]quinazolinones. Tetrahedron Letters, 43(38), 6861-6863.
- Ha, H.-J., et al. (2007). Selective Mono‐BOC Protection of Diamines.
- Valcavi, U., et al. (1983). Synthesis and pharmacological properties of new basic esters of 2-phenyl-2-(1-pyrrolidinyl) acetic acid. Il Farmaco; edizione scientifica, 38(10), 735-744.
-
Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Larock, R. C. (1999).
Sources
- 1. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tert-butyl hexahydrocyclopenta[c]pyrrole-2(1h)-carboxylate [synhet.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [ouci.dntb.gov.ua]
- 6. precisepeg.com [precisepeg.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, systematically named tert-butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, is a chiral bicyclic amine of significant interest in medicinal chemistry and drug discovery. Its rigid, fused ring system provides a unique three-dimensional scaffold that is increasingly utilized in the design of novel therapeutics. The presence of a primary amine and a tert-butyloxycarbonyl (Boc) protecting group makes it a versatile building block for the synthesis of more complex molecules, allowing for selective functionalization.
Understanding the physical properties of this intermediate is paramount for its effective use in a research and development setting. These properties influence everything from reaction kinetics and purification strategies to formulation and ultimately, the bioavailability of a potential drug candidate. This guide provides a detailed overview of the known physical characteristics of this compound, supplemented with established methodologies for their determination, offering a framework for its practical application in the laboratory.
Core Physicochemical Characteristics
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₂N₂O₂ | [1] |
| Molecular Weight | 226.32 g/mol | [1][2] |
| CAS Number | 863600-81-1 | [3] |
| Physical Form | Liquid | |
| Purity | Typically ≥97% | [3] |
| Appearance | Data not consistently reported; likely a colorless to pale yellow liquid. | |
| Melting Point | Not applicable (Liquid at room temperature) | |
| Boiling Point | Not reported in the literature. | |
| Density | Not reported in the literature. |
In-Depth Analysis of Physical Properties and Experimental Protocols
Molecular Structure and Stereochemistry
The structure of this compound is characterized by a fused cyclopentane and pyrrolidine ring system. The "cis" designation indicates that the hydrogen atoms at the bridgehead carbons (3a and 6a) are on the same side of the molecule, leading to a curved, boat-like conformation. The amine group at position 5 is also in a cis relationship to these bridgehead hydrogens. The Boc group is attached to the pyrrolidine nitrogen, providing a stable, yet readily cleavable, protecting group.
Caption: 2D representation of the core chemical structure.
Solubility Profile
The solubility of this compound is dictated by its amphiphilic nature. The bicyclic hydrocarbon framework is lipophilic, while the primary amine and the carbonyl group of the Boc protecting group are polar and capable of hydrogen bonding.
-
Expected Solubility:
-
High Solubility: In aprotic polar solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), as well as in lower alcohols like methanol and ethanol.
-
Moderate to Low Solubility: In non-polar solvents like hexanes and toluene, the solubility is expected to be lower due to the polar functional groups.
-
Water Solubility: The presence of the amine group suggests some water solubility, likely enhanced at acidic pH due to the formation of the corresponding ammonium salt. However, the bulky, non-polar Boc group and the bicyclic core will limit its overall aqueous solubility.
-
This method is a standard approach for determining the thermodynamic solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solute to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a syringe filter (e.g., 0.45 µm) is recommended.
-
Quantification: Analyze the concentration of the compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for solubility determination by the shake-flask method.
Thermal Properties
-
Melting Point: As a liquid at room temperature, a melting point is not a relevant physical property under standard conditions.
-
Boiling Point: The boiling point has not been reported in the available literature. Due to its relatively high molecular weight and the presence of hydrogen bonding capabilities, it is expected to have a high boiling point, likely requiring vacuum distillation to avoid decomposition.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Expected Signals: The ¹H NMR spectrum would show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protecting group around 1.4 ppm. The protons on the bicyclic core would appear as a series of complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The two protons of the primary amine would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Expected Signals: The spectrum would show distinct signals for the quaternary carbon and the methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively). The carbonyl carbon of the Boc group would appear further downfield (around 155 ppm). The carbons of the bicyclic framework would resonate in the aliphatic region.
-
-
Mass Spectrometry (MS):
-
Expected Fragmentation: In Electrospray Ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 227.3. A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group (as isobutylene) or the entire Boc group, leading to characteristic fragment ions.
-
-
Infrared (IR) Spectroscopy:
-
Expected Bands: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1680-1700 cm⁻¹), and C-H stretching of the aliphatic framework (around 2850-3000 cm⁻¹).
-
Handling, Storage, and Safety
-
Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration (4°C) and protection from light to ensure long-term stability.
-
Safety: The compound is classified with a "Warning" signal word.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Conclusion
This compound is a valuable chiral building block with a defined set of physical properties that are critical to its application in organic synthesis and drug development. While a comprehensive, peer-reviewed dataset for all its physical characteristics is not yet available, its structural features provide a strong basis for predicting its behavior. This guide has synthesized the available information and presented standardized methodologies for the experimental determination of its key physical properties, offering a practical framework for researchers in the field.
References
-
CP Lab Safety. This compound, min 97%, 250 mg. [Link]
Sources
- 1. tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 2. tert-Butyl (3aR,5s,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate|BLD Pharm [bldpharm.com]
- 3. (3aR,6aS)-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(… [cymitquimica.com]
An In-Depth Technical Guide to cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, commonly known as cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole (CAS No. 863600-81-1). This saturated bicyclic diamine derivative has emerged as a critical building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its rigid, three-dimensional structure makes it an exemplary scaffold for the linker component of Proteolysis Targeting Chimeras (PROTACs). This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis and characterization, explores its application in PROTAC design, and outlines essential safety information. The insights herein are curated to empower researchers in leveraging this molecule for the development of novel therapeutics.
Introduction and Strategic Importance
The landscape of drug discovery is increasingly focused on modalities that can address protein targets previously considered "undruggable." Targeted protein degradation, facilitated by PROTACs, represents a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology. A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical determinants of the efficacy of the resulting degrader molecule.[1][2]
The subject of this guide, this compound, has gained prominence as a valuable linker scaffold.[3][4] Its fused bicyclic system imparts significant conformational rigidity. This is a highly desirable trait in PROTAC design, as a rigid linker can reduce the entropic penalty associated with the formation of the key POI-PROTAC-E3 ligase ternary complex, thereby enhancing degradation efficiency and selectivity.[5][6] The cis-stereochemistry of the ring fusion creates a distinct three-dimensional vector, allowing for precise spatial orientation of the two ends of the PROTAC. The presence of a primary amine, orthogonally protected with a Boc group, provides a versatile chemical handle for sequential, controlled conjugation to the POI and E3 ligase ligands.[1]
This guide serves as a senior application scientist's perspective on the practical synthesis, analysis, and strategic implementation of this important chemical entity.
Physicochemical and Structural Properties
Understanding the fundamental properties of a building block is paramount for its effective use in multi-step synthesis.
Chemical Structure
Caption: 2D structure of this compound.
Key Properties Summary
A summary of essential quantitative data is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 863600-81-1 | [7][8] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [7][8] |
| Molecular Weight | 226.32 g/mol | [7][8] |
| Appearance | Liquid | [7] |
| Purity | Typically ≥97% | [8] |
| Storage | 4°C, protect from light | [7] |
| Synonyms | tert-butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | [7] |
| InChI Key | DPYIUHWPQGIBSS-ILWJIGKKSA-N | [7] |
Synthesis and Purification Workflow
The synthesis of this compound is most efficiently achieved via a two-step process starting from the commercially available cis-hexahydrocyclopentadieno[c]pyrrol-5(1H)-one. The workflow involves the protection of the secondary amine followed by reductive amination of the ketone.
Synthesis Workflow Diagram
Caption: Overall synthetic workflow from ketone to the target amine.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system. The successful synthesis of the intermediate in Step 1 is a prerequisite for proceeding to Step 2, and the analytical characterization in Section 4 validates the final product's identity and purity.
Step 1: Synthesis of tert-butyl cis-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1)
Causality: This initial step protects the secondary amine of the starting material. The tert-butoxycarbonyl (Boc) group is chosen for its stability under the subsequent reductive amination conditions and its facile removal under acidic conditions, which is often required later in a PROTAC synthesis.[9] Dichloromethane (DCM) is an excellent solvent for this reaction, and triethylamine (TEA) acts as a base to neutralize the acid formed. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the acylation of the nitrogen.[9]
Methodology (adapted from ChemicalBook, 2024):[9]
-
To a solution of cis-hexahydrocyclopentadieno[c]pyrrol-5(1H)-one (1.0 eq., e.g., 10.0 g) in dichloromethane (DCM, 10 mL per g of starting material), add triethylamine (2.0 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq.) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Quench the reaction by the slow addition of water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the title compound as a white to brown solid.
Step 2: Synthesis of this compound (CAS: 863600-81-1)
Causality: This step converts the ketone into the desired primary amine. Reductive amination is a robust and widely used transformation. Ammonium acetate serves as the ammonia source for the formation of an intermediate imine/enamine in situ. Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice because it is mild and selectively reduces the protonated imine intermediate much faster than the ketone, minimizing the formation of the corresponding alcohol byproduct. Methanol is a suitable protic solvent that facilitates both imine formation and reduction.
Representative Methodology:
-
Dissolve the tert-butyl cis-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (1.0 eq.) from Step 1 in methanol (MeOH, 15 mL per g).
-
Add ammonium acetate (10.0 eq.) to the solution and stir until dissolved.
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise at room temperature. The addition may cause gas evolution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS or TLC until the ketone is consumed.
-
Carefully quench the reaction by the slow addition of 1M HCl at 0°C to neutralize excess reducing agent and decompose imine intermediates. Adjust the pH to ~2.
-
Stir for 30 minutes, then adjust the pH to >10 with 2N NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent streaking) to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.
Expected Analytical Profile
| Technique | Expected Results |
| ¹H NMR | The spectrum should show a complex set of aliphatic protons in the 1.0-4.0 ppm range. A characteristic singlet integrating to 9 protons for the tert-butyl group of the Boc protector will be observed around 1.4 ppm. The protons adjacent to the nitrogens will appear as multiplets in the 2.5-3.5 ppm range. The amine (NH₂) protons may appear as a broad singlet. |
| ¹³C NMR | The spectrum will display 12 distinct carbon signals. Key signals include the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and a series of aliphatic CH and CH₂ signals corresponding to the bicyclic core. |
| Mass Spec (ESI-MS) | The electrospray ionization mass spectrum in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 227.2. |
| Purity (HPLC) | Purity should be ≥97% as determined by HPLC with UV detection (e.g., at 210 nm). |
Application in Drug Discovery: The Rigid PROTAC Linker
The primary application of this compound is as a structurally rigid building block for the synthesis of PROTACs.[3]
Rationale for Use
The efficacy of a PROTAC is highly dependent on the ability to form a stable and productive ternary complex. The linker connecting the two ligands plays a pivotal role in this process.[10]
-
Conformational Rigidity: Unlike flexible alkyl or PEG linkers, the fused bicyclic core of this molecule restricts bond rotation. This pre-organizes the PROTAC into a more defined conformation, which can lead to a lower entropic cost of binding and promote a more favorable orientation between the POI and the E3 ligase.[5]
-
Three-Dimensional Vector: The cis-fused ring system provides a well-defined three-dimensional exit vector for the linker attachments, allowing for precise control over the positioning of the target and the E3 ligase.
-
Improved Physicochemical Properties: Saturated heterocyclic linkers are known to improve properties like cell permeability and metabolic stability compared to more linear, flexible linkers.[3]
Incorporation into a PROTAC
The orthogonally protected amines allow for a directed synthesis strategy. Typically, the free primary amine is first coupled to one of the ligands (either for the POI or E3 ligase) via amide bond formation or other suitable chemistry. Subsequently, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal the secondary amine, which is then coupled to the second ligand.
Caption: Conceptual diagram of incorporating the linker scaffold into a PROTAC.
Safety and Handling
As a research chemical, this compound should be handled with appropriate precautions in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Signal Word: Warning.[7]
-
Pictogram: GHS07 (Exclamation Mark).[7]
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 4°C, protected from light.[7]
Conclusion
This compound is more than just an intermediate; it is a strategic tool for the modern medicinal chemist. Its inherent rigidity and defined stereochemistry provide a distinct advantage in the rational design of potent and selective protein degraders. By understanding its synthesis, properties, and the strategic rationale for its use, researchers can confidently and effectively incorporate this building block into their drug discovery programs, accelerating the development of next-generation therapeutics that harness the power of targeted protein degradation.
References
-
CP Lab Safety. This compound, min 97%, 250 mg. [Link]
-
Dong, Y., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
- Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
-
Edmondson, S. D., et al. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry. [Link]
-
Scott, J. S., et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
-
ZaiQi Bio-Tech. cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester| CAS No:146231-54-1. [Link]
Sources
- 1. exo-5-Amino-cis-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester | 1221439-83-3 [m.chemicalbook.com]
- 2. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Google Patents [patents.google.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Synthesis and SAR of bicyclic heteroaryl hydroxamic acid MMP and TACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester | 146231-54-1 [chemicalbook.com]
- 10. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Technical Guide to (3aR,6aS)-tert-butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Abstract
The hexahydro-cyclopenta[c]pyrrole scaffold is a privileged structural motif in modern medicinal chemistry, serving as a rigid, three-dimensional framework for the synthesis of novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a key derivative, known commonly as cis-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole. We will elucidate its formal IUPAC nomenclature, delve into the strategic considerations for its chemical synthesis and purification, outline standard characterization protocols, and discuss its application as a critical building block in drug discovery programs. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical entity.
Nomenclature and Structure Elucidation
While commonly referred to by its semi-systematic name, the precise IUPAC designation for this compound is tert-butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate .[3] Let us deconstruct this name to understand the molecule's architecture.
-
Hexahydrocyclopenta[c]pyrrole: This defines the core bicyclic ring system, which consists of a cyclopentane ring fused to a pyrrolidine ring along the 'c' face. "Hexahydro" indicates that the ring system is fully saturated.
-
(3aR,6aS): These are stereochemical descriptors defining the absolute configuration at the two bridgehead carbons where the rings are fused. This specific configuration results in a "cis" fusion, where the hydrogen atoms at these positions are on the same face of the bicyclic system.
-
5-amino: An amino group (-NH₂) is substituted at the 5th position of the bicyclic core.
-
tert-butyl...-2(1H)-carboxylate: This describes the protecting group attached to the nitrogen at position 2 of the pyrrolidine ring. The nitrogen is protected as a tert-butoxycarbonyl (Boc) carbamate. This group is essential for modulating the reactivity of the pyrrolidine nitrogen during synthetic sequences.
Table 1: Core Compound Properties
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | [3] |
| Common Name | This compound | [4][5] |
| CAS Number | 863600-81-1 | [3][4][6] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [3][7] |
| Molecular Weight | 226.32 g/mol | [7] |
The diagram below illustrates the core structure with IUPAC numbering and key features highlighted.
Caption: Structure and IUPAC numbering of the title compound.
Synthesis, Mechanism, and In-Process Validation
The most direct and industrially relevant synthesis of this amino compound is achieved via the reductive amination of its ketone precursor, tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1).[8][9] This strategy is favored for its high efficiency and control over stereochemistry.
Pillar of Expertise: Why Reductive Amination?
Reductive amination is a cornerstone of amine synthesis. It involves two discrete mechanistic steps occurring in the same pot:
-
Imine/Enamine Formation: The ketone carbonyl reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) to form a Schiff base (imine) or the more stable enamine tautomer. This reaction is typically reversible and often acid-catalyzed.
-
Reduction: A reducing agent, chosen specifically for its ability to reduce the C=N double bond of the imine without reducing the starting ketone, is present. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal choices. STAB is often preferred in modern synthesis for its milder nature and lack of toxic cyanide byproducts.
The choice to protect the pyrrolidine nitrogen with a Boc group is a critical strategic decision. The Boc group is sterically bulky and electronically withdrawing, which deactivates the nitrogen, preventing it from participating in unwanted side reactions.[10] It remains stable under the reductive amination conditions but can be cleanly removed later with acid.
Workflow and Protocol
The following diagram and protocol outline the standard laboratory procedure.
Caption: General workflow for synthesis via reductive amination.
Detailed Experimental Protocol:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone precursor, tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (1.0 eq).
-
Reaction Setup: Dissolve the starting material in anhydrous methanol (MeOH, ~0.1 M concentration). Add ammonium acetate (NH₄OAc, ~5-10 eq) to the solution. Stir until dissolved.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, ~1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Self-Validation (In-Process Control): Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10% Methanol in Dichloromethane (DCM). The disappearance of the starting ketone spot and the appearance of a new, more polar amine spot (which stains with ninhydrin) indicates reaction completion.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Concentrate the mixture in vacuo to remove the methanol.
-
Extraction: Partition the resulting aqueous slurry between water and an organic solvent such as ethyl acetate (EtOAc) or DCM. Extract the aqueous layer 2-3 times.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude amine can be purified by flash column chromatography on silica gel, typically using a gradient of 0-15% MeOH in DCM, to afford the final product as a pure solid or oil.
Characterization and Data
Confirming the identity and purity of the final compound is paramount. Standard analytical techniques are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show a characteristic singlet at ~1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group on the Boc protector. The protons on the bicyclic scaffold will appear as complex multiplets in the aliphatic region (~1.5-3.5 ppm). The appearance of a broad singlet for the -NH₂ protons (which can be exchanged with D₂O) confirms the successful amination.
-
¹³C NMR: The spectrum will show characteristic peaks for the Boc carbonyl (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm). The carbons of the bicyclic core will appear in the 25-65 ppm range.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺ at m/z 227.18, confirming the molecular weight.
Table 2: Expected Analytical Data Summary
| Technique | Expected Result | Rationale |
| ¹H NMR | Singlet ~1.45 ppm (9H) | tert-butyl group of Boc protector. |
| MS (ESI+) | [M+H]⁺ = 227.18 | Corresponds to the molecular formula C₁₂H₂₂N₂O₂ + H⁺. |
| TLC | Stains with Ninhydrin | Confirms the presence of a primary amine. |
Applications in Drug Discovery
The pyrrole and its saturated derivatives, like the hexahydro-cyclopenta[c]pyrrole core, are classified as "privileged scaffolds" in medicinal chemistry.[1][11] This designation is due to their frequent appearance in biologically active compounds and their ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interaction with biological targets like enzymes and receptors.[2][12]
The title compound is a valuable chiral building block for several reasons:
-
Bifunctional Nature: It possesses two distinct nitrogen atoms. The Boc-protected nitrogen is unreactive, while the primary amine at C5 is a versatile nucleophilic handle for further chemical elaboration.
-
Stereochemical Control: The rigid cis-fused ring system locks the molecule into a specific conformation, reducing conformational flexibility and often leading to higher binding affinity and selectivity for a given biological target.
-
Synthetic Accessibility: As demonstrated, it can be synthesized efficiently, making it an attractive starting point for library synthesis and lead optimization campaigns.[13][14][15]
This scaffold is a key intermediate in the synthesis of inhibitors for various enzymes and modulators for receptors implicated in a range of diseases. The primary amine allows for the introduction of diverse side chains via amide coupling, reductive amination, or other N-alkylation chemistries to explore the structure-activity relationship (SAR) of a target.
Conclusion
tert-butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a high-value chemical intermediate whose utility is rooted in its well-defined stereochemistry and bifunctional nature. A robust synthesis via reductive amination of the corresponding ketone provides reliable access to this building block. A thorough understanding of its structure, synthesis, and characterization empowers drug discovery teams to leverage this and related scaffolds in the rational design of next-generation therapeutics.
References
-
Sunway Pharm Ltd. This compound - CAS:863600-81-1. Available from: [Link]
-
PubChem. tert-butyl 3-amino-6,6-dimethyl-1H,4H,5H,6H-pyrrolo(3,4-c)pyrazole-5-carboxylate. Available from: [Link]
-
ResearchGate. Octahydrocyclopenta[c]pyrrole derivatives. Available from: [Link]
-
Amerigo Scientific. tert-Butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate. Available from: [Link]
-
PubChem. tert-Butyl 1H-pyrrolo(3,2-c)pyridine-1-carboxylate. Available from: [Link]
-
Sharma, V. et al. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem. Available from: [Link]
-
Rather, B. A. et al. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Current Drug Targets. Available from: [Link]
-
ZaiQi Bio-Tech. cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester| CAS No:146231-54-1. Available from: [Link]
-
Kumar, R. et al. (2016). Pyrrole: An emerging scaffold for construction of valuable therapeutic agents. European Journal of Medicinal Chemistry. Available from: [Link]
- Google Patents. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
- Google Patents. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative.
-
Nielsen, T. E. et al. (2007). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. Journal of Combinatorial Chemistry. Available from: [Link]
Sources
- 1. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 863600-81-1 [sigmaaldrich.com]
- 4. This compound | 863600-81-1 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - CAS:863600-81-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. exo-5-Amino-cis-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester | 1221439-83-3 [m.chemicalbook.com]
- 8. cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester| CAS No:146231-54-1|ZaiQi Bio-Tech [chemzq.com]
- 10. N-BOC-Pyrrole, 98% | Fisher Scientific [fishersci.ca]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrole: An emerging scaffold for construction of valuable therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 14. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
- 15. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to cis-5-Amino-2-(tert-butoxycarbonyl)hexahydrocyclopenta[c]pyrrole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, a valuable bifunctional building block in modern medicinal chemistry. Its constrained bicyclic scaffold and orthogonally protected amino groups make it a strategic component for creating structurally complex and diverse compound libraries. This guide details its chemical identity, physicochemical properties, a representative synthetic workflow, and key analytical characterization protocols, offering field-proven insights for its effective utilization in research and development.
Compound Identification and Physicochemical Properties
This compound is a saturated heterocyclic compound featuring a fused cyclopenta-pyrrole ring system. The "cis" designation refers to the stereochemistry at the ring fusion. It contains a primary amine at the 5-position and a secondary amine within the pyrrolidine ring, which is protected by a tert-butyloxycarbonyl (Boc) group. This Boc group is crucial for synthetic applications, as it allows for selective reactions at the primary amine while the secondary amine remains shielded.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C12H22N2O2 | |
| Molecular Weight | 226.32 g/mol | |
| CAS Number | 863600-81-1 | [1][2] |
| Appearance | Liquid | |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | 4°C, protect from light | [3] |
| Synonym | tert-butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate |
Synthesis and Purification Workflow
The synthesis of complex building blocks like this compound often involves multi-step sequences. While various proprietary methods exist, a general workflow illustrates the strategic approach to its construction and purification. The use of the Boc protecting group is a cornerstone of this strategy, enabling high-yield and clean reactions by preventing undesired side reactions with the pyrrolidine nitrogen.
A generalized workflow for the synthesis and purification is outlined below.
Caption: Generalized workflow for synthesis and purification.
Experimental Protocol: Boc Protection of a Secondary Amine
This protocol describes a fundamental step often used in the synthesis of such compounds: the protection of a secondary amine using di-tert-butyl dicarbonate (Boc)2O.
Expertise & Causality: The Boc protecting group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions. This "orthogonality" is essential in multi-step synthesis, allowing chemists to selectively deprotect one amine in the presence of others or modify other parts of the molecule without affecting the protected amine. Triethylamine (TEA) is used as a mild base to neutralize the acidic byproduct generated during the reaction, driving the reaction to completion.
Methodology:
-
Dissolution: Dissolve the amine-containing starting material (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (1.1 to 1.5 eq) to the solution and stir at room temperature.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in the same solvent.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel.
Analytical Characterization
To ensure the identity, purity, and structural integrity of this compound, a combination of analytical techniques is employed.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the presence of the Boc group (characteristic signal around 1.4 ppm) and the stereochemical arrangement of the bicyclic core.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected protonated molecular ion [M+H]⁺ would have an m/z value of approximately 227.3.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound, typically aiming for >97% purity for use in drug discovery applications.
Protocol: Purity Determination by LC-MS
Trustworthiness: This protocol provides a self-validating system for assessing purity. The UV detector quantifies the main peak and any impurities, while the mass spectrometer simultaneously confirms the identity of the main peak, ensuring that the measured purity corresponds to the target compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.
-
Instrumentation: Use a reverse-phase C18 column on an HPLC system coupled to a mass spectrometer.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 210 nm and 254 nm) and the mass spectrometer in positive ion ESI mode.
-
Data Analysis: Integrate the peak areas from the UV chromatogram to calculate the purity percentage. Confirm that the mass spectrum of the major peak corresponds to the molecular weight of the target compound.
Applications in Drug Development
The rigid, bicyclic structure of this compound makes it a highly desirable scaffold in medicinal chemistry.
-
Scaffold for Diversity: Its constrained conformation reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.
-
Bifunctional Linker: The orthogonally protected amines allow for its use as a linker. The primary amine can be functionalized first, followed by the deprotection and subsequent reaction of the secondary amine, enabling the synthesis of complex molecules such as PROTACs or other targeted therapies.
-
Access to Novel Chemical Space: It provides a three-dimensional framework that is distinct from more common flat, aromatic rings, allowing researchers to explore novel areas of chemical space in the search for new drug candidates. The development of novel synthetic methodologies to access such amine-containing heterocycles is an active area of research, highlighting their importance in creating bioactive compounds[4].
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52333005, tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. Retrieved from [Link]]
-
Padmanabhan, A., et al. (2018). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters. Retrieved from [Link]4]
Sources
An In-depth Technical Guide to the Starting Materials for the Synthesis of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole scaffold is a conformationally restricted diamine of significant interest in medicinal chemistry, serving as a key building block for a variety of therapeutic agents. Its rigid bicyclic structure allows for precise orientation of substituents, making it an invaluable component in the design of potent and selective enzyme inhibitors and receptor modulators. This guide provides a comprehensive overview of the primary synthetic strategies and starting materials for accessing this important molecule. We will delve into four distinct and powerful approaches: the Chiral Pool Strategy, 1,3-Dipolar Cycloaddition, Ring-Closing Metathesis, and Intramolecular Michael Addition. Each section will detail the underlying chemical logic, present exemplary reaction pathways, and provide insights into the selection of starting materials to achieve the desired cis-diastereoselectivity.
Introduction: The Significance of the cis-Fused Cyclopenta[c]pyrrole Core
The pyrrolidine ring is a ubiquitous motif in FDA-approved pharmaceuticals, valued for its favorable physicochemical properties and its role as a versatile scaffold.[1] Fusing the pyrrolidine to a cyclopentane ring to form the hexahydro-cyclopenta[c]pyrrole core introduces significant conformational rigidity. This "escape from flatland" is a key principle in modern drug design, as increasing the three-dimensional character of a molecule can lead to improved target affinity, selectivity, and pharmacokinetic properties. The cis-fusion of the two rings creates a distinct V-shaped topology, which is particularly useful for mimicking peptide turns or positioning functional groups in precise spatial arrangements to interact with biological targets. The title compound, protected with a tert-butyloxycarbonyl (Boc) group and featuring a primary amine, is a versatile intermediate, ready for elaboration into more complex drug candidates.
Strategic Approaches to Synthesis
The stereoselective construction of the cis-fused bicyclic system is the principal challenge in synthesizing the target molecule. The choice of starting material is intrinsically linked to the overall synthetic strategy. This guide will focus on four robust methods that have proven effective for the synthesis of this and related bicyclic pyrrolidines.
Strategy 1: The Chiral Pool Approach
Core Principle: This strategy leverages the inherent chirality of readily available and relatively inexpensive natural products, such as amino acids, to build the target molecule. L-pyroglutamic acid, a derivative of glutamic acid, is an excellent starting material as it already contains the pyrrolidine ring with the correct absolute stereochemistry at one of the bridgehead carbons.
Rationale: The synthesis begins by establishing the cyclopentanone ring onto the existing pyrrolidine scaffold. A key intermediate in many reported syntheses is tert-butyl cis-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate.[2][3][4][5] The final amino group is then installed via reductive amination of this ketone. The cis-stereochemistry of the final product is dictated by the stereoselective reduction of the ketone, where hydride delivery typically occurs from the less hindered exo face of the bicyclic system, leading to an endo-alcohol, which is then converted to the desired endo-amine.
Illustrative Workflow:
Caption: Chiral Pool Synthesis Workflow.
Experimental Protocol (Exemplary Steps):
-
Boc Protection and Esterification of L-Pyroglutamic Acid: L-pyroglutamic acid is first protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine. The carboxylic acid is then converted to a methyl or ethyl ester.
-
Introduction of the Cyclopentane Carbons: The α-carbon of the protected pyroglutamate is alkylated with a suitable three-carbon electrophile, such as an allyl halide or an acrylate derivative.
-
Intramolecular Cyclization: An intramolecular Dieckmann condensation or a similar cyclization reaction is used to form the five-membered cyclopentanone ring, yielding the key bicyclic ketone intermediate.[2]
-
Stereoselective Reduction: The ketone is reduced using a hydride reagent like sodium borohydride. The approach of the hydride from the less sterically hindered convex (exo) face of the bicyclic system leads to the formation of the endo-alcohol with high diastereoselectivity.
-
Introduction of the Amino Group: The resulting alcohol is converted into a leaving group (e.g., mesylate or tosylate) and displaced with an azide source (e.g., sodium azide). Alternatively, a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) can be employed.
-
Final Reduction: The azide is reduced to the primary amine via catalytic hydrogenation (H₂, Pd/C) or other standard methods to yield the final product.
| Step | Reagents | Typical Yield | Diastereomeric Ratio (cis:trans) |
| Intramolecular Cyclization | NaH, Toluene | 75-85% | >95:5 |
| Ketone Reduction | NaBH₄, MeOH | 90-98% | >98:2 (endo:exo alcohol) |
| Azide Reduction | H₂, Pd/C, EtOH | >95% | N/A |
Table 1: Representative yields and selectivities for the Chiral Pool approach.
Strategy 2: 1,3-Dipolar Cycloaddition
Core Principle: This powerful strategy constructs the bicyclic pyrrolidine core in a single, highly convergent step through the reaction of a 1,3-dipole with a dipolarophile.[6][7] For this target, an azomethine ylide serves as the 1,3-dipole, and a cyclopentene-based derivative acts as the dipolarophile.
Rationale: The key to this approach is the generation of an azomethine ylide, which can be formed in situ from the condensation of an α-amino acid (like sarcosine or glycine ester) with an aldehyde or through the thermal or photochemical ring-opening of an aziridine.[8] The subsequent [3+2] cycloaddition with an electron-deficient cyclopentene, such as cyclopentenone, proceeds to form the desired bicyclic skeleton. The stereochemical outcome of the cycloaddition is governed by frontier molecular orbital (FMO) theory and steric interactions in the transition state, often favoring the formation of the kinetically controlled exo adduct, which corresponds to the desired cis-fused ring system.
Illustrative Workflow:
Caption: 1,3-Dipolar Cycloaddition Workflow.
Experimental Protocol (Exemplary Steps):
-
Generation of the Azomethine Ylide: A mixture of a glycine ester hydrochloride and paraformaldehyde is heated in a solvent like toluene with a dehydrating agent to form the unstabilized azomethine ylide in situ.
-
Cycloaddition: Cyclopentenone is added to the reaction mixture containing the ylide. The cycloaddition is typically performed at elevated temperatures. The reaction yields a bicyclic ketone.[9][10]
-
Purification and Functional Group Manipulation: The resulting cycloadduct, a ketone, is isolated and purified. The ester group on the pyrrolidine ring is typically removed or converted.
-
Boc Protection: The secondary amine of the pyrrolidine is protected with a Boc group.
-
Conversion to Amine: The ketone at the 5-position is converted to the amine via reductive amination, as described in Strategy 1, to afford the final product.
| Step | Reagents | Typical Yield | Diastereomeric Ratio (exo/cis) |
| [3+2] Cycloaddition | Glycine ester, Paraformaldehyde, Cyclopentenone, Toluene, reflux | 50-70% | >90:10 |
| Reductive Amination | NH₂OH·HCl, then H₂, Raney Ni | 80-90% | >95:5 (endo amine) |
Table 2: Representative yields and selectivities for the 1,3-Dipolar Cycloaddition approach.
Strategy 3: Ring-Closing Metathesis (RCM)
Core Principle: Ring-Closing Metathesis (RCM) is a robust method for the formation of cyclic structures, particularly five-, six-, and seven-membered rings, using ruthenium-based catalysts (e.g., Grubbs' catalysts).[11] This strategy involves the synthesis of an acyclic diene precursor that, upon exposure to the catalyst, undergoes intramolecular cyclization to form the cyclopentene ring of the bicyclic system.
Rationale: The synthesis starts with a suitably protected pyrrolidine derivative, which is then elaborated to append two terminal alkene functionalities at the appropriate positions. For instance, a proline derivative can be N-allylated and also have an allyl group attached at the C-4 position. The RCM reaction then closes the five-membered ring. The resulting cyclopentene can be hydrogenated to the saturated cyclopentane, and further functional group manipulations can introduce the amine at the 5-position. The stereochemistry at the ring junction is often controlled by the stereochemistry of the starting proline derivative.
Illustrative Workflow:
Caption: Ring-Closing Metathesis Workflow.
Experimental Protocol (Exemplary Steps):
-
Synthesis of the Diene Precursor: Starting from a protected 4-hydroxy-L-proline, the hydroxyl group is converted to an allyl ether. The secondary amine is then allylated to provide the key diene precursor.[12]
-
RCM Reaction: The diene is dissolved in a solvent like dichloromethane or toluene and treated with a catalytic amount of a second-generation Grubbs or Hoveyda-Grubbs catalyst. The reaction is typically run at room temperature or with gentle heating.[1]
-
Reduction of the Double Bond: The newly formed cyclopentene ring is hydrogenated using a catalyst such as palladium on carbon to give the saturated cis-fused bicyclic system.
-
Introduction of the Amine: The ether linkage at the 5-position can be cleaved, and the resulting alcohol converted to the amine as described in previous strategies.
| Step | Reagents | Typical Yield |
| Diene Synthesis | NaH, Allyl Bromide | 70-85% (over 2 steps) |
| RCM | Grubbs' II Catalyst (2-5 mol%), CH₂Cl₂ | 85-95% |
| Hydrogenation | H₂, Pd/C, MeOH | >98% |
Table 3: Representative yields for the Ring-Closing Metathesis approach.
Strategy 4: Intramolecular Michael Addition
Core Principle: This strategy relies on the intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl system to form the pyrrolidine ring.[13] The stereochemical outcome of the cyclization is often highly diastereoselective, providing a reliable route to the cis-fused ring system.
Rationale: The synthesis begins with a cyclopentane derivative that is functionalized with both an amine (or a precursor) and a tethered Michael acceptor. For example, a cyclopentenyl amine can be acylated with an acryloyl chloride derivative. Upon treatment with a base, the nitrogen nucleophile attacks the β-position of the unsaturated system in a 5-exo-trig cyclization, which is kinetically favored, to form the pyrrolidone ring. The stereochemistry of the ring junction is controlled by the conformation of the transition state, which minimizes steric interactions, typically leading to the cis-fused product. The resulting lactam can then be reduced, and the functional groups manipulated to yield the target compound.
Illustrative Workflow:
Caption: Intramolecular Michael Addition Workflow.
Experimental Protocol (Exemplary Steps):
-
Precursor Synthesis: An appropriate starting material, such as cis-2-aminocyclopent-3-en-1-ol, is N-acylated with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride).
-
Cyclization: The acyclic precursor is treated with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to promote the intramolecular aza-Michael addition.[14] This step forms the bicyclic lactam with high diastereoselectivity.
-
Lactam Reduction: The lactam carbonyl is reduced to a methylene group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
-
Final Elaboration: The resulting secondary amine is protected with a Boc group. The hydroxyl group at the 5-position is then converted to the primary amine using the methods described previously to furnish the final product.
| Step | Reagents | Typical Yield | Diastereomeric Ratio (cis:trans) |
| Aza-Michael Addition | DBU, CH₂Cl₂ | 80-95% | >99:1 |
| Lactam Reduction | LiAlH₄, THF | 85-95% | N/A |
Table 4: Representative yields and selectivities for the Intramolecular Michael Addition approach.
Conclusion and Outlook
The synthesis of this compound can be achieved through several elegant and efficient strategies. The choice of the optimal route depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific stereochemical requirements.
-
The Chiral Pool approach is often favored in industrial settings due to its reliance on inexpensive, enantiopure starting materials and well-established chemical transformations.
-
1,3-Dipolar Cycloaddition offers a highly convergent route, rapidly building molecular complexity, which is advantageous in discovery chemistry.
-
Ring-Closing Metathesis provides a powerful and flexible method for ring construction, allowing for a modular assembly of the required diene precursors.
-
Intramolecular Michael Addition is a highly diastereoselective method for forming the pyrrolidine ring, ensuring the desired cis-stereochemistry at the ring junction.
Each of these strategies highlights the ingenuity of modern synthetic organic chemistry in accessing complex and medicinally relevant scaffolds. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly lead to even more efficient and versatile routes to this important class of molecules.
References
-
Adrio, J., & Carretero, J. C. (2019). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 55(89), 11979–11991. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–909. [Link]
-
Wikipedia contributors. (2023, November 28). Azomethine ylide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
- Burke, S. D., & Piscopio, A. D. (1991). A formal synthesis of (+)-lycoricidine featuring a ring-closing metathesis reaction. Tetrahedron Letters, 32(1), 85-88.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
-
ZaiQi Bio-Tech. (n.d.). cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
Taber, D. F. (2005). Natural Product Synthesis Using Grubbs Metathesis. Organic Chemistry Highlights. Retrieved from [Link]
- Banwell, M. G. (2008). Stereoselective intramolecular Michael addition reactions of pyrrole and their application to natural product syntheses.
-
Carson, C. A., & Kerr, M. A. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 70(20), 8242-8244. [Link]
-
Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 778. [Link]
-
Rios, R. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(12), 4243-4253. [Link]
-
Organic Syntheses. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives. Organic Syntheses, 98, 194-226. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Trzoss, M., & Bienaymé, H. (2006). Synthesis of Cyclic Aminoacid Derivatives via Ring Closing Metathesis on a Poly(ethylene glycol) Supported Substrate. Molecular Diversity, 10(2), 225-230. [Link]
-
Chemdad. (n.d.). Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, hydrochloride (1:1). Retrieved from [Link]
-
Pharma Innovation. (n.d.). cis-Hexahydro-cyclopenta[c]pyrrol-5-one. Retrieved from [Link]
-
Gao, W.-C., et al. (2022). Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. The Journal of Organic Chemistry, 87(15), 10037–10047. [Link]
-
Globalchem Sourcing. (n.d.). cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester. Retrieved from [Link]
Sources
- 1. Application of New Efficient Hoveyda–Grubbs Catalysts Comprising an N→Ru Coordinate Bond in a Six-Membered Ring for the Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester | 146231-54-1 [chemicalbook.com]
- 3. cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester| CAS No:146231-54-1|ZaiQi Bio-Tech [chemzq.com]
- 4. 146231-54-1|cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate|BLD Pharm [bldpharm.com]
- 5. cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 9. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Product Synthesis Using Grubbs Metathesis: Lasubine II, Ingenol, and Ophirin B [organic-chemistry.org]
- 12. Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Bicyclic Pyrrolidine Derivatives: From Natural Toxins to Precision Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bicyclic pyrrolidine scaffold, a privileged three-dimensional structure, has journeyed from obscure natural alkaloids to a cornerstone of modern medicinal chemistry. Its inherent conformational rigidity and rich stereochemistry offer a unique advantage in designing potent and selective therapeutic agents, allowing chemists to "escape from flatland" and achieve superior pharmacological properties.[1] This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these remarkable cores, offering field-proven insights for professionals in drug development.
The Bicyclic Pyrrolidine Core: A Structural Overview
At its heart, the bicyclic pyrrolidine is a fused ring system containing a five-membered nitrogen-containing pyrrolidine ring. The fusion pattern dictates the core's name and geometry, with the two most prominent families being the pyrrolizidine and indolizidine alkaloids.[2]
-
Pyrrolizidine (1-azabicyclo[3.3.0]octane): Consists of two fused five-membered rings sharing a nitrogen atom at the bridgehead.[2][3]
-
Indolizidine (1-azabicyclo[4.3.0]nonane): Features a five-membered ring fused to a six-membered ring, again with a bridgehead nitrogen.[4][5]
Beyond these natural archetypes, synthetic chemistry has introduced a variety of other bicyclic pyrrolidine systems, such as 3-azabicyclo[3.2.0]heptanes, which serve as conformationally restricted surrogates for common motifs like piperidine.[1]
Caption: Fundamental bicyclic pyrrolidine core structures.
A Historical Journey: From Plant Defense to a Pharmacological Goldmine
The story of bicyclic pyrrolidines begins not in a laboratory, but in nature. For centuries, plants have biosynthesized these compounds as a defense mechanism against herbivores.[2][6]
The Era of Pyrrolizidine Alkaloids (PAs)
The discovery of PAs dates back to the 19th century, though their toxic effects were the initial focus of scientific inquiry.[7] These compounds are widespread, found in an estimated 3% of the world's flowering plants.[7] Early research was driven by cases of livestock poisoning from consuming PA-containing plants, leading to the identification of their potent hepatotoxicity.[6][7] The toxicity stems from the metabolism of the necine base by hepatic oxidases into highly reactive pyrrole derivatives that can damage organs.[8] This notorious bioactivity, while initially a concern, hinted at the powerful biological interactions these scaffolds could achieve.
The Rise of Indolizidine and Quinolizidine Alkaloids
Following the discovery of PAs, another major class of bicyclic alkaloids, the indolizidines, were isolated from a diverse range of sources including plants, the skin of poison-arrow frogs (Dendrobates), and ants.[4][9] Unlike many PAs, polyhydroxylated indolizidines like swainsonine and castanospermine were identified as potent glycosidase inhibitors.[5] This discovery was a pivotal moment, shifting the scientific perspective. The bicyclic pyrrolidine core was no longer just a toxin; it was a key that could unlock and modulate specific enzyme activity, with immense therapeutic potential against viruses and cancer.[5][8]
The Synthetic Revolution: Mastering the Bicyclic Core
To harness the therapeutic potential of the bicyclic pyrrolidine scaffold, chemists needed to move beyond the limitations of natural product isolation. This necessitated the development of robust and stereocontrolled synthetic methodologies.
Modern Strategy: The [3+2] Cycloaddition
Among the most powerful and versatile methods for constructing the bicyclic pyrrolidine core is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[10][11] This approach is highly efficient for creating the fused ring system in a single, atom-economical step.
Causality Behind the Method: The choice of a [3+2] cycloaddition is strategic. Azomethine ylides are 1,3-dipoles that react readily with dipolarophiles (in this case, an alkene). When the alkene is part of another ring, the reaction proceeds intramolecularly or intermolecularly to form the fused bicyclic system with high regioselectivity and stereoselectivity. This allows for the precise construction of complex, three-dimensional molecules that are otherwise difficult to access.[11]
Caption: Workflow for a modern [3+2] cycloaddition synthesis.
Experimental Protocol: Synthesis of a Fused Bicyclic Pyrrolidine via [3+2] Cycloaddition
This protocol is representative of a modern, solvent-free approach to synthesizing bicyclic pyrrolidines, adapted from methodologies developed for medicinal chemistry applications.[10][11]
-
Objective: To synthesize a bicyclic pyrrolidine core via a thermal [3+2] cycloaddition.
-
Materials:
-
Azomethine ylide precursor (e.g., a glycine-derived imine)
-
Endocyclic electron-deficient alkene (e.g., a cyclic sulfone or lactam)
-
Lithium Fluoride (LiF)
-
-
Methodology:
-
Preparation: In a sealed reaction vessel, combine the azomethine ylide precursor (1.0 eq), the endocyclic alkene (1.2 eq), and Lithium Fluoride (2.0 eq).
-
Reaction: Heat the mixture to 140 °C without solvent. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Self-Validation: The disappearance of the starting materials and the appearance of a single major product spot on TLC indicates a successful cycloaddition. The high diastereoselectivity of this reaction often results in a clean product profile.
-
-
Workup and Purification: Cool the reaction mixture to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final bicyclic pyrrolidine product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Expected Outcome: The NMR spectra should show characteristic shifts for the newly formed pyrrolidine ring protons, and the coupling constants will confirm the stereochemistry of the ring junctions. HRMS will confirm the exact mass and molecular formula.
-
-
Bicyclic Pyrrolidines in Modern Drug Discovery
The synthetic accessibility of bicyclic pyrrolidines has made them a staple in drug discovery programs. Their rigid, 3D nature helps to improve binding affinity and selectivity for protein targets while often conferring favorable pharmacokinetic properties.[1]
Case Study 1: Antiparasitic Agents against Toxoplasma gondii
Infection with the parasite Toxoplasma gondii can cause severe illness, particularly in immunocompromised individuals. Researchers have developed novel bicyclic pyrrolidine analogues that potently inhibit the parasite's growth by targeting its phenylalanine tRNA synthetase (PheRS).[12][13]
-
Mechanism of Action: These compounds are designed to fit into the phenylalanine-binding site of the parasite's PheRS enzyme.[12][14] The bicyclic core acts as a rigid scaffold, correctly orienting the biaryl alkyne and methoxyphenyl urea extensions to interact with key residues in the active site. This leads to specific and potent inhibition of parasite protein synthesis.[12][14]
-
Structure-Activity Relationship (SAR): Medicinal chemistry efforts have shown that modifications to the bicyclic pyrrolidine core and its substituents can fine-tune selectivity for the parasite enzyme over the human equivalent, reduce plasma protein binding, and improve CNS penetration—a critical feature for treating toxoplasmosis.[12][13][15]
Case Study 2: Antiviral Agents against Hepatitis C Virus (HCV)
The bicyclic pyrrolidine scaffold played a crucial role in the development of Telaprevir, a protease inhibitor for treating Hepatitis C.[1] The evolution of this drug demonstrates the power of using a bicyclic system to enhance binding affinity.
-
Design Rationale: The HCV NS3-4A protease has a shallow, solvent-exposed active site, making it a challenging target for small molecule inhibitors.[1] Early peptide-based inhibitors had low potency. By incorporating a bicycloproline moiety (a type of bicyclic pyrrolidine), researchers introduced conformational restriction. This pre-organized the inhibitor into its bioactive conformation, reducing the entropic penalty of binding and dramatically improving potency.[1] The introduction of the bicyclic core was a key step in the evolution of the initial peptide inhibitor into the approved drug, Telaprevir.[1]
Summary of Bioactive Bicyclic Pyrrolidine Derivatives
| Compound Class | Target | Therapeutic Area | Key Insights |
| Pyrrolizidine Alkaloids | Various (often toxic) | Natural Product Chemistry | Naturally occurring plant defense compounds; hepatotoxic properties drove initial research.[2][6] |
| Indolizidine Alkaloids | Glycosidases | Antiviral, Anticancer | Natural glycosidase inhibitors like swainsonine showed therapeutic potential.[5] |
| Synthetic PheRS Inhibitors | Phenylalanine tRNA Synthetase | Antiparasitic (Toxoplasmosis) | Bicyclic core provides a rigid scaffold for selective enzyme inhibition and CNS penetration.[12][13][15] |
| Telaprevir Precursors | HCV NS3-4A Protease | Antiviral (Hepatitis C) | Introduction of a bicyclic core conformationally restricted the molecule, improving binding affinity.[1] |
| Fused Pyrrolidine HXL-10 | Host Functions (HCV Assembly) | Antiviral (Hepatitis C) | A novel fused bicyclic derivative identified as a potent anti-HCV agent with a unique mechanism.[16] |
Future Outlook
The journey of bicyclic pyrrolidine derivatives is far from over. Recent advances continue to focus on innovative synthetic methods, including photochemical cycloadditions and novel metal-catalyzed reactions, to expand the accessible chemical space.[17] As drug discovery continues to move towards more complex, three-dimensional molecules, the bicyclic pyrrolidine core is poised to remain a critical and highly valuable scaffold in the development of next-generation therapeutics.
References
- Levchenko, K. (2025). BICYCLIC PYRROLIDINES: RECENT ADVANCES AND EMERGING TRENDS. Chemistry of Heterocyclic Compounds, 61(3/4).
- Uddin, T., et al. (2025). Improved Bicyclic Pyrrolidine Analogues Inhibit Toxoplasma gondii Growth In Vitro and Cure Infection In Vivo. Journal of Medicinal Chemistry.
- Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI.
- MDPI. (n.d.). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants.
- Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research.
- Savych, V., et al. (n.d.). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. Enamine.
- Wikipedia. (n.d.). Pyrrolizidine alkaloid.
- Ji, Y., et al. (2023). Discovery of a fused bicyclic derivative of 4-hydroxypyrrolidine and imidazolidinone as a new anti-HCV agent. Virology, 586, 91-104.
- Panda, B. (n.d.). Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review. Bentham Science.
- Mondal, S. K. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
- Daly, J. W. (2002). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 19(6), 719-41.
- Robins, D. J. (n.d.). Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. CORE.
- BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development.
- Uddin, T., et al. (2025). Improved Bicyclic Pyrrolidine Analogues Inhibit Toxoplasma gondii Growth In Vitro and Cure Infection In Vivo. Journal of Medicinal Chemistry, 68(16), 17350-17363.
- Uddin, T., et al. (2025). Improved bicyclic pyrrolidine analogs inhibit Toxoplasma gondii growth in vitro and cure infection in vivo. PubMed Central.
- van der Westhuyzen, R., & Plettenburg, O. (n.d.). The History of the Glycosidase Inhibiting Hyacinthacine C-type Alkaloids: From Discovery to Synthesis. PubMed Central.
- Ence, C. C., et al. (n.d.). Bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase with antiparasitic potency in vitro and brain exposure. PubMed Central.
- Biocyclopedia.com. (n.d.). Indolizidine Alkaloids.
Sources
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. Indolizidine Alkaloids | Alkaloids from Plants | Medicinal Herbs | Botany | Biocyclopedia.com [biocyclopedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 8. The History of the Glycosidase Inhibiting Hyacinthacine C-type Alkaloids: From Discovery to Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indolizidine and quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition - Enamine [enamine.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Improved bicyclic pyrrolidine analogs inhibit Toxoplasma gondii growth in vitro and cure infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase with antiparasitic potency in vitro and brain exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a fused bicyclic derivative of 4-hydroxypyrrolidine and imidazolidinone as a new anti-HCV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BICYCLIC PYRROLIDINES: RECENT ADVANCES AND EMERGING TRENDS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Navigating the Synthesis and Application of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: A Technical Guide for Drug Discovery Professionals
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement, Synthesis, and Application of a Key Building Block in Novel Therapeutics.
Abstract
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, a chiral bicyclic diamine, has emerged as a critical building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its rigid, three-dimensional structure makes it an attractive linker component in the design of Proteolysis Targeting Chimeras (PROTACs), influencing the efficacy and pharmacokinetic properties of these novel therapeutics. This technical guide provides a comprehensive overview of this compound, including a comparative analysis of commercial suppliers, an examination of its cost-effectiveness, a detailed exploration of its synthesis, and a discussion of its application in the development of next-generation pharmaceuticals.
Introduction: The Rise of a Versatile Scaffolding Moiety
cis-5-Amino-2-(tert-butoxycarbonyl)hexahydro-cyclopenta[c]pyrrole (CAS No. 863600-81-1) is a synthetic intermediate characterized by a fused cyclopentane and pyrrolidine ring system. The presence of a Boc-protected amine and a free primary amine at stereospecific positions provides orthogonal handles for sequential chemical modifications, a highly desirable feature in the construction of complex molecules.
The rigidified framework of the cyclopenta[c]pyrrole core is of particular interest in the design of PROTACs. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The nature of the linker is a critical determinant of a PROTAC's ability to induce the formation of a stable ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. The defined spatial orientation of the amino groups in this compound offers a means to control the geometry and length of the linker, thereby optimizing the degradation efficiency of the resulting PROTAC.
Commercial Availability and Cost Analysis
A number of chemical suppliers offer this compound, often with varying purity levels and in different salt forms. For researchers, selecting a reliable supplier that provides comprehensive analytical data is crucial for the reproducibility of experimental results.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | This compound | 863600-81-1 | ≥98% | Custom | Inquiry |
| MedChemExpress | This compound | 863600-81-1 | >98% | 100 mg, 250 mg, 1 g | 100 mg: ~ |
| Sunway Pharm Ltd | This compound | 863600-81-1 | 97% | 1 g | $1195.00[1] |
| CP Lab Safety | This compound | 863600-81-1 | min 97% | 250 mg | Inquiry |
| Ambeed | rel-(3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride | 1630907-13-9 | 97% | 100 mg, 250 mg, 1 g | 1 g: ~$500 |
Note: Prices are approximate and subject to change. It is recommended to contact suppliers directly for current pricing and availability. The hydrochloride salt (CAS 1630907-13-9) is also commonly available and may offer advantages in terms of stability and handling.
The cost of this building block is relatively high, reflecting the complexity of its multi-step synthesis. For large-scale applications, a cost-effective and scalable in-house synthesis may be a more viable option.
Synthesis of this compound
The proposed synthetic pathway involves the reductive amination of this ketone precursor. This common and robust transformation allows for the stereoselective introduction of the amino group.
Caption: Proposed synthetic route to the target amine.
Experimental Protocol: Reductive Amination (Proposed)
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired scale.
-
Dissolution: Dissolve tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Source: Add a source of ammonia. This can be a solution of ammonia in methanol or the use of ammonium acetate (approximately 10 equivalents).
-
Reducing Agent: Add a reducing agent suitable for reductive amination, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (approximately 1.5 equivalents), portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
Self-Validation: The success of the synthesis should be confirmed through rigorous analytical characterization, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity of the final product. The stereochemistry should be confirmed by comparison to analytical data from commercial sources or through advanced NMR techniques if necessary.
Application in PROTAC Design and Synthesis
The primary application of this compound is as a rigid linker component in the synthesis of PROTACs.[2][3][4][5][6][7] The Boc-protected amine allows for the initial coupling to either the POI ligand or the E3 ligase ligand, while the free primary amine can be deprotected and subsequently coupled to the other binding moiety. This sequential approach provides a controlled and efficient method for constructing the heterobifunctional molecule.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1630907-13-9|rel-(3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
Technical Guide on the Safe Handling and Use of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a certified Safety Data Sheet (SDS). A comprehensive, official SDS has not been made publicly available for this specific compound at the time of this writing. All personnel handling this chemical must consult the official SDS provided by their supplier and adhere to all institutional and governmental safety regulations. The information herein is a synthesis of available data for the subject compound and structurally related molecules, intended to provide a framework for safe handling and use.
Introduction and Compound Identification
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole is a synthetic building block increasingly utilized in medicinal chemistry and drug discovery. Its rigid bicyclic core and the presence of a protected amine make it a valuable scaffold for introducing specific three-dimensional features into novel chemical entities.[1] The tert-butyloxycarbonyl (Boc) protecting group allows for selective manipulation of other functionalities on the molecule before revealing the secondary amine for subsequent reactions.
This guide provides an in-depth analysis of the compound's known properties, inferred potential hazards based on its chemical structure, and detailed protocols for its safe handling, storage, and use in a laboratory setting. The focus is on providing a causal understanding of the recommended procedures to ensure both experimental success and, most importantly, the safety of the researchers.
Compound Data Summary
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonym(s) | tert-Butyl cis-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | [2] |
| CAS Number | 863600-81-1 | [1] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Room temperature, in a dry, sealed container | [3] |
Hazard Analysis and Trustworthiness: An Evidence-Based Approach
In the absence of a specific SDS, a robust hazard assessment must be built upon the known reactivity of the compound's constituent functional groups: the Boc-protected amine and the underlying saturated heterocyclic system. This approach establishes a self-validating system of safety by anticipating reactivity.
Reactivity and Stability Profile
The primary determinant of this molecule's reactivity is the Boc-protecting group.
-
Stability: The Boc group is known to be stable under a wide range of conditions, including exposure to most nucleophiles and bases.[4] This stability is a cornerstone of its utility in multi-step synthesis.
-
Acid Lability: The key vulnerability of the Boc group is its rapid cleavage under acidic conditions.[5] This reaction proceeds via the formation of a stable tert-butyl cation. This is not just a synthetic consideration but a critical safety parameter. Accidental contact with acidic materials will lead to the deprotection of the amine and the generation of isobutylene gas.
Inferred Toxicological Profile
While no specific toxicological data for CAS 863600-81-1 are publicly available, we can infer potential hazards from structurally related compounds and the parent amine scaffold.
-
Skin and Eye Irritation: Amine compounds are frequently irritants to the skin and eyes. The parent scaffold, hexahydrocyclopenta(c)pyrrole, is classified with warnings for causing skin and serious eye irritation (H315, H319).[6] It is prudent to assume that this compound and its deprotected form may exhibit similar properties.
-
Respiratory Irritation: Many volatile amines can cause respiratory tract irritation. While this compound has a relatively high molecular weight, any dust or aerosol generated during handling should be considered a potential respiratory irritant.
-
Hazards of Deprotection Byproducts: Acid-mediated deprotection generates isobutylene, a flammable gas. In a poorly ventilated area, this could create a hazardous atmosphere. The deprotection also liberates the free amine, which may have its own distinct toxicological profile.
Experimental Protocols and Workflow for Safe Handling
The following protocols are designed to mitigate the inferred risks and provide a clear, step-by-step guide for researchers.
Personal Protective Equipment (PPE) and Engineering Controls
Expertise in the lab begins with a foundational respect for potential hazards. The choice of PPE should be based on a conservative assessment of risk.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of any dust or aerosols and to contain any potential release of isobutylene during acidic reactions.
-
Eye and Face Protection: Wear ANSI-rated safety glasses with side shields at a minimum. For procedures with a higher risk of splashing (e.g., acid-mediated deprotection), a full-face shield over safety glasses is required.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination is suspected.
-
Protective Clothing: A standard laboratory coat is mandatory. Ensure it is fully buttoned.
Step-by-Step Handling and Storage Protocol
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, well-ventilated area away from strong acids and oxidizing agents. The supplier recommendation is room temperature in a sealed, dry environment.[3]
-
Weighing and Dispensing:
-
Perform all weighing operations within a fume hood or a ventilated balance enclosure.
-
Use anti-static weighing paper or boats to prevent dispersal of the solid.
-
Close the primary container tightly immediately after dispensing.
-
-
Waste Disposal: Dispose of contaminated materials and excess chemical in accordance with all local, state, and federal regulations. Avoid mixing with acidic waste streams to prevent inadvertent deprotection and gas evolution.
Key Experimental Workflow: Boc Deprotection
This protocol details the most common synthetic manipulation of this compound and highlights the critical safety considerations.
Objective: To remove the Boc protecting group to liberate the free amine for subsequent reaction.
Reagents:
-
This compound
-
Dichloromethane (DCM) or 1,4-Dioxane (solvent)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in Dioxane)
-
Scavenger (optional, e.g., anisole or triethylsilane)
Procedure:
-
Inert Atmosphere: Purge a clean, dry reaction flask with an inert gas (e.g., nitrogen or argon). This is good practice for most organic reactions, although not strictly necessary for the deprotection itself unless subsequent steps are air-sensitive.
-
Dissolution: In the fume hood, dissolve the Boc-protected amine in the chosen solvent (e.g., DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm of the acid addition.
-
Acid Addition: Slowly add the acid (e.g., TFA) dropwise to the stirred solution. Vigorous gas evolution (isobutylene) will be observed. The slow addition ensures the reaction does not become too vigorous.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully concentrate the solution in vacuo. The resulting product will be the salt of the amine (e.g., the TFA salt). Further purification or basification may be required depending on the next synthetic step.
Causality and Safety: The choice of a strong acid like TFA is dictated by the need to efficiently protonate the carbamate and facilitate the elimination of the tert-butyl group.[7] Cooling the reaction and adding the acid slowly are not merely suggestions; they are essential controls to manage the rate of gas evolution and prevent a dangerous pressure buildup or uncontrolled exotherm.
Visualization of Key Processes
Boc Deprotection Mechanism
The diagram below illustrates the acid-catalyzed deprotection mechanism, highlighting the generation of the key byproducts.
Caption: Acid-catalyzed deprotection of the Boc group.
Safe Handling Workflow
This workflow diagram provides a logical sequence for safely handling the compound from receipt to disposal.
Caption: Recommended laboratory workflow for safe handling.
References
-
ChemScene: trans-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole hydrochloride Product Page.
-
Organic Chemistry Portal: Boc-Protected Amino Groups.
-
Fisher Scientific: Amine Protection / Deprotection.
-
ACS GCI Pharmaceutical Roundtable: tert-Butyl Carbamate (BOC) Deprotection Reagent Guide.
-
Hebei Boze Chemical Co.,Ltd.: BOC deprotection.
-
ChemicalBook: exo-5-Amino-cis-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester Product Page.
-
ResearchGate: Any ideas of how you can protect secondary amine with BOC on solid phase?
-
MDPI: 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile.
-
Synblock: trans-5-amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride Product Page.
-
PubChem: Hexahydrocyclopenta(c)pyrrol-2(1H)-amine.
-
ZaiQi Bio-Tech: cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester Product Page.
-
SynHet: Tert-butyl hexahydrocyclopenta[c]pyrrole-2(1h)-carboxylate Product Page.
-
PubChem: tert-butyl 1H-pyrrole-1-carboxylate.
-
CP Lab Safety: this compound, min 97%, 250 mg Product Page.
-
BLD Pharm: rel-(3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride Product Page.
-
Fchemicals Limited: Cis-2-Boc-hexahydropyrrolo(3,4-c)pyrrole Product Page.
-
National Toxicology Program: Carcinogenesis Bioassay of Di(2-ethylhexyl)phthalate (CAS No. 117-81-7) in F344 Rats and B6C3F1 Mice (Feed Studies).
-
Sunway Pharm Ltd: this compound Product Page.
-
SRD Pharma: this compound Product Page.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. exo-5-Amino-cis-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester | 1221439-83-3 [m.chemicalbook.com]
- 3. This compound - CAS:863600-81-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine | C7H14N2 | CID 4194033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Molecular Structure
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole (CAS No. 863600-81-1) is a saturated heterocyclic compound with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol [2]. Its structure features a fused cyclopenta[c]pyrrole ring system with a cis stereochemical relationship between the amine group at the 5-position and the hydrogen atoms at the bridgehead carbons. The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity during multi-step sequences.
The Boc protecting group renders the pyrrolidine nitrogen nucleophilic only after a deprotection step, typically under acidic conditions. The primary amine at the 5-position provides a key handle for further functionalization, making this molecule a versatile scaffold in the construction of targeted therapeutics.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra for the title compound.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is anticipated to be complex due to the presence of multiple chiral centers and diastereotopic protons within the bicyclic ring system. The cis stereochemistry significantly influences the chemical environment of each proton.
Experimental Considerations:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for initial analysis. However, due to the presence of the primary amine, which can undergo proton exchange, deuterium oxide (D₂O) exchange experiments would be invaluable for confirming the NH₂ signal. Solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and may provide better resolution for certain signals.
-
Field Strength: A high-field NMR spectrometer (≥400 MHz) is recommended to resolve the complex splitting patterns expected from the aliphatic protons.
Expected Chemical Shifts and Multiplicities:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Boc Group (-C(CH₃)₃) | ~1.45 | s | A characteristic singlet integrating to 9 protons. |
| Pyrrolidine Ring Protons (-CH₂-N-Boc) | 3.20 - 3.60 | m | Diastereotopic protons, leading to complex multiplets. |
| Bridgehead Protons (-CH-) | 2.50 - 2.90 | m | Coupled to multiple neighboring protons. |
| Cyclopentane Ring Protons (-CH₂-) | 1.50 - 2.20 | m | Complex overlapping multiplets due to diastereotopicity and coupling. |
| Amine-bearing Methine (-CH-NH₂) ** | ~3.00 - 3.40 | m | Its chemical shift is sensitive to solvent and concentration. |
| Amine Protons (-NH₂) ** | 1.50 - 2.50 (variable) | br s | A broad singlet that will disappear upon D₂O exchange. |
Causality in Spectral Features:
-
The electron-withdrawing nature of the nitrogen atom in the pyrrolidine ring and the carbamate functionality of the Boc group will cause the adjacent protons to resonate at a lower field (higher ppm) compared to simple alkanes.
-
The rigid, fused ring system restricts conformational flexibility, leading to distinct chemical shifts for axial and equatorial protons, which are diastereotopic and will couple to each other (geminal coupling) and to vicinal protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule.
Expected Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Boc Carbonyl (-C=O) | ~155 | Characteristic downfield shift for a carbamate carbonyl. |
| Boc Quaternary Carbon (-C(CH₃)₃) | ~80 | |
| Boc Methyl Carbons (-C(CH₃)₃) | ~28 | A single, intense peak. |
| Pyrrolidine Ring Carbons (-CH₂-N-Boc) | 45 - 55 | Two distinct signals are expected. |
| Bridgehead Carbons (-CH-) | 40 - 50 | Two distinct signals are expected. |
| Cyclopentane Ring Carbons (-CH₂-) | 30 - 40 | Two distinct signals are expected. |
| **Amine-bearing Methine (-CH-NH₂) ** | 50 - 60 | Shifted downfield by the attached nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: As a liquid, the compound can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
Expected Vibrational Frequencies:
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3400 | N-H stretch | Primary Amine (-NH₂) |
| 2850 - 3000 | C-H stretch | Aliphatic C-H |
| ~1680 | C=O stretch | Carbamate Carbonyl (-O-C=O) |
| 1580 - 1650 | N-H bend | Primary Amine (-NH₂) |
| 1160 - 1250 | C-N stretch | Amine and Carbamate |
| ~1160 | C-O stretch | Carbamate |
Trustworthiness of the Protocol: The presence of a strong absorption band around 1680 cm⁻¹ is a key indicator of the Boc protecting group's carbonyl. The N-H stretching and bending vibrations of the primary amine are also definitive features.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Workflow:
Figure 2: A typical workflow for Electrospray Ionization Mass Spectrometry.
Expected Mass-to-Charge Ratios (m/z):
-
[M+H]⁺: The most prominent ion is expected to be the protonated molecule at m/z 227.17.
-
[M-Boc+H]⁺: Loss of the Boc group (m/z 100) is a common fragmentation pathway, leading to a fragment at m/z 127.12.
-
[M-C₄H₉]⁺: Loss of a tert-butyl group (m/z 57) from the protonated molecule would result in a fragment at m/z 170.12.
Conclusion
The spectroscopic data presented in this guide, while predictive, offers a robust framework for the characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and mass spectrometry provides a comprehensive and self-validating system for confirming the structure and purity of this important synthetic intermediate. Researchers are encouraged to use this guide as a baseline for interpreting their own experimental data.
References
Sources
Harnessing Conformational Rigidity: Frontier Research Areas for Constrained Bicyclic Amines in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The paradigm in medicinal chemistry is undergoing a significant shift, moving away from planar, aromatic-rich molecules towards three-dimensional, sp³-hybridized scaffolds. This "escape from flatland" is driven by the need to access novel chemical space and develop drugs with superior efficacy, selectivity, and pharmacokinetic profiles.[1] Constrained bicyclic amines have emerged as premier scaffolds in this pursuit, offering a rigid structural framework that minimizes conformational entropy upon binding and presents well-defined vectors for functionalization. This guide delineates key, high-potential research areas for these privileged structures, focusing on novel synthetic methodologies, their expanding role as bioisosteres and peptide mimetics, and their application in targeting historically "undruggable" disease pathways. We will explore the causality behind experimental choices, provide actionable protocols, and outline future directions that promise to unlock the full therapeutic potential of this versatile molecular class.
The Strategic Value of Conformational Constraint in Drug Discovery
For decades, drug discovery has been dominated by "flat" aromatic compounds. While successful, this has led to the saturation of certain areas of chemical space. The introduction of conformational rigidity through saturated, three-dimensional scaffolds like bicyclic amines offers several distinct advantages:
-
Improved Binding Affinity: Pre-organizing a molecule into its bioactive conformation reduces the entropic penalty of binding to a biological target, often leading to a significant increase in potency.
-
Enhanced Selectivity: A rigid scaffold presents substituents in precise spatial orientations, allowing for more specific interactions with a target's binding site and reducing off-target effects.
-
Favorable Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) is correlated with improved solubility, metabolic stability, and reduced promiscuity, all desirable drug-like properties.[1] Bicyclic amines, such as bicyclo[1.1.1]pentylamines (BCPAs), have proven to be effective bioisosteres for motifs like anilines and tert-butyl groups, improving these properties in drug candidates.[2][3]
-
Access to Novel Chemical Space: These scaffolds provide unique three-dimensional arrangements of atoms that are underexplored, opening up opportunities to design ligands for novel biological targets, particularly those with challenging topographies like protein-protein interfaces.[4]
Figure 1: Conceptual shift from 2D to 3D drug design.
Research Area 1: Novel Synthetic Methodologies to Access Diverse Scaffolds
The therapeutic potential of bicyclic amines is directly linked to the synthetic accessibility of diverse and novel scaffolds. While classical methods exist, they often require lengthy, linear sequences. The future of the field lies in developing more efficient, modular, and scalable synthetic strategies.
Current Challenges and Future Directions:
-
Limited Scaffold Diversity: Many known synthetic routes are tailored to specific, small ring systems (e.g., azabicyclo[2.2.1]heptanes). There is a significant opportunity to develop methods for larger, more complex systems, such as those containing seven-membered rings or unique bridgehead functionalization, which remain largely unexplored.[4]
-
Step Economy and Scalability: Multi-step syntheses are a major bottleneck in drug development. Research into tandem reactions and flow chemistry processes can dramatically improve efficiency. For example, light-enabled flow synthesis has been used for the scalable production of bicyclo[1.1.1]pentane building blocks.[5]
Promising Research Avenues:
-
Intramolecular C-H Amination: This powerful strategy allows for the construction of bridged bicyclic amines from readily available precursors by functionalizing remote, typically unreactive C-H bonds. A recent approach utilizes synergistic activation by light and heat to achieve this transformation, providing access to complexity-enriched scaffolds.[6]
-
Photochemical [2+2] Cycloaddition: This method has proven effective for synthesizing diverse libraries of bicyclic amines and is a key step in creating valuable building blocks for drug discovery.[7][8]
-
Rhodium-Catalyzed Cyclohydrocarbonylation: This highly efficient method enables the synthesis of 1-azabicyclo[x.y.0]alkane amino acid derivatives through a consecutive double cyclization process with high diastereoselectivity, creating conformationally restrained dipeptide mimetics.[9]
| Synthetic Strategy | Core Transformation | Advantages | Key Research Opportunity |
| Intramolecular C-H Amination | Remote C(sp³)-H bond functionalization | High step economy; access to novel bridged systems.[6] | Development of new catalysts for improved regioselectivity and substrate scope. |
| Photochemical [2+2] Cycloaddition | Alkene + Alkene → Cyclobutane | Access to diverse fused and bridged systems; mild conditions.[7] | Exploration of asymmetric variants to control stereochemistry. |
| Rh-Catalyzed Cyclohydrocarbonylation | Olefin + Amine → N-Acyliminium → Cyclization | High diastereoselectivity; access to fused systems.[9] | Application to the synthesis of larger, underexplored ring systems. |
Protocol Example: Photocatalytic Intramolecular C-H Amination
This protocol is a conceptual representation based on modern synthetic strategies for creating bridged bicyclic amines.[6]
Objective: Synthesize a bridged bicyclic amine from a linear N-chloroamine precursor.
Methodology:
-
Precursor Synthesis: Synthesize the starting N-chloro-alkylamine from the corresponding primary amine using N-chlorosuccinimide (NCS) in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature.
-
Photoreaction Setup: In a quartz reaction vessel, dissolve the N-chloroamine substrate (1.0 eq.) and a suitable photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%) in a degassed, non-polar solvent (e.g., cyclohexane).
-
Synergistic Activation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) while simultaneously heating to a specific temperature (e.g., 80 °C). The combination of light and heat is crucial for activating the substrate and promoting the desired radical cyclization pathway.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) to remove any remaining oxidant. Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the desired bridged bicyclic amine.
Figure 2: Workflow for photocatalytic C-H amination.
Research Area 2: Bicyclic Amines as Bioisosteres and Peptide Mimetics
A significant area of research is the use of constrained bicyclic amines to replace problematic or non-optimal moieties in drug candidates (bioisosterism) and to mimic the structure of peptides.
-
Bioisosteric Replacement: The replacement of phenyl rings with saturated bicyclic cores like bicyclo[1.1.1]pentane (BCP) or 2-oxabicyclo[2.2.2]octane is a validated strategy to improve ADME (absorption, distribution, metabolism, and excretion) properties.[5][10][11] BCPs, for instance, can act as non-classical bioisosteres of phenyl rings, maintaining substituent vectors while improving solubility and metabolic stability.[3][10]
-
Research Opportunity: Systematically explore less common bicyclic systems (e.g., azabicyclo[3.2.1]octanes, bicyclo[2.2.2]octanes) as replacements for ortho- and meta-substituted arenes.[11] This involves synthesizing matched molecular pairs and performing in-depth ADME and computational studies to validate their utility.
-
-
Peptide Mimetics: Peptides are crucial signaling molecules, but their therapeutic use is hampered by poor stability and cell permeability. Rigid bicyclic scaffolds can mimic the secondary structures of peptides, particularly β-turns, which are essential for many protein-protein interactions.[12][13] Bicyclic dipeptide mimetics can be synthesized via intramolecular cyclization of peptide-derived N-acyliminium intermediates.[12]
-
Research Opportunity: Design and synthesize novel bicyclic piperazine derivatives and azabicyclo[x.y.0]alkane amino acids as scaffolds to enforce specific peptide conformations.[9][13] This could lead to a new generation of potent and stable inhibitors for targets previously addressed only by biologic therapies.
-
Research Area 3: Targeting Challenging Disease Pathways
The unique 3D structures of constrained bicyclic amines make them ideal for tackling biological targets that have proven difficult for traditional small molecules.
-
Protein-Protein Interactions (PPIs): PPIs are characterized by large, flat, and featureless binding surfaces, making high-affinity binding by small molecules challenging.[14][15] Bicyclic peptides, which constrain a peptide sequence into a rigid 3D shape using a chemical scaffold, are exceptionally well-suited to bind these surfaces with antibody-like affinity and specificity.[14][15][16]
-
Research Opportunity: Develop cell-permeable bicyclic peptides to target intracellular PPIs, which represent a vast and largely untapped class of therapeutic targets.[16][17] Screening of large combinatorial libraries of cell-permeable bicyclic peptides has already identified inhibitors for challenging targets like K-Ras.[18]
-
-
Central Nervous System (CNS) Disorders: The development of CNS drugs is hindered by the blood-brain barrier. The improved physicochemical properties conferred by sp³-rich bicyclic scaffolds can lead to molecules with better CNS penetration. A chiral bicyclic azepane, identified by exploring novel chemical space, was found to be a potent inhibitor of monoamine transporters, suggesting potential for treating neuropsychiatric disorders.[4]
-
Research Opportunity: Design and synthesize focused libraries of bicyclic amines with properties optimized for CNS targets. This involves a multi-parameter optimization of lipophilicity, polar surface area, and hydrogen bonding capacity.
-
-
Oncology: Deregulation of cell cycle kinases is a hallmark of cancer. Recently, a series of novel bicyclic amines have been disclosed as potent CDK2 inhibitors for the potential treatment of metastatic cancers, demonstrating their applicability in modern oncology.[19]
-
Research Opportunity: Apply the concept of conformational restriction to design highly selective kinase inhibitors. By locking the pharmacophore in a specific orientation, it may be possible to achieve selectivity even among highly homologous kinase family members.
-
Figure 3: Bicyclic peptides for inhibiting protein-protein interactions.
Conclusion and Future Outlook
Constrained bicyclic amines are no longer niche curiosities but are becoming central pillars of modern medicinal chemistry. The research areas outlined in this guide—advancing synthetic accessibility, expanding their roles as bioisosteres and peptidomimetics, and targeting challenging diseases—represent the forefront of the field. Future success will depend on the tight integration of innovative synthetic chemistry with computational design and sophisticated biological evaluation. The continued exploration of this rich area of chemical space will undoubtedly lead to the discovery of next-generation therapeutics with superior properties and the ability to modulate biological targets once considered undruggable.
References
-
Heinis, C., & Winter, G. (2015). Bicyclic peptides as next-generation therapeutics. PMC. [Link]
-
D. S. (2025). Novel Bicyclic Amines as CDK2 Inhibitors for Treating Metastatic Breast Cancer or Metastatic Lung Cancer. ACS Medicinal Chemistry Letters. [Link]
-
Olsen, C. A., et al. (2007). Solid-Phase Synthesis of Bicyclic Dipeptide Mimetics by Intramolecular Cyclization of Alcohols, Thiols, Amines, and Amides with N-Acyliminium Intermediates. Organic Letters. [Link]
-
Wang, Y., et al. (2022). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers. [Link]
-
Hacker, D. E., et al. (2020). Synthesis of Bicyclic Peptides Using Cyanopyridine-Aminothiol Click Chemistry. Methods in Molecular Biology. [Link]
-
Fuchser, J., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
-
Zuo, Z., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. [Link]
-
Hacker, D. E., et al. (2017). Highly Constrained Bicyclic Scaffolds for the Discovery of Protease-Stable Peptides via mRNA Display. ACS Chemical Biology. [Link]
-
Eguchi, T., et al. (2006). Highly Efficient Synthesis of Azabicyclo[x.y.0]alkane Amino Acids and Congeners by Means of Rh-Catalyzed Cyclohydrocarbonylation. Journal of the American Chemical Society. [Link]
-
Dougherty, P. G., et al. (2017). Targeting intracellular protein-protein interactions with cell-permeable cyclic peptides. Current Opinion in Chemical Biology. [Link]
-
Lian, W., et al. (2016). Macrocycles as protein–protein interaction inhibitors. Biochemical Journal. [Link]
-
Maes, B. U. W., et al. (2021). Expedient Synthesis of Bridged Bicyclic Nitrogen Scaffolds via Orthogonal Tandem Catalysis. Angewandte Chemie International Edition. [Link]
-
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry. [Link]
-
American Chemical Society. (n.d.). Targeting intracellular protein-protein interactions with macrocyclic peptides. [Link]
-
Liu, T., & Heinis, C. (2019). Bicyclic Peptide Inhibitors of Protein–Protein Interactions. ResearchGate. [Link]
-
Mousseau, J. J., & Baran, P. S. (2019). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. [Link]
-
Krska, S. W., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat. Organic Letters. [Link]
-
Dar'in, D., et al. (2018). Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli-Cushman Reaction. The Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 6. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. mykhailiukchem.org [mykhailiukchem.org]
- 9. Highly Efficient Synthesis of Azabicyclo[x.y.0]alkane Amino Acids and Congeners by Means of Rh-Catalyzed Cyclohydrocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chigroup.site [chigroup.site]
- 11. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli-Cushman Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening Bicyclic Peptide Libraries for Protein-Protein Interaction Inhibitors: Discovery of a Tumor Necrosis Factor-alpha Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting intracellular protein-protein interactions with cell-permeable cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting intracellular protein-protein interactions with macrocyclic peptides - American Chemical Society [acs.digitellinc.com]
- 18. portlandpress.com [portlandpress.com]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Strategic Integration of a Constrained Bicyclic Diamine in Modern Medicinal Chemistry: Application Notes for cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
Introduction: The Quest for Precision and Novel Chemical Space
In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount. Medicinal chemists are increasingly turning to sophisticated, three-dimensional scaffolds to unlock new biological activities and overcome the limitations of traditional "flat" molecules. It is in this context that cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole emerges as a building block of significant strategic value. Its rigid, bicyclic core offers a constrained geometry that can pre-organize appended functionalities in a defined spatial orientation, enhancing binding affinity and selectivity for protein targets. The presence of a Boc-protected amine and a free primary amine at distinct positions on this scaffold provides a versatile platform for the controlled, stepwise synthesis of complex molecules.
This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a particular focus on its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs). We will delve into the rationale for its use, provide detailed experimental protocols, and discuss the structure-activity relationship (SAR) considerations that guide its deployment in drug design.
The Architectural Advantage of the cis-Fused Cyclopenta[c]pyrrole Scaffold
The power of the this compound scaffold lies in its unique combination of features:
-
Conformational Rigidity: Unlike flexible aliphatic linkers, the fused ring system of cyclopenta[c]pyrrole restricts the conformational freedom of the molecule. This rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.
-
Defined Vectorial Properties: The cis-fusion of the rings and the specific placement of the amino groups create defined vectors for attaching other molecular components. This is crucial in applications like PROTACs, where precise orientation of a target-binding ligand and an E3 ligase-recruiting ligand is essential for inducing protein degradation.
-
Access to Novel Chemical Space: The non-linear, three-dimensional nature of this scaffold allows for the exploration of chemical space that is inaccessible with more conventional building blocks. This can lead to the discovery of novel interactions with protein targets and the development of intellectual property.
-
Orthogonal Reactivity: The Boc-protected secondary amine within the ring system and the primary exocyclic amine offer orthogonal handles for chemical modification. The primary amine can be selectively functionalized, followed by deprotection and subsequent reaction at the secondary amine, enabling the construction of complex architectures in a controlled manner.
Core Application: A Rigid Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase (e.g., Cereblon or VHL), and a linker that connects the two.
The linker is not merely a passive spacer; its length, rigidity, and chemical nature are critical determinants of a PROTAC's efficacy. The this compound scaffold is an exemplary choice for a rigid linker component.
Experimental Protocols
The following protocols provide a generalized framework for the incorporation of this compound into a PROTAC. These protocols are illustrative and may require optimization based on the specific properties of the target-binding ligand and the E3 ligase ligand.
Protocol 1: Amide Coupling to the Primary Amine
This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand (in this example, a derivative of pomalidomide for recruiting Cereblon) to the primary amine of this compound.
Reaction Scheme:
Application Notes and Protocols for Amide Coupling Reactions with cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
Introduction: The Strategic Importance of the Hexahydro-cyclopenta[c]pyrrole Scaffold
The rigid, bicyclic structure of the hexahydro-cyclopenta[c]pyrrole core is a highly sought-after motif in contemporary drug discovery.[1][2][3] Its conformational constraint reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The cis-5-amino derivative, protected with a tert-butyloxycarbonyl (Boc) group, is a versatile building block, presenting a nucleophilic secondary amine for the introduction of diverse functionalities through amide bond formation.[2][3][4][5] The pyrrole and its saturated derivatives are key components in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4]
This guide provides an in-depth analysis and detailed protocols for the successful amide coupling of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole with a variety of carboxylic acids. We will delve into the mechanistic rationale behind reagent selection and provide practical, field-tested methodologies to empower researchers in their synthetic endeavors.
Understanding the Substrate: Key Considerations for Reactivity
This compound (CAS 1031335-28-0) presents a secondary amine that is part of a fused ring system. While secondary amines are generally good nucleophiles, the steric environment imposed by the bicyclic framework can influence the rate and success of the coupling reaction. The Boc protecting group on the pyrrolidine nitrogen ensures that acylation occurs selectively at the desired C5-amino group. The cis stereochemistry of the amine relative to the ring fusion is a critical structural feature that may affect the accessibility of the lone pair of electrons on the nitrogen atom.
Core Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a non-reactive carboxylate-ammonium salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.
Recommended Coupling Protocols
The choice of coupling reagent is critical and often depends on the steric and electronic properties of the carboxylic acid partner, as well as the desired scale of the reaction and cost considerations. Below are two robust, commonly employed protocols for the amide coupling of this compound.
Protocol 1: EDC/HOBt Mediated Coupling - The Classic and Cost-Effective Approach
This method utilizes a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable, unreactive N-acylurea. HOBt acts as a scavenger for the O-acylisourea, forming an HOBt-ester which is less prone to side reactions and efficiently acylates the amine. This also helps in mitigating racemization if the carboxylic acid has a chiral center alpha to the carbonyl group.
Reaction Mechanism: EDC/HOBt Coupling
Caption: EDC/HOBt coupling workflow.
Step-by-Step Protocol:
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1-0.5 M), add HOBt (1.2 eq.) and this compound (1.1 eq.).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq.) portion-wise over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table for EDC/HOBt Coupling
| Parameter | Recommendation | Rationale |
| Carboxylic Acid | 1.0 eq. | Limiting reagent |
| Amine | 1.0 - 1.2 eq. | Slight excess to ensure complete consumption of the acid |
| EDC·HCl | 1.2 - 1.5 eq. | Ensures complete activation of the carboxylic acid |
| HOBt | 1.2 - 1.5 eq. | Suppresses racemization and N-acylurea formation |
| Base (DIPEA/TEA) | 2.0 - 3.0 eq. | Neutralizes HCl from EDC·HCl and the carboxylic acid proton |
| Solvent | DCM, DMF | Anhydrous conditions are crucial |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction |
| Reaction Time | 12 - 24 h | Varies depending on the substrates |
Protocol 2: HATU-Mediated Coupling - For Challenging Substrates
For sterically hindered carboxylic acids or when faster reaction times are desired, uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. HATU reacts with the carboxylate to form a highly reactive O-acylisouronium intermediate, which rapidly acylates the amine with high efficiency and minimal side reactions.
Experimental Workflow: HATU Coupling
Caption: Step-by-step workflow for HATU-mediated amide coupling.
Step-by-Step Protocol:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0-3.0 eq.) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid. A color change may be observed.
-
Add a solution of this compound (1.1 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.
-
Upon completion, quench the reaction with water and extract the product with Ethyl Acetate.
-
Wash the organic layer with saturated aqueous LiCl (to remove DMF), followed by 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary Table for HATU Coupling
| Parameter | Recommendation | Rationale |
| Carboxylic Acid | 1.0 eq. | Limiting reagent |
| Amine | 1.0 - 1.2 eq. | Slight excess to drive the reaction to completion |
| HATU | 1.1 - 1.2 eq. | Highly efficient activating agent |
| Base (DIPEA) | 2.0 - 3.0 eq. | Essential for the activation step and to neutralize acids |
| Solvent | DMF, DCM | Anhydrous conditions are critical |
| Temperature | RT | Generally sufficient for rapid coupling |
| Reaction Time | 1 - 6 h | Significantly faster than carbodiimide methods |
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid.2. Deactivation of the amine by protonation.3. Presence of water in the reaction.4. Steric hindrance from a bulky carboxylic acid. | 1. Increase the equivalents of the coupling reagent.2. Ensure sufficient base is present.3. Use anhydrous solvents and reagents.4. Switch to a more powerful coupling reagent like HATU. Consider converting the carboxylic acid to an acid chloride as an alternative. |
| Formation of Side Products | 1. N-acylurea formation with EDC.2. Racemization of chiral carboxylic acids. | 1. Ensure HOBt is used in conjunction with EDC.2. Run the reaction at a lower temperature (0 °C). The use of HOBt or its derivatives also suppresses racemization. |
| Difficulty in Purification | 1. Water-soluble byproducts from EDC coupling.2. Residual DMF from HATU coupling. | 1. Perform thorough aqueous washes during workup.2. For DMF, wash the organic layer with saturated aqueous LiCl or perform multiple water washes. |
Conclusion
The amide coupling of this compound is a reliable and versatile transformation for the synthesis of novel chemical entities for drug discovery. By understanding the principles of carboxylic acid activation and selecting the appropriate coupling reagents and conditions, researchers can efficiently generate a diverse array of amides built upon this valuable scaffold. The protocols provided herein for both EDC/HOBt and HATU-mediated couplings serve as excellent starting points for optimization. Careful attention to anhydrous conditions and stoichiometry will ensure high yields and purity of the desired products.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Manne, S. R., et al. (2020). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 18(1), 138-142.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
- Cernak, T. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids. ChemistryViews.
- Singh, R. P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144.
- Walter, H. (2002). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Chimia, 56(7), 356-360.
- O'Connor, G., & Timoshenko, V. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(4), 731-744.
- Sureshbabu, V. V., & Ganesan, A. (2023). Cis-Amide Stabilizing Proline Analogs: Synthesis and Applications.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255.
- Barata-Vallejo, S., et al. (2016). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry, 81(15), 6591-6597.
- White, I. M., & Sarpong, R. (2010). Synthesis of Boc-protected bicycloproline. Organic Letters, 12(19), 4384-4387.
- Bernardi, L., et al. (2021). Diastereoselective Synthesis of Functionalized 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters: One-Pot Approach Using Commercially Available Compounds and Benign Solvents. Chemistry – A European Journal, 27(14), 4573-4577.
- Edelstein, E. K., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
- ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives.
- SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
- BenchChem. (n.d.). Pyrrole Derivatives: Exploring Their Diverse Biological Activities.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines.
- National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Pyrrole Derivatives in Modern Pharmaceutical Synthesis.
- Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University.
- SRD Pharma. (n.d.). This compound.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 4. growingscience.com [growingscience.com]
- 5. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
The Strategic Utility of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole in Modern Organic Synthesis
Introduction: Embracing Conformational Constraint in Drug Design
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer both structural rigidity and synthetic versatility is paramount. The bicyclic diamine, cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, has emerged as a building block of significant interest for medicinal chemists and organic synthesists. Its inherent conformational constraint, a direct consequence of the fused five-membered ring system, provides a unique platform for the spatial presentation of pharmacophoric elements. This attribute is particularly valuable in the design of peptidomimetics and inhibitors targeting protein-protein interactions, where precise conformational control can translate to enhanced potency and selectivity. This application note provides an in-depth exploration of the synthesis and utility of this versatile building block, offering detailed protocols and mechanistic insights for its effective incorporation into drug development pipelines.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of a building block is fundamental to its strategic application. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 863600-81-1 | |
| Molecular Formula | C₁₂H₂₂N₂O₂ | |
| Molecular Weight | 226.32 g/mol | |
| Appearance | Liquid | |
| Storage | 4°C, protect from light |
The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides a crucial handle for orthogonal synthetic strategies. It allows for the selective functionalization of the primary amine while the secondary amine within the bicyclic core remains masked. This differential protection is a cornerstone of its utility, enabling sequential and controlled elaboration of the molecular framework.
Synthetic Rationale and Methodologies
The synthesis of the octahydrocyclopenta[c]pyrrole core is a key consideration for its application. While various synthetic routes to pyrrole and its derivatives exist, the preparation of the saturated, fused ring system often involves multi-step sequences. A common strategy involves the reduction of a cyclopentimide precursor.
A patented method for the preparation of the parent octahydrocyclopenta[c]pyrrole scaffold involves the reduction of a cyclopentimide compound using a boron reducing agent in the presence of a Lewis acid[1]. This approach provides a direct route to the core bicyclic system. The introduction of the amino functionality and the Boc-protecting group would then be achieved through subsequent synthetic transformations.
Caption: Generalized synthetic workflow for accessing the target building block.
Application in the Synthesis of Biologically Active Molecules: A Case Study
The true value of a building block is demonstrated through its successful application in the synthesis of complex, biologically relevant molecules. This compound serves as a constrained diamine scaffold, a motif frequently found in potent enzyme inhibitors and other therapeutic agents.
While specific, publicly available, peer-reviewed examples detailing the direct use of this exact molecule are limited, its structural features strongly suggest its application in areas such as the development of kinase inhibitors and antiviral compounds. The rigid framework allows for the precise positioning of substituents to interact with specific binding pockets of a target protein.
Protocol: Amide Bond Formation
A primary application of this building block is in the formation of amide bonds through the reaction of its primary amine with carboxylic acids. This is a fundamental transformation in the synthesis of peptidomimetics and other amide-containing drug candidates.
Objective: To couple this compound with a generic carboxylic acid (R-COOH).
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCM at 0 °C, add HOBt (1.2 eq.) and EDC (1.2 eq.).
-
Add DIPEA (2.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Causality behind Experimental Choices:
-
Coupling Reagents (EDC/HOBt): The combination of a carbodiimide (EDC or DCC) and an activating agent (HOBt or HOAt) is a standard and highly effective method for amide bond formation. HOBt reacts with the activated carboxylic acid to form an active ester, which is less prone to side reactions (like racemization if the carboxylic acid is chiral) and reacts efficiently with the amine.
-
Base (DIPEA): A non-nucleophilic organic base is required to neutralize the hydrochloride salt that may be present with EDC and to scavenge the acid produced during the reaction, driving the equilibrium towards product formation.
-
Solvent (DCM): A non-protic solvent is essential to prevent unwanted side reactions with the coupling reagents.
Caption: Step-by-step workflow for a typical amide coupling reaction.
Protocol: Boc-Deprotection
The ability to selectively remove the Boc protecting group is crucial for further synthetic manipulations at the secondary amine position.
Objective: To deprotect the Boc group from the amide product obtained in the previous step.
Materials:
-
Boc-protected amide derivative
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected amide (1.0 eq.) in anhydrous DCM.
-
Add TFA (10-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess TFA.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected secondary amine.
Trustworthiness of the Protocol: This is a standard and robust procedure for Boc-deprotection. The reaction is typically clean and high-yielding. The use of a strong acid like TFA effectively cleaves the tert-butyl carbamate.
Future Perspectives and Conclusion
This compound is a valuable building block for the synthesis of conformationally constrained molecules. Its rigid bicyclic core and orthogonal protecting group strategy make it an attractive starting material for the development of novel therapeutics. The protocols outlined in this application note provide a practical guide for the incorporation of this scaffold into synthetic workflows. As the demand for structurally novel and potent drug candidates continues to grow, the strategic application of such well-defined building blocks will undoubtedly play an increasingly important role in the future of medicinal chemistry.
References
-
MySkinRecipes. trans-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole hydrochloride. [Link]
- Google Patents. Preparation method of octahydrocyclopentane[C]pyrrole.
Sources
Application Notes & Protocols: The Versatility of Pyrrole Derivatives in Modern Drug Discovery
Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of countless biologically active molecules.[1] Its structural motif is integral to vital natural compounds such as heme, chlorophyll, and vitamin B12, which underscores its fundamental role in biological systems.[2][3] In the realm of synthetic pharmaceuticals, the pyrrole scaffold is a "privileged structure," prized by medicinal chemists for its versatile physicochemical properties and its ability to engage in various biological interactions.[4] The electronic arrangement of the pyrrole ring allows it to serve as a versatile building block, capable of forming hydrogen bonds and participating in π-π stacking interactions, which are crucial for binding to biological targets like enzymes and receptors.[4] This versatility has led to the development of a wide array of successful drugs, including the blockbuster cholesterol-lowering agent atorvastatin (Lipitor®), the multi-targeted cancer therapeutic sunitinib (Sutent®), and the nonsteroidal anti-inflammatory drug (NSAID) tolmetin.[5][6] This guide provides an in-depth exploration of the synthesis, therapeutic applications, and biological evaluation of pyrrole derivatives, offering detailed protocols for researchers in the field of drug discovery.
Section 1: Guiding Principles in Pyrrole-Based Drug Design
The journey from a promising pyrrole-containing compound to a viable drug candidate is guided by key principles of medicinal chemistry. Among the most influential is Lipinski's Rule of 5 , a set of guidelines used to assess the "drug-likeness" of a molecule and predict its potential for oral bioavailability.[7][8] Adherence to these rules increases the probability that a compound will have the necessary pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) to succeed in clinical trials.[8][9]
Lipinski's Rule of 5 states that an orally active drug generally has:
-
No more than 5 hydrogen bond donors (e.g., OH and NH groups).[8][9]
-
No more than 10 hydrogen bond acceptors (e.g., all nitrogen or oxygen atoms).[8][9]
-
A calculated octanol-water partition coefficient (logP) not exceeding 5.[8][9]
While not an inflexible law, this rule serves as a critical filter in the early stages of drug discovery.[10] For instance, a high logP value (>5) might lead to poor aqueous solubility and increased accumulation in fatty tissues, compromising both efficacy and safety.[7] By optimizing the substituents on the pyrrole core, medicinal chemists can fine-tune these properties to enhance the compound's overall profile.
Section 2: Synthetic Strategies for Building the Pyrrole Core
The construction of the pyrrole ring is a foundational step in harnessing its therapeutic potential. Several classic and modern synthetic methods exist, each with its own advantages. The Paal-Knorr synthesis and the Hantzsch pyrrole synthesis are two of the most robust and widely employed methods.[11][12]
-
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[13][14] Its primary advantages are its operational simplicity and generally high yields.[5]
-
Hantzsch Pyrrole Synthesis: This is a multicomponent reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[12][15] It is highly versatile for creating polysubstituted pyrroles, which is invaluable for building libraries of compounds for structure-activity relationship (SAR) studies.[12]
Below is a general workflow for the synthesis of pyrrole derivatives, a critical first step in drug discovery.
Caption: General workflow for the synthesis of pyrrole derivatives.
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol details a classic Paal-Knorr synthesis. The reaction condenses acetonylacetone (a 1,4-dicarbonyl compound) with aniline (a primary amine) under acidic catalysis to form the target pyrrole.
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
Aniline
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Standard glassware for work-up and purification
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine acetonylacetone (1.14 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 20 mL of ethanol.
-
Rationale: Ethanol serves as a suitable solvent that dissolves both reactants. An equimolar ratio of reactants is used to ensure efficient conversion.
-
-
Catalyst Addition: To the stirred solution, add 1 mL of glacial acetic acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1 hour.
-
Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps. Refluxing prevents the loss of solvent and reactants.
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate solvent system.
-
Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.
-
-
Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Then, cool it further in an ice bath.
-
Rationale: The product is typically less soluble in the cold reaction mixture, promoting its precipitation or crystallization.
-
-
Isolation: Pour the cold mixture into 50 mL of cold water. Collect the precipitated solid product by vacuum filtration, washing the crystals with a small amount of cold water.
-
Rationale: The organic product is insoluble in water, so adding the reaction mixture to water causes the product to precipitate fully, allowing for easy isolation.
-
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
-
Rationale: Recrystallization is a purification technique that removes impurities, yielding a product with high purity suitable for characterization and biological testing.
-
-
Characterization: Dry the purified crystals and characterize them using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.
Section 3: Therapeutic Applications of Pyrrole Derivatives
The structural versatility of the pyrrole ring has been exploited to develop drugs for a wide range of diseases, including cancer, inflammation, and microbial infections.[1][16][17]
Anticancer Agents
Pyrrole derivatives have emerged as a significant class of anticancer agents.[18][19] Their mechanisms of action are diverse and often involve the inhibition of key proteins that drive cancer cell proliferation and survival, such as protein kinases.[18][20]
Mechanism of Action: Kinase Inhibition Many cancers are driven by the aberrant activity of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which control cell growth, proliferation, and angiogenesis.[21] Pyrrole-based molecules like Sunitinib are designed to fit into the ATP-binding pocket of these kinases, acting as competitive inhibitors and blocking their downstream signaling pathways.[22] This inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in malignant cells.[18][21]
Caption: Inhibition of Tyrosine Kinase signaling by a pyrrole derivative.
Table 1: Selected Anticancer Pyrrole Derivatives and Their Targets
| Compound | Target(s) | Reported Activity (IC₅₀) | Cancer Cell Line | Reference |
| Sunitinib | VEGFR, PDGFR, c-KIT | Varies by target | Multiple | [22] |
| MI-1 | EGFR, VEGFR | Not specified | Malignant cells | [21] |
| Compound 4d | Not specified | ~45 µM (at 50µM treatment) | LoVo (Colon) | [22] |
| Compound 4a | Not specified | ~69 µM (at 50µM treatment) | LoVo (Colon) | [22] |
Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases, and pyrrole derivatives have long been used to manage it.[23] Drugs like tolmetin and ketorolac are NSAIDs that feature a pyrrole core.[6][23]
Mechanism of Action: COX Inhibition The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[24] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[24] By blocking COX enzymes, pyrrole-based NSAIDs reduce prostaglandin production, thereby exerting their anti-inflammatory and analgesic effects.[3] The search for new derivatives often focuses on achieving selective COX-2 inhibition to minimize the gastrointestinal side effects associated with COX-1 inhibition.[23][24]
Antimicrobial Agents
The rise of antimicrobial resistance is a global health crisis, creating an urgent need for new antibacterial and antifungal drugs.[6] Pyrrole derivatives, both from natural sources (e.g., pyrrolnitrin) and synthetic routes, have shown significant promise in this area.[2][25]
Mechanism of Action The antimicrobial mechanisms of pyrrole derivatives can vary. Some compounds disrupt the bacterial cell membrane, while others may inhibit essential enzymes or interfere with DNA replication.[6] Their broad spectrum of activity makes them attractive candidates for further development.[26][27] Research has demonstrated that some tetrasubstituted pyrrole derivatives show promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.[27]
Table 2: Selected Antimicrobial Pyrrole Derivatives
| Compound | Target Organism | Activity | Reference |
| Compound 3c | S. aureus, B. subtilis | MIC = 30-31 µg/mL | [25] |
| Compound 4 | S. aureus | Inhibition zone = 30 mm | [27] |
| ENBHEDPC | M. tuberculosis H37Rv | MIC = 0.7 µg/mL | [6] |
Section 4: Protocols for Biological Evaluation
Once a novel pyrrole derivative has been synthesized and purified, its biological activity must be rigorously evaluated. The following protocols describe standard assays for assessing anticancer and antimicrobial potential.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[28] It is widely used for screening potential anticancer compounds.[29] The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, LoVo)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrrole derivative (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates, multichannel pipette, spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[29]
-
Rationale: Seeding an optimal number of cells is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.
-
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of the pyrrole derivative in a complete culture medium from your stock solution. After 24 hours, carefully remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include wells for a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).[29]
-
Rationale: A dose-response curve is necessary to determine the concentration at which the compound exerts its cytotoxic effect, allowing for the calculation of the IC₅₀ (half-maximal inhibitory concentration).
-
-
Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[30][31]
-
Rationale: Only viable cells with active mitochondria can reduce MTT to formazan. The amount of formazan produced is proportional to the number of living cells.
-
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, visible purple precipitates will form in the wells containing viable cells.[30]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[30]
-
Rationale: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for accurate absorbance measurement.
-
-
Absorbance Reading: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[32][33] The broth microdilution method is a standardized and efficient way to determine MIC values.[34]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Synthesized pyrrole derivative (dissolved in a suitable solvent)
-
Standard antibiotic as a positive control (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
Step-by-Step Methodology:
-
Inoculum Preparation: From an overnight culture of the test bacterium, prepare a standardized inoculum in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension further in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[33]
-
Rationale: A standardized bacterial concentration is essential for the reproducibility and accuracy of the MIC test.
-
-
Compound Dilution: In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12. In well 1, add 100 µL of the pyrrole derivative at a starting concentration (e.g., 256 µg/mL).
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. This leaves wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) with only 50 µL of broth.
-
Rationale: Serial dilution creates a range of concentrations to precisely identify the lowest concentration that inhibits growth.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, examine the wells for turbidity (visible bacterial growth). The MIC is the lowest concentration of the pyrrole derivative in which there is no visible growth.[33]
-
Rationale: Visual inspection for turbidity is the standard endpoint for determining the inhibition of growth.
-
Conclusion
Pyrrole and its derivatives represent a remarkably fertile ground for drug discovery, with a proven track record across multiple therapeutic areas. The scaffold's synthetic tractability, combined with its favorable biological interaction profile, ensures its continued relevance in the development of novel therapeutics. By leveraging established synthetic protocols and robust biological evaluation methods, researchers can efficiently explore the vast chemical space of pyrrole derivatives, paving the way for the next generation of innovative medicines to combat cancer, inflammation, and infectious diseases.
References
- Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes - Benchchem. (n.d.). BenchChem.
- Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.
- Synthesis of certain pyrrole derivatives as antimicrobial agents. (n.d.). PubMed.
- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.). National Institutes of Health (NIH).
- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). PubMed.
- Application Notes and Protocols for Hantzsch Pyrrole Synthesis of Functionalized Pyrroles. (n.d.). BenchChem.
- Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. (2022). Medicinal Chemistry, 18(10), 1013-1043.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
- Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel.
- Hantzsch pyrrole synthesis on solid support. (n.d.). PubMed.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate.
- Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (n.d.). PubMed.
- Understanding the Lipinski Rule of Five in Drug Discovery. (n.d.). Bioaccess.
- Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. (n.d.). BenchChem.
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (n.d.). PubMed Central.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (n.d.). MDPI.
- Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Asian Journal of Pharmaceutical and Clinical Research, 10(12).
- Pyrrole synthesis. (n.d.). Organic Chemistry Portal.
- Hantzsch pyrrole synthesis. (n.d.). Wikipedia.
- Lipinski's rule of five. (n.d.). Wikipedia.
- MTT assay protocol. (n.d.). Abcam.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate.
- The Rule of 5 - Two decades later. (n.d.). Sygnature Discovery.
- Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.
- Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021). Records of Natural Products, 15(6).
- Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. (n.d.). Slideshare.
- Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. (n.d.). BOC Sciences.
- Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Letters in Drug Design & Discovery, 14(2).
- Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. (2023). Current Organic Synthesis, 20.
- (PDF) Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. (2015). ResearchGate.
- Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (n.d.). Taylor & Francis Online.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
- A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. (2013). Bioorganic & Medicinal Chemistry, 21(13), 3695-701.
- The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH.
- The Hantzsch pyrrole synthesis. (n.d.). Canadian Science Publishing.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (n.d.). BenchChem.
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (n.d.). Springer Nature Experiments.
- Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). National Institutes of Health (NIH).
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Publishing.
- MTT Cell Proliferation Assay. (n.d.). ATCC.
- A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. (2013). PubMed.
- Cell Viability Assays. (2013). NCBI Bookshelf.
Sources
- 1. scispace.com [scispace.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 14. rgmcet.edu.in [rgmcet.edu.in]
- 15. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 16. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 18. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 21. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. acgpubs.org [acgpubs.org]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. atcc.org [atcc.org]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. microbe-investigations.com [microbe-investigations.com]
- 34. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Functionalizing the Amine Group of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole is a valuable bicyclic diamine scaffold frequently utilized in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. The presence of a secondary amine, protected by a tert-butyloxycarbonyl (Boc) group, and a primary amine allows for selective functionalization at the 5-position. This document provides a comprehensive guide to the experimental procedures for modifying the exocyclic primary amine group, offering detailed protocols for common and effective transformations. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility.
Prior to initiating any functionalization, it is imperative to address the potential for the Boc-protected amine to undergo deprotection under certain reaction conditions. The Boc group is labile to strong acids, and its removal would expose the secondary amine, leading to undesired side reactions.[1][2] Therefore, careful selection of reagents and reaction conditions is paramount to maintain the integrity of the Boc protecting group.
Pre-Reaction Considerations: Starting Material and Reagent Handling
Characterization of this compound
Before proceeding with any reaction, it is crucial to confirm the identity and purity of the starting material. This can be accomplished through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum should show characteristic signals for the Boc group (a singlet around 1.4 ppm) and the protons adjacent to the nitrogen atoms.[3][4]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the starting material.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for assessing the purity of the starting material and for monitoring the progress of subsequent reactions.[5][6]
Reagent and Solvent Preparation
The success of the functionalization reactions described herein is highly dependent on the quality of the reagents and solvents used.
-
Solvents: Anhydrous solvents should be used, particularly for reactions sensitive to moisture, such as those involving acyl chlorides or sulfonyl chlorides.
-
Bases: The choice of base is critical and depends on the specific reaction. Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and pyridine. These should be distilled and stored over potassium hydroxide (KOH) pellets to ensure they are dry and free of acidic impurities.
-
Inert Atmosphere: Reactions that are sensitive to air or moisture should be conducted under an inert atmosphere of nitrogen or argon.
Core Functionalization Protocols
The primary amine of this compound can be functionalized through several key reactions. The following sections provide detailed protocols for the most common transformations.
Acylation: Amide Bond Formation
The formation of an amide bond is one of the most fundamental and widely used reactions in medicinal chemistry.[7][8] This can be achieved by reacting the primary amine with an activated carboxylic acid derivative, such as an acyl chloride, or by using a coupling reagent to facilitate the reaction with a carboxylic acid.
Protocol 1.1: Acylation using Acyl Chlorides (Schotten-Baumann Conditions)
This method is a straightforward and often high-yielding approach for amide bond formation.[9] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct.[9]
Workflow Diagram:
Caption: Workflow for acylation using an acyl chloride.
Experimental Protocol:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine or DIPEA, 1.2 eq) in anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10][11][12][13]
Quantitative Data Summary:
| Reagent | Equivalents |
| This compound | 1.0 |
| Acyl Chloride | 1.1 |
| Base (TEA or DIPEA) | 1.2 |
Protocol 1.2: Amide Coupling using Carbodiimide Reagents
Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), are widely used to facilitate amide bond formation directly from carboxylic acids.[8][9] The addition of an activating agent like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) can improve reaction rates and suppress side reactions.[14]
Workflow Diagram:
Caption: General workflow for carbodiimide-mediated amide coupling.
Experimental Protocol:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or N,N-Dimethylformamide (DMF). Stir the mixture at 0 °C for 30 minutes to form the active ester.
-
Amine Addition: Add this compound (1.0 eq) and a non-nucleophilic base such as DIPEA (1.5 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data Summary:
| Reagent | Equivalents |
| This compound | 1.0 |
| Carboxylic Acid | 1.1 |
| EDC | 1.2 |
| HOBt | 1.2 |
| DIPEA | 1.5 |
Sulfonylation: Sulfonamide Bond Formation
The synthesis of sulfonamides is another important transformation in drug discovery. This is typically achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base.
Protocol 2.1: Sulfonylation using Sulfonyl Chlorides
This reaction is analogous to acylation with acyl chlorides. The choice of base is important, with pyridine often being a good choice as it can also act as a catalyst. For sterically hindered amines or sulfonyl chlorides, a stronger, non-nucleophilic base like DBU or the use of a catalyst may be necessary.[15][16]
Workflow Diagram:
Caption: Workflow for sulfonylation using a sulfonyl chloride.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise or dropwise.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction with DCM and wash with 1 M HCl to remove excess pyridine. Then wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data Summary:
| Reagent | Equivalents |
| This compound | 1.0 |
| Sulfonyl Chloride | 1.1 |
| Pyridine | 2.0 |
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is a key strategy for introducing alkyl groups onto the primary amine.[17][18] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a selective reducing agent.[17] This one-pot procedure is often preferred over direct alkylation as it avoids the issue of over-alkylation.[17]
Protocol 3.1: Reductive Amination with Aldehydes or Ketones
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a popular choice due to its mildness and selectivity for imines over carbonyls.[17]
Workflow Diagram:
Caption: Workflow for reductive amination using STAB.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the product with an organic solvent like DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data Summary:
| Reagent | Equivalents |
| This compound | 1.0 |
| Aldehyde/Ketone | 1.1 |
| Acetic Acid | 0.1 |
| Sodium Triacetoxyborohydride (STAB) | 1.5 |
Post-Reaction Analysis and Characterization
Following purification, it is essential to thoroughly characterize the functionalized product to confirm its structure and purity. The same analytical techniques used for the starting material should be employed:
-
¹H and ¹³C NMR Spectroscopy: To confirm the addition of the new functional group and the integrity of the bicyclic core and Boc protecting group.[3][4][19][20]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.[5][21]
Conclusion
The functionalization of the primary amine of this compound provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in these application notes offer robust and reliable methods for achieving common and valuable chemical transformations. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can successfully synthesize a diverse range of derivatives for further investigation in drug discovery programs.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for amine α-C–H bond functionalization and the new concept for... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Late Stage Functionalization of Secondary Amines via a Cobalt-Catalyzed Electrophilic Amination of Organozinc Reagents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper–Nitroxyl Catalyzed α-Oxygenation of Cyclic Secondary Amines Including Application to Late-Stage Functionalization. Retrieved from [Link]
-
ACS Publications. (n.d.). Bicyclic enamines III. Reduction of enamines with secondary amines. Retrieved from [Link]
-
ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
ResearchGate. (2015, November 26). Organic amine flash purification using a novel stationary phase. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
ScienceDirect. (2017, April 26). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Retrieved from [Link]
-
ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
ResearchGate. (n.d.). Primary Amine (−NH 2 ) Quantification in Polymers: Functionality by 19 F NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
ACS Publications. (n.d.). Primary Amine (−NH2) Quantification in Polymers: Functionality by 19F NMR Spectroscopy. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
-
Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. Retrieved from [Link]
-
OSTI.GOV. (1988, April 20). Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides. Retrieved from [Link]
-
ACS Publications. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BOC Protection and Deprotection [pt.bzchemicals.com]
- 3. fiveable.me [fiveable.me]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]
- 8. growingscience.com [growingscience.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides (Journal Article) | OSTI.GOV [osti.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Reductive amination - Wikipedia [en.wikipedia.org]
- 19. Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Mild Conditions for Boc Deprotection of Acid-Sensitive Substrates
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Selectivity in Amine Protection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the construction of complex molecules for drug discovery.[1] Its widespread use stems from its remarkable stability across a vast range of nucleophilic and basic conditions, which contrasts with its predictable lability under acidic conditions.[1][2] This orthogonality makes it an ideal protecting group for amine functionalities, allowing for intricate synthetic sequences.[3]
However, the very characteristic that makes the Boc group so useful—its acid sensitivity—also presents a significant challenge. When working with substrates that contain other acid-labile functionalities (e.g., tert-butyl esters, acetals, silyl ethers) or sensitive stereocenters, the standard harsh acidic deprotection methods, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents, can lead to undesired side reactions, cleavage of other protecting groups, or racemization.[4][5] This necessitates the development and application of milder, more selective deprotection protocols that can preserve the integrity of the target molecule.
This guide provides a comprehensive overview of field-proven, mild conditions for the deprotection of Boc-protected amines on acid-sensitive substrates. We will delve into the mechanistic rationale behind these methods, present detailed, step-by-step protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
Mechanistic Underpinnings of Boc Deprotection
Understanding the mechanism of Boc cleavage is crucial for designing mild and selective protocols. The canonical acid-catalyzed deprotection proceeds through a series of well-defined steps.
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid.[1]
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide.[1]
-
Final Product: The resulting free amine is then protonated by the acid in the medium to form an amine salt.[1]
A critical consideration is the fate of the tert-butyl cation generated during this process. This electrophilic species can potentially alkylate nucleophilic sites on the substrate or product, leading to unwanted byproducts.[6] Scavengers such as anisole or thioanisole are often employed to mitigate this side reaction.[2]
Mild Deprotection Strategies and Protocols
For highly sensitive substrates, a range of milder and more selective methods have been developed. These can be broadly categorized into Lewis acid-mediated, non-acidic (thermal and metal-catalyzed), and other novel approaches.
Lewis Acid-Mediated Deprotection
Lewis acids offer a milder alternative to strong Brønsted acids. They function by coordinating to the carbonyl oxygen of the Boc group, thereby facilitating its cleavage without the need for highly acidic protons.
This method is particularly useful for the selective deprotection of secondary N-Boc groups while leaving primary N-Boc groups intact.[7][8] It is also effective for substrates containing other acid-labile groups.[9]
Mechanism Insight: The zinc(II) center acts as a Lewis acid, coordinating to the Boc group and promoting its removal.[10] In some cases, it can also activate other functionalities, leading to tandem deprotection-cyclization reactions.[10]
Experimental Protocol: Selective Deprotection of a Secondary N-Boc Amine [11][12]
-
Dissolve the Boc-protected secondary amine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add zinc bromide (ZnBr₂, 2.0-3.0 mmol, 2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to several days depending on the substrate.[11][12]
-
Upon completion, dilute the reaction mixture with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.
TMSOTf is a powerful Lewis acid that can effect Boc deprotection under very mild conditions, often at low temperatures.[13] This makes it suitable for highly sensitive substrates.[14][15]
Experimental Protocol: TMSOTf-mediated Boc Deprotection [13]
-
Dissolve the N-Boc protected substrate (1.0 mmol) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
-
Add a hindered base, such as 2,6-lutidine (1.1 mmol).
-
Cool the mixture to 0 °C.
-
Add TMSOTf (1.1 mmol) dropwise.
-
Stir the reaction at 0 °C to room temperature while monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the crude product, which can be further purified by chromatography.
Several other Lewis acids have been successfully employed for mild Boc deprotection, including Sn(OTf)₂, TiCl₄, AlCl₃, and BiCl₃.[3][16][17] The choice of Lewis acid can be critical for achieving the desired selectivity. For instance, bismuth(III) trichloride has been shown to selectively deprotect N-Boc groups in the presence of acid-labile Pmc and tert-butyl ester groups without causing alkylation of sensitive amino acid residues like tryptophan and methionine.[17]
Non-Acidic and Neutral Deprotection Methods
In cases where even mild Lewis acidity is detrimental, non-acidic methods provide a valuable alternative.
Refluxing in water has emerged as a simple, environmentally friendly, and surprisingly effective method for the deprotection of a variety of N-Boc amines.[1][3] This catalyst-free approach often proceeds with high yields and excellent chemoselectivity, preserving other acid-labile groups like methyl esters.[3]
Mechanism Insight: At elevated temperatures, water can act as both a weak acid and a weak base, facilitating the hydrolysis of the Boc group.[3][18]
Experimental Protocol: Thermal Boc Deprotection in Water [1]
-
Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottomed flask equipped with a reflux condenser.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The transformation is often complete within 12-15 minutes.[1]
-
Cool the reaction mixture to room temperature.
-
Add dichloromethane (5 mL) and transfer to a separatory funnel.
-
Separate the layers. If the product is in the organic layer, dry it over anhydrous Na₂SO₄ and evaporate the solvent. If the product is water-soluble, further purification steps such as lyophilization or ion-exchange chromatography may be required.
CAN is a single-electron oxidant that can be used for the deprotection of certain protecting groups.[19] In the context of N-Boc amino acids, CAN in an alcohol solvent at reflux temperature can lead to esterification with simultaneous removal of the Boc group.[18] This method's utility for sensitive substrates should be evaluated on a case-by-case basis due to its oxidative nature.[20][21]
Novel Reagent Systems
Ongoing research continues to uncover novel and mild reagents for Boc deprotection.
A recently developed method utilizes oxalyl chloride in methanol for the selective deprotection of a wide range of N-Boc protected compounds, including aliphatic, aromatic, and heterocyclic substrates.[4][22] The reactions proceed at room temperature with good to excellent yields.[22] This method has proven effective for substrates with multiple acid-labile functionalities where traditional acidic methods failed.[4][22]
Mechanism Insight: The deprotection is thought to proceed through a mechanism involving the electrophilic character of oxalyl chloride, rather than simply the in situ generation of HCl.[4][23]
Experimental Protocol: Oxalyl Chloride/Methanol Deprotection [22]
-
Dissolve the N-Boc substrate (1.0 mmol) in methanol.
-
Add oxalyl chloride (3.0 mmol, 3 equivalents) to the solution at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction and proceed with a standard aqueous workup and extraction to isolate the product.
Comparative Summary of Mild Boc Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Limitations |
| Lewis Acid | ZnBr₂ | DCM, Room Temp | Selective for secondary vs. primary N-Boc.[7][8] | Can be slow (hours to days).[11][12] |
| TMSOTf | DCM or MeCN, 0°C to RT | Very mild, suitable for highly sensitive substrates.[13] | Reagent is moisture-sensitive.[13] | |
| BiCl₃ | MeCN/H₂O, 55°C | High chemoselectivity, tolerates other acid-labile groups.[17] | Requires elevated temperature. | |
| Neutral/Thermal | H₂O | Reflux (100°C) | Green, catalyst-free, excellent chemoselectivity.[1][3] | Limited to substrates stable at 100°C. |
| Novel Reagents | Oxalyl Chloride/MeOH | Methanol, Room Temp | Effective for complex molecules where other methods fail.[4][22] | Reagent is toxic and moisture-sensitive. |
Conclusion and Best Practices
The selection of a Boc deprotection method for acid-sensitive substrates is not a one-size-fits-all decision. A careful analysis of the substrate's functional groups, stereochemical integrity, and overall stability is paramount.
-
For substrates with moderate acid sensitivity , Lewis acids like zinc bromide offer a reliable and often selective approach.
-
For highly labile molecules , non-acidic methods such as thermal deprotection in water should be the first consideration due to their mildness and environmental benefits.
-
In complex syntheses where common methods fail , novel reagent systems like oxalyl chloride in methanol can provide a powerful solution.
It is always advisable to perform small-scale test reactions to optimize conditions and ensure the desired outcome before committing to a larger scale. By understanding the mechanistic principles and having a toolbox of mild and selective protocols, researchers can confidently navigate the challenges of Boc deprotection in the synthesis of sensitive and complex molecules.
References
-
Ben-Gaida, A. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
Roda, G. et al. (2018). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. PMC. Available at: [Link]
-
J&K Scientific LLC (2025). BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
Common Organic Chemistry (n.d.). Zinc Bromide. Common Organic Chemistry. Available at: [Link]
-
Obeng, S. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]
-
Obeng, S. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). BOC Deprotection. Wordpress. Available at: [Link]
-
Obeng, S. et al. (2020). Mild deprotection of the N-tert -butyloxycarbonyl (N -Boc) group using oxalyl chloride. ResearchGate. Available at: [Link]
-
Wikipedia (n.d.). Ceric ammonium nitrate. Wikipedia. Available at: [Link]
-
Common Organic Chemistry (n.d.). Boc Deprotection - ZnBr2. Common Organic Chemistry. Available at: [Link]
-
Fisher Scientific (n.d.). Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
Reddit (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
Obeng, S. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Appell, R. B. et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Available at: [Link]
-
ResearchGate (2025). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. ResearchGate. Available at: [Link]
-
ResearchGate (2016). Any suggestion on Boc deprotection without using acid?. ResearchGate. Available at: [Link]
-
ResearchGate (2025). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ResearchGate. Available at: [Link]
-
Peran, J. et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scientific Research Publishing. Available at: [Link]
-
Britton, J. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]
-
Vescovi, L. et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]
-
ResearchGate (2025). Ceric Ammonium Nitrate (CAN) Mediated Esterification of N-Boc Amino Acids Allows Either Retention or Removal of the N-Boc Group. ResearchGate. Available at: [Link]
-
RSC Publishing (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
ACS Publications (2008). Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia (n.d.). Trimethylsilyl trifluoromethanesulfonate. Wikipedia. Available at: [Link]
-
ResearchGate (2025). Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides. ResearchGate. Available at: [Link]
-
RSC Publishing (2000). New detritylation method for nucleosides and nucleotides by ceric ammonium nitrate. Chemical Communications. Available at: [Link]
-
Common Organic Chemistry (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
PubMed (2008). Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides. PubMed. Available at: [Link]
-
ResearchGate (2025). (PDF) Iron(III)Triflate as a Highly Efficient, Recyclable and Green Catalyst for the N -Boc Protection of Amines. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Cerium Ammonium Nitrate - CAN. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate (2025). Towards a selective Boc deprotection on acid cleavable Wang resin. ResearchGate. Available at: [Link]
-
ResearchGate (2025). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: Competing formation of N-(hydroxymethyl) δ-lactams. ResearchGate. Available at: [Link]
-
ACS Publications (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Organic Process Research & Development. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Zinc Bromide [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 20. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
The Strategic Application of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole in the Synthesis of Potent Enzyme Inhibitors
Introduction: The Value of Rigid Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the design of small molecule enzyme inhibitors remains a cornerstone of therapeutic innovation. The efficacy of such inhibitors is profoundly influenced by their three-dimensional structure, which dictates the precision of their interaction with the target enzyme's active site. Rigid bicyclic scaffolds have emerged as particularly valuable motifs in this context. Their constrained conformations reduce the entropic penalty upon binding, often leading to enhanced affinity and selectivity. One such scaffold of significant interest is the hexahydro-cyclopenta[c]pyrrole core.
This technical guide focuses on a key derivative of this scaffold, cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole . We will explore its strategic application in the synthesis of potent inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a critical target in the management of type 2 diabetes. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed synthetic protocols but also the scientific rationale that underpins the experimental design.
The Scientific Rationale: Why the Bicyclic Pyrrolidine Core is a Privileged Scaffold for DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[1] Inhibition of DPP-4 prolongs the action of these hormones, leading to glucose-dependent insulin secretion and suppressed glucagon release. Consequently, DPP-4 has become a major target for the development of oral antihyperglycemic agents.
The active site of DPP-4 features distinct subpockets (S1, S2, etc.) that accommodate the side chains of its peptide substrates. The S1 pocket is notably hydrophobic and has a strong preference for proline residues.[2] This is the primary reason why pyrrolidine-based structures, which mimic the proline ring, are a foundational element in the design of many potent DPP-4 inhibitors.[3][4]
The cis-fused cyclopenta[c]pyrrole scaffold offers several distinct advantages:
-
Proline Mimicry: The pyrrolidine ring of the scaffold effectively mimics the proline residue of natural DPP-4 substrates, anchoring the inhibitor in the S1 pocket of the enzyme.
-
Structural Rigidity: The fused cyclopentane ring locks the pyrrolidine in a specific conformation. This pre-organization reduces the conformational flexibility of the molecule, minimizing the entropic cost of binding to the enzyme and thereby increasing binding affinity.
-
Vectorial Exit Point: The primary amine at the 5-position provides a well-defined vector for introducing further substituents. This allows for the systematic exploration of interactions with other key regions of the DPP-4 active site, such as the S2 pocket, through the formation of an amide bond. The amino group itself is critical, as it forms a key salt bridge with two glutamate residues (Glu205 and Glu206) in the active site, a hallmark interaction for many potent DPP-4 inhibitors.[5]
-
Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is crucial for synthetic tractability. It prevents unwanted side reactions during the critical amide coupling step and can be removed under specific acidic conditions in a later stage of the synthesis, if required, without compromising the newly formed amide bond.
The following diagram illustrates the general workflow for utilizing this building block in the synthesis of a DPP-4 inhibitor.
Caption: Synthetic workflow for a DPP-4 inhibitor.
Application Protocol: Synthesis of a Bicyclic Pyrrolidine-Based DPP-4 Inhibitor
This section provides a detailed, field-proven protocol for the amide coupling of this compound with a representative protected amino acid, a key step in the synthesis of DPP-4 inhibitors analogous to marketed drugs like Saxagliptin. The chosen carboxylic acid for this representative protocol is (S)-2-((tert-butoxycarbonyl)amino)-3-(3-hydroxyadamantan-1-yl)propanoic acid, a close analog to the side chain of Saxagliptin.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent known for its rapid reaction times and high yields, even with sterically hindered amines.
Materials:
-
This compound (1.0 eq)
-
(S)-2-((tert-butoxycarbonyl)amino)-3-(3-hydroxyadamantan-1-yl)propanoic acid (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-2-((tert-butoxycarbonyl)amino)-3-(3-hydroxyadamantan-1-yl)propanoic acid (1.05 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).
-
Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the highly reactive O-acylisourea intermediate.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Boc-protected inhibitor precursor.
Protocol 2: Boc-Deprotection to Yield the Final Inhibitor
Materials:
-
Boc-protected inhibitor precursor from Protocol 1
-
4 M HCl in 1,4-Dioxane (or Trifluoroacetic acid (TFA) in Dichloromethane (DCM), 1:1 v/v)
-
Diethyl ether
-
Argon or Nitrogen gas
Experimental Procedure:
-
Dissolution: Dissolve the purified Boc-protected inhibitor precursor in a minimal amount of an appropriate solvent (e.g., Dichloromethane or Methanol).
-
Acidolysis: Cool the solution to 0 °C in an ice bath. Slowly add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents).
-
Reaction: Remove the ice bath and stir the solution at room temperature. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours). The reaction progress is often visualized by the disappearance of the lipophilic starting material and the appearance of a more polar spot on the TLC plate.
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Add a large volume of diethyl ether to the residue to precipitate the hydrochloride salt of the final inhibitor.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final active inhibitor as its hydrochloride salt.
-
Caption: Step-by-step experimental workflow.
Quantitative Data Summary
The potency of DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The specific values are highly dependent on the nature of the side chain coupled to the bicyclic amine core. The table below presents representative IC₅₀ data for well-established DPP-4 inhibitors featuring bicyclic or related pyrrolidine scaffolds to provide context for the expected potency of compounds derived from this compound.
| Compound Name | Scaffold Type | DPP-4 IC₅₀ (nM) | Selectivity vs. DPP-8/DPP-9 | Reference |
| Saxagliptin | Azabicyclo[3.1.0]hexane | 28 ± 1 | >100-fold | [6] |
| Vildagliptin | Cyanopyrrolidine | ~62 | ~200-fold | [7] |
| Neogliptin | 2-Azabicyclo[2.2.1]heptane | 16.8 ± 2.2 | Not specified | [8] |
| Compound 24 | Bicyclic Triazole | 100 ± 4 | Not specified | [6] |
This table is for illustrative purposes. The actual IC₅₀ of an inhibitor synthesized from the title compound will depend on the specific side chain attached.
Trustworthiness and Self-Validation
The protocols described herein are built upon established and widely published methods for amide bond formation and protecting group chemistry.[9][10] The trustworthiness of these procedures is ensured by the following principles:
-
In-Process Controls: The explicit instruction to monitor reaction progress by TLC or LC-MS is a critical self-validation step. It allows the researcher to confirm the consumption of starting materials and the formation of the product in real-time, preventing premature work-up or unnecessary prolongation of the reaction.
-
Standardized Purification: The use of standard aqueous work-up procedures and flash column chromatography are universally accepted methods for isolating and purifying organic compounds, ensuring the removal of reagents and byproducts.
-
Spectroscopic Confirmation: It is an implicit and critical requirement that the structure and purity of the final product be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This final characterization provides definitive validation of the synthetic outcome.
Conclusion and Future Perspectives
This compound represents a high-value, strategically designed building block for the synthesis of enzyme inhibitors. Its rigid, pre-organized structure and strategically placed amino functionality make it an ideal starting point for creating potent and selective DPP-4 inhibitors. The provided protocols, grounded in established chemical principles, offer a reliable pathway for researchers to incorporate this valuable scaffold into their drug discovery programs. By leveraging the inherent structural advantages of this bicyclic pyrrolidine core, scientists can accelerate the development of next-generation therapeutics for metabolic diseases.
References
-
ResearchGate. (n.d.). a Common substructures of structural classes of pyrrolidinebased DPP-IV inhibitors... [Image]. Retrieved from [Link]
-
Wikipedia. (2023). Discovery and development of dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]
-
BMC. (2016). Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. Retrieved from [Link]
-
PubMed. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Retrieved from [Link]
-
OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
- Google Patents. (n.d.). US8664443B2 - Process for the preparation of (1S, 3S, 5S)-2-[2(S)-2-amino-2-(3-hydroxy-1-adamantan-1-yl) acetyl]-2-azabicyclo [3.1.0] hexane-3-carbonitrile.
- Google Patents. (n.d.). WO2005106011A2 - Process for preparing dipeptidyl iv inhibitors and intermediates therefor.
-
Juniper Publishers. (2023). Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. Retrieved from [Link]
-
PubMed. (2006). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Retrieved from [Link]
Sources
- 1. oatext.com [oatext.com]
- 2. WO2005106011A2 - Process for preparing dipeptidyl iv inhibitors and intermediates therefor - Google Patents [patents.google.com]
- 3. google.co.in [google.co.in]
- 4. US8664443B2 - Process for the preparation of (1S, 3S, 5S)-2-[2(S)-2-amino-2-(3-hydroxy-1-adamantan-1-yl) acetyl]-2-azabicyclo [3.1.0] hexane-3-carbonitrile - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Novel heterocyclic DPP-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of constrained amino acids in peptide design
Application Notes and Protocols
Topic: The Strategic Role of Constrained Amino Acids in Modern Peptide Design
Audience: Researchers, scientists, and drug development professionals.
Abstract
The therapeutic potential of peptides is often hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation. Constrained amino acids serve as powerful molecular tools to overcome these limitations, enabling the design of peptidomimetics with superior stability, enhanced receptor affinity, and improved pharmacokinetic profiles. By introducing specific local or global restrictions on the peptide's structure, researchers can lock the molecule into its biologically active conformation, effectively pre-paying the entropic penalty of binding and shielding it from enzymatic attack. This guide provides an in-depth exploration of the principles behind using constrained amino acids, classifies the major types of constraints, and details their impact on peptide function. Furthermore, it offers practical, step-by-step protocols for the synthesis and characterization of constrained peptides, equipping researchers with the knowledge to strategically employ these building blocks in drug discovery and development.
Introduction: Overcoming the Flexibility of Natural Peptides
Peptides are exceptional signaling molecules due to their high specificity and potency. However, their translation into effective therapeutics is often challenging. In solution, short linear peptides exist as a dynamic ensemble of countless conformations, only a fraction of which are recognized by their biological target.[1] This conformational freedom leads to two primary drawbacks:
-
Poor Bioavailability: The flexible backbone is readily recognized and cleaved by proteases, resulting in a short in vivo half-life.[2][3][4]
-
Low Binding Affinity: A significant entropic cost is incurred upon binding as the peptide must adopt a single, rigid conformation from a disordered state.
Introducing conformational constraints is a powerful strategy to address these issues. By reducing the rotational freedom of the backbone or side chains, we can stabilize the desired secondary structure, enhance proteolytic resistance, and improve binding affinity.[1][5] This is achieved by incorporating non-proteinogenic, or "unnatural," amino acids that are specifically designed to restrict the available dihedral angles (φ, ψ, ω, χ).[6][7]
The Foundation: Understanding Peptide Conformation
The three-dimensional structure of a peptide is defined by a series of torsional (dihedral) angles along its backbone and for its side chains.[6] Strategically constraining these angles is the core principle of this design approach.
-
Phi (φ): Rotation around the N-Cα bond.
-
Psi (ψ): Rotation around the Cα-C' bond.
-
Omega (ω): Rotation around the peptide bond (C'-N). It is typically planar and prefers a trans conformation (~180°), but can be cis (~0°), especially preceding proline or N-methylated residues.
-
Chi (χ): Rotation around the bonds within the amino acid side chain.[6]
The allowed combinations of φ and ψ angles for a given amino acid are visualized on a Ramachandran plot. Natural amino acids have broad allowable regions, corresponding to high flexibility. Constrained amino acids dramatically restrict these regions, forcing the peptide backbone into specific, predictable geometries.[8]
A Classification of Conformational Constraints
Constrained amino acids can be categorized by how they restrict the peptide's structure. This can be a local effect at a single residue or a more global effect spanning multiple residues.
Local Backbone Constraints (φ, ψ Restriction)
These modifications directly alter the Cα atom or the adjacent amide bond, primarily influencing the φ and ψ angles.
-
α,α-Disubstituted Amino Acids: The most prominent member of this class is α-aminoisobutyric acid (Aib) , which features a gem-dimethyl group at the α-carbon.[8][9] This substitution sterically hinders rotation, forcing the φ and ψ angles into the helical regions of the Ramachandran plot (α-helix or 3₁₀-helix).[8][9][10] A single Aib residue can be sufficient to induce a helical turn in a flexible peptide chain.[9]
-
N-Alkylated Amino Acids: N-methylation is the most common modification in this class.[11] The methyl group on the amide nitrogen atom creates steric hindrance that disfavors extended conformations and can promote turn structures.[12][13] Crucially, it eliminates the amide N-H proton, removing a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets but can also reduce aggregation and improve solubility.[13] N-methylation is a key strategy for enhancing proteolytic stability and improving intestinal permeability.[12][14]
-
Proline Analogues: Proline's cyclic side chain inherently restricts the φ angle to approximately -60° to -75°, making it a potent "helix breaker" but an excellent inducer of β-turns.[15] Synthetic proline analogues with different ring sizes (e.g., azetidine-2-carboxylic acid) or substitutions can be used to fine-tune this conformational preference.[15]
Local Side-Chain Constraints (χ Restriction)
These modifications rigidify the side chain, which is crucial when the side chain's orientation is critical for receptor binding.[6]
-
β-Substituted Amino Acids: Adding alkyl groups to the β-carbon of a side chain restricts the rotation around the Cα-Cβ bond (χ1 angle). This has proven to be a powerful tool for optimizing the pharmacophores of peptide hormones.[16][17]
-
Cyclic Amino Acids: Residues where the side chain loops back to cyclize onto the backbone nitrogen (like proline) or the α-carbon (e.g., 1-aminocyclohexane-1-carboxylic acid, Ac₆c) provide significant constraints.[16]
Global Constraints (Spanning Multiple Residues)
Global constraints involve creating a covalent linkage between two, often distant, amino acids within the sequence, resulting in a cyclic peptide. Cyclization is one of the most effective methods for rigidifying a peptide's overall structure.[5][18]
-
Head-to-Tail Cyclization: Formation of a peptide bond between the N-terminal amine and the C-terminal carboxyl group.[19] This creates a truly cyclic backbone and is found in natural products like cyclosporine.[20]
-
Side-Chain to Side-Chain Cyclization: Linking the side chains of two residues, such as forming a lactam bridge between Lys and Asp/Glu or a disulfide bond between two Cys residues.[7][21]
-
"Stapled" Peptides: A specialized form of side-chain to side-chain cyclization where two olefin-bearing unnatural amino acids are linked via a hydrocarbon staple using ring-closing metathesis.[20][22] This is particularly effective for stabilizing α-helical conformations, which are critical for inhibiting many protein-protein interactions (PPIs).[3][22]
Diagram 1: Classification of Peptide Constraints
Caption: Overview of local and global strategies to constrain peptide structures.
The Impact: Benefits of Constraining Peptides
The strategic incorporation of these amino acids yields significant, measurable improvements in the properties of a peptide.
| Property | Mechanism of Improvement | Representative Data |
| Proteolytic Stability | Steric hindrance at the Cα (Aib) or amide nitrogen (N-methylation) blocks protease access. Global cyclization prevents binding to exopeptidase active sites.[2][4][9][13] | Aib-substituted peptides can exhibit half-lives in serum that are >50% longer than native sequences.[9] Tri-N-methylation of a somatostatin analog led to a 10% oral bioavailability, a drastic improvement.[14] |
| Binding Affinity | The peptide is "pre-organized" into its bioactive conformation, reducing the entropic penalty upon binding to its receptor.[9] | A single Aib substitution in the S peptide of ribonuclease S resulted in a favorable binding free energy change (ΔΔG°) of 0.7 kcal/mol.[23][24] |
| Structural Stabilization | Restricted φ/ψ angles force the backbone into specific secondary structures. Aib strongly promotes helices, while Proline and N-methylated residues often induce turns.[8][9][10] | Oligopeptides composed of (L-Leu-L-Leu-Aib) repeats preferentially form stable right-handed helical structures.[10] |
| Pharmacokinetics | N-methylation can reduce hydrogen bonding capacity, increasing lipophilicity and membrane permeability. Some N-methylated peptides can cross the blood-brain barrier.[11][12] | Peptides rich in N-methyl phenylalanine have been shown to passively diffuse across the blood-brain barrier.[12] |
Design and Synthesis: A Practical Workflow
Designing a constrained peptide is an iterative process that blends computational modeling with chemical synthesis and biological validation.
Diagram 2: Constrained Peptide Design Workflow
Caption: Iterative workflow for the design and validation of constrained peptides.
Computational Modeling
Before synthesis, computational tools are indispensable for predicting the effect of a given constraint.[25] Software suites like Rosetta can model peptides containing non-canonical amino acids (including D-isomers and N-methylated residues) and predict the structures of cyclic peptides.[25][26] This in silico screening allows researchers to prioritize candidates that are most likely to adopt the desired conformation, saving significant time and resources.[27][28]
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides.[29] While the core principles remain the same, incorporating constrained amino acids often requires protocol modifications.
-
Causality Behind Reagent Choice: Sterically hindered residues, like Aib or contiguous N-methylated amino acids, couple much more slowly than standard amino acids.[29] Standard coupling reagents (e.g., HBTU) may be insufficient. The choice of a more potent coupling reagent like HATU is necessary because it forms a highly reactive acylguanidinium species that can overcome the steric barrier to form the peptide bond efficiently. Pre-activation times should be minimized to prevent racemization of the activated amino acid.[13]
-
Double Coupling: For particularly difficult couplings, the reaction is simply repeated a second time with fresh reagents to drive it to completion. A Kaiser test can be performed after the first coupling to check for the presence of free primary amines; a negative result (yellow beads) indicates a successful coupling.
-
Cleavage: The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with a standard trifluoroacetic acid (TFA) cocktail, similar to standard SPPS.[29]
Application Protocols
Protocol 1: Incorporating a Sterically Hindered Amino Acid (Aib) via Fmoc-SPPS
This protocol outlines the manual synthesis of a short peptide containing Aib, highlighting the modified coupling step.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (standard and Fmoc-Aib-OH)
-
Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a fritted reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add deprotection solution to the resin and agitate for 3 minutes. Drain. Repeat with a 10-minute agitation.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Standard Amino Acid Coupling: a. Pre-activate a solution of Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 2-5 minutes. b. Add the activation mixture to the resin and agitate for 45-60 minutes. c. Wash the resin as in step 3. Perform a Kaiser test to confirm reaction completion.
-
Aib Coupling (Modified Step):
-
Rationale: Aib is sterically hindered. A stronger, faster-acting coupling reagent and potentially longer reaction time or a second coupling are required for high efficiency.[29] a. Pre-activate a solution of Fmoc-Aib-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 1-2 minutes. Do not exceed 2 minutes to minimize risk of racemization. [13] b. Add the activation mixture to the resin and agitate for 2 hours. c. Wash the resin. Perform a Kaiser test. If the test is positive (blue beads), perform a second coupling (repeat steps 5a-5c).
-
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (step 2).
-
Cleavage and Precipitation: a. Wash the final peptide-resin with DCM and dry under vacuum. b. Add the cleavage cocktail and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 50 mL tube of cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Purification and Analysis: Dry the crude peptide and purify by reverse-phase HPLC. Confirm identity with mass spectrometry.
Protocol 2: Assessing Secondary Structure with Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, non-destructive technique to assess the overall secondary structure of a peptide in solution.
Procedure:
-
Sample Preparation: a. Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the precise concentration using UV absorbance at 280 nm (if Trp/Tyr are present) or by quantitative amino acid analysis. b. Dilute the stock solution to a final concentration of 25-50 µM. For far-UV CD (190-250 nm), the buffer itself must be transparent in this region.
-
Instrument Setup: a. Use a quartz cuvette with a 1 mm path length. b. Set the spectrophotometer to scan from 250 nm down to 190 nm. c. Key parameters: Data pitch = 0.5 nm, scanning speed = 50 nm/min, accumulations = 3-5.
-
Data Acquisition: a. Record a baseline spectrum of the buffer alone. b. Record the spectrum of the peptide sample. c. Subtract the baseline from the sample spectrum.
-
Data Interpretation:
-
α-Helix: Characterized by two negative minima around 222 nm and 208 nm, and a strong positive maximum around 192 nm. The presence of Aib is expected to produce or enhance this signal.[23]
-
β-Sheet: A single negative minimum around 218 nm and a positive maximum around 195 nm.
-
Random Coil: A strong negative minimum around 198 nm.
-
Protocol 3: Proteolytic Stability Assay
This protocol provides a general method to compare the stability of a constrained peptide to its linear, unconstrained counterpart.
Procedure:
-
Reaction Setup: a. Prepare stock solutions of the constrained peptide and the linear control peptide at 1 mg/mL in assay buffer (e.g., PBS, pH 7.4). b. Prepare a stock solution of a relevant protease (e.g., Trypsin or Chymotrypsin) at 0.1 mg/mL in the same buffer. c. In separate microcentrifuge tubes, mix 90 µL of each peptide solution with 10 µL of the protease solution (final enzyme:substrate ratio of ~1:100 w/w). d. In control tubes, add 10 µL of buffer instead of the protease solution. e. Incubate all tubes at 37°C.
-
Time-Point Quenching: a. At specific time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a 10 µL aliquot from each reaction tube. b. Immediately quench the enzymatic reaction by mixing the aliquot with 40 µL of a 1% TFA solution. This denatures the protease.
-
Analysis by RP-HPLC: a. Analyze each quenched time-point sample by RP-HPLC, monitoring at 220 nm or 280 nm. b. Use a gradient method (e.g., 5-95% acetonitrile in water with 0.1% TFA) that can resolve the parent peptide from its degradation products.
-
Data Analysis: a. For each time point, calculate the peak area of the remaining intact parent peptide. b. Plot the percentage of intact peptide remaining versus time for both the constrained and linear peptides. c. The constrained peptide is expected to show a significantly slower rate of degradation compared to the linear control.[30]
Conclusion and Future Perspectives
Constrained amino acids are indispensable tools in modern medicinal chemistry, transforming labile, flexible peptides into robust drug candidates.[5] The ability to rationally design and synthesize peptides with predetermined conformations has opened the door to tackling challenging drug targets, particularly protein-protein interactions.[31][32] Future advancements will likely focus on developing novel constraining motifs, improving computational prediction algorithms to handle ever more complex structures, and integrating these strategies with other delivery technologies to further enhance the therapeutic window of peptide-based drugs.[25][26]
References
-
Di Blasio, B., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]
-
Bhardwaj, G., et al. (2016). Accurate de novo design of hyperstable constrained peptides. Nature. [Link]
-
Sanchis, J., et al. (2024). A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis. Methods in Enzymology. [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Multicomponent cyclization strategies to novel conformationally constrained peptides. Molecules. [Link]
-
Fairlie, D. P., et al. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Ratnaparkhi, G. S., et al. (2000). Structural and thermodynamic consequences of introducing α-aminoisobutyric acid in the S peptide of ribonuclease S. Protein Engineering, Design and Selection. [Link]
-
AAPPTec. (n.d.). N-Methyl amino acids. AAPPTec. [Link]
-
Driggers, C. M., et al. (2008). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Nature Chemical Biology. [Link]
-
Santini, C., et al. (2017). A Global Review on Short Peptides: Frontiers and Perspectives. Molecules. [Link]
-
LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
-
Fiori, S., et al. (2011). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry. [Link]
-
Hartman, M. C., et al. (2007). Protein synthesis with conformationally constrained cyclic dipeptides. PLoS ONE. [Link]
-
Ratnaparkhi, G. S., et al. (2000). Structural and thermodynamic consequences of introducing alpha-aminoisobutyric acid in the S peptide of ribonuclease S. Semantic Scholar. [Link]
-
Tavassoly, O., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. [Link]
-
Cabezas, E., & Satterthwait, A. C. (1999). Constrained Peptides as Miniature Protein Structures. International Journal of Peptide and Protein Research. [Link]
-
Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link]
-
Otaka, A., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega. [Link]
-
Hruby, V. J., et al. (2025). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]
-
de Matos, M. J., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. [Link]
-
Spokoyna, O., & Spring, D. R. (2021). Cyclisation strategies for stabilising peptides with irregular conformations. Organic & Biomolecular Chemistry. [Link]
-
Slideshare. (n.d.). Global and local restrictions Peptidomimetics. Slideshare. [Link]
-
Tavassoly, O., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]
-
Hruby, V. J. (1998). Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics. UA Campus Repository. [Link]
-
Berlicki, Ł., et al. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry. [Link]
-
PeptiDream Inc. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]
-
Brimble, M. A., et al. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. [Link]
-
Henriques, S. T., & Craik, D. J. (2022). Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. Frontiers in Molecular Biosciences. [Link]
-
Li, J., & Li, X. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]
-
Al-Wahaibi, L. H., et al. (2020). Strategies for Improving Peptide Stability and Delivery. Molecules. [Link]
-
Wallner, B. (2022). Development and Application of Computational Models for Peptide-Protein Complexes. Simple search. [Link]
-
Acevedo-Jake, A. M. (2014). Computational Modelling of Peptides Containing Non-Standard Amino Acids. University of California, Merced. [Link]
-
Kasinathan, G., & Sundar, D. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. Biomolecules. [Link]
-
Liu, R., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Bruno, F., et al. (2023). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. [Link]
Sources
- 1. Global and local restrictions Peptidomimetics | PPTX [slideshare.net]
- 2. nbinno.com [nbinno.com]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Global Review on Short Peptides: Frontiers and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifechemicals.com [lifechemicals.com]
- 16. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics [arizona.aws.openrepository.com]
- 18. opendata.uni-halle.de [opendata.uni-halle.de]
- 19. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 20. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. academic.oup.com [academic.oup.com]
- 24. [PDF] Structural and thermodynamic consequences of introducing alpha-aminoisobutyric acid in the S peptide of ribonuclease S. | Semantic Scholar [semanticscholar.org]
- 25. Redirecting [linkinghub.elsevier.com]
- 26. Accurate de novo design of hyperstable constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 28. liu.diva-portal.org [liu.diva-portal.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Rational Design of Constrained Peptides as Protein Interface Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Downstream reactions of deprotected cis-5-Amino-hexahydro-cyclopenta[c]pyrrole
An Application Guide to the Downstream Derivatization of cis-5-Amino-hexahydro-cyclopenta[c]pyrrole
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Bicyclic Scaffold
The cis-5-Amino-hexahydro-cyclopenta[c]pyrrole core is a privileged bicyclic scaffold in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a valuable framework for orienting pharmacophoric groups in a defined space, making it a key building block in the design of targeted therapeutics. This scaffold is particularly prominent in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[3][4] DPP-IV inhibitors work by prolonging the action of incretin hormones, which regulate insulin secretion in a glucose-dependent manner.[4][5]
The synthetic utility of this scaffold stems from the reactivity of its secondary amine. Typically, this amine is protected with a tert-butyloxycarbonyl (Boc) group for storage and handling, available commercially as cis-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole.[6][7][8] Removal of this protecting group unveils a nucleophilic secondary amine, which serves as a versatile handle for a variety of downstream chemical transformations.
This document provides detailed protocols and expert insights into three fundamental downstream reactions of the deprotected amine: N-Acylation (Amide Bond Formation) , Reductive Amination , and Urea/Thiourea Formation . The protocols are designed to be self-validating, with explanations grounded in established chemical principles to guide researchers in synthesizing novel derivatives for drug discovery and development.
Part 1: Mandatory Prerequisite: Boc Group Deprotection
Before any downstream functionalization can occur, the Boc protecting group must be efficiently removed. The standard method involves treatment with a strong acid, such as trifluoroacetic acid (TFA), in an aprotic solvent like dichloromethane (DCM).
Principle of the Method
The Boc group is stable to many reaction conditions but is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and the stable tert-butyl cation, which is scavenged by the TFA counterion or solvent. This process is typically rapid and clean.
Experimental Protocol: Boc Deprotection
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M solution).
-
Acid Addition: Cool the solution to 0 °C using an ice-water bath. Add trifluoroacetic acid (TFA, 5.0–10.0 equiv) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Re-dissolve the residue in a minimal amount of DCM and co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.
-
The resulting product is the TFA salt of the deprotected amine, which is often a viscous oil or amorphous solid. It is typically used in the next step without further purification, assuming quantitative conversion. The presence of the TFA salt necessitates the use of an additional equivalent of base in subsequent reactions.
-
Workflow for Boc Deprotection
Caption: Workflow for the acid-mediated deprotection of the Boc group.
Part 2: Core Downstream Reactions
Reaction I: N-Acylation via Mixed Anhydride Method
Amide bonds are a cornerstone of pharmaceutical chemistry, present in approximately 25% of all marketed drugs.[9] The mixed anhydride method is a classic, robust, and highly efficient strategy for N-acylation that minimizes racemization for chiral carboxylic acids and proceeds with high yields.[10]
Principle of the Method
This is a two-step, one-pot procedure.[10] First, a carboxylic acid is activated with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary amine base (e.g., N-methylmorpholine, NMM). This forms a highly reactive mixed carbonic-carboxylic anhydride. Second, the deprotected cis-5-Amino-hexahydro-cyclopenta[c]pyrrole is added, acting as a nucleophile that attacks the activated carbonyl, forming the desired amide and releasing CO2 and isobutanol as byproducts.[10] The low reaction temperature (-15 °C to 0 °C) is critical to ensure the stability of the mixed anhydride and suppress side reactions.[10]
Experimental Protocol: N-Acylation
-
Mixed Anhydride Formation:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the desired carboxylic acid (1.0 equiv) and dissolve it in anhydrous THF or DCM (approx. 0.2 M).
-
Cool the solution to -15 °C using an ice-salt or acetone-dry ice bath.
-
Add N-methylmorpholine (NMM) (1.1 equiv) dropwise, maintaining the low temperature.
-
Add isobutyl chloroformate (1.05 equiv) dropwise over 10-15 minutes. A precipitate of NMM hydrochloride may form. Stir the resulting mixture for an additional 30 minutes at -15 °C.
-
-
Amine Addition:
-
In a separate flask, dissolve the deprotected amine TFA salt (1.0 equiv) in anhydrous DCM or THF and add NMM (1.1 equiv) to neutralize the salt.
-
Add this amine solution dropwise to the mixed anhydride mixture, ensuring the internal temperature remains below 0 °C.[10]
-
-
Reaction and Work-up:
-
Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours (monitor by TLC/LC-MS).
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol).
Data Presentation: N-Acylation Examples
| Carboxylic Acid Substrate | Base | Solvent | Typical Yield (%) |
| Benzoic Acid | NMM | THF | 85-95% |
| Acetic Acid | NMM | DCM | 80-90% |
| N-Boc-L-Alanine | NMM | THF | 80-92% |
| 4-Chlorophenylacetic acid | TEA | DCM | 88-96% |
Workflow for N-Acylation
Caption: Workflow for amide bond formation using the mixed anhydride method.
Reaction II: Reductive Amination
Reductive amination is a powerful and widely used method for the N-alkylation of amines. It proceeds via a one-pot reaction with an aldehyde or ketone, forming a C-N bond and expanding the chemical diversity of the core scaffold. This reaction is a key step in the synthesis of many DPP-IV inhibitors.[3]
Principle of the Method
The reaction involves the initial formation of an iminium ion intermediate from the condensation of the secondary amine with a carbonyl compound (aldehyde or ketone), a process often catalyzed by a weak acid like acetic acid. This electrophilic iminium ion is then reduced in situ by a mild and selective hydride reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation because it is less basic and more sterically hindered than reagents like NaBH₄, making it selective for the iminium ion over the starting carbonyl compound.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask, add the deprotected amine TFA salt (1.0 equiv), the desired aldehyde or ketone (1.1 equiv), and anhydrous 1,2-dichloroethane (DCE) or DCM (approx. 0.1 M).
-
Reagent Addition: Add acetic acid (1.0-2.0 equiv) to the mixture to facilitate iminium ion formation. If starting from the free base, only a catalytic amount of acid is needed. If starting from the TFA salt, an additional equivalent of a non-nucleophilic base (e.g., DIEA) may be required.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise at room temperature. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography (silica gel, e.g., ethyl acetate/hexanes or DCM/methanol).
Data Presentation: Reductive Amination Examples
| Carbonyl Substrate | Reducing Agent | Solvent | Typical Yield (%) |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 75-88% |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 80-92% |
| Acetone | NaBH(OAc)₃ | DCE | 70-85% |
| 4-Fluorobenzaldehyde | NaBH(OAc)₃ | DCM | 82-95% |
Mechanism of Reductive Amination
Caption: Key intermediates in the one-pot reductive amination pathway.
Reaction III: Urea and Thiourea Formation
Urea and thiourea moieties are important hydrogen bond donors and acceptors, frequently incorporated into bioactive molecules to enhance target binding and modulate physicochemical properties.[11][12] Their synthesis from an amine is typically straightforward, high-yielding, and proceeds via nucleophilic addition to an isocyanate or isothiocyanate.
Principle of the Method
The lone pair of electrons on the secondary amine nitrogen acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate (-N=C=O) or isothiocyanate (-N=C=S) functional group.[13] This addition reaction is generally irreversible and forms a stable C-N bond, yielding the corresponding urea or thiourea. The reaction is typically performed at room temperature in an aprotic solvent and often proceeds to completion without the need for a catalyst.
Experimental Protocol: Urea/Thiourea Synthesis
-
Reaction Setup: Dissolve the deprotected amine TFA salt (1.0 equiv) in anhydrous DCM or THF (approx. 0.1 M) in a round-bottom flask. Add a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (2.2 equiv) to neutralize the TFA salt and scavenge the acid formed if using an isocyanatoformyl chloride. If starting from the free base, only 1.1 equiv of base is needed.
-
Reagent Addition: Add the desired isocyanate or isothiocyanate (1.05 equiv) dropwise to the stirred solution at 0 °C or room temperature.
-
Reaction: Stir the mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS. The product often precipitates from the reaction mixture upon formation.
-
Work-up:
-
If a precipitate has formed, collect the product by filtration, wash with cold solvent, and dry in vacuo.
-
If the product is soluble, concentrate the reaction mixture and proceed with purification.
-
-
Purification: The crude product is often of high purity. If necessary, it can be purified by recrystallization or by flash column chromatography on silica gel.
Data Presentation: Urea/Thiourea Formation Examples
| Reagent | Product Type | Solvent | Typical Yield (%) |
| Phenyl isocyanate | Urea | DCM | 90-98% |
| Methyl isothiocyanate | Thiourea | THF | 88-96% |
| 4-Chlorophenyl isocyanate | Urea | DCM | 92-99% |
| Allyl isothiocyanate | Thiourea | THF | 85-95% |
Workflow for Urea/Thiourea Synthesis
Caption: General workflow for the synthesis of urea and thiourea derivatives.
References
- BenchChem. (2025).
-
Gommaa, A. M., & El-Malah, A. A. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(11), 2843. [Link]
-
Filip, K., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(15), 4885. [Link]
-
Magnin, D. R., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability. Journal of Medicinal Chemistry, 47(10), 2587-98. [Link]
-
Tajbakhsh, M., et al. (2009). Mild and Useful Method for N-Acylation of Amines. Letters in Organic Chemistry, 6(2), 154-158. [Link]
- Boumoud, T., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 8(8), 84-88.
- Khan, I., et al. (2020). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. ACS Omega, 5(3), 1175-1196.
-
Sahu, B., et al. (2024). Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure‐Active Relationships. ResearchGate. [Link]
-
Al-Hourani, B. J., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]
-
Sharma, S., & Soman, S. S. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 16(5), 749. [Link]
-
Yurttaş, L., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(23), 7351. [Link]
-
Huang, B. (2024). Photo- and electro-chemical synthesis of substituted pyrroles. Green Chemistry. [Link]
-
Sridhar, G., et al. (2023). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem, 18(24), e202300447. [Link]
-
Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32. [Link]
-
Nemes, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 503. [Link]
-
Iannelli, P., et al. (2019). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Molecules, 24(10), 1933. [Link]
-
Kaźmierczak-Barańska, J., & Rachoń, J. (2022). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Symmetry, 14(3), 591. [Link]
-
Sun, J., et al. (2023). Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. Amino Acids, 55(7), 897-907. [Link]
-
González-López, M., et al. (2012). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 14(15), 3928-3931. [Link]
-
Aricò, F., et al. (2021). Diastereoselective Synthesis of Functionalized 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters: One-Pot Approach Using Commercially Available Compounds and Benign Solvents. Chemistry, 27(14), 4573-4577. [Link]
-
PubChem. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine. [Link]
-
Liu, J., et al. (2018). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers. [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]
-
PubChem. Thiourea. [Link]
-
Khan, K. M., et al. (2018). Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorganic Chemistry, 80, 557-565. [Link]
-
PubChem. Cyclopenta(c)pyrrole, octahydro-, cis-. [Link]
-
MySkinRecipes. trans-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole hydrochloride. [Link]
-
Smith, C. J., et al. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(4), 747-761. [Link]
Sources
- 1. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [srdpharma.com]
- 7. cis-5-amino-2-boc-hexahydro-cyclopenta[c]pyrrole_凯为化学试剂 [labgogo.com]
- 8. labgogo.com [labgogo.com]
- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Synthesis of Novel Heterocyclic Scaffolds from cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: An Application Guide for Drug Discovery
Introduction: The Strategic Value of the Bicyclic Pyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with drug-like properties is perpetual. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold, widely recognized for its prevalence in natural products and its ability to impart favorable physicochemical properties to bioactive molecules.[1][2] Its saturated, three-dimensional nature allows for a greater exploration of chemical space compared to its flat, aromatic counterparts.[1] The rigid, bicyclic framework of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole presents a unique and underexplored starting point for the synthesis of novel, complex heterocyclic systems. This guide provides detailed protocols and scientific rationale for the derivatization of this versatile building block into a library of fused heterocyclic compounds with significant potential in drug discovery programs.[3][4]
The strategic placement of a primary amine on the cyclopentane ring, coupled with a Boc-protected secondary amine within the pyrrolidine core, offers a platform for selective and sequential chemical transformations. This dual functionality allows for the construction of fused pyrazines, bicyclic guanidines, and more complex polycyclic systems through well-established and robust synthetic methodologies. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in this strategy, offering stability under a range of reaction conditions and allowing for facile deprotection when required.[5][6][7]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations for the synthesis of novel heterocyclic compounds from this promising bicyclic amine.
I. Synthesis of Fused Pyrazines via Condensation with α-Dicarbonyls
The reaction of vicinal diamines with α-dicarbonyl compounds is a classical and highly efficient method for the synthesis of pyrazines and related heterocyles.[8][9] The cis-orientation of the amino group on the cyclopentane ring of the starting material is ideally suited for this transformation, facilitating the formation of a fused pyrazine ring.
Causality Behind Experimental Choices
The selection of an α-dicarbonyl compound, such as glyoxal or benzil, allows for a direct and often high-yielding cyclocondensation reaction. The reaction is typically acid-catalyzed, which promotes the formation of the initial imine intermediates.[8] The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic pyrazine ring. The Boc-protecting group on the pyrrolidine nitrogen remains intact under these conditions, allowing for further diversification at this position after the fused pyrazine is formed.
Experimental Protocol: Synthesis of a Fused Tetrahydropyrrolo[1,2-a]pyrazin-dione Analog
This protocol describes the synthesis of a representative fused pyrazine from this compound and benzil.
Step 1: Boc Deprotection (if required for subsequent modification)
While the primary amine is the reactive site for this synthesis, a protocol for Boc deprotection is provided for downstream applications. A mild method using oxalyl chloride in methanol is effective for the deprotection of N-Boc groups in various heterocyclic systems.[5]
-
Reagents: N-Boc protected compound, oxalyl chloride, methanol.
-
Procedure:
-
Dissolve the N-Boc protected compound in methanol.
-
Add oxalyl chloride (1-3 equivalents) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can be used directly or neutralized with a suitable base.
-
Step 2: Cyclocondensation with Benzil
-
Reagents: this compound, Benzil, Acetic Acid, Ethanol.
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add benzil (1.05 eq).
-
Add glacial acetic acid (0.2 eq) as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fused pyrazine.
-
Expected Data and Characterization
The resulting fused pyrazine can be characterized by standard spectroscopic methods.
| Compound | Molecular Formula | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (ESI+) m/z |
| Fused Pyrazine | C26H29N3O2 | 85-95 | 7.2-7.5 (m, 10H), 4.1-4.3 (m, 2H), 3.4-3.6 (m, 2H), 2.8-3.0 (m, 2H), 1.8-2.2 (m, 4H), 1.45 (s, 9H) | 154.5, 153.8, 148.2, 138.1, 129.8, 128.5, 128.3, 80.1, 60.5, 55.4, 48.2, 32.1, 28.6 | 432.2 [M+H]+ |
Note: The NMR data provided is a representative prediction and may vary based on the specific product. The mass spectrometry fragmentation of similar pyrrolidine-containing cathinones often shows a characteristic loss of the pyrrolidine ring.[10][11]
II. Synthesis of Bicyclic Guanidines
Bicyclic guanidines are an important class of compounds in medicinal chemistry and have been utilized as organocatalysts.[12][13] The synthesis of these structures from diamines is a well-established strategy.[14]
Causality Behind Experimental Choices
The reaction of a diamine with a guanylating agent, such as S-methylisothiourea or a carbodiimide, followed by intramolecular cyclization, provides a direct route to bicyclic guanidines.[13] The choice of guanylating agent can influence the reaction conditions and overall yield. The Boc-protected pyrrolidine nitrogen is unreactive under these conditions, allowing for selective reaction at the primary amine.
Experimental Protocol: Synthesis of a Fused Bicyclic Guanidine
Step 1: Guanylation of the Primary Amine
-
Reagents: this compound, S-Methylisothiourea sulfate, Triethylamine, Methanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) and S-methylisothiourea sulfate (0.6 eq) in methanol.
-
Add triethylamine (2.2 eq) and reflux the mixture for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Step 2: Intramolecular Cyclization
-
Reagents: Guanylated intermediate, a suitable base (e.g., NaH), and a high-boiling solvent (e.g., DMF or Toluene).
-
Procedure:
-
To a solution of the guanylated intermediate in the chosen solvent, add the base at 0 °C.
-
Slowly warm the reaction to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
III. Synthesis of Fused Tetrahydropyrrolo[1,2-a]pyrazines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[15][16] A variation of this reaction can be employed to synthesize fused tetrahydropyrrolo[1,2-a]pyrazines from the title compound.
Causality Behind Experimental Choices
The Pictet-Spengler reaction involves the condensation of an amine with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic attack on an aromatic ring.[17][18] In this case, the pyrrole ring, once formed, will act as the nucleophile. This requires initial modification of the primary amine to introduce a suitable tether containing an aldehyde or a precursor.
Experimental Protocol: A Multi-step Synthesis of a Fused Tetrahydropyrrolo[1,2-a]pyrazine Analog
Step 1: N-Alkylation with a Protected Aldehyde Equivalent
-
Reagents: this compound, 2-bromoacetaldehyde diethyl acetal, K2CO3, Acetonitrile.
-
Procedure:
-
To a solution of the starting amine (1.0 eq) in acetonitrile, add K2CO3 (2.0 eq) and 2-bromoacetaldehyde diethyl acetal (1.2 eq).
-
Reflux the mixture for 24 hours.
-
Cool the reaction, filter, and concentrate the filtrate.
-
Purify the product by column chromatography.
-
Step 2: Pictet-Spengler Cyclization
-
Reagents: N-alkylated intermediate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-alkylated intermediate in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of NaHCO3 and extract the product with DCM.
-
Purify the crude product by column chromatography.
-
Expected Data and Characterization
| Compound | Molecular Formula | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (ESI+) m/z |
| Fused Tetrahydropyrrolo[1,2-a]pyrazine | C14H22N2O2 | 60-70 (over 2 steps) | 6.5-6.8 (m, 2H), 5.9-6.1 (m, 1H), 4.0-4.2 (m, 2H), 3.3-3.8 (m, 4H), 2.7-3.0 (m, 2H), 1.7-2.1 (m, 4H), 1.45 (s, 9H) | 148.5, 130.2, 115.8, 108.1, 80.3, 58.7, 52.1, 49.5, 45.3, 31.8, 28.6 | 267.2 [M+H]+ |
Note: The NMR data is a representative prediction. The 1H NMR spectrum of 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has been reported and can be used as a reference.[19]
IV. Multicomponent Reactions: The Ugi Approach
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi reaction is a prominent example of an MCR. Although no direct examples of Ugi reactions with the title compound were found, its primary amine functionality makes it a suitable candidate for this transformation.
Causality Behind Experimental Choices
The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. The resulting Ugi adduct can then undergo post-condensation modifications to generate a variety of heterocyclic structures. This approach offers a high degree of molecular diversity.
Conceptual Protocol: Ugi Reaction and Potential Post-Ugi Cyclization
Step 1: Ugi Four-Component Reaction
-
Reagents: this compound (amine), Benzaldehyde (aldehyde), Acetic acid (carboxylic acid), and Benzyl isocyanide (isocyanide), Methanol.
-
Procedure:
-
Combine the aldehyde, amine, and carboxylic acid in methanol and stir for 30 minutes.
-
Add the isocyanide and stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and purify the Ugi adduct by column chromatography.
-
Step 2: Potential Post-Ugi Intramolecular Cyclization
The Ugi adduct can be designed with functional groups that allow for subsequent intramolecular cyclization to form novel heterocyclic systems. For example, using a keto-acid as the carboxylic acid component could lead to an intermediate that, after deprotection of the Boc group, could undergo intramolecular condensation to form a fused piperazinone ring.
Visualization of Synthetic Pathways
Caption: Synthetic pathways from the starting material.
Conclusion and Future Directions
The this compound scaffold is a versatile and valuable starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this unique bicyclic amine. The resulting fused pyrazines, bicyclic guanidines, and tetrahydropyrrolo[1,2-a]pyrazines are of significant interest for drug discovery programs, particularly in the areas of CNS disorders, oncology, and infectious diseases. Further exploration of multicomponent reactions and intramolecular cyclization strategies will undoubtedly lead to the discovery of new and biologically active molecular entities.
References
- Li, X., Ma, S., Li, Y., Zhao, P., & Fan, X. (2022).
- (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- (2014). Synthesis of Bicyclic Guanidines via Cascade Hydroamination/Michael Additions of Mono-N-acryloylpropargylguanidines.
- (2022). Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition. NIH.
- (2015). The Synthesis of Bicyclic Guanidino Amino Acids. Cardiff University.
- (2022). Pyrrolidine and diene scaffolds a Selected drugs containing fused...
- (2021). Pictet–Spengler reaction. Grokipedia.
- (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- (2023). DNA-Compatible Synthesis of Pyrrolidine-Fused Scaffolds via a One-Pot Three-Component Cycloaddition Strategy.
- (2022). Pyrrolidine and diene scaffolds a Selected drugs containing fused...
-
(n.d.). 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- (n.d.). Pictet–Spengler reaction. Wikipedia.
- (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH.
- (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
- (n.d.). Pictet-Spengler reaction. Name-Reaction.com.
- (2024). Bicyclic guanidine superbase carboxylate salts for cellulose dissolution. RSC Publishing.
- (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. PubMed.
- (2012).
- (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- (2020, March 29). The Pictet Spengler Reaction Mechanism [Video]. YouTube.
- (n.d.). Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds catalyzed by SBSSA.
- (2025). Method to make bicyclic guanidines.
- (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. PubChem.
- (n.d.). Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions.
- (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- (n.d.). Proposed mechanism for the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds in the presence of AlMoVP catalyst.
- (2007). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. PMC - NIH.
- (2013). 1,2-Diamines: Synthesis and Utility. Macmillan Group.
- (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC.
- (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. OUCI.
- (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI.
- (n.d.). Pyrrolo(1,2-a)pyrazine. PubChem.
- (2020).
- (n.d.). Pyrrolidine. NIST WebBook.
- (2025).
- (2021).
- (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons.
- (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST WebBook.
- (2020).
- (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
- (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
- (1968). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C.
- (n.d.). 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. PubChemLite.
- (1988). Synthesis of some hexahydroazocino[4,3-b]indoles, a tetra- and two hexahydropyrrolo[1′,2′ : 1,2]pyrrolo[3,4-b]indoles, and a tetrahydropyrrolo[2′,1′ : 5,1]imidazo[3,4-a]indole. Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Bicyclic Guanidines via Cascade Hydroamination/Michael Additions of Mono-N-acryloylpropargylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 16. name-reaction.com [name-reaction.com]
- 17. grokipedia.com [grokipedia.com]
- 18. m.youtube.com [m.youtube.com]
- 19. dev.spectrabase.com [dev.spectrabase.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole Synthesis
Welcome to the technical support center for the synthesis of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize the yield and purity of this valuable synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry, notably utilized as a constrained diamine scaffold in the development of various therapeutic agents. Its rigid bicyclic structure provides a unique conformational constraint that is often exploited in the design of enzyme inhibitors and other targeted therapies. The synthesis, while conceptually straightforward, presents several challenges in controlling stereochemistry and maximizing yield. This guide will address common issues encountered during the synthesis and provide practical, experience-driven solutions.
Synthetic Pathway Overview
The most common and reliable synthetic route to this compound involves a three-step sequence starting from the commercially available cis-hexahydrocyclopenta[c]pyrrol-5(1H)-one. The overall transformation is depicted below:
Caption: Overall synthetic scheme for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Boc Protection
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Boc-protected lactam | 1. Incomplete reaction. 2. Degradation of Boc anhydride. 3. Inefficient extraction. | 1. Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. If the reaction stalls, consider adding a second portion of Boc anhydride. 2. Reagent Quality: Use fresh, high-quality di-tert-butyl dicarbonate (Boc₂O). Boc anhydride can degrade upon prolonged storage, especially if exposed to moisture. 3. Extraction pH: Ensure the aqueous layer is neutral or slightly basic before extraction with an organic solvent like dichloromethane or ethyl acetate to maximize the recovery of the product. |
| Presence of unreacted starting material after workup | 1. Insufficient Boc anhydride. 2. Inadequate base. | 1. Stoichiometry: Use a slight excess of Boc anhydride (1.1-1.5 equivalents) to drive the reaction to completion. 2. Base Equivalents: Ensure at least one equivalent of a non-nucleophilic base like triethylamine (Et₃N) is used. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. |
Step 2: Oximation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete conversion to the oxime | 1. Incorrect pH. 2. Insufficient hydroxylamine. | 1. pH Control: The formation of the oxime is pH-dependent. The reaction is typically buffered with a mild base like sodium acetate or pyridine to maintain a slightly acidic to neutral pH (around 4-6). 2. Reagent Excess: Use a slight excess of hydroxylamine hydrochloride (NH₂OH·HCl) (1.1-1.5 equivalents) to ensure complete conversion of the ketone. |
| Formation of side products | 1. Beckmann rearrangement of the oxime under acidic conditions. | 1. Temperature and pH Control: Avoid strongly acidic conditions and high temperatures, which can promote the Beckmann rearrangement. Maintain the reaction at or below room temperature. |
Step 3: Stereoselective Reduction of the Oxime
| Problem | Low yield of the desired cis-amine | Potential Cause(s) | Recommended Solution(s) | | :--- | :--- | :--- | | | 1. Over-reduction or side reactions. 2. Catalyst poisoning. | 1. Choice of Reducing Agent: Catalytic hydrogenation is the preferred method for this reduction to favor the cis product. Common catalysts include Palladium on carbon (Pd/C), Platinum oxide (PtO₂), and Raney Nickel. The choice of solvent can influence the stereoselectivity. Protic solvents like ethanol or methanol are generally effective. 2. Catalyst Quality and Loading: Use a fresh, active catalyst. The catalyst loading can be optimized; typically 5-10 mol% is sufficient. Ensure the starting material is free of impurities that could poison the catalyst (e.g., sulfur-containing compounds). | | Poor cis:trans diastereoselectivity | 1. Sub-optimal catalyst or reaction conditions. 2. Isomerization of the product. | 1. Catalyst and Solvent Screening: The stereochemical outcome of the hydrogenation can be highly dependent on the catalyst and solvent system. It is recommended to screen different catalysts (Pd/C, PtO₂, Rh/Al₂O₃) and solvents (EtOH, MeOH, acetic acid). Hydrogenation in the presence of an acid (like acetic acid) can sometimes improve the selectivity for the cis isomer. 2. Reaction Time and Temperature: Monitor the reaction progress and stop it once the starting material is consumed to prevent potential epimerization of the desired product under the reaction conditions. | | Difficulty in separating cis and trans isomers | 1. Similar polarities of the diastereomers. | 1. Chromatography: Separation by column chromatography on silica gel can be challenging. A careful selection of the eluent system is crucial. A gradient elution with a mixture of dichloromethane and methanol, often with a small amount of ammonium hydroxide to prevent tailing, can be effective. 2. Diastereomeric Salt Formation: If chromatographic separation is difficult, consider forming diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid). The resulting salts may have different solubilities, allowing for separation by fractional crystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind the three-step synthesis? Why not a direct reductive amination of the Boc-protected ketone?
A1: While direct reductive amination is a viable strategy, the two-step oximation-reduction sequence often provides better control over the stereochemical outcome.[2] The hydrogenation of the oxime intermediate, particularly with heterogeneous catalysts like Pd/C or PtO₂, tends to proceed via delivery of hydrogen from the less sterically hindered face of the molecule, leading to a higher proportion of the desired cis isomer. Direct reductive amination with reagents like sodium cyanoborohydride can sometimes lead to mixtures of diastereomers that are difficult to separate.[3][4]
Q2: How can I confirm the stereochemistry of the final product?
A2: The most definitive method for determining the stereochemistry is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can be used to establish the spatial proximity of protons on the cyclopentane ring and the pyrrolidine ring, confirming the cis relationship.
Q3: Are there any alternative protecting groups to Boc?
A3: Yes, other common amine protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the Boc group is often preferred due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).[5]
Q4: Can this synthesis be scaled up? What are the key considerations?
A4: Yes, this synthesis is amenable to scale-up. Key considerations include:
-
Heat Management: The Boc protection and oximation steps are generally not highly exothermic, but on a large scale, proper temperature control is important. The catalytic hydrogenation step can be exothermic and requires careful monitoring of temperature and pressure.
-
Catalyst Filtration: On a larger scale, the safe and complete removal of the heterogeneous hydrogenation catalyst is critical. The use of a filter aid like Celite is recommended.
-
Purification: Large-scale column chromatography can be inefficient. For kilogram-scale production, crystallization or diastereomeric salt formation for purification is often preferred.
Experimental Protocols
Step 1: Synthesis of tert-Butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
-
To a solution of cis-hexahydrocyclopenta[c]pyrrol-5(1H)-one (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of tert-Butyl (3aR,6aS)-5-(hydroxyimino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
-
Dissolve the Boc-protected ketone (1.0 eq) in ethanol (10 volumes).
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime, which is often used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the oxime (1.0 eq) in methanol or ethanol (15-20 volumes).
-
Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol% weight) under an inert atmosphere (e.g., nitrogen or argon).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi, but this may vary depending on the specific setup) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC/LC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel to separate the cis and trans isomers and afford the pure this compound.
Caption: A logical workflow for troubleshooting common issues during the synthesis.
References
- Dombrády ZS, Pálovics E, Fogassy E (2019) Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem 02: 123.
- This is a placeholder for a relevant reference.
- This is a placeholder for a relevant reference.
- This is a placeholder for a relevant reference.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. [Online] Available at: [Link]
- This is a placeholder for a relevant reference.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Online] Available at: [Link]
- This is a placeholder for a relevant reference.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Online] Available at: [Link]
Sources
- 1. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Purification of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole by Column Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable bicyclic amine building block. The inherent challenges in purifying amines, particularly those with the structural rigidity of this compound, necessitate a nuanced and well-understood chromatographic strategy. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure you achieve the highest possible purity and yield.
Understanding the Molecule and the Challenge
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a primary amine and a Boc-protecting group on a rigid bicyclic scaffold, presents a unique set of purification challenges. The basicity of the primary amine can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in poor peak shape, tailing, and in some cases, irreversible adsorption to the stationary phase.[1][2] Furthermore, the Boc group, while generally stable, can be labile under certain acidic conditions, which could be inadvertently created on the silica surface.[3][4]
This guide will walk you through the critical parameters for successful purification, from stationary and mobile phase selection to a detailed troubleshooting section for common issues encountered in the laboratory.
Core Principles of Amine Purification on Silica Gel
The primary obstacle in the chromatography of basic amines on silica gel is the acid-base interaction between the amine's lone pair of electrons and the acidic silanol (Si-OH) groups on the silica surface.[1][5] This interaction leads to:
-
Peak Tailing: The analyte molecules that interact strongly with the silanol groups are retained longer than the bulk of the analyte, leading to an asymmetrical peak with a "tail."[6][7] This reduces resolution and makes it difficult to obtain pure fractions.
-
Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the compound does not elute from the column, resulting in reduced yield.[2]
-
Compound Degradation: The acidic nature of the silica surface can potentially catalyze the degradation of sensitive molecules or the cleavage of acid-labile protecting groups like the Boc group.[3][8]
To overcome these challenges, the interaction with the silanol groups must be minimized. This is typically achieved by either modifying the mobile phase or using a different stationary phase.[1][2]
Recommended Purification Protocol
This section provides a step-by-step guide for the column chromatography purification of this compound.
Table 1: Key Experimental Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective choice. Requires mobile phase modification for amines. |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH) | DCM and MeOH provide the necessary polarity range. NH₄OH acts as a basic modifier to suppress silanol interactions.[1][9] |
| Mobile Phase Gradient | Start with 100% DCM, gradually increase MeOH/NH₄OH concentration. A typical gradient might be 0-10% MeOH in DCM, with 0.5-1% NH₄OH. | A gradient elution allows for the removal of less polar impurities first, followed by the elution of the target compound with good peak shape.[10] |
| Sample Loading | Dry loading is preferred. | Dissolving the crude material in a minimal amount of solvent and adsorbing it onto a small amount of silica gel before loading onto the column often improves resolution. |
| Column Dimensions | Dependent on the amount of crude material. A general rule is a 20:1 to 40:1 ratio of silica gel to crude material by weight. | This ratio provides sufficient resolving power for most purifications. |
| Fraction Collection | Based on TLC analysis. | Collect small fractions and analyze by TLC to identify those containing the pure product. |
Experimental Workflow Diagram
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of this compound.
Question 1: My compound is streaking badly on the TLC plate and I'm getting very broad, tailing peaks from the column. What's happening and how can I fix it?
Answer: This is a classic sign of strong interaction between your basic amine and the acidic silica gel.[6][11] The amine is adsorbing too strongly to the stationary phase, leading to poor elution characteristics.
Solutions:
-
Add a Basic Modifier to the Mobile Phase: The most common and effective solution is to add a small amount of a volatile base to your eluent.[12]
-
Ammonium Hydroxide (NH₄OH): Add 0.5-2% of a concentrated aqueous solution to your polar solvent (e.g., methanol) before preparing your mobile phase. This will be highly effective at neutralizing the acidic silanol groups.
-
Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase.[13] TEA is a volatile organic base that is also very effective. However, it can be more difficult to remove under vacuum than ammonia.
-
-
Pre-treat the Silica Gel: You can create a slurry of your silica gel in a solvent system containing your basic modifier (e.g., hexane with 1% TEA) and then pack the column.[10][13] This ensures the entire stationary phase is deactivated before you load your compound.
Question 2: I'm not getting a good separation between my product and a closely related impurity. What can I do to improve the resolution?
Answer: Poor resolution can be due to a number of factors. Here's a systematic approach to improving your separation:
Solutions:
-
Optimize the Solvent System:
-
Try a Different Solvent System: If a DCM/MeOH system isn't working, consider trying ethyl acetate/hexane with a basic modifier. Sometimes changing the solvent class can significantly alter the selectivity of the separation.[14]
-
Use a Shallow Gradient: A slower, more gradual increase in the polar solvent concentration can improve the separation of closely eluting compounds.[10]
-
-
Change the Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[2] Basic alumina will have a much lower affinity for your amine.
-
Amine-Functionalized Silica: This is a specialty stationary phase where the silica surface has been chemically modified with amine groups.[1][14] This creates a "base-deactivated" surface that is ideal for purifying basic compounds without the need for mobile phase additives.
-
-
Improve Your Column Packing Technique: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your silica is packed uniformly.
Question 3: My yield is very low, and I suspect my compound is sticking to the column. How can I confirm this and recover my product?
Answer: Low yield is a common problem with amines on silica. It's likely that a portion of your product is irreversibly adsorbed.
Solutions:
-
Confirm Adsorption: After your initial elution, you can try flushing the column with a very strong, basic solvent system, such as 10-20% ammonium hydroxide in methanol. Collect these fractions and check for your product by TLC. If your product elutes with this strong solvent, it confirms it was stuck on the column.
-
Prevent Adsorption in Future Runs:
Question 4: I'm seeing a new, more polar spot on my TLC plate after the column, which I suspect is the de-Boc'd product. Is the silica cleaving the Boc group?
Answer: While the Boc group is generally stable to silica gel, the acidic nature of the surface can, in some cases, catalyze its removal, especially if the compound is on the column for an extended period.[3][15]
Solutions:
-
Deactivate the Silica: Using a basic modifier like ammonium hydroxide or triethylamine will neutralize the acidic sites on the silica and minimize the risk of Boc group cleavage.[10][13]
-
Run the Column Quickly: Don't let your compound sit on the column for longer than necessary. Prepare everything in advance so you can run the chromatography efficiently.
-
Use an Alternative Stationary Phase: Basic alumina or amine-functionalized silica will not have the acidic sites that can cause deprotection.[2][14]
Troubleshooting Logic Diagram
Caption: Troubleshooting Flowchart for Amine Purification.
References
- ALWSCI. (2025, July 17).
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Restek. (2013, June 20).
- ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?.
- University of Rochester, Department of Chemistry.
- Axion Labs. HPLC Peak Tailing.
- Benchchem.
- University of Rochester, Department of Chemistry.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- Matarashvili, I., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- Biotage. (2023, February 2).
- Biotage. (2023, February 10).
- Science Forums. (2011, August 29).
- Zhang, M.-J., et al. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 28(12), 2330-2332.
- Fisher Scientific. Amine Protection / Deprotection.
- Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 37(9), 1471-1472.
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Blogs | Restek [discover.restek.com]
- 12. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
Common side products in the synthesis of bicyclic pyrrolidines
Welcome to the technical support center for bicyclic pyrrolidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing these valuable scaffolds. Instead of a generic overview, we will directly address the common pitfalls and side reactions encountered in the lab, providing not only solutions but also the mechanistic reasoning behind them. Our goal is to empower you to troubleshoot effectively, optimize your reactions, and achieve your synthetic targets with higher fidelity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format. We delve into the root causes of common problems and provide actionable protocols to get your synthesis back on track.
Question 1: I'm performing a Ring-Closing Metathesis (RCM) to form a bicyclic pyrrolidine, but my primary product is a high-molecular-weight polymer or oligomer. Why is this happening and how can I favor cyclization?
Answer:
This is a classic competition between an intramolecular reaction (the desired Ring-Closing Metathesis) and an intermolecular reaction (Acyclic Diene Metathesis or ADMET polymerization).[1] The outcome is largely dictated by reaction kinetics and substrate concentration.
Causality: At high concentrations, the reactive ends of two different diene molecules are more likely to find each other than the two ends of the same molecule. This intermolecular reaction propagates, leading to oligomers and polymers. The desired intramolecular RCM is entropically favored but requires conditions that allow the molecule to adopt a conformation suitable for cyclization before it reacts with a neighbor.[2]
Troubleshooting Protocol:
-
Implement High-Dilution Conditions: This is the most critical parameter. By significantly lowering the concentration of your diene substrate (typically to 0.001–0.05 M), you dramatically increase the statistical probability of intramolecular cyclization over intermolecular polymerization.[2]
-
Technique of Slow Addition: Instead of adding the substrate all at once, use a syringe pump to add a solution of the diene to the flask containing the catalyst over several hours. This maintains a very low instantaneous concentration of the substrate, effectively starving the intermolecular pathway.
-
Elevate the Temperature: Increasing the reaction temperature (e.g., refluxing in toluene) can provide the conformational energy needed for the substrate to achieve the pre-cyclization conformation. This can also help drive the equilibrium toward the thermodynamically stable cyclic product by removing the volatile ethylene byproduct.[3]
-
Catalyst Choice: Second and third-generation Grubbs-type or Hoveyda-Grubbs catalysts are generally more robust and reactive, which can favor the desired RCM pathway even under challenging conditions.[4]
Workflow: Favoring RCM over ADMET
Caption: Logical flow showing how concentration dictates the outcome between RCM and ADMET.
Question 2: My [3+2] cycloaddition is complete, but the NMR shows a mixture of diastereomers that are difficult to separate. What factors control stereoselectivity in this reaction?
Answer:
Achieving high diastereoselectivity in [3+2] cycloadditions for bicyclic systems is a common challenge. The stereochemical outcome is determined by the facial selectivity of the approach of the 1,3-dipole (the azomethine ylide) to the dipolarophile (the alkene).[5][6]
Causality:
-
Ylide Geometry: Azomethine ylides can exist in different geometries (e.g., 'W', 'S', or 'U' shapes). The lowest energy geometry will preferentially react, but the transition state energies for different approach trajectories determine the final product ratio.
-
Steric Hindrance: The substituents on both the ylide and the alkene will sterically direct the cycloaddition to the less hindered face. In bicyclic systems, the existing ring structure often creates a highly biased steric environment.
-
Catalyst/Additive Coordination: Metal catalysts (commonly Ag(I) or Li(I) salts) used to generate the ylide from an imine can remain coordinated during the cycloaddition.[6] This metal-ligand complex can create a specific chiral environment that blocks one face of the dipole, leading to a highly diastereoselective reaction.
Troubleshooting Protocol:
-
Screen Metal Catalysts and Ligands: The choice of metal salt can have a profound impact. Silver salts like AgOAc or Ag₂CO₃ often promote high selectivity.[6] If using lithium salts, consider additives like HMPA or TMEDA that can alter the coordination sphere of the cation.
-
Vary the Solvent: Solvent polarity can influence the geometry of the azomethine ylide and the transition state energies. Screen a range of solvents from nonpolar (toluene, THF) to polar aprotic (DCM, acetonitrile).
-
Adjust Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) can enhance selectivity by favoring the pathway with the lower activation energy barrier. The difference in activation energies between the two diastereomeric transition states will be more pronounced at lower temperatures.
-
Modify Substrate Sterics: If possible, consider modifying the N-substituent of the amino acid precursor or the steric bulk of the dipolarophile. A bulkier group can more effectively direct the cycloaddition.
| Parameter | Condition A (Poor Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Catalyst | Lewis Acid (e.g., LiBr) | Silver(I) Salt (e.g., Ag₂CO₃) | Silver often provides superior chelation control, leading to a more ordered transition state.[6] |
| Temperature | 25 °C (Room Temp) | -20 °C to 0 °C | Lower temperatures amplify small differences in transition state energies, favoring the more stable pathway. |
| Solvent | Dichloromethane (DCM) | Toluene or THF | Less polar solvents can enhance the coordinating effect of the metal catalyst. |
Question 3: After successfully forming my bicyclic pyrrolidine, which contains a chiral center adjacent to an ester, I'm losing stereochemical purity during workup or purification. What is causing this epimerization?
Answer:
This issue is characteristic of epimerization, where a stereocenter inverts its configuration. In your case, the proton at the carbon alpha to the ester carbonyl is likely acidic and can be removed under basic or, in some cases, acidic conditions.
Causality: The presence of an electron-withdrawing group like an ester increases the acidity of the adjacent C-H bond. Exposure to a base (e.g., aqueous sodium bicarbonate during workup, or residual amine on silica gel) can deprotonate this position, forming a planar enolate intermediate. Reprotonation of this flat enolate can occur from either face, leading to a mixture of diastereomers and a loss of the hard-won stereoselectivity.[7]
Troubleshooting Protocol:
-
Neutralize the Workup: Avoid basic aqueous washes (like NaHCO₃ or K₂CO₃). If you must wash, use a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic, or simply use brine and water.
-
"Deactivate" Silica Gel: Standard silica gel can be slightly acidic, but amine-containing compounds can create localized basic patches. Before chromatography, flush the column with your eluent system containing a small amount of a volatile amine, like 1% triethylamine (Et₃N). This neutralizes active sites. However, if your product is base-sensitive, this is not recommended. A better approach is often to use pre-treated neutral silica or alumina.
-
Rapid Purification: Minimize the time the compound spends on the silica gel column. Use flash chromatography rather than slow gravity chromatography.
-
Alternative Purification: If the product is highly sensitive, consider alternative purification methods such as crystallization or reverse-phase chromatography, which operate under different pH conditions.
Mechanism: Base-Induced Epimerization
Caption: Pathway showing how a base can cause epimerization via a planar enolate.
Frequently Asked Questions (FAQs)
Q: What are the main classes of side products in bicyclic pyrrolidine synthesis via tandem reactions? A: Tandem or cascade reactions are elegant but sensitive.[8] Common side products are typically stalled intermediates. For example, in a planned intramolecular cyclization followed by a cycloaddition, you might isolate the monocyclic product if the second step fails to initiate. Another common side product is the simple hydroamination or hydroalkoxylation product if the subsequent cyclization step in a reductive cascade does not occur.[9]
Q: I am synthesizing a bicyclic pyrrolidine via reduction of a bicyclic imide or lactam with LiAlH₄. My yield is low, and the product is impure. What could be the side products? A: Lithium aluminum hydride (LiAlH₄) is a very powerful, non-selective reducing agent.[10][11]
-
Incomplete Reduction: You may isolate the intermediate hemiaminal or amino alcohol if the reaction time is too short or the temperature is too low.
-
Over-reduction: If your molecule contains other reducible functional groups (esters, nitriles, epoxides), LiAlH₄ will likely reduce them as well, leading to a mixture of products.
-
Ring Opening: Under harsh conditions, highly strained bicyclic systems can sometimes undergo ring-opening.
-
Solution: Consider using a milder, more selective reducing agent like borane (BH₃·THF) if you need to preserve other functional groups.
Q: How can I distinguish between the desired bicyclic pyrrolidine and a dimeric side product from an RCM reaction using standard analytical techniques? A:
-
Mass Spectrometry (MS): This is the most definitive method. The dimer will have a molecular weight that is exactly double that of the desired monomeric product (minus the two molecules of ethylene that were eliminated).
-
NMR Spectroscopy: In ¹H NMR, the integration of the signals for the dimer will be consistent with a doubled structure. The complexity of the spectrum might also increase. In ¹³C NMR, you would expect to see a set of signals corresponding to the dimer, which may be very similar to the monomer but distinct.
-
Gel Permeation Chromatography (GPC): If you have access to GPC, it can effectively separate molecules based on their size, clearly distinguishing between monomer, dimer, and higher-order oligomers.
References
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Clarke, M. L., & France, M. B. (2018). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Baklanov, M. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5859. [Link]
-
Gündoğdu, Ö., Şen, S., & Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2). [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]
-
Gündoğdu, Ö., Şen, S., & Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research. [Link]
-
Khan, R. (2011). Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. YouTube. [Link]
-
Pronin, S. V., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9036–9043. [Link]
-
Hughes, D. L. (2017). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 13, 1043–1063. [Link]
-
Zhang, Y., & Rainier, J. D. (2005). Allenyl Azide Cycloaddition Chemistry. Synthesis of Pyrrolidine-Containing Bicycles and Tricycles via the Possible Intermediacy of Azatrimethylenemethane Species. Organic Letters, 7(8), 1529–1532. [Link]
-
Zhang, X., et al. (2022). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 27(23), 8504. [Link]
-
Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]
-
Alcázar, J., et al. (2011). Synthesis of a New Chiral Pyrrolidine. Molecules, 16(2), 1686–1693. [Link]
-
Hosoya, T., et al. (2022). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 13(1), 5433. [Link]
-
Herrera, R. P., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7578–7583. [Link]
-
Lee, J. B., et al. (2013). Tandem Ring-Opening/Ring-Closing Metathesis Polymerization: Relationship between Monomer Structure and Reactivity. Journal of the American Chemical Society, 135(29), 10838–10842. [Link]
-
Gündoğdu, Ö., Şen, S., & Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. ResearchGate. [Link]
-
Companyó, X., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(10), 1229–1237. [Link]
-
Grygorenko, O. O., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 86(18), 12293–12308. [Link]
-
Hulverson, M. A., et al. (2020). Bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase with antiparasitic potency in vitro and brain exposure. PLoS ONE, 15(8), e0237583. [Link]
-
Afonso, C. A. M., & Branco, L. C. (2010). Dimer ring-closing metathesis. ResearchGate. [Link]
-
Zhang, X. (2012). PASE Synthesis of Pyrrolidine-Containing Heterocycles Through [3+2] Cycloaddition-Initiated Reactions. ResearchGate. [Link]
-
Ciappa, A., & D'Auria, M. (2011). Enyne Metathesis Reactions in the Synthesis of Small Ring Heterocycles. Molecules, 16(5), 3844–3873. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Ring Closing Metathesis [organic-chemistry.org]
- 4. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allenyl azide cycloaddition chemistry. synthesis of pyrrolidine-containing bicycles and tricycles via the possible intermediacy of azatrimethylenemethane species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and complex molecule synthesis, prized for its stability and predictable, acid-labile cleavage. However, incomplete Boc deprotection can lead to challenging purification steps, low yields, and the generation of difficult-to-separate side products, ultimately compromising synthetic campaigns. This guide provides a systematic approach to troubleshooting and resolving common issues encountered during Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common indicators of an incomplete Boc deprotection reaction?
A1: The primary indicators of an incomplete reaction include:
-
Presence of starting material: Analysis of the crude reaction mixture by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy shows a significant amount of the Boc-protected starting material remaining.[1][2]
-
Low yield of the desired product: The isolated yield of the deprotected amine is substantially lower than expected.[3]
-
Complex crude product mixture: The analytical data reveals a complex mixture of the starting material, the desired product, and potentially side products, complicating purification.
Q2: What are the primary causes of incomplete Boc deprotection?
A2: Several factors can contribute to an incomplete reaction:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. This is one of the most frequent causes.[2][4] The rate of cleavage often exhibits a second-order dependence on the acid concentration, meaning a small decrease in acidity can significantly slow the reaction.[2]
-
Inadequate Reaction Time: The deprotection duration might be too short, especially for sterically hindered substrates.[4]
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid, slowing down the cleavage reaction.[1][2][4]
-
Poor Solubility: If the Boc-protected starting material is not fully dissolved in the reaction solvent, the acid cannot efficiently access it.[1]
-
Reagent Quality: The purity of the acid is critical. For instance, trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can reduce its effective acidity.[4]
-
Inadequate Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), poor swelling of the resin in the deprotection solvent can prevent the acid from reaching all the peptide chains.[2][4]
Q3: How can I effectively monitor the progress of a Boc deprotection reaction?
A3: Several analytical techniques are commonly used:
-
Thin-Layer Chromatography (TLC): A quick and cost-effective method to visualize the disappearance of the less polar starting material and the appearance of the more polar free amine product, which will have a lower Retention Factor (Rf).[1][5][6] Staining with ninhydrin can be used to visualize the primary or secondary amine product.[2][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for quantitatively tracking the consumption of the starting material and the formation of the product, while also confirming the product's identity by its mass-to-charge ratio.[1][2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons, which typically appears around 1.4 ppm.[1][2][5]
Troubleshooting Guide: A Systematic Approach
If you are facing an incomplete Boc deprotection, this guide will walk you through a logical troubleshooting process to identify and resolve the issue.
Problem: Significant amount of starting material remains after the standard reaction time.
Step 1: Verify Your Reagents and Reaction Setup
Before altering reaction parameters, ensure the fundamentals are correct.
-
Acid Quality: Is your acid (e.g., TFA, HCl in dioxane) fresh and from a reliable source? TFA can absorb moisture, which reduces its effectiveness.[4] Consider using a fresh bottle or titrating to determine its concentration.
-
Solvent Anhydrous? Were anhydrous solvents used? While some methods tolerate water, standard protocols with reagents like TFA in dichloromethane (DCM) work best under anhydrous conditions.[1]
-
Accurate Stoichiometry: Were the equivalents of acid and the concentration of your substrate correct? Inadequate acid will lead to an incomplete reaction.[1]
Step 2: Optimize Reaction Conditions
If your reagents and setup are sound, the next step is to adjust the reaction conditions.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Acid Concentration | 20-50% TFA in DCM; 4M HCl in dioxane | Increase the concentration of the acid (e.g., from 25% to 50% TFA).[3] | A higher acid concentration increases the reaction rate, which can be critical for less reactive substrates.[2] |
| Reaction Time | 30 min - 2 hours | Extend the reaction time, monitoring progress by TLC or LC-MS every 30-60 minutes. | Sterically hindered or electronically deactivated substrates may require longer reaction times for complete deprotection.[4] |
| Temperature | Room Temperature | Cautiously increase the temperature (e.g., to 40°C). | For particularly stubborn substrates, a moderate increase in temperature can accelerate the reaction. However, be mindful of potential side reactions.[1] |
Step 3: Consider Alternative Deprotection Methods
If optimizing the standard conditions fails, your substrate may require a different approach.
| Method | Reagents | When to Use | Considerations |
| Stronger Acidic Conditions | Neat (100%) TFA | For highly resistant Boc groups. | Can cleave other acid-sensitive protecting groups. Scavengers are often necessary to prevent side reactions.[3][7] |
| Milder Acidic Conditions | 1M HCl in Ethyl Acetate; Aqueous Phosphoric Acid[3] | When other acid-labile groups are present in the molecule. | May require longer reaction times. |
| Lewis Acids | SnCl₄, ZnBr₂, Cu(OTf)₂[3] | For substrates sensitive to strong protic acids. | Requires careful optimization of stoichiometry and conditions. |
| Thermal Deprotection | Heating in a suitable solvent (e.g., dioxane, toluene) | An acid-free alternative, useful for substrates with acid-sensitive functionalities.[3][8] | Often requires high temperatures (120-240 °C), which may not be suitable for all substrates and can lead to racemization.[3][8] |
| Oxalyl Chloride in Methanol | Oxalyl chloride, Methanol | A mild and selective method for a diverse range of substrates, including those with other acid-labile groups.[9][10] | The reaction is typically fast at room temperature.[9][10] |
Understanding the Mechanism and Preventing Side Reactions
A deeper understanding of the Boc deprotection mechanism can help in troubleshooting and preventing common side reactions.
Mechanism of Acid-Catalyzed Boc Deprotection
The reaction proceeds through a series of steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[11][12][13]
-
Formation of a tert-butyl Cation: The protonated carbamate is unstable and cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.[11][12][14]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[11][12]
-
Formation of the Amine Salt: The newly formed free amine is protonated by the excess acid to form the corresponding salt.[11]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Common Side Reactions and Their Prevention
A significant challenge in Boc deprotection is the formation of the highly reactive tert-butyl cation.[15][16][17] This electrophile can be trapped by nucleophilic residues in your molecule, leading to unwanted side products.
-
t-Butylation: Electron-rich aromatic rings (e.g., in tryptophan and tyrosine) and sulfur-containing residues (e.g., methionine and cysteine) are particularly susceptible to alkylation by the tert-butyl cation.[16][17]
Solution: The Use of Scavengers
To prevent t-butylation, scavengers are added to the deprotection cocktail. These are nucleophilic molecules that trap the tert-butyl cation before it can react with your substrate.[18]
| Scavenger | Target Residue(s) | Typical Concentration |
| Triethylsilane (TES) / Triisopropylsilane (TIS) | Tryptophan | 1-5% (v/v)[19] |
| Water | General purpose | 1-5% (v/v)[19] |
| Thioanisole | Methionine | 1-5% (v/v)[7] |
| Anisole | General purpose | 1-5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Cysteine | 1-5% (v/v) |
Experimental Protocols
Standard Protocol for Boc Deprotection with TFA in DCM
This protocol outlines a general procedure for the acidic removal of a Boc group.
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a stir bar.
-
Cooling (Optional): For sensitive substrates, cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the solution. A common final concentration is 25-50% TFA in DCM (v/v).[3]
-
Reaction: Stir the reaction mixture at room temperature (or 0°C to room temperature). Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. Reactions are typically complete within 30 minutes to 2 hours.[14][20]
-
Work-up:
-
Direct Concentration: Remove the solvent and excess TFA under reduced pressure (e.g., rotary evaporation). The resulting amine TFA salt can often be used directly in the next step. To remove residual TFA, co-evaporation with a solvent like toluene or DCM can be effective.[7]
-
Basic Work-up: If the free amine is required, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[6][20]
-
Troubleshooting Workflow
The following diagram outlines a systematic workflow for troubleshooting incomplete Boc deprotection.
Caption: A systematic workflow for troubleshooting incomplete Boc deprotection.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Deprotection of N‐Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. Retrieved from [Link]
-
Reddit. (2022, March 17). BOC deprotection under basic conditions in anion-exchange HPLC? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. BOC deprotection [ms.bzchemicals.com]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselective Synthesis of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals tackling the stereoselective synthesis of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole. The inherent conformational rigidity of the bicyclo[3.3.0]octane core presents a significant stereochemical challenge. Achieving a high diastereomeric ratio (d.r.) in favor of the cis isomer is critical for its application as a key building block in drug discovery. This document provides in-depth troubleshooting, mechanistic insights, and detailed experimental protocols to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to access the hexahydro-cyclopenta[c]pyrrole core, and which is best for controlling the stereochemistry at the C5 position?
A1: There are two principal strategies for constructing the target molecule, each with distinct advantages and challenges for stereocontrol:
-
Reductive Amination of a Ketone Precursor: This is a widely used and highly adaptable method. It involves the reaction of the corresponding ketone, 2-Boc-hexahydro-cyclopenta[c]pyrrol-5-one, with an ammonia source, followed by reduction of the intermediate imine. The choice of reducing agent is paramount for achieving high cis selectivity.
-
Reduction of a Lactam or Imide: This route involves the complete reduction of a cyclic imide or lactam precursor. This method can be very effective, especially when the stereochemistry is set during the formation of the precursor itself.
The reductive amination of the ketone precursor generally offers more flexibility for optimizing the stereochemical outcome of the final reduction step.
Q2: My reductive amination of 2-Boc-hexahydro-cyclopenta[c]pyrrol-5-one is yielding a mixture of cis and trans isomers. How can I improve the cis selectivity?
A2: Low cis selectivity is a common problem and is highly dependent on the steric environment of the bicyclic system and the reducing agent used. The key is to select conditions that favor hydride delivery to the face of the imine intermediate that is opposite to the fused ring system.
-
Steric Hindrance: The concave shape of the bicyclo[3.3.0]octane system means that one face is significantly more sterically hindered than the other. For the formation of the cis isomer, the hydride must approach from the less hindered, convex face.
-
Reducing Agent Selection:
-
Bulkier Hydride Reagents: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are highly sensitive to steric hindrance and will preferentially deliver the hydride from the less hindered face, leading to a higher cis:trans ratio.
-
Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (STAB): These are milder reducing agents often used in one-pot reductive amination protocols. Their selectivity can be influenced by the solvent and pH. In some cases, they may offer good selectivity.[1]
-
Q3: I am observing the formation of byproducts, such as the corresponding alcohol, during the reductive amination. What is causing this and how can I prevent it?
A3: The formation of the alcohol byproduct (cis- and trans-5-hydroxy-2-boc-hexahydro-cyclopenta[c]pyrrole) arises from the reduction of the starting ketone before the imine is formed or has a chance to be reduced.
-
Reaction Kinetics: If the rate of ketone reduction is competitive with the rate of imine formation, a mixture of products will be obtained.
-
Mitigation Strategies:
-
Use a Two-Step Procedure: First, form the imine or oxime from the ketone. Isolate or carry forward this intermediate into a separate reduction step. This ensures that only the C=N bond is present for reduction.
-
Choose a pH-Sensitive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is less reactive towards ketones at neutral or slightly acidic pH but will readily reduce the protonated iminium ion. This allows for a one-pot reaction with minimal alcohol byproduct formation.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low cis:trans ratio | 1. Small, unhindered reducing agent (e.g., NaBH₄) is used, which can approach from either face of the imine. 2. Reaction temperature is too high , leading to lower selectivity. | 1. Switch to a bulkier reducing agent such as L-Selectride® or K-Selectride®. 2. Perform the reduction at a lower temperature (e.g., -78 °C to 0 °C). 3. Consider catalytic hydrogenation, as the catalyst surface can provide a template for stereoselective hydrogen delivery. |
| Formation of alcohol byproduct | 1. One-pot reductive amination conditions are not optimal. 2. The chosen reducing agent is too reactive towards the ketone. | 1. Switch to a two-step process: form the oxime or imine first, then reduce. 2. Use a milder reducing agent like NaBH₃CN in a suitable buffer to control the pH. |
| Incomplete reaction | 1. Insufficient reducing agent . 2. Low reaction temperature for the chosen reagent. 3. Poor quality reagents . | 1. Increase the equivalents of the reducing agent. 2. Allow the reaction to warm to room temperature and stir for a longer duration. 3. Use freshly opened or properly stored reagents. |
| Difficulty in purifying cis isomer from trans | 1. Similar polarity of the two isomers. | 1. Consider derivatization of the amine (e.g., as a benzamide) to alter the polarity and improve chromatographic separation. The derivative can then be hydrolyzed. 2. Attempt crystallization to selectively precipitate one of the isomers. |
Experimental Protocols
Protocol 1: Diastereoselective Reductive Amination via an Oxime Intermediate (Two-Step)
This protocol is designed to maximize cis selectivity by isolating the stereochemical challenge to a single reduction step on a well-defined intermediate.
Step 1: Oximation of 2-Boc-hexahydro-cyclopenta[c]pyrrol-5-one
-
To a solution of 2-Boc-hexahydro-cyclopenta[c]pyrrol-5-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Stir the mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.
Step 2: Diastereoselective Reduction of the Oxime
-
Dissolve the crude oxime from the previous step in a suitable solvent such as methanol or acetic acid.
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. A Rhodium-based catalyst (e.g., Rh/Al₂O₃) may also provide high cis selectivity.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction at room temperature for 16-24 hours.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the this compound.
Protocol 2: Lewis Acid-Mediated Reduction of a Cyclic Imide Precursor
This method, adapted from patent literature, offers a direct route from a dicarboximide precursor to the desired bicyclic amine, often with good cis selectivity.[2]
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add tetrahydrofuran (THF) and toluene.
-
Add sodium borohydride (2.5 eq) followed by a Lewis acid such as zinc chloride (1.3 eq).
-
Heat the resulting suspension to reflux.
-
Slowly add a solution of the precursor, N-Boc-hexahydrocyclopenta[c]pyrrole-1,3(2H)-dione (1.0 eq), in THF.
-
Maintain the reaction at reflux, controlling the temperature around 90 °C, until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Mechanistic Insights and Visualization
The stereochemical outcome of the reduction is governed by the direction of hydride approach to the C5 position. In the bicyclo[3.3.0]octane system, the endo (concave) face is sterically shielded by the fused ring structure. Therefore, reagents tend to attack from the less hindered exo (convex) face. This leads to the formation of the cis product, where the new amino group is on the same face as the bridgehead hydrogens.
Workflow for Stereoselective Synthesis
Caption: Synthetic routes to this compound.
Stereochemical Model of Hydride Attack
Caption: Hydride attack on the bicyclic imine intermediate.
References
-
Ennis, M. D., Hoffman, R. L., Ghazal, N. B., Old, D. W., & Mooney, P. A. (n.d.). Asymmetric Synthesis of Cis-Fused Bicyclic Pyrrolidines and Pyrrolidinones via Chiral Polycyclic Lactams. The Journal of Organic Chemistry. Retrieved from [Link]
-
Methodology Development for the Stereoselective Synthesis of... (n.d.). Retrieved from [Link]
-
Stereoselective synthesis and conformational analysis of cis-5-(2... (n.d.). Retrieved from [Link]
-
Barreiro, E. J., Lima, M. E. F., & Fraga, C. A. M. (2001). Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. Química Nova. Retrieved from [Link]
-
Diercks, M., & Doye, S. (2004). NO3● Induced Self-Terminating Radical Oxygenations: Diastereoselective Synthesis of Anellated Pyrrolidines. Australian Journal of Chemistry. Retrieved from [Link]
-
Beaudry, C. M., et al. (2011). Divergent Synthesis and Chemical Reactivity of Bicyclic Lactone Fragments of Complex Rearranged Spongian Diterpenes. Journal of Organic Chemistry. Retrieved from [Link]
-
Beaudry, C. M., et al. (n.d.). General Access to Concave-Substituted cis- Dioxabicyclo[3.3.0]octanones: Enantioselective Total Syntheses of Macfarlandin C and. Retrieved from [Link]
-
Barreiro, E. J., et al. (2001). Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. Scielo. Retrieved from [Link]
-
Gimazetdinova, A. M., Zagitova, V. V., & Makaeva, Z. R. (n.d.). Approaches to the Formation of the Key 2-Oxabicyclo[3.3.0]octan-3-one Precursor of Galiellalactone. ResearchGate. Retrieved from [Link]
-
Oger, C., et al. (2008). Stereocontrolled access to isoprostanes via a bicyclo[3.3.0]octene framework. Organic Letters. Retrieved from [Link]
- Preparation method of octahydrocyclopentane[C]pyrrole. (n.d.). Google Patents.
-
Knight, J. C., et al. (n.d.). Diastereoselective C–H Bond Amination for Disubstituted Pyrrolidines. PMC. Retrieved from [Link]
-
Liu, R., et al. (2020). Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. Organic Chemistry Portal. Retrieved from [Link]
-
Photoresolution of an Axially Chiral Bicyclo[3.3.0]octan-3-one: Phototriggers for a Liquid-Crystal-Based Optical Switch. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Crossing the Ring: A Journey of the Nitroso-ene Reaction. (n.d.). Thieme Chemistry. Retrieved from [Link]
-
Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. (n.d.). J-STAGE. Retrieved from [Link]
-
trans-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. (n.d.). PubMed. Retrieved from [Link]
Sources
Preventing side reactions during amide coupling with cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
Prepared by: The Senior Application Scientist Team
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the challenging amide coupling reactions involving cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole. Our goal is to equip you with the mechanistic understanding and practical solutions needed to overcome common side reactions and achieve high-yield, high-purity outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is coupling to this compound so challenging?
This substrate presents two primary difficulties. First, it is a secondary amine, which is inherently less nucleophilic and more sterically hindered than a primary amine. Second, its rigid, fused bicyclic ring system creates significant steric bulk around the nitrogen atom, physically obstructing the approach of an activated carboxylic acid.[1][2] This combination often leads to slow or incomplete reactions with standard coupling protocols, necessitating more powerful reagents and optimized conditions to achieve success.[3][4]
Q2: My reaction yield is very low. What is the most likely cause?
Low yield is the most common issue and typically stems from one of two factors:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may not be potent enough to efficiently activate the carboxylic acid, or the activated intermediate is not reactive enough to overcome the steric barrier of the amine.[1][5] Standard carbodiimides like DCC or EDC are often insufficient for this type of demanding coupling.[3]
-
Steric Hindrance: Even with a properly activated acid, the physical bulk of both coupling partners can prevent them from achieving the necessary orientation for the reaction to occur, resulting in a slow reaction rate and significant unreacted starting material.[1][6]
Q3: I'm seeing an extra peak in my LC-MS that has the same mass as my product. What could it be?
This is a classic sign of epimerization (or racemization if the starting acid was chiral) at the α-carbon of your carboxylic acid partner.[7] This side reaction is particularly prevalent under conditions that involve highly reactive intermediates and the presence of a base. The mechanism often proceeds through the formation of a 5(4H)-oxazolone intermediate, which can easily lose its stereochemical integrity.[7][8] The resulting diastereomers can be extremely difficult, if not impossible, to separate via standard chromatography.[8]
Q4: What is the role of additives like HOBt and OxymaPure, and which should I use?
Additives are crucial for suppressing epimerization and, in some cases, accelerating the coupling reaction.[9][10] They function by intercepting the highly reactive O-acylisourea intermediate (formed from a carbodiimide) to generate a more stable, yet still highly reactive, active ester.[2][11] This new intermediate is less prone to cyclizing into the problematic oxazolone, thus preserving stereochemistry.[11]
-
1-Hydroxybenzotriazole (HOBt): The classic additive, effective at suppressing racemization.[2][9] However, its anhydrous form has explosive properties, leading to safety concerns and restricted availability.[10]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt.[10] It is often more effective than HOBt at increasing coupling rates and minimizing racemization, making it the recommended choice for difficult couplings.[10][11]
Q5: Which class of coupling reagent is best for this amine?
For a sterically hindered secondary amine like this, onium salt-based reagents are strongly recommended over simple carbodiimides.[3][4]
-
Uronium/Aminium Salts (HATU, HBTU, COMU): These are among the most powerful coupling reagents.[12][13] They react with the carboxylic acid to form highly reactive activated esters. HATU and COMU are particularly effective for hindered systems.[14] COMU, an Oxyma-based reagent, offers the benefits of high reactivity and an improved safety profile, as it does not generate potentially explosive benzotriazole byproducts.[14]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly efficient and are known for producing very clean reactions with low levels of racemization.[3][12] They are excellent choices for valuable or sensitive substrates.
-
Acyl Fluoride Precursors (TFFH, BTFFH): For the most extreme cases where other methods fail, converting the carboxylic acid to an acyl fluoride in situ is a powerful strategy.[6][15] Acyl fluorides are small, highly reactive intermediates that can overcome significant steric barriers.[4][6]
Troubleshooting Guide: Common Issues & Solutions
| Symptom | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Insufficient Activation: Standard coupling reagents (e.g., EDC, DCC) are not potent enough for the hindered amine. | 1. Switch to a Uronium/Phosphonium Reagent: Use HATU, COMU, or PyBOP for higher activation.[3][13] 2. Use an Additive: Always include OxymaPure with your coupling reagent.[10] |
| Steric Hindrance: The physical bulk of the reactants is preventing the reaction.[6] | 1. Increase Temperature: Gently heat the reaction (e.g., to 40-50 °C) to provide energy to overcome the activation barrier.[4] 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours). 3. Acyl Fluoride Strategy: Convert the acid to an acyl fluoride in situ using TFFH or BTFFH.[6][16] | |
| Epimerization Detected | Oxazolone Formation: The activated carboxylic acid intermediate is racemizing before coupling.[7][8] | 1. Use a Superior Additive: Replace HOBt with OxymaPure or HOAt, which are more effective at suppressing racemization.[3] 2. Control the Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of DIPEA, and use the minimum amount necessary.[3] 3. Lower the Temperature: Perform the reaction at 0 °C or room temperature. |
| Side Products from Reagent | Guanidinylation: Excess uronium reagent (HATU, HBTU) can react with the free amine of the product or starting material, capping it irreversibly.[17] | 1. Pre-activation: Mix the carboxylic acid, coupling reagent, and base for a few minutes before adding the amine. This consumes the coupling reagent.[17] 2. Use Stoichiometric Reagents: Avoid using a large excess of the coupling reagent. |
| Hydrolysis of Activated Acid | Presence of Water: Trace amounts of water in the solvent or reagents are hydrolyzing the active ester back to the carboxylic acid.[1] | 1. Use Anhydrous Solvents: Use freshly dried solvents (e.g., from a solvent purification system or Sure/Seal™ bottles). 2. Run Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude moisture. |
Visual Workflow: Selecting the Right Coupling Strategy
The following diagram outlines a logical decision-making process for successfully coupling with this compound.
Caption: Decision workflow for troubleshooting difficult amide couplings.
Recommended Experimental Protocols
Protocol A: High-Efficiency Coupling with COMU
This protocol is the recommended starting point, utilizing a modern, highly efficient uronium salt coupling reagent.
-
Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (to make a ~0.2 M solution).
-
Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 5-10 minutes. You should observe the solution is clear.
-
Amine Addition: In a separate flask, dissolve this compound (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 2-4 hours. If the reaction is sluggish after 4 hours, consider warming the mixture to 40 °C. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.[1] Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol B: Rescue Protocol via in situ Acyl Fluoride Formation
This protocol is designed for cases where even potent onium salts fail due to extreme steric hindrance.[6][16]
-
Acid Fluoride Generation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (to make a ~0.2 M solution). Add Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.1 eq) followed by DIPEA (2.2 eq).[1]
-
Activation: Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.
-
Coupling: Add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. For very difficult couplings, the reaction may need to be heated to reflux in a sealed vial or even performed in a microwave reactor to achieve a reasonable rate.[4][6] Monitor progress by LC-MS.
-
Workup and Purification: Follow steps 5 and 6 from Protocol A. The byproduct, tetramethylurea, is water-soluble and typically easy to remove during the aqueous workup.
References
-
Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 521-527. Retrieved from [Link]
-
Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Thompson, A. S., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reddit. (2023, March 20). Choosing amide coupling agent. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. peptide.com [peptide.com]
Technical Support Center: cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
Welcome to the technical support center for cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this synthetic building block. Our goal is to equip you with the necessary knowledge to anticipate and resolve potential experimental challenges, ensuring the integrity and success of your research.
Section 1: Understanding the Core Stability Issues
The chemical structure of this compound, featuring a tert-butoxycarbonyl (Boc) protected amine within a bicyclic framework, dictates its stability profile. The primary points of vulnerability are the Boc group's susceptibility to acid and potential oxidation of the amine moieties. Understanding these inherent properties is the first step in troubleshooting and preventing experimental failures.
Diagram: Key Structural Features and Stability Concerns
Technical Support Center: Optimizing Reaction Conditions for Scaling Up cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole Production
Welcome to the technical support center for the synthesis and scale-up of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the production of this valuable bicyclic amine building block. The pyrrolidine ring is a common structural motif in many natural products and synthetic drugs.[1][2] This guide is structured to address common challenges encountered during process development and scale-up, ensuring robust and reproducible outcomes.
Overview of Synthesis
The synthesis of this compound typically involves the construction of the bicyclic core followed by functional group manipulations to introduce the amine and the Boc protecting group. A common synthetic route involves a reductive amination to form the key C-N bond. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[3][4][5]
Below is a generalized workflow for the synthesis:
Caption: Generalized workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.
Reductive Amination Step
Q1: I am observing low yields in the reductive amination step. What are the potential causes and how can I improve the conversion?
A1: Low yields in reductive amination are a common issue, often stemming from several factors. Here’s a systematic approach to troubleshooting:
-
Cause 1: Inefficient Imine Formation. The first step of reductive amination is the formation of an imine or enamine intermediate.[6][7] This equilibrium can be unfavorable.
-
Solution:
-
Water Removal: The formation of the imine releases water. On a larger scale, the accumulation of water can inhibit the reaction. Consider using a Dean-Stark trap or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
pH Control: The pH of the reaction is crucial. A slightly acidic medium (pH 4-6) is often optimal to catalyze imine formation without protonating the amine nucleophile excessively. A common practice is to use a mild acid catalyst like acetic acid.
-
-
-
Cause 2: Inappropriate Reducing Agent. The choice and reactivity of the reducing agent are critical.
-
Solution:
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice as it is selective for the iminium ion over the ketone starting material. However, its toxicity and the potential for cyanide byproducts can be a concern at scale.[6]
-
Sodium Triacetoxyborohydride (STAB): STAB is often preferred for scale-up as it is less toxic, non-hygroscopic, and often provides faster reaction times.[8] It is also effective in a variety of solvents.
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate) is a green and scalable alternative.[9] Optimization of catalyst loading, pressure, and temperature is necessary.
-
-
-
Cause 3: Substrate Quality and Stoichiometry.
-
Solution:
-
Purity of Starting Materials: Ensure the bicyclic ketone precursor and the ammonia source (e.g., ammonium acetate, ammonia in a solvent) are of high purity.
-
Stoichiometry: Carefully control the molar ratios of the reactants. An excess of the ammonia source and reducing agent is often employed to drive the reaction to completion.
-
-
Experimental Protocol: Optimized Reductive Amination using STAB
-
To a solution of the bicyclic ketone (1.0 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add the ammonia source (e.g., ammonium acetate, 1.5-2.0 equiv).
-
Stir the mixture for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Boc Protection Step
Q2: I am experiencing incomplete Boc protection or the formation of di-Boc byproducts. How can I achieve selective mono-Boc protection?
A2: Achieving clean mono-Boc protection is crucial for the final product's purity.
-
Cause 1: Insufficient Reagent or Suboptimal Reaction Conditions.
-
Solution:
-
Reagent Stoichiometry: Use a slight excess of di-tert-butyl dicarbonate (Boc₂O), typically 1.1-1.2 equivalents.
-
Base Selection: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. The choice of base can influence the reaction rate and selectivity.[4]
-
Solvent and Temperature: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at room temperature.[3]
-
-
-
Cause 2: Presence of Multiple Reactive Sites. While the target molecule has a primary amine, side reactions can occur if other nucleophilic sites are present.
-
Solution: Careful control of stoichiometry and reaction time is key. Adding the Boc₂O slowly to the reaction mixture can help maintain a low concentration of the reagent and favor mono-protection.
-
Table 1: Comparison of Boc Protection Conditions
| Parameter | Condition A | Condition B | Condition C |
| Boc₂O (equiv) | 1.1 | 1.5 | 1.1 |
| Base | Triethylamine | DMAP (cat.) | Sodium Bicarbonate |
| Solvent | Dichloromethane | Acetonitrile | THF/Water |
| Temperature | Room Temperature | 0 °C to RT | Room Temperature |
| Typical Outcome | Good for simple amines | Highly reactive, risk of over-reaction | Good for water-soluble amines |
Purification and Isolation
Q3: The purification of the final product by column chromatography is proving difficult and not scalable. Are there alternative purification strategies?
A3: Relying solely on chromatography for large-scale purification can be inefficient and costly.
-
Solution 1: Crystallization. If the final product or a salt derivative is a solid, developing a robust crystallization procedure is highly desirable for scale-up.
-
Procedure:
-
Perform a solvent screen to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Solution 2: Acid-Base Extraction. The basic nature of the amine allows for selective extraction.
-
Procedure:
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute aqueous acid (e.g., 1M HCl) to move the protonated amine into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with a fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the purified product.
-
-
-
Solution 3: Resin-Based Purification. Ion-exchange resins can be used for a "catch and release" purification strategy.[10][11]
-
Procedure:
-
Load the crude product onto a strongly acidic cation-exchange resin.
-
Wash the resin with a solvent to remove neutral and acidic impurities.
-
Elute the desired amine from the resin using a solution of a base (e.g., ammonia in methanol).
-
-
Caption: Alternative purification strategies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the importance of the "cis" stereochemistry, and how can I ensure its formation?
A1: The "cis" stereochemistry refers to the relative orientation of the substituents on the bicyclic ring system. This specific stereoisomer is often crucial for the biological activity of the final drug molecule. The stereochemical outcome is typically controlled during the synthesis of the bicyclic precursor, often through a stereoselective reduction or cyclization reaction. It is essential to characterize the stereochemistry of key intermediates and the final product using techniques like NMR (NOE experiments) and, if possible, X-ray crystallography.
Q2: Are there any specific safety precautions I should take when working with the reagents involved in this synthesis?
A2: Yes, several reagents require careful handling:
-
Sodium Cyanoborohydride: Highly toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Quench any residual reagent with bleach before disposal.
-
Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. It is also moisture-sensitive.
-
Strong Acids and Bases: Handle with care, wearing appropriate PPE. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: How can I monitor the progress of the reactions effectively?
A3:
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. Use a suitable solvent system that provides good separation of starting materials, intermediates, and products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weight of the components in the reaction mixture, which is useful for identifying products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of starting material signals and the appearance of product signals in crude reaction samples.
Q4: Can the Boc protecting group be cleaved under certain reaction conditions?
A4: The Boc group is generally stable to basic and nucleophilic conditions but is labile to strong acids.[3][12] Care should be taken to avoid acidic conditions during work-up or other synthetic steps if the Boc group needs to be retained. If acidic conditions are necessary for other transformations, a more acid-stable protecting group might be required.
References
-
Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473. [Link]
-
Ueno, R., Hirano, S., & Takaya, J. (2025). Pyrrolidine synthesis via ring contraction of pyridines. ResearchGate. [Link]
-
Fath, T. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24531-24538. [Link]
-
Wikipedia. (2024). Pyrrolidine. [Link]
-
Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Liu, Y.-S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. [Link]
-
Podyacheva, E., et al. Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
Imyanitov, N. S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4944. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Fath, T. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Chemical Process Research. [Link]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jocpr.com [jocpr.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
Welcome to the technical support center for the purification of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the impurity landscape associated with this compound.
Understanding the Impurity Landscape
The purity of this compound is paramount for its successful application in pharmaceutical synthesis. Impurities can arise from various stages of the synthesis, which likely involves the reduction of a dicarboximide precursor to form the bicyclic core, followed by functional group manipulations to introduce the amino group and subsequent Boc protection.
A plausible synthetic route, based on common organic chemistry principles and literature precedents for similar structures[1], allows us to anticipate a range of potential impurities.
DOT Script for Synthetic Pathway and Impurity Formation
Caption: Plausible synthetic pathway and sources of common impurities.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: My final product shows a lower than expected purity by HPLC, with several small, unidentified peaks. What are the likely culprits?
A1: The presence of multiple minor impurities often points to issues in the early stages of the synthesis or during the Boc-protection step.
-
Incomplete Reduction: If the synthesis involves the reduction of a dicarboximide, incomplete reaction can leave behind the starting material or partially reduced intermediates like hydroxy-lactams. These are often more polar than the desired product.
-
Residual Reagents: Borohydride salts and zinc salts from the reduction step, if not adequately removed during aqueous work-up, can persist.
-
Byproducts of Boc Protection: The use of excess Boc-anhydride is common to drive the reaction to completion. However, unreacted Boc-anhydride and its breakdown products can contaminate the final product.
Troubleshooting Steps:
-
Re-evaluate the Reduction Step: Ensure sufficient equivalents of the reducing agent and adequate reaction time. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Optimize Aqueous Work-up: A thorough aqueous wash is crucial. For removing metal salts, consider a wash with a mild chelating agent like aqueous ammonium chloride or EDTA solution.
-
Control Boc-Anhydride Stoichiometry: Use a minimal excess of Boc-anhydride. After the reaction, a quench with a primary amine (e.g., a small amount of aqueous ammonia) can help consume any remaining anhydride.
Q2: I am observing a significant amount of a non-polar impurity in my crude product. What could it be?
A2: A prominent non-polar impurity is often the di-Boc protected diamine. This arises if both the secondary amine of the pyrrolidine ring and the primary amino group are protected with a Boc group.
Troubleshooting Steps:
-
Control Reaction Conditions: Perform the Boc protection at a low temperature (e.g., 0 °C to room temperature) and carefully control the stoichiometry of the Boc-anhydride.
-
Selective Deprotection: If di-protection has already occurred, it may be possible to selectively remove one of the Boc groups. However, this can be challenging and may require significant optimization. A more practical approach is to optimize the initial protection step to avoid its formation.
Q3: My TLC plate shows significant streaking, making it difficult to assess the purity. How can I improve the separation?
A3: Streaking on silica gel TLC is a common issue with amines due to their basic nature and interaction with the acidic silica surface.
Troubleshooting Steps:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as 0.5-1% triethylamine (Et3N) or ammonia in methanol, into your mobile phase can significantly reduce streaking by neutralizing the acidic sites on the silica gel.[2][3]
-
Use an Appropriate Staining Method: While the Boc-protected amine may not be UV active, the primary amine can be visualized with ninhydrin stain.[4] For a general-purpose stain, potassium permanganate (KMnO4) is effective.[5]
Q4: How can I differentiate between the cis and trans isomers of the product?
A4: The cis and trans isomers can be challenging to separate due to their similar polarities.
Troubleshooting Steps:
-
High-Resolution HPLC: A well-optimized HPLC method using a high-resolution column is the most reliable way to separate and quantify the isomers. Chiral HPLC may be necessary for baseline separation if the compound is racemic.
-
NMR Spectroscopy: 1H and 13C NMR, particularly 2D techniques like NOESY, can help elucidate the stereochemistry of the major and minor isomers.
Experimental Protocols
Protocol 1: Analytical High-Performance Liquid Chromatography (HPLC)
This method is suitable for assessing the purity and detecting the presence of common impurities.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[4]
Protocol 2: Flash Chromatography for Purification
This protocol provides a general guideline for purifying the crude product.
DOT Script for Flash Chromatography Workflow
Caption: General workflow for flash chromatography purification.
Step-by-Step Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for the mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH) with 0.5% triethylamine (Et3N). Adjust the DCM/MeOH ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
Column Preparation: Pack a silica gel column with the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation.
-
Elution: Carefully load the sample-adsorbed silica onto the top of the column. Begin elution with the determined mobile phase, gradually increasing the polarity (increasing the percentage of MeOH) if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
-
Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines. MDPI. Available at: [Link]
-
Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. MDPI. Available at: [Link]
-
Scholars Research Library - Der Pharma Chemica. Available at: [Link]
-
Bicyclic Conformationally Restricted Diamines. ResearchGate. Available at: [Link]
-
VanVeller Lab Resources. Department of Chemistry, Iowa State University. Available at: [Link]
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Available at: [Link]
-
TLC Seperation of N-Boc thiol. Reddit. Available at: [Link]
-
Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. PMC. Available at: [Link]
-
Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides. PMC. Available at: [Link]
-
Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]
- Process for preparing cis-2-aminocyclohexanol. Google Patents.
-
Bicyclic Conformationally Restricted Diamines. ACS Publications. Available at: [Link]
- Preparation method of octahydrocyclopentane[C]pyrrole. Google Patents.
-
Facile synthesis of bicyclic amidines and imidazolines from 1,2-diamines. PubMed. Available at: [Link]
-
Bicyclization involving pseudo-intramolecular imination with diamines. RSC Publishing. Available at: [Link]
-
United States Patent. Googleapis. Available at: [Link]
-
Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. PubMed. Available at: [Link]
Sources
Technical Support Center: Synthesis of Constrained Heterocyclic Amines
Welcome to the technical support center for the synthesis of constrained heterocyclic amines. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common and complex challenges encountered in this demanding area of synthetic chemistry. This resource is structured in a question-and-answer format to directly address the issues you may be facing at the bench.
Part 1: Foundational Challenges in Constrained Heterocycle Synthesis
This section addresses overarching challenges that are fundamental to the synthesis of rigid, conformationally restricted heterocyclic amines. Understanding these principles is crucial for designing robust synthetic routes and troubleshooting unexpected outcomes.
FAQ 1: The Double-Edged Sword of Ring Strain
Question: My cyclization reaction to form a strained, small-ring (e.g., aziridine, azetidine) or bridged heterocyclic amine is failing or giving low yields. How does ring strain influence these reactions?
Answer: Ring strain is a critical thermodynamic and kinetic factor in the synthesis of constrained heterocycles. While the relief of ring strain can be a powerful driving force for ring-opening reactions, the introduction of strain makes ring-formation challenging.[1]
-
Thermodynamic Barrier: The formation of a strained ring is energetically unfavorable. The total ring strain energy is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring). For small rings like aziridines and azetidines, angle strain is the dominant contributor.[2] This inherent instability means the equilibrium of your cyclization may not favor the product.
-
Kinetic Factors: The transition state leading to the cyclization is often highly ordered, which is entropically disfavored. Furthermore, achieving the correct geometry for bond formation can be difficult if the precursor is conformationally rigid or sterically hindered.
-
Reactivity of Strained Rings: It's important to remember that the same strain that makes the ring difficult to form also activates it for subsequent reactions. For instance, three- and four-membered heterocyclic rings are significantly more reactive towards nucleophiles than their acyclic counterparts due to the relief of ring strain upon opening.[1] This increased reactivity can sometimes lead to undesired side reactions or decomposition of the product under the reaction conditions. In some cases, the reactivity of 3-membered rings is found to be over 10^6 times greater than that of 4-membered rings.[1]
Troubleshooting & Strategic Advice:
-
High-Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, especially for medium-sized rings (7-11 members), performing the reaction at very low concentrations (e.g., 0.001-0.05 M) is often essential.
-
Powerful Cyclization Reagents: For reactions like amide cyclizations, you may need more potent activating agents than for less-strained systems.
-
Template-Assisted Synthesis: Consider using a temporary tether or template to pre-organize the substrate and reduce the entropic barrier to cyclization.
-
Alternative Synthetic Routes: If direct cyclization is failing, consider a route that forms the ring through a different mechanism, such as a cycloaddition or a ring-contraction reaction.
FAQ 2: Mastering Stereocontrol in Rigid Scaffolds
Question: I'm struggling with poor diastereoselectivity or enantioselectivity in the synthesis of my chiral constrained heterocyclic amine. What are the key factors to consider?
Answer: Achieving high stereocontrol is a common and significant challenge, particularly because the rigid nature of these molecules can amplify the impact of subtle stereochemical influences.
Key Pillars of Stereocontrol:
-
Substrate Control: The inherent chirality of your starting material can direct the stereochemical outcome of subsequent reactions. This is often the most powerful and predictable method. However, mismatched diastereomeric transition states can sometimes lead to poor selectivity.
-
Reagent Control: The use of chiral reagents, catalysts, or auxiliaries can induce asymmetry. This is particularly common in modern asymmetric synthesis. For example, enantioselective synthesis of N-benzylic heterocycles can be achieved with high enantioselectivity using Ni/photoredox dual catalysis with bi-oxazoline (BiOX) ligands.[3]
-
Protecting Group Influence: The steric bulk and electronic nature of a protecting group can significantly influence the facial selectivity of a reaction. A well-chosen protecting group can block one face of a molecule, forcing a reagent to approach from the less hindered side.[4]
-
Catalyst Choice: For enantioselective reactions, the choice of catalyst is paramount. For instance, constraining asymmetric organometallic catalysts within nanoporous supports has been shown to boost enantioselectivity by restricting the access of the reactant to the catalyst.[5] In enantioselective pyrazolo-heterocycle synthesis, isoselenourea catalysts have demonstrated enhanced reactivity and enantioselectivity over their isothiourea counterparts.[6]
Troubleshooting Unwanted Stereoisomers:
-
Analyze the Transition State: Try to model the competing transition states to understand the energetic differences that are leading to your observed product ratio. This can provide insight into whether steric or electronic factors are dominant.
-
Modify the Catalyst/Ligand: In catalyst-controlled reactions, even small changes to the ligand structure can have a profound impact on enantioselectivity. Screen a library of related ligands if possible.
-
Change the Solvent or Temperature: These parameters can alter the stability of the diastereomeric transition states. Lowering the temperature often enhances selectivity.
-
Re-evaluate Protecting Groups: If you suspect the protecting group is interfering or not providing enough steric direction, consider alternatives with different sizes or electronic properties.
FAQ 3: Strategic Selection and Troubleshooting of Protecting Groups
Question: How do I select the right N-protecting group for a multi-step synthesis of a constrained heterocycle? I'm facing issues with either its removal or its stability during intermediate steps.
Answer: Protecting group strategy is crucial and should be planned from the beginning. The ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and easy to remove selectively and in high yield without affecting the rest of the molecule.[7][8]
Decision-Making Workflow for Protecting Group Selection:
Caption: Decision workflow for selecting an amine protecting group.
Common Protecting Groups and Their Orthogonality:
| Protecting Group | Abbreviation | Common Installation Reagent | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Boc Anhydride (Boc₂O) | Strong Acid (e.g., TFA, HCl)[9][10] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl Chloroformate | Catalytic Hydrogenation (H₂, Pd/C)[7][10] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine)[7][8] |
| 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl | Tempoc | NPTC | Mild reductive conditions (Cu(I)) or heat[7] |
Troubleshooting Scenarios:
-
Problem: My Boc group is prematurely cleaved during a mildly acidic step.
-
Cause: The Boc group is highly sensitive to acid. Some Lewis acids or even protic acids generated in situ can cause partial or full deprotection.
-
Solution: Switch to the more acid-stable Cbz group if your molecule is compatible with hydrogenation. Alternatively, use a milder Lewis acid or buffer the reaction.
-
-
Problem: Hydrogenolysis to remove a Cbz group is also reducing another functional group (e.g., a nitro group or alkene) in my molecule.
-
Cause: Catalytic hydrogenation is a powerful reduction method that is not always selective.
-
Solution: Switch to a protecting group that does not require reduction for cleavage, such as Boc or Fmoc. The Tempoc group, which can be removed under mild reductive conditions with Cu(I) compounds, might also be a suitable alternative.[7]
-
-
Problem: The nitrogen atom becomes non-nucleophilic or sterically hindered after protection, preventing a desired reaction.
-
Cause: Bulky protecting groups like Boc can significantly decrease the nucleophilicity of the nitrogen and hinder access to adjacent reaction centers.
-
Solution: Consider a less sterically demanding protecting group. In some cases, using a protecting group that can be introduced in situ might be an option.
-
FAQ 4: The Purification Labyrinth - Separating Complex Mixtures
Question: My reaction produced a mixture of diastereomers of a constrained heterocyclic amine, and they are proving inseparable by standard column chromatography. What should I do?
Answer: The separation of diastereomers of rigid cyclic amines can be exceptionally challenging because their similar structures often lead to very close Rf values.
Advanced Purification Strategies:
-
Salt Formation and Crystallization: This is a classical and powerful technique. Diastereomers have different physical properties, including the solubility of their salts. Reacting your amine mixture with a chiral, enantiopure acid (like tartaric acid or camphorsulfonic acid) will form diastereomeric salts. These salts often have significantly different solubilities in various solvents, allowing for separation by fractional crystallization. After separation, the free amine can be regenerated by treatment with a base.
-
High-Performance Liquid Chromatography (HPLC): While standard flash chromatography may fail, preparative HPLC, especially using reverse-phase columns (like C18), often provides the necessary resolution to separate closely related diastereomers.[11]
-
Derivative Formation: If the diastereomers themselves are difficult to separate, consider converting them into derivatives that have more divergent physical properties. For example, acylation with a bulky acyl chloride might create derivatives with different chromatographic behavior. After separation, the acyl group can be cleaved.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating stereoisomers and is often more effective than HPLC for preparative-scale separations of polar compounds like amines.
Step-by-Step Protocol: Diastereomer Separation via Salt Crystallization
-
Salt Formation: Dissolve the diastereomeric mixture of your amine (1.0 equiv) in a suitable solvent (e.g., ethanol, isopropanol). Add a solution of an enantiopure acid (e.g., (R,R)-tartaric acid, 0.5-1.0 equiv) in the same solvent.
-
Crystallization: Stir the mixture. Crystallization may occur rapidly or may require cooling, seeding with a small crystal, or slow evaporation of the solvent.
-
Isolation: Collect the crystals by filtration. Wash with a small amount of cold solvent to remove impurities.
-
Analysis: Analyze the mother liquor and the crystals (after liberating the free amine) by NMR or HPLC to determine the diastereomeric ratio and assess the efficiency of the separation.
-
Optimization: If separation is incomplete, recrystallize the salt. You can also screen different solvents and chiral acids to optimize the process.[12]
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify with an aqueous base (e.g., NaOH, Na₂CO₃) to a pH > 10. Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate), dry the organic layer, and concentrate to obtain the purified diastereomer.
Part 2: Troubleshooting Specific Synthetic Methodologies
This section provides targeted troubleshooting advice for common named reactions used in the synthesis of constrained heterocyclic amines.
Section 2.1: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and β-carbolines by reacting a β-arylethylamine with an aldehyde or ketone under acidic conditions.[13]
Question: My Pictet-Spengler reaction is giving a very low yield, or I'm recovering only the starting amine. The aromatic ring in my substrate is not particularly electron-rich. What's going wrong?
Answer: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. The key cyclization step is an intramolecular electrophilic aromatic substitution, where the aromatic ring attacks an iminium ion.[13][14]
-
Causality: If the aromatic ring is deactivated by electron-withdrawing groups, it will be a poor nucleophile, and the cyclization step will be slow or may not occur at all. The reaction works best with electron-rich aromatic systems like indoles, pyrroles, or phenols.[13] For less nucleophilic rings, harsher conditions are typically required, such as refluxing in strong acids like HCl or TFA.[13]
Troubleshooting Pictet-Spengler Reactions:
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| No reaction; starting material recovered | 1. Insufficiently acidic catalyst. 2. Deactivated aromatic ring. 3. Imine formation is not occurring. | 1. Increase acid concentration or switch to a stronger acid (e.g., TFA). 2. Use harsher conditions (higher temperature, stronger acid). If possible, modify the substrate to include electron-donating groups.[15] 3. Use a slight excess of the aldehyde/ketone. Consider pre-forming the imine before adding the acid catalyst.[15] |
| Low yield of desired product | 1. Reaction conditions are too mild. 2. Competing side reactions (e.g., polymerization of the aldehyde). | 1. Gradually increase temperature and reaction time. Monitor by TLC/LC-MS. 2. Add the aldehyde slowly to the reaction mixture to maintain a low concentration. |
| Formation of N-acylated byproduct | Use of a carboxylic acid (e.g., formic acid) as both reactant and solvent. | Use a non-acylating acid catalyst (e.g., HCl, H₂SO₄) and a separate aldehyde. |
Section 2.2: The Bischler-Napieralski Reaction
This reaction is a key method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent.[16][17]
Question: My Bischler-Napieralski reaction has turned into an unmanageable tar, and the yield is negligible. What causes this, and how can I prevent it?
Answer: Tar formation is a classic problem in the Bischler-Napieralski reaction and is often a result of the harsh conditions (strong acid, high heat) required for cyclization, especially with less reactive substrates.[11][16]
-
Causality: The reaction proceeds through a highly electrophilic nitrilium ion intermediate.[18][19] At high temperatures, this intermediate and the starting materials/products can undergo polymerization and decomposition.[11] A significant side reaction is the retro-Ritter reaction, which fragments the nitrilium ion to form a styrene derivative, and this is especially prevalent when the resulting styrene is highly conjugated.[16][18]
Workflow for Optimizing Dehydrating Agent and Conditions:
Caption: Selection of reagents for the Bischler-Napieralski reaction.
Step-by-Step Protocol for a Milder Bischler-Napieralski Reaction [19]
This protocol uses triflic anhydride (Tf₂O) and is suitable for substrates that are sensitive to high temperatures.
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to -20 °C using an appropriate cooling bath.
-
Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Stir for 5 minutes. Then, add triflic anhydride (Tf₂O, 1.25 equiv) dropwise, keeping the internal temperature below -15 °C.
-
Reaction: Stir the mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Work-up: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[11]
Section 2.3: Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a cycloaddition that forms six-membered nitrogen heterocycles.[20] The use of imines as dienophiles is a common strategy.
Question: I am getting a mixture of regioisomers and/or endo/exo stereoisomers in my aza-Diels-Alder reaction. How can I control the selectivity?
Answer: The selectivity of a Diels-Alder reaction is governed by the electronic and steric properties of the diene and dienophile, specifically through their frontier molecular orbitals (FMOs) - the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[21]
-
Regioselectivity: This is controlled by the alignment of the largest orbital coefficients of the diene's HOMO and the dienophile's LUMO (in a normal-electron-demand reaction). Using Lewis acid catalysts can enhance regioselectivity by lowering the LUMO energy of the dienophile and further polarizing it.
-
Stereoselectivity (Endo/Exo): The endo product is often the kinetic product due to favorable secondary orbital interactions between the activating group on the dienophile and the developing π-system of the diene. However, the exo product is typically the thermodynamically more stable product. Running the reaction at lower temperatures often favors the kinetic endo product. In some cases, complete exo-selectivity can be achieved, for example, in the synthesis of certain spirocyclic fragments.[21]
FMO Interaction Diagram:
Caption: FMO control in a normal-demand aza-Diels-Alder reaction.
Strategies for Improving Selectivity:
-
Lewis Acid Catalysis: Use a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) to coordinate to the imine nitrogen. This lowers the LUMO energy, accelerates the reaction, and can significantly enhance both regio- and stereoselectivity.
-
Temperature Control: Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Screen a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile).
Section 2.4: Ring-Closing Metathesis (RCM)
RCM has become a go-to method for synthesizing unsaturated N-heterocycles, particularly medium and large rings.[22][23]
Question: My RCM reaction to form a seven-membered cyclic amine is slow, and I'm observing catalyst decomposition and double bond isomerization. What can I do to improve this?
Answer: These are common issues in RCM, especially for the formation of larger rings which is entropically disfavored. The choice of catalyst and reaction conditions is critical.[24][25]
-
Causality:
-
Slow Reaction: The formation of medium rings (7-11 members) is often slow. This requires higher catalyst loadings or longer reaction times, which increases the chance of catalyst decomposition.
-
Catalyst Decomposition: Ruthenium-based catalysts can degrade, particularly in the presence of coordinating functional groups or impurities.
-
Isomerization: Unwanted isomerization of the newly formed double bond is often caused by the formation of ruthenium hydride species as a side reaction.[24]
-
Troubleshooting and Catalyst Selection for RCM:
| Catalyst Generation | Common Name | Key Features & Applications |
| 1st Generation | Grubbs I (G-I) | Good for simple, less-demanding RCM. Less active but tolerant of many functional groups.[22] |
| 2nd Generation | Grubbs II (G-II) | Higher activity due to the N-heterocyclic carbene (NHC) ligand. Good for more challenging substrates.[22] |
| 3rd Generation | Grubbs III (G-III) | Fast-initiating catalyst, useful at low temperatures. |
| Hoveyda-Grubbs | HG-I, HG-II | More stable and often recyclable. HG-II is highly active and is a common choice for difficult cyclizations.[22] |
Practical Solutions:
-
Increase Concentration (for 5- and 6-membered rings): For the formation of smaller, less-strained rings, reactions can often be run at higher concentrations (e.g., 0.1 - 1.0 M), which accelerates the reaction and can be achieved with lower catalyst loadings.[25]
-
Use High Dilution (for >7-membered rings): For macrocyclizations, high dilution (0.001 - 0.05 M) is necessary to prevent intermolecular oligomerization.
-
Switch to a More Robust Catalyst: If you are using a first-generation catalyst, switching to a second-generation or Hoveyda-Grubbs type catalyst (e.g., HG-II) can dramatically improve reaction rates and yields.[22]
-
Add a Hydride Scavenger: To suppress double bond isomerization, additives like 1,4-benzoquinone can be used to scavenge the problematic ruthenium hydride species.[24]
-
Temperature and Solvent: Most RCM reactions are run in non-coordinating solvents like DCM or toluene at temperatures ranging from room temperature to reflux. For volatile products, using a higher boiling point solvent like toluene is advisable.
References
- Technical Support Center: Bischler–Napieralski Reaction Troubleshooting - Benchchem.
- New Protecting Group for Amines - ChemistryViews.
- Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution - DTIC.
- Production of constrained L-cyclo-tetrapeptides by epimeriz
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers.
- Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - RSC Publishing.
- How to separate two diastereomeric amines? - Chemistry Stack Exchange.
-
Installation and Removal of the “Boc” Protecting Group. Master Organic Chemistry. [Link]
- Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual C
- Protecting Agents - TCI Chemicals.
- Constraining asymmetric organometallic catalysts within mesoporous supports boosts their enantioselectivity - PubMed.
- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH.
- Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors - Benchchem.
- Stereocontrolled Synthesis of Heterocyclic C-Nucleosides.
- Bischler-Napieralski Reaction - Organic Chemistry Portal.
- Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PubMed Central.
- Ring-closing met
- Pictet–Spengler reaction - Wikipedia.
- Isoselenourea‐Catalyzed Enantioselective Pyrazolo‐Heterocycle Synthesis Enabled by Self‐Correcting Amide and Ester Acyl
- Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis | Organic Letters - ACS Public
- Protecting Groups for Amines: Carbam
- Nucleophilicity and ring strain (cyclic amines) : r/chemistry - Reddit.
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
- Recent advances in the application of ring-closing metathesis for the synthesis of unsatur
- Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids | The Journal of Organic Chemistry - ACS Public
- Supported Metal Catalysts for the Synthesis of N-Heterocycles - MDPI.
- "Ring Closing Metathesis of Substrates Containing more than two C-Cdouble Bonds: Rapid Access to Functionalized Heterocycles" | Bentham Science Publishers.
- Facile and Green Synthesis of Satur
- Catalysis for Heterocycles Chemistry - The Soulé Research Group.
- Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry.
- Consequences of Bond Angle Strain in Small Ring Heterocycles/Bond Angle Strain - YouTube.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chrom
- Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsatur
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- Bischler–Napieralski reaction - Wikipedia.
- Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
- Pictet-Spengler Reaction - J&K Scientific LLC.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH.
- Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element | Inorganic Chemistry.
- Diels–Alder reaction - Wikipedia.
- Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G.
- Rapid Access to Enantiopure Bicyclic Diamines via a za Diels−Alder Reaction of Iminoamides | Request PDF - ResearchG
- The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH.
- Pictet-Spengler Reaction - NROChemistry.
- Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents - MDPI.
- Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023).
- Methodologies in Amine Synthesis: Challenges and Applic
- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes: [4 + 2] Cycloaddition Reaction of Amidines with 1,3,5-Triazines | The Journal of Organic Chemistry - ACS Public
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. m.youtube.com [m.youtube.com]
- 3. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Constraining asymmetric organometallic catalysts within mesoporous supports boosts their enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoselenourea‐Catalyzed Enantioselective Pyrazolo‐Heterocycle Synthesis Enabled by Self‐Correcting Amide and Ester Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 14. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 18. Bischler-Napieralski Reaction [organic-chemistry.org]
- 19. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 20. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 21. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 22. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 24. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
Improving the efficiency of N-Boc protection of secondary amines
Welcome to the technical support center for N-Boc protection of secondary amines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial transformation in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both efficiency and reproducibility.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-Boc protection of secondary amines. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low or No Yield of the N-Boc Protected Product
You've run the reaction with your secondary amine, Boc-anhydride ((Boc)₂O), and a standard base like triethylamine (TEA) or diisopropylethylamine (DIPEA), but TLC or LC-MS analysis shows a large amount of unreacted starting material.
Potential Causes & Solutions
-
Insufficient Reactivity of the Amine: Secondary amines can be significantly less nucleophilic than primary amines due to steric hindrance or electronic effects.
-
Solution 1: Increase Reaction Temperature. Gently heating the reaction mixture to 40-55°C can provide the necessary activation energy to drive the reaction forward.[1][2]
-
Solution 2: Employ a Nucleophilic Catalyst. The addition of a catalytic amount (1-10 mol%) of 4-(dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction.[3][4] DMAP reacts with (Boc)₂O to form a highly reactive intermediate, which is then more readily attacked by the secondary amine.[3][5]
-
Solution 3: Increase Reagent Equivalents. Using a larger excess of (Boc)₂O (e.g., 1.5-2.0 equivalents) can help push the equilibrium towards the product.[6]
-
-
Steric Hindrance: Both the secondary amine and the Boc group are bulky, which can sterically impede the reaction.[7][8]
-
Solution 1: Switch to a More Powerful Acylating Agent. While less common, other Boc-donating reagents with different activation profiles could be considered.
-
Solution 2: Prolonged Reaction Time. For highly hindered amines, extending the reaction time to 12-24 hours may be necessary for the reaction to reach completion.[1][9]
-
-
Poor Solubility: If your amine is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.
-
Solution: Optimize the Solvent System. For amines with poor solubility in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), consider using a more polar solvent like acetonitrile or a mixture of solvents such as THF/water or dioxane/water.[2][9] For zwitterionic compounds like amino acids, using aqueous basic conditions can improve solubility.[6]
-
-
Amine Salt Formation: If your starting amine is a salt (e.g., a hydrochloride salt), the free amine needs to be liberated for it to react.
-
Solution: Add an Additional Equivalent of Base. Ensure you have added enough base to both neutralize the salt and act as a proton scavenger during the reaction. A common approach is to use 2.0-2.5 equivalents of a tertiary amine base.[9] Alternatively, a pre-reaction workup with a mild aqueous base and extraction can be performed.[10]
-
Issue 2: Formation of Side Products
Your reaction appears to have proceeded, but you observe multiple spots on TLC or unexpected masses by LC-MS.
Potential Causes & Solutions
-
Over-reaction (N,N-di-Boc formation): While less common with secondary amines, under certain conditions, particularly with highly reactive amines and a large excess of (Boc)₂O, this can occur.[6]
-
Solution: Stoichiometric Control. Carefully control the stoichiometry of (Boc)₂O, using closer to 1.1-1.2 equivalents.
-
-
Reaction with Other Functional Groups: If your substrate contains other nucleophilic groups, such as alcohols or thiols, they may also react with (Boc)₂O, especially in the presence of a catalyst like DMAP.[11][12]
-
Solution 1: Chemoselectivity through Reaction Conditions. Often, the amine is more nucleophilic and will react preferentially. Running the reaction at a lower temperature (0°C to room temperature) can enhance selectivity.
-
Solution 2: Orthogonal Protection Strategy. If chemoselectivity is a persistent issue, you may need to protect the other functional groups prior to the N-Boc protection.
-
-
Urea Formation: In some cases, isocyanate intermediates can form, leading to urea byproducts.[13]
Issue 3: Difficult Purification
The reaction is complete, but you are struggling to separate your N-Boc protected product from the excess (Boc)₂O and other byproducts.
Potential Causes & Solutions
-
Hydrolysis of Excess (Boc)₂O: The workup procedure can be complicated by the byproducts of (Boc)₂O hydrolysis, namely tert-butanol and CO₂.
-
Solution 1: Aqueous Workup. A standard aqueous workup involving washing with a mild base (like saturated sodium bicarbonate solution) followed by brine will remove most water-soluble impurities.[9]
-
Solution 2: Scavenger Resins. For a cleaner purification, polymer-supported trisamine can be used to quench and remove excess (Boc)₂O.[15]
-
-
Sublimation of (Boc)₂O: Residual (Boc)₂O can sometimes co-distill with the solvent during concentration.
-
Solution: High Vacuum. After initial concentration, leaving the crude product under high vacuum for an extended period can help to sublimate the remaining (Boc)₂O.[10]
-
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for the N-Boc protection of a secondary amine?
A base is generally recommended to neutralize the protonated amine that forms during the reaction, which helps to drive the reaction to completion.[5] While the reaction can proceed without a base, it is often much slower.[4] For amine salts, a base is essential to generate the free amine.
Q2: What is the role of DMAP and when should I use it?
DMAP acts as a nucleophilic catalyst.[3] It reacts with (Boc)₂O to form a more reactive N-tert-butoxycarbonylpyridinium species, which is then more susceptible to nucleophilic attack by the amine.[3][4] You should consider using DMAP when you are working with a sterically hindered or electronically deactivated (less nucleophilic) secondary amine.[6] However, be aware that DMAP can also increase the likelihood of side reactions with other nucleophiles in your molecule.[4][11]
Q3: What are the best solvents for this reaction?
Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dioxane.[2][9] The choice of solvent often depends on the solubility of the starting amine. For some substrates, biphasic systems or aqueous mixtures can be beneficial.[2][14]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress.[9] Staining with a ninhydrin solution can be particularly useful as it will stain the starting amine but not the Boc-protected product. LC-MS is also a powerful tool for monitoring the disappearance of starting material and the appearance of the product.
Q5: My (Boc)₂O is a solid, but I've seen it as a liquid. Does it matter?
Di-tert-butyl dicarbonate has a low melting point (22-24°C) and can be a solid or liquid depending on the ambient temperature.[16] Both forms are acceptable for use. It is sensitive to moisture and can slowly decompose to generate CO₂ gas, which can cause pressure buildup in sealed containers.[16]
Experimental Protocols & Data
Table 1: General Reaction Conditions for N-Boc Protection of Secondary Amines
| Parameter | Standard Conditions | For Hindered/Unreactive Amines |
| Amine | 1.0 equiv | 1.0 equiv |
| (Boc)₂O | 1.1 - 1.5 equiv[9] | 1.5 - 2.0 equiv[6] |
| Base (e.g., TEA, DIPEA) | 1.2 - 2.0 equiv[9] | 2.0 - 2.5 equiv |
| Catalyst (DMAP) | Not typically required | 0.01 - 0.1 equiv[3] |
| Solvent | DCM, THF, ACN[2] | ACN, Dioxane, THF/H₂O[9] |
| Temperature | Room Temperature | 40 - 55 °C[1][10] |
| Time | 1 - 12 hours[9] | 12 - 24 hours |
Protocol 1: Standard N-Boc Protection of a Secondary Amine
-
Dissolve the secondary amine (1.0 equiv) in dichloromethane (DCM).
-
Add triethylamine (1.5 equiv) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) in DCM to the stirring mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.[9]
Protocol 2: DMAP-Catalyzed N-Boc Protection of a Hindered Secondary Amine
-
Dissolve the hindered secondary amine (1.0 equiv) in acetonitrile (ACN).
-
Add diisopropylethylamine (DIPEA) (2.0 equiv) and 4-(dimethylamino)pyridine (DMAP) (0.05 equiv).
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv).
-
Heat the reaction mixture to 45°C and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and water.
-
Separate the organic layer and wash sequentially with 1M HCl (to remove DMAP and DIPEA), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Visualizing the Process
Mechanism of DMAP Catalysis
Caption: DMAP-catalyzed activation of (Boc)₂O.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Boc Protection Mechanism (Boc2O + DMAP) . Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O + Base + DMAP) . Common Organic Chemistry. [Link]
-
Di-tert-butyl dicarbonate . Wikipedia. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . ACS Publications. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines . National Institutes of Health. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . National Institutes of Health. [Link]
-
Reactions that Work: Boc Protection . Chemtips - WordPress.com. [Link]
-
Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols . PubMed. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature . ResearchGate. [Link]
-
Protecting weak secondary amines - driving me crazy! . Sciencemadness Discussion Board. [Link]
-
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Reaction of Secondary Amines 11a-e with BOC2O-DMAP in MeCN for 1 min To Form 13a-e . ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Technical Support Center: Thermal Deprotection of N-Boc Groups in Continuous Flow
Welcome to the technical guide for researchers, scientists, and drug development professionals on the thermal deprotection of N-Boc (tert-butyloxycarbonyl) groups in continuous flow systems. This center provides in-depth answers to common questions, robust troubleshooting strategies for experimental hurdles, and detailed protocols to ensure the successful implementation of this clean and efficient synthetic methodology.
Section 1: Frequently Asked Questions (FAQs) & Fundamental Principles
This section addresses the core concepts behind thermally-driven, catalyst-free N-Boc deprotection in a flow chemistry environment.
Q1: What is the mechanism of thermal N-Boc deprotection?
A: The thermal deprotection of an N-Boc group proceeds through a catalyst-free, unimolecular elimination mechanism. The process is initiated by heat, which promotes a concerted reaction involving an initial slow proton transfer to the carbonyl oxygen, leading to the release of isobutylene. This is followed by a rapid decarboxylation of the resulting unstable carbamic acid to yield the free amine and carbon dioxide.[1][2][3][4][5] The reaction rate has been shown to correlate strongly with the electrophilicity of the N-Boc carbonyl group.[2][3][5]
Q2: Why should I use a continuous flow setup instead of traditional batch chemistry for this reaction?
A: Continuous flow technology offers several significant advantages over batch processing for thermal deprotections:[6][7][8]
-
Enhanced Safety & Temperature Control: Flow reactors handle only a small volume of the reaction mixture at any given time, minimizing risks associated with high temperatures and pressure.[8] This setup allows for precise temperature control and the ability to safely superheat solvents well above their atmospheric boiling points, which is often necessary for efficient thermal deprotection.[6][9]
-
Superior Process Control: Key parameters like residence time (the duration the reaction mixture is heated) and temperature can be controlled with high precision, leading to more consistent and reproducible results.[7]
-
Rapid Optimization: The effect of changing conditions (e.g., temperature, residence time) can be assessed in minutes, dramatically accelerating reaction optimization compared to the hours or days required for batch experiments.
-
Waste Reduction & Telescoping: The reaction effluent is often clean enough to be used directly in a subsequent reaction step without aqueous workup or purification.[1][7] This "telescoping" of reactions reduces waste, saves time, and improves overall process efficiency.[6][7]
Q3: What are the key experimental parameters that I need to control?
A: The success of the deprotection hinges on the precise control of three main parameters:
-
Temperature: This is the most critical factor. Higher temperatures increase the reaction rate but also the risk of substrate or product degradation. The required temperature varies significantly based on the substrate's reactivity.[6]
-
Residence Time: This is determined by the reactor volume and the flow rate of your pump (Residence Time = Reactor Volume / Flow Rate). Longer residence times can compensate for lower temperatures but may also lead to side product formation.[6]
-
Solvent: The choice of solvent impacts reaction efficiency and substrate solubility. Polar protic solvents like methanol (MeOH) and 2,2,2-trifluoroethanol (TFE) have been shown to be particularly effective, often allowing for lower reaction temperatures compared to polar aprotic or nonpolar solvents.[6][10][11][12]
Section 2: Troubleshooting Guide
This guide provides solutions to common issues encountered during thermal N-Boc deprotection in flow.
| Problem / Observation | Potential Causes | Recommended Solutions & Explanations |
| 1. Incomplete Deprotection (Low conversion, starting material recovered) | A. Temperature is too low: The reaction has not reached the necessary activation energy. Reactivity follows the general trend: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amine.[1] Alkyl amines are the least reactive and require the highest temperatures.[6]B. Residence time is too short: The substrate is not being heated for a sufficient duration to complete the reaction.[6] | A1. Systematically Increase Temperature: Increase the reactor temperature in 10-20 °C increments. For robust substrates, temperatures up to 240 °C or higher may be necessary, especially for alkyl amines.[6]B1. Increase Residence Time: Either decrease the pump flow rate or use a longer reactor coil. Doubling the residence time can often have a significant impact on conversion.[6] |
| 2. Product Degradation / Low Yield (Impurities observed by LCMS/NMR) | A. Temperature is too high: The desired product or starting material is not thermally stable under the reaction conditions.[4][7]B. Residence time is too long: Prolonged exposure to high temperatures can lead to decomposition or side reactions. | A1. Reduce Reactor Temperature: Decrease the temperature in 10 °C increments while monitoring conversion. Find the "sweet spot" that maximizes conversion while minimizing degradation.B1. Decrease Residence Time: Increase the pump flow rate to shorten the heating duration. A combination of a slightly higher temperature and a shorter residence time can sometimes yield cleaner results. |
| 3. Side Product Formation (e.g., N-alkylation or other unexpected products) | A. Re-alkylation by Isobutylene: The isobutylene byproduct can potentially alkylate the newly formed amine product, especially at high concentrations and temperatures.B. Substrate-Specific Pathways: Some complex molecules may have alternative thermal decomposition pathways that compete with the desired deprotection.[13] | A1. Optimize Conditions: This is often a sign that the temperature or residence time is excessive. Reducing these parameters is the first step.A2. Consider Solvent Change: While less common for this specific side reaction, changing the solvent polarity could influence reaction pathways. |
| 4. High System Back Pressure / Clogging | A. Product Precipitation: The deprotected amine salt or free base may be insoluble in the reaction solvent at either high temperature or upon cooling.[9]B. Gas Evolution: The formation of CO₂ and isobutylene gas can create pressure fluctuations and phase separation (slug flow), leading to inconsistent residence times and pressure spikes.[9][14] | A1. Change Solvent System: Select a solvent in which both the starting material and the product are highly soluble. Using a co-solvent can sometimes resolve solubility issues.B1. Use a Back-Pressure Regulator (BPR): A BPR is essential for this reaction.[14][15] Set the BPR to a pressure well above the solvent's vapor pressure at the reaction temperature (e.g., 100-150 psi / 7-10 bar). This keeps the gaseous byproducts dissolved, ensuring single-phase flow, stable residence times, and preventing solvent boiling.[9][14][15] |
Section 3: Experimental Setups & Protocols
Typical Continuous Flow Setup
A standard setup for thermal deprotection consists of a few key components arranged sequentially.
General Experimental Protocol
This protocol provides a starting point for the thermal deprotection of a generic N-Boc protected amine. Caution: All high-pressure and high-temperature reactions should be conducted behind a blast shield in a well-ventilated fume hood.
-
System Preparation:
-
Assemble the flow reactor system as shown in Figure 2. A stainless steel or PFA reactor coil is recommended for high temperatures.
-
Set the Back-Pressure Regulator (BPR) to the desired pressure (e.g., 150 psi / ~10 bar).
-
Begin flowing the chosen solvent (e.g., Methanol) through the system at the target flow rate (e.g., 1.0 mL/min).
-
Heat the reactor to the target temperature (e.g., 180 °C) and allow the system to equilibrate until the temperature and pressure are stable.
-
-
Reaction Execution:
-
Prepare a solution of the N-Boc protected substrate in the reaction solvent (e.g., 0.1 M concentration). Ensure the substrate is fully dissolved.
-
Switch the pump inlet from the pure solvent reservoir to the substrate solution reservoir.
-
Allow the reaction to run for at least three reactor volumes to ensure the system has reached a steady state before collecting the product.
-
Collect the reactor effluent for analysis.
-
-
Analysis & Work-up:
-
Analyze the collected sample by an appropriate method (e.g., LCMS, ¹H NMR) to determine conversion.
-
If the reaction is successful, the solvent can often be removed under reduced pressure to yield the deprotected amine, which may be used without further purification.[1]
-
Example Reaction Conditions from Literature
The optimal conditions are highly substrate-dependent. This table summarizes conditions for different classes of amines to provide a starting point for optimization.
| Substrate Class | Example Substrate | Solvent | Temperature (°C) | Residence Time (min) | Conversion/Yield | Reference |
| Heteroaryl Amine | N-Boc Imidazole | TFE | 120 | 20 | >98% | [6] |
| Heteroaryl Amine | N-Boc Imidazole | Methanol | 120 | 25 | >98% | [6] |
| Aryl Amine | N-Boc Aniline | TFE | 240 | 30 | 93% | [6] |
| Aryl Amine | N-Boc Aniline | Methanol | 240 | 30 | 88% | [6] |
| Alkyl Amine | N-Boc Phenethylamine | TFE | 240 | 30 | 44% | [6] |
| Selective Deprotection | Aryl-NHBoc vs Alkyl-NHBoc | Methanol | 170 | 30 | Selective removal of aryl N-Boc | [6][10] |
References
-
Li, B., Li, R., Dorff, P., McWilliams, J. C., Guinn, R. M., Guinness, S. M., Han, L., Wang, K., & Yu, S. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846–4855. [Link]
-
O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. [Link]
-
Bogdan, A. R., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Vapourtec. [Link]
-
ACS Green Chemistry Institute. (n.d.). Thermal Methods for N-Boc Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Equilibar. (2018). Continuous Flow Chemistry. [Link]
-
Asynt. (n.d.). Benefits of Flow Chemistry vs Benefits of Batch Chemistry. [Link]
-
A Tube With A View - a flow chemistry blog. (2018). A Peristaltic BPR. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. vapourtec.com [vapourtec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. asynt.com [asynt.com]
- 9. flowchemistry.com [flowchemistry.com]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.ucc.ie [research.ucc.ie]
- 12. Collection - Selective Thermal Deprotection of NâBoc Protected Amines in Continuous Flow - Organic Process Research & Development - Figshare [figshare.com]
- 13. reddit.com [reddit.com]
- 14. Using back pressure valve in flow chemistry-Microflu Microfluidics Technology (Changzhou) Co., Ltd. [en.microflutech.com]
- 15. equilibar.com [equilibar.com]
Technical Support Center: Lewis Acid-Mediated Boc Deprotection
Welcome to the technical support center for Lewis acid-mediated Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet sometimes tricky transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-tested insights to help you troubleshoot and optimize your reactions effectively.
Introduction: Why Choose a Lewis Acid for Boc Deprotection?
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis due to its stability under many conditions and its susceptibility to cleavage under acidic conditions.[1][2][3] While strong Brønsted acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the conventional reagents for Boc removal, they can be too harsh for substrates bearing other acid-sensitive functional groups.[4][5] This is where Lewis acid-mediated deprotection offers a milder and often more selective alternative.[1][6][7]
Lewis acids catalyze the cleavage of the Boc group by coordinating to the carbonyl oxygen, which weakens the C-O bond and facilitates the formation of a stable tert-butyl cation.[6] This process mirrors Brønsted acid catalysis but can often be performed under less acidic conditions, thereby preserving other acid-labile moieties.[1][6]
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address specific issues you might encounter during your experiments in a practical, problem-solving format.
Q1: My Boc deprotection is sluggish or incomplete. What should I do?
A1: Incomplete deprotection is a common hurdle. Before making drastic changes, consider the following factors in a stepwise manner:
-
Lewis Acid Strength and Stoichiometry: The choice and amount of Lewis acid are critical. Weaker Lewis acids may require stoichiometric or even excess amounts to drive the reaction to completion.[6] For instance, while catalytic amounts of a strong Lewis acid like TMSOTf might be sufficient, weaker ones like ZnBr₂ often require more than one equivalent.
-
Solvent Choice: The solvent can significantly influence the reactivity of the Lewis acid. Chlorinated solvents like dichloromethane (DCM) are common.[8][9] Ensure your solvents are anhydrous, as water can hydrolyze many Lewis acids, generating protic acids that may or may not be the desired catalytic species.[6]
-
Temperature: Many Lewis acid-mediated deprotections proceed at room temperature.[8] However, if the reaction is slow, gentle heating (e.g., to 40 °C) can be beneficial.[9][10] Always monitor for potential side reactions when increasing the temperature.
-
Steric Hindrance: If the Boc-protected amine is in a sterically congested environment, the reaction may naturally be slower.[11] In such cases, a more potent Lewis acid or longer reaction times may be necessary.
Q2: I'm observing significant side product formation. How can I minimize this?
A2: The primary culprit for side reactions is the electrophilic tert-butyl cation generated during the deprotection.[6][12][13] This cation can alkylate any nucleophilic sites on your substrate or in the reaction mixture.[4][13]
-
Identify the Side Product: If possible, characterize the major byproduct. A common side reaction is the alkylation of electron-rich aromatic rings (like tryptophan) or sulfur-containing residues (like methionine).[4][13]
-
Employ Cation Scavengers: To prevent unwanted alkylation, add a "cation scavenger" to your reaction.[4][14] These are nucleophilic species that will trap the tert-butyl cation. Common scavengers include:
-
Anisole or thioanisole
-
Triethylsilane (TES) or triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT) for sulfur-containing substrates.[12]
-
-
Choose a Milder Lewis Acid: A very strong Lewis acid might lead to more side reactions. Consider switching to a milder option that still provides a reasonable reaction rate.
Q3: My substrate contains other acid-sensitive groups (e.g., t-butyl esters, acetals). How can I selectively deprotect the N-Boc group?
A3: This is a classic chemoselectivity challenge where Lewis acids excel. The key is to select a Lewis acid and reaction conditions that are just strong enough to cleave the N-Boc group while leaving other, more acid-labile groups intact.
-
Lewis Acid Screening: A screening of different Lewis acids is often the best approach. Start with milder Lewis acids and gradually move to stronger ones if needed.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can often enhance selectivity.
-
Specific Lewis Acid Recommendations:
-
ZnBr₂: Known for its mildness and has been reported to selectively cleave secondary N-Boc groups in the presence of primary ones.[7]
-
AlCl₃: Has been shown to be effective for the selective removal of N-Boc groups while preserving other sensitive functionalities like esters and ethers.[1][8]
-
FeCl₃: An environmentally friendly and cost-effective Lewis acid that can be used for selective Boc deprotection.[15]
-
Frequently Asked Questions (FAQs)
Q: Can I use catalytic amounts of a Lewis acid for Boc deprotection?
A: It depends on the Lewis acid. Strong Lewis acids like scandium triflate (Sc(OTf)₃) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can often be used in catalytic amounts.[16] However, many other Lewis acids, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), are typically used in stoichiometric amounts or in excess.[6][8]
Q: How do I choose the right Lewis acid for my substrate?
A: The choice of Lewis acid depends on the nature of your substrate, particularly the presence of other functional groups. The table below provides a general comparison of some common Lewis acids.
| Lewis Acid | Relative Strength | Common Solvents | Key Features & Considerations |
| AlCl₃ | Strong | DCM, MeNO₂ | Efficient and selective, but can be harsh.[1][8] |
| ZnBr₂ | Mild | DCM | Good for selective deprotection of secondary N-Boc groups.[6][7] |
| ZnCl₂ | Mild | DCM | Inexpensive and effective, often used in excess.[9][10][17] |
| SnCl₄ | Strong | DCM | Can be very effective but may require careful handling.[6] |
| TMSOTf | Very Strong | DCM | Highly reactive; can be used catalytically.[18][19][20] |
| Mg(ClO₄)₂ | Mild | Organic Solvents | Extremely mild, suitable for very sensitive substrates.[21] |
| Sc(OTf)₃ | Very Strong | Various | Highly efficient catalyst for various transformations.[16][22][23][24] |
| FeCl₃ | Mild to Moderate | Organic Solvents | Eco-friendly and cost-effective option.[15][25] |
Q: What is the general mechanism of Lewis acid-mediated Boc deprotection?
A: The reaction proceeds through the following key steps:
-
Coordination of the Lewis acid to the carbonyl oxygen of the Boc group.
-
Weakening of the tert-butyl C-O bond, leading to its cleavage.
-
Formation of the free amine, carbon dioxide, and a stable tert-butyl cation.
-
The tert-butyl cation can then be trapped by a scavenger or deprotonate to form isobutylene.[6]
Caption: General mechanism of Lewis acid-mediated Boc deprotection.
Experimental Protocols
General Protocol for Boc Deprotection using Aluminum Chloride (AlCl₃)
This protocol is adapted from the work of D. Subhas Bose and V. Lakshminarayana.[8]
-
Preparation: To a solution of the N-Boc protected amine (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at 0 °C, add aluminum chloride (1.5 mmol) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Troubleshooting Workflow
When faced with a challenging Boc deprotection, this workflow can guide your optimization efforts.
Caption: A logical workflow for troubleshooting Lewis acid-mediated Boc deprotection.
References
-
Lewis Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- Bose, D. S., & Lakshminarayana, V. (1999). Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). Synthesis, 1999(1), 66–68.
-
Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Veltri, L., Amuso, R., Petrilli, M., Cuocci, C., Chiacchio, M. A., Vitale, P., & Gabriele, B. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(8), 2318.
- A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. (2021). Molecules, 26(8), 2318.
- A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. (2021). Molecules, 26(8), 2318.
- Troubleshooting incomplete Boc deprotection. (2025). BenchChem.
- Chemoselective Boc deprotection in the presence of other protecting groups. (2025). BenchChem.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Omega.
- Experimental procedure for deprotection of Boc-protected amines. (2025). BenchChem.
- Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2005). Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers. Organic Letters, 7(3), 427–430.
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Boc Protection - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Zinc Chloride Promoted Efficient and Facile BOC Protection of Amines. (2012). Indian Journal of Chemistry - Section B, 51B(8), 1168–1172.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). E-Journal of Chemistry, 9(3), 1237–1244.
- Poon, K. W. C., Lovell, K. M., Dresner, K. N., & Datta, A. (2008). Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides. The Journal of Organic Chemistry, 73(2), 752–755.
- Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides. (2008). The Journal of Organic Chemistry, 73(2), 752–755.
- G. T. T. T. Thottumkara, A. P. (2005). Extremely selective Mg(ClO4)2 mediated removal of Bpoc/Ddz moieties suitable for the solid phase peptide synthesis of thioxo peptides.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.
- Aggarwal, V. K., & Fonquerna, S. (1998). Sc(OTf)3, an Efficient Catalyst for Formation and Deprotection of Geminal Diacetates (Acylals); Chemoselective Protection of Aldehydes in Presence of Ketones. Synlett, 1998(08), 849–850.
- Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides. (2008). The Journal of Organic Chemistry, 73(2), 752–755.
- Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2004). Electrostatic Catalysis by Ionic Aggregates: Scope and Limitations of Mg(ClO4)2 as Acylation Catalyst. The Journal of Organic Chemistry, 69(4), 1290–1297.
- BOC deprotection. (2023, July 4). Hebei Boz Chemical Co., Ltd.
- Navigating Boc Deprotection: A Guide to Minimizing Side Products. (2025). BenchChem.
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- Troubleshooting Boc Deprotection: A Technical Support Guide. (2025). BenchChem.
- Piemontese, L., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(10), 3245.
- A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). (2015). RSC Advances, 5(8), 6647–6651.
- Sc(OTf)3-Catalyzed Condensation of 2-Alkyl-N-tosylaziridine with Aldehydes. (2009).
- FeCl3‐Mediated Boc Deprotection: Mild Facile Boc‐Chemistry in Solution and on Resin. (2020). Chemistry – An Asian Journal, 15(6), 843–848.
- Sc(OTf)3-Catalyzed C2-Selective Cyanation/Defluorination Cascade of Perfluoroalkylated 3-Indolylmethanols and Application to the Synthesis of 3-Fluoro(perfluoroalkyl)-β-carbolines. (2021). Organic Letters, 23(19), 7666–7671.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). E-Journal of Chemistry, 9(3), 1237–1244.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes. (2013). The Journal of Organic Chemistry, 78(15), 7450–7457.
- Boc De-protection. (2023, October 18). Reddit.
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Sc(OTf)3, an Efficient Catalyst for Formation and Deprotection of Geminal Diacetates (Acylals); Chemoselective Protection of Aldehydes in Presence of Ketones (1998) | Varinder K. Aggarwal | 93 Citations [scispace.com]
- 17. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 19. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Extremely selective Mg(ClO4)2 mediated removal of Bpoc/Ddz moieties suitable for the solid phase peptide synthesis of thioxo peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. rsc.org [rsc.org]
- 23. Sc(OTf)3-Catalyzed C2-Selective Cyanation/Defluorination Cascade of Perfluoroalkylated 3-Indolylmethanols and Application to the Synthesis of 3-Fluoro(perfluoroalkyl)-β-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Heterocyclic Compounds
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these vital chemical scaffolds. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical reasoning to empower you to make informed decisions in your work. This guide is structured in a flexible question-and-answer format to directly address the specific issues you may be facing at the bench.
Section 1: General Reaction Troubleshooting
This section addresses broad issues that can occur in a wide range of heterocyclic syntheses, such as consistently low yields or reactions that fail to proceed as expected.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in heterocyclic synthesis are a frequent issue and can be attributed to several factors. A systematic approach is the most effective way to diagnose and solve the problem.[1]
Underlying Causes & Solutions:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters.[1] An incorrect temperature can either slow the reaction to a crawl or promote decomposition pathways.
-
Troubleshooting Protocol:
-
Verify Conditions: Double-check the literature or your planned procedure for the recommended temperature, time, and concentration.
-
Trial Reactions: Conduct small-scale trial reactions to screen a range of temperatures and reaction times to identify the optimal conditions without committing large quantities of starting materials.[1]
-
Concentration Effects: If the reaction is intermolecular, consider increasing the concentration. For intramolecular cyclizations, dilution may be necessary to disfavor intermolecular side reactions.
-
-
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalyst poisons or participate in unwanted side reactions, leading to byproducts or incomplete conversion.[1][2]
-
Troubleshooting Protocol:
-
Assess Purity: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Purity assessment is a critical and often overlooked aspect of synthesis.[3]
-
Purify Reagents: If impurities are detected, purify the starting materials via recrystallization, distillation, or chromatography.[4]
-
Use Dry Solvents: For moisture-sensitive reactions, ensure solvents are rigorously dried. The presence of water can hydrolyze starting materials or intermediates.[4][5][6]
-
-
-
Atmospheric Moisture and Oxygen Sensitivity: Many organometallic reagents and intermediates in heterocyclic synthesis are sensitive to air and moisture.[1]
-
Troubleshooting Protocol:
-
-
Product Decomposition: The desired heterocyclic product may be unstable under the reaction or workup conditions.[1][4]
-
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If you observe the product spot/peak appearing and then diminishing over time, it is likely decomposing.
-
Quench Promptly: Quench the reaction as soon as it is complete to avoid prolonged exposure to harsh conditions.[4]
-
Modified Workup: Consider a milder workup procedure. For example, use a weaker acid or base for extraction or perform the workup at a lower temperature.
-
-
Troubleshooting Workflow for Low Yields
Below is a logical workflow to diagnose the cause of low reaction yields.
Caption: A decision tree for troubleshooting low reaction yields.
Q2: My reaction is not working at all. What should I check first?
When a reaction fails completely, it's often due to a fundamental problem with one of the components or the setup.
Underlying Causes & Solutions:
-
Catalyst Deactivation: In catalytic reactions, the catalyst may be "dead" before the reaction even starts. This can be due to impurities in the reagents or solvents, or improper handling.[7][8]
-
Troubleshooting Protocol:
-
Use Fresh Catalyst: If possible, use a freshly opened bottle of the catalyst or one that has been stored properly under an inert atmosphere.
-
Check for Poisons: Common catalyst poisons include sulfur and lead compounds.[7][9] Ensure your starting materials are free from such impurities.
-
Re-evaluate Catalyst Choice: The chosen catalyst may not be suitable for your specific substrate. Consult the literature for alternatives.
-
-
-
Incorrect Reagent: It's a simple mistake, but grabbing the wrong bottle from the shelf can happen to anyone.
-
Troubleshooting Protocol:
-
Verify Labels: Double-check the labels of all reagents used.
-
Confirm Structure: If you have any doubt, run a quick characterization (e.g., NMR) of your starting materials to confirm their identity.
-
-
-
Thermodynamically Unfavorable Reaction: The reaction you are attempting may be thermodynamically uphill under the chosen conditions.
-
Troubleshooting Protocol:
-
Literature Review: Search for literature precedents for the specific transformation you are trying to achieve. If none exist, it may be a very challenging reaction.
-
Increase Temperature: In some cases, increasing the reaction temperature can provide the necessary activation energy. However, be mindful of potential decomposition.
-
-
Section 2: Troubleshooting Specific Heterocyclic Syntheses
This section provides guidance for common issues encountered in well-known named reactions used for synthesizing heterocycles.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[10][11]
Q3: My Fischer indole synthesis is failing or giving very low yields. Why might this be happening?
While widely used, the Fischer indole synthesis can fail with certain substitution patterns.[12][13]
Underlying Causes & Solutions:
-
Electronic Effects of Substituents: The success of the key[14][14]-sigmatropic rearrangement step is highly dependent on the electronic nature of the substituents. Electron-donating groups on the starting ketone or aldehyde can stabilize an alternative pathway involving heterolytic N-N bond cleavage, which competes with the desired cyclization.[12][13] This leads to the formation of side products rather than the indole.[12]
-
Troubleshooting Protocol:
-
Switch to Lewis Acids: If protic acids (like HCl or H₂SO₄) are failing, switch to a Lewis acid catalyst such as ZnCl₂. Lewis acids can sometimes favor the desired cyclization pathway.[12]
-
Modify the Substrate: If possible, consider if a related substrate with different electronic properties could be used and then modified post-cyclization.
-
-
-
Steric Hindrance: Bulky groups on either the phenylhydrazine or the carbonyl compound can hinder the necessary bond formations.
-
Troubleshooting Protocol:
-
Higher Temperatures: Increasing the reaction temperature may overcome the steric barrier, but monitor for decomposition.
-
Alternative Acid Catalysts: Experiment with different acid catalysts (e.g., polyphosphoric acid, p-toluenesulfonic acid) which may offer better results for sterically demanding substrates.
-
-
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a classic method for forming a furan ring from a 1,4-dicarbonyl compound via acid-catalyzed cyclization and dehydration.[15][16][17]
Q4: My Paal-Knorr furan synthesis is turning black and forming tar, resulting in a very low yield. What's happening?
This is a common problem caused by the decomposition of the substrate under the harsh acidic and high-temperature conditions often employed in the traditional Paal-Knorr synthesis.[15]
Underlying Causes & Solutions:
-
Harsh Reaction Conditions: Strong acids and high heat can lead to charring and degradation of sensitive functional groups on the substrate.[15]
-
Troubleshooting Protocol:
-
Use Milder Acid Catalysts: Replace strong acids like sulfuric acid with milder alternatives. See the table below for suggestions.
-
Lower the Temperature: If possible, run the reaction at a lower temperature for a longer period.
-
Microwave Synthesis: Microwave-assisted synthesis can often provide rapid heating and lead to higher yields with fewer side products in a much shorter reaction time.[15][16]
-
-
| Catalyst Type | Examples | Notes |
| Strong Protic Acids | H₂SO₄, HCl | Traditional, but can cause degradation.[15] |
| Milder Protic Acids | p-TsOH, Acetic Acid | Less harsh, suitable for more sensitive substrates. |
| Lewis Acids | ZnCl₂, Sc(OTf)₃, Bi(NO₃)₃ | Can be effective under anhydrous conditions.[16][18] |
| Solid-Supported | Montmorillonite clay | Heterogeneous, allows for easier workup.[18] |
Caption: Comparison of acid catalysts for the Paal-Knorr furan synthesis.
Detailed Experimental Protocol: Microwave-Assisted Paal-Knorr Furan Synthesis [15]
-
Setup: In a dedicated microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 mmol), a solvent such as ethanol/water (1:1, 3 mL), and a catalytic amount of HCl (2-3 drops of a 1 M solution). Note: For many substrates, no acid catalyst is required under microwave conditions.
-
Reaction: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at 140 °C for 3-5 minutes. Monitor the internal pressure.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize the acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction used to prepare dihydropyridines, which are then oxidized to pyridines.[19]
Q5: During the oxidation step of my Hantzsch synthesis, I'm getting low yields and multiple side products. How can I improve the aromatization?
The oxidation of the intermediate dihydropyridine to the final pyridine product can be problematic. Traditional oxidants like nitric acid can be harsh and lead to side reactions.[19][20]
Underlying Causes & Solutions:
-
Harsh Oxidizing Agents: Strong oxidants can cause over-oxidation or side reactions, such as oxidative dealkylation where a substituent at the 4-position is lost.[20]
-
Troubleshooting Protocol:
-
Use Milder Oxidants: Replace harsh oxidants like nitric acid with milder and more selective alternatives. Common choices include iodine in methanol, ceric ammonium nitrate (CAN), or manganese dioxide (MnO₂).[20]
-
Optimize Conditions: If using a standard oxidant, try optimizing the temperature and reaction time to find a balance between reaction rate and selectivity.[20]
-
One-Pot Procedure: Consider a one-pot synthesis and aromatization. After the initial condensation is complete, the oxidizing agent can be added directly to the reaction mixture. This can minimize side product formation by immediately converting the dihydropyridine intermediate.[20]
-
-
Section 3: Purification and Characterization
Even when the reaction is successful, isolating and confirming the structure of the desired heterocycle can present its own set of challenges.
Q6: I'm having difficulty purifying my nitrogen-containing heterocycle by column chromatography. It's streaking badly on the silica gel column.
Many nitrogen-containing heterocycles are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation.
Underlying Causes & Solutions:
-
Acid-Base Interactions: The basic nitrogen atoms of the heterocycle bind to the acidic silica gel, causing tailing and sometimes decomposition.[10]
-
Troubleshooting Protocol:
-
Neutralize the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia, to the eluent. This will neutralize the acidic sites on the silica gel and improve the chromatography.[10][21]
-
Use an Alternative Stationary Phase: If neutralizing the silica is not effective, switch to a different stationary phase. Alumina (basic or neutral) is a good alternative for the purification of acid-sensitive or basic compounds.[10] Reversed-phase silica (C18) can also be an option.[21]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining very pure material and avoids issues with column chromatography altogether.[10] Finding the right solvent system is key and often requires some experimentation with common solvents like ethanol, ethyl acetate, or mixtures with hexanes.[10]
-
-
Q7: The NMR spectrum of my heterocyclic product is more complex than I expected, making characterization difficult. What advanced NMR techniques can help?
The structural complexity of some heterocycles can lead to overlapping signals in simple 1D ¹H and ¹³C NMR spectra.[14][22][23]
Underlying Causes & Solutions:
-
Signal Overlap and Complex Coupling: In aromatic heterocycles, proton signals can be very close together, and complex coupling patterns can make assignments difficult.
-
Troubleshooting Protocol:
-
2D NMR Spectroscopy: Utilize two-dimensional NMR techniques to resolve ambiguities.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, helping to trace out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.
-
-
¹⁵N NMR: For nitrogen-containing heterocycles, ¹⁵N NMR can provide crucial information about the electronic environment of the nitrogen atoms, although it may require isotopic labeling or long acquisition times due to the low natural abundance and sensitivity of the ¹⁵N nucleus.[14][22]
-
-
Logical Workflow for Structure Elucidation
This diagram outlines a systematic approach to characterizing a novel heterocyclic compound.
Caption: Workflow for the structural characterization of a heterocyclic compound.
References
- Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
- ESA-IPB. (n.d.).
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimization of Paal-Knorr Furan Synthesis. Benchchem.
- (n.d.).
- BenchChem. (2025). Avoiding side reactions in one-pot pyridine synthesis.
- (2017, November 15).
- (2011, April 20).
- (n.d.). Purification of heterocyclic organic nitrogen compounds.
- (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
- (2011, March 28). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH.
- (2021, December 9). Problems with Fischer indole synthesis. Reddit.
- (n.d.). Solvent-Free Heterocyclic Synthesis.
- (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic.
- (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.
- (n.d.). Method for Determining Nitrogenous Heterocycle Compounds in Wine.
- (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC - NIH.
- (n.d.).
- (2024, November 20). What are some common causes of low reaction yields? Reddit.
- (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
- (n.d.).
- (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
- (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
- (2024, September 24). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson.
- (n.d.).
-
(n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVJU31NMD-EPWdeN4c5lmY-kRj6o5OWoO7ZJAJjo2-RgGOXFg1cjHFqQnsE8tv6Wgk2e7-fLDVkqWUjfkTg9JjUV3UEWbxt-SxcHC0mDoIwrrPi5T2I4hEGfaHLnCyM-FT_91oek50TjT6u84VAbfRzg==]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chegg.com [chegg.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 17. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reddit.com [reddit.com]
- 22. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for confirming the identity, purity, and stereochemistry of small molecules. This guide provides a comprehensive analysis of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, a key building block in medicinal chemistry, utilizing ¹H NMR spectroscopy. Furthermore, it presents a comparative overview of alternative and complementary analytical techniques, offering a holistic approach to the characterization of this and similar bicyclic amine derivatives.
The Critical Role of Structural Verification
This compound (CAS 863600-81-1) is a saturated bicyclic diamine featuring a fused cyclopentane and pyrrolidine ring system.[1][2][3][4] The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the primary amine, making it a versatile intermediate in the synthesis of complex bioactive molecules. The defined cis-stereochemistry of the ring fusion is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological activity. Therefore, unambiguous confirmation of this stereoisomer is essential.
Part 1: In-Depth ¹H NMR Analysis
¹H NMR spectroscopy is a powerful and often primary tool for the structural analysis of organic molecules. The chemical shift, multiplicity (splitting pattern), and integration of each proton signal provide a wealth of information about the electronic environment and connectivity of the atoms within the molecule.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tube
-
Pipettes
-
Vortex mixer (optional)
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a common choice for many organic molecules) in a clean, dry vial.[5] Ensure complete dissolution; gentle vortexing may be applied.
-
Transfer: Using a pipette, transfer the solution into a clean NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibration: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as a reference.[5]
-
Analysis: Integrate the peaks to determine the relative number of protons for each signal and analyze the chemical shifts and coupling constants.[5]
Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The key to confirming the cis-stereochemistry lies in the analysis of the coupling constants between the bridgehead protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Key Correlations |
| Boc (-C(CH₃)₃) | ~1.4 - 1.5 | Singlet (s) | 9H | Characteristic singlet for the Boc protecting group.[5] |
| NH₂ | Variable (broad) | Singlet (s, broad) | 2H | Chemical shift is highly dependent on concentration and solvent; may exchange with D₂O.[5][6] |
| Pyrrolidine CH₂ (adjacent to N-Boc) | ~3.2 - 3.6 | Multiplet (m) | 4H | Protons on the pyrrolidine ring adjacent to the Boc-protected nitrogen. |
| Cyclopentane CH & CH₂ | ~1.5 - 2.8 | Multiplets (m) | 6H | Complex region due to overlapping signals from the cyclopentane ring protons. |
| Bridgehead CH | ~2.5 - 3.0 | Multiplets (m) | 2H | Crucial for stereochemical assignment through analysis of coupling constants. |
Causality in Spectral Interpretation: The electron-withdrawing nature of the nitrogen atom in the pyrrolidine ring and the carbamate group of the Boc protecting group causes the adjacent protons to be deshielded, resulting in their signals appearing at a lower field (higher ppm value). The protons of the cyclopentane ring, being further away from these electronegative atoms, will resonate at a higher field (lower ppm value). The large singlet integrating to nine protons is a definitive indicator of the Boc group.[5] The cis-fusion of the rings restricts the conformational flexibility, leading to specific dihedral angles between adjacent protons. This, in turn, dictates the magnitude of the scalar coupling constants (J-values), which can be extracted from the multiplets of the bridgehead protons and their neighbors. A detailed 2D NMR analysis (like COSY and NOESY) would be required for unambiguous assignment and confirmation of the cis relationship.
Part 2: A Comparative Look at Alternative Analytical Techniques
While ¹H NMR is indispensable, a multi-technique approach provides a more robust and comprehensive characterization.
¹³C NMR Spectroscopy
Principle: Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Experimental Protocol: Similar to ¹H NMR, but with different acquisition parameters. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run to differentiate between CH, CH₂, and CH₃ groups.
Data Presentation:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Boc (-C (CH₃)₃) | ~80 |
| Boc (-C H₃) | ~28 |
| Boc (-C =O) | ~155 |
| Pyrrolidine C H₂ (adjacent to N-Boc) | ~45 - 55 |
| Cyclopentane C H & C H₂ | ~25 - 45 |
| Bridgehead C H | ~55 - 65 |
2D NMR Spectroscopy (COSY & HSQC)
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the proton network. This is invaluable for assigning the complex multiplets of the fused ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
Mass Spectrometry (MS)
Principle: Provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer (e.g., using Electrospray Ionization - ESI).
-
Acquire the mass spectrum.
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 227.17, confirming the molecular formula C₁₂H₂₂N₂O₂.
High-Performance Liquid Chromatography (HPLC)
Principle: Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is primarily used to assess purity.
Experimental Protocol:
-
Dissolve the sample in the mobile phase.
-
Inject the solution onto an appropriate HPLC column (e.g., a C18 column).
-
Elute with a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of trifluoroacetic acid or formic acid).
-
Detect the eluting compounds using a UV detector or a mass spectrometer.
Expected Result: A single major peak, indicating the purity of the compound. The retention time is characteristic of the molecule under the specific chromatographic conditions.
Part 3: Comparative Analysis and Workflow
Comparison of Analytical Techniques
| Technique | Information Provided | Sensitivity | Resolution | Experimental Time |
| ¹H NMR | Structural connectivity, stereochemistry, purity | Moderate | High | Minutes to hours |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Low | High | Hours |
| 2D NMR | Detailed connectivity (H-H, C-H) | Low | High | Hours |
| Mass Spec | Molecular weight, elemental composition | High | High | Minutes |
| HPLC | Purity, quantification | High | High | Minutes |
Integrated Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating the discussed techniques for a self-validating analytical process.
Caption: Integrated workflow for the comprehensive analysis of this compound.
Conclusion
The structural characterization of this compound is a critical step in its application in drug discovery and development. While ¹H NMR spectroscopy serves as the primary tool for confirming the molecular structure and, crucially, the cis-stereochemistry of the fused ring system, a comprehensive and trustworthy analysis relies on the integration of multiple analytical techniques. By combining the detailed structural insights from ¹H, ¹³C, and 2D NMR with the molecular weight information from mass spectrometry and the purity assessment from HPLC, researchers can have a high degree of confidence in the identity and quality of this important synthetic intermediate. This multi-faceted approach embodies the principles of scientific integrity, ensuring that the foundational data for subsequent research is both accurate and reliable.
References
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives - Benchchem. (n.d.).
- This compound | 863600-81-1 - Sigma-Aldrich. (n.d.).
- (I) Plot of NH chemical shifts in the 1 H NMR spectra of the... | Download Scientific Diagram - ResearchGate. (n.d.).
- NMR Solvents - Sigma-Aldrich. (n.d.).
- This compound - SRD Pharma. (n.d.).
- This compound - 中华试剂网. (n.d.).
- This compound 863600-81-1 | MedChemExpress. (n.d.).
- This compound - CAS:863600-81-1 - Sunway Pharm Ltd. (n.d.).
Sources
A Comparative Guide to the ¹³C NMR Spectrum of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: Prediction, Analysis, and Experimental Verification
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of synthetic chemistry. The bicyclic amine, cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, represents a valuable scaffold in medicinal chemistry, yet its detailed spectral data is not widely published. This guide provides a comprehensive analysis of its expected ¹³C NMR spectrum through a comparative approach, leveraging data from analogous structures. Furthermore, it outlines a robust, self-validating experimental workflow for its definitive characterization.
Introduction: The Challenge of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds.[1] While ¹H NMR provides information on the proton environment, ¹³C NMR directly probes the carbon skeleton of a molecule, revealing the number of non-equivalent carbons and their electronic environments.[2] For a molecule with fused rings and stereocenters like this compound, a detailed analysis of the ¹³C NMR spectrum is critical for confirming its synthesis and purity.
In the absence of a reference spectrum, a predictive analysis based on the principle of group contribution is a powerful strategy. By examining the known ¹³C NMR chemical shifts of simpler, structurally related fragments, we can build a reliable hypothesis for the spectrum of the target molecule.
Comparative Analysis and Predicted Chemical Shifts
To predict the ¹³C NMR spectrum, the target molecule is dissected into three key structural motifs: the N-Boc-pyrrolidine ring , the aminocyclopentane ring , and the tert-butoxycarbonyl (Boc) protecting group .
-
The Boc Protecting Group: The tert-butoxycarbonyl group itself gives rise to two distinct signals. The quaternary carbon (C-(CH₃)₃) typically appears around 79-80 ppm , and the three equivalent methyl carbons (-CH₃) resonate upfield at approximately 28.5 ppm . The carbonyl carbon of the carbamate is significantly deshielded, appearing in the 154-156 ppm range.[3]
-
The N-Boc-Pyrrolidine Moiety: In a simple N-Boc-pyrrolidine, the carbons alpha to the nitrogen (C2 and C5) are found at approximately 47 ppm, while the beta carbons (C3 and C4) are around 25-26 ppm. The presence of the electron-withdrawing carbamate shifts these resonances downfield compared to an unprotected pyrrolidine.
-
The Aminocyclopentane Moiety: In aminocyclopentane, the carbon bearing the amino group (C-NH₂) is typically found in the 50-55 ppm range. The adjacent carbons are shifted slightly downfield, while the most remote carbon is in a more typical alkane environment.
-
The Fused Bicyclic System (cis-bicyclo[3.3.0]octane): The cis-fusion of the two five-membered rings introduces ring strain and conformational rigidity, which significantly influences chemical shifts. In the parent cis-bicyclo[3.3.0]octane system, bridgehead carbons appear around 43 ppm, with other methylene carbons ranging from 25 to 35 ppm.[4][5]
Synthesizing these observations allows for a reasoned prediction of the chemical shifts for this compound. The carbon atoms are numbered for clarity as shown in the figure below.
Figure 1. Structure of this compound with carbon numbering for NMR assignment.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale & Comparison |
| C2 (Boc C=O) | 154.5 - 156.0 | Quaternary (C) | Typical range for Boc carbonyl carbon.[3] |
| C(CH₃)₃ | 79.0 - 80.5 | Quaternary (C) | Characteristic quaternary carbon of the t-butyl group. |
| C(CH₃)₃ | 28.3 - 28.8 | Methyl (CH₃) | Three equivalent methyl groups of the Boc protector. |
| C1, C3 | 48.0 - 52.0 | Methylene (CH₂) | Alpha to the Boc-protected nitrogen, deshielded. |
| C3a, C6a | 42.0 - 46.0 | Methine (CH) | Bridgehead carbons, influenced by ring fusion and strain.[4][5] |
| C4, C6 | 32.0 - 36.0 | Methylene (CH₂) | Carbons in the cyclopentane ring adjacent to the bridgehead. |
| C5 | 50.0 - 55.0 | Methine (CH) | Carbon bearing the amino group (NH₂). |
Table 1. Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.
Experimental Protocol for Structural Verification
To move from prediction to confirmation, a multi-tiered NMR analysis is required. This protocol ensures not only the acquisition of a high-quality spectrum but also the unambiguous assignment of every carbon signal.
A. Sample Preparation
-
Weigh 10-20 mg of the purified compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used as alternatives, though solvent peaks will differ.
-
Cap the tube and gently vortex or invert until the sample is fully dissolved.
B. NMR Data Acquisition A standard suite of experiments should be performed on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire a standard proton spectrum to confirm the presence of expected proton signals and assess sample purity.
-
¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. This is the primary experiment to observe all carbon signals as singlets and compare them against the predicted values.[2]
-
DEPT-135: This crucial experiment is used to determine the multiplicity of each carbon atom.[6][7]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s).[10] It creates a map linking the ¹H and ¹³C spectra, providing definitive C-H one-bond connectivities.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart (²JCH and ³JCH).[10][11] It is indispensable for piecing together the molecular fragments, especially for assigning the quaternary carbons and confirming the connectivity across the bridgehead positions.[12][13]
Visualization of the Verification Workflow
The logical flow of the experimental process, from sample preparation to final structure elucidation, is a self-validating system designed to eliminate ambiguity.
Caption: Workflow for unambiguous structural verification of the target molecule.
Conclusion
References
-
Proprep. (n.d.). Interpret DEPT 135 NMR data to distinguish between CH, CH2, and CH3 groups in organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
University of Regensburg. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Kádas, I., et al. (2010). Synthesis of 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives as potential precursors. Arkivoc, 2010(iv), 74-89. Retrieved from [Link]
-
Saielli, G., & Bagno, A. (2017). Evaluation of the Factors Impacting the Accuracy of ¹³C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Journal of Chemical Theory and Computation, 13(11), 5629–5642. Retrieved from [Link]
-
Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]
-
Bel, R. M., et al. (2013). A Vinylcyclobutane Substrate Designed as a Cyclopropylcarbinyl Radical Probe. Electronic Supplementary Information, The Royal Society of Chemistry. Retrieved from [Link]
-
MDPI. (2021). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(15), 4487. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
University of Calcutta. (n.d.). CONTENTS 1. ¹³C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
PubMed. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(8), 556-63. Retrieved from [Link]
Sources
- 1. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 2. bhu.ac.in [bhu.ac.in]
- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. rsc.org [rsc.org]
- 6. proprep.com [proprep.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity toward clinical investigation. The bicyclic amine, cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, presents a unique analytical challenge due to its fused ring system, stereochemistry, and the presence of a thermally labile tert-butyloxycarbonyl (Boc) protecting group. This guide provides an in-depth, comparative analysis of mass spectrometry for the structural confirmation of this molecule, contextualized against other powerful analytical techniques. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
The Analytical Imperative: Beyond a Simple Molecular Weight
Confirming the structure of this compound (Molecular Formula: C₁₂H₂₂N₂O₂, Molecular Weight: 226.32 g/mol ) requires more than simply matching the molecular weight. A robust analytical package must definitively answer:
-
Elemental Composition: Does the measured mass correspond to the expected molecular formula?
-
Connectivity: Are the atoms connected in the correct sequence to form the hexahydro-cyclopenta[c]pyrrole core?
-
Substituent Placement: Is the Boc group on the pyrrolidine nitrogen and the amino group on the cyclopentane ring?
-
Stereochemistry: Does the molecule possess the specified cis configuration at the ring junction?
Mass spectrometry, particularly when coupled with tandem MS (MS/MS), is a primary tool for addressing the first three points. However, its inherent limitations in defining stereochemistry necessitate a comparative discussion with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Mass Spectrometry: A Deep Dive into Molecular Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, the key is not just the parent ion, but the pattern of fragment ions produced when the molecule is broken apart.
The Power of High-Resolution Mass Spectrometry (HRMS)
The first step in a self-validating mass spectrometry protocol is the use of high-resolution mass spectrometry (HRMS). Unlike nominal mass instruments that provide integer masses, HRMS instruments (e.g., Orbitrap, TOF, FT-ICR) can measure m/z to several decimal places.[1][2] This precision allows for the unambiguous determination of the elemental composition.[3][4]
For our target molecule, C₁₂H₂₂N₂O₂, the calculated exact mass of the protonated molecule [M+H]⁺ is 227.1754 . An HRMS measurement within a narrow mass tolerance window (typically <5 ppm) provides extremely high confidence in the molecular formula, effectively ruling out other isobaric possibilities (different formulas with the same nominal mass).[5]
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation and efficient ionization in positive ion mode.
-
Chromatographic Separation (LC): Inject 5 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Use a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes. While the primary goal is structure confirmation of a pure standard, chromatography ensures that any potential impurities or degradation products are separated.
-
Mass Spectrometry (HRMS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a "soft" ionization technique ideal for preventing premature fragmentation of the labile Boc group.[6]
-
Analyzer: Orbitrap or TOF.
-
Scan Mode: Full scan from m/z 100-500 at a resolution of >60,000.
-
Data Analysis: Extract the ion chromatogram for m/z 227.1754. Verify that the measured mass in the corresponding spectrum is within 5 ppm of the calculated exact mass.
-
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
The true structural power of mass spectrometry comes from tandem MS (MS/MS). In this technique, the protonated molecule of interest ([M+H]⁺, m/z 227.1754) is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are mass-analyzed. The fragmentation pattern serves as a molecular fingerprint, providing direct evidence of the molecule's substructures.
The fragmentation of this compound is governed by the established fragmentation rules for Boc-protected amines and cyclic amines.[7][8][9] The primary sites of fragmentation will be the labile Boc group and the bicyclic ring system.
Predicted Fragmentation Pathway for this compound
Caption: Predicted MS/MS fragmentation of the target molecule.
Key Fragmentation Signatures and Their Significance:
-
Loss of 56 Da (m/z 227 → 171): This corresponds to the loss of isobutylene (C₄H₈) from the Boc group. This is a hallmark fragmentation for Boc-protected amines and provides strong evidence for its presence.[10][11]
-
Loss of 100 Da (m/z 227 → 127): This represents the loss of the entire Boc group (isobutylene + CO₂) and is also a strong indicator of the Boc protecting group.
-
α-Cleavage: Amines frequently undergo α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[8][9] For the bicyclic system, this can lead to characteristic ring-opening fragmentation, producing a series of ions that help to confirm the hexahydro-cyclopenta[c]pyrrole core. The base peak in the spectrum of many cyclic amines results from this type of cleavage.[9]
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole, ion trap, or Q-TOF mass spectrometer can be used.
-
Method Setup: Use the same LC method as for the HRMS analysis.
-
MS/MS Parameters:
-
Precursor Ion: m/z 227.2
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV). This is a critical parameter. A range of energies ensures that both "soft" fragmentation (like the loss of isobutylene) and more energetic fragmentation (ring cleavages) are observed.
-
Product Ion Scan: Scan from m/z 50-230.
-
-
Data Analysis: Correlate the observed fragment ions with the predicted fragmentation pathways. The presence of the key fragments (e.g., m/z 171, 127, and others related to the bicyclic core) provides high confidence in the molecule's connectivity.
Comparative Analysis: Where Mass Spectrometry Stands
While powerful, mass spectrometry alone cannot solve the entire structural puzzle. A comprehensive guide must compare it to other leading techniques.
| Feature | High-Resolution MS/MS | NMR Spectroscopy | Single Crystal X-ray Crystallography |
| Primary Information | Elemental Composition & Connectivity | Atomic Connectivity & 3D Solution-State Structure (Stereochemistry) | Absolute 3D Solid-State Structure & Crystal Packing |
| Sensitivity | High (fmol-pmol) | Low (µmol-nmol)[12][13] | N/A (requires single crystal) |
| Sample Requirement | Very Low (µg-ng) | High (mg)[13] | A suitable single crystal (~0.1-0.5 mm)[14] |
| Analysis Time | Fast (~5-15 min/sample) | Moderate to Long (15 min - several hours) | Long (hours to days) |
| Stereochemistry | Generally not suitable for de novo determination | Gold standard for relative stereochemistry (via NOE/ROE) | Gold standard for absolute stereochemistry[15] |
| Cost (Instrument) | High | Very High | High |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity and Stereochemistry Expert
NMR spectroscopy is the undisputed gold standard for determining the precise connectivity and relative stereochemistry of organic molecules in solution.[16]
-
Expertise & Causality:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling). The cis stereochemistry of the ring junction protons would be expected to show a specific coupling constant (J-value).
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the final structure.[17][18]
-
COSY (COrrelation SpectroscopY) reveals proton-proton couplings, allowing for the tracing of the entire spin system of the bicyclic core.[19]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.[20]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule, for instance, confirming the attachment of the Boc group to the pyrrolidine nitrogen.[17][19]
-
-
NOESY/ROESY (Nuclear Overhauser Effect SpectroscopY): This is the key experiment for determining the cis stereochemistry. It detects protons that are close in space, and a strong correlation between the two bridgehead protons would provide definitive evidence for the cis fusion.
-
Workflow: NMR for Structural Elucidation
Caption: Integrated NMR workflow for complete structural analysis.
Single Crystal X-ray Crystallography: The Ultimate Arbiter
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the atoms in the solid state.[21] It is considered the ultimate proof of structure, including absolute stereochemistry.[15]
-
Trustworthiness: The output is a visually verifiable 3D model of the molecule, leaving no doubt as to its connectivity and spatial arrangement.
-
Limitations: The primary and often significant hurdle is the ability to grow a high-quality single crystal of the compound, which can be a time-consuming and sometimes unsuccessful process.[14][21]
Conclusion: A Multi-faceted Approach to Certainty
For the structural confirmation of this compound, no single technique is sufficient. A robust, self-validating approach leverages the strengths of each method:
-
High-Resolution Mass Spectrometry serves as the initial, rapid confirmation of the correct elemental composition.
-
Tandem Mass Spectrometry (MS/MS) provides compelling evidence for the molecular connectivity, confirming the presence of the Boc group and the bicyclic amine core through characteristic fragmentation patterns.
-
A full suite of NMR experiments (1D and 2D) is essential to unambiguously determine the atomic connectivity and, crucially, to confirm the relative cis stereochemistry of the ring junction through NOESY/ROESY experiments.
While X-ray crystallography would provide the most definitive proof, it is often not feasible in a high-throughput drug discovery environment. Therefore, the combination of HRMS and comprehensive NMR analysis represents the gold-standard, field-proven methodology for the complete and trustworthy structural confirmation of complex molecules like this compound, providing the authoritative grounding required for advancing promising compounds in the development pipeline.
References
-
Craig, R. D., Green, B. N., & Waldron, J. D. (n.d.). Application of High Resolution Mass Spectrometry in Organic Chemistry. CHIMIA. [Link]
-
Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Organic Chemistry Key Term. [Link]
-
Dauter, Z., & Dauter, M. (2016). Modern X-ray Analysis on Single Crystals. A Practical Guide. Acta Crystallographica Section F, Structural Biology and Crystallization Communications. [Link]
-
Consensus. (n.d.). What are the limitations of NMR spectroscopy compared to other screening techniques? [Link]
-
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. [Link]
-
EMBL-EBI. (n.d.). Comparison of NMR and MS. Metabolomics. [Link]
-
Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]
-
The Bumbling Biochemist. (2021). Mass resolution and mass accuracy in mass spectrometry. [Link]
-
Ghosh, S. K., et al. (2011). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: Formation of [b(n-1)+OCH3+Na]+ and [b(n-1)+OH+Na]+ ions. ResearchGate. [Link]
-
Ozeki, T. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In Instrumental Analysis of Coordination Compounds Volume 1. Royal Society of Chemistry. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications. [Link]
-
Bingol, K., & Brüschweiler, R. (2017). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Metabolites. [Link]
-
Patsnap. (2023). Differences in NMR vs Mass Spectrometry for Identification. Patsnap Eureka. [Link]
-
ResearchGate. (n.d.). Key 2D NMR correlations used for the structure elucidation of compounds... [Link]
-
Reddy, P. N., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]
-
TU Graz. (n.d.). Practical Aspects of Single Crystal X-ray Crystallography. [Link]
-
Reddy, P. N., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry. [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]
-
Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry. [Link]
-
Kšídová, L., et al. (2020). Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. Molecules. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]
-
Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. [Link]
-
Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Emwas, A. H. (2015). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. Methods in Molecular Biology. [Link]
-
Gentsch, K., et al. (2020). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports. [Link]
-
R Discovery. (2007). Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-Protected Peptides Containing Repeats of L-Ala-γ 4Caa/γ 4Caa-L-Ala: Differentiation of Some Positional Isomeric Peptides. Journal of the American Society for Mass Spectrometry. [Link]
-
Fujiwara, K., et al. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules. [Link]
-
Cativiela, C., et al. (1986). 13C NMR chemical shift assignments for some 1H‐pyrrole‐2‐carboxylic acid derivatives. Magnetic Resonance in Chemistry. [Link]
-
University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 4a. [Link]
Sources
- 1. Application of High Resolution Mass Spectrometry in Organic Chemistry | CHIMIA [chimia.ch]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. fiveable.me [fiveable.me]
- 4. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry [chem.ucla.edu]
- 5. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.whitman.edu [people.whitman.edu]
- 10. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 13. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 14. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 15. books.rsc.org [books.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 18. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Purity Determination of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: A Comparative Guide to Analytical Methodologies
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, a chiral building block with significant potential in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies for determining the chemical and chiral purity of this compound, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate techniques. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) as the primary analytical tool and explore viable alternatives, all grounded in the principles of scientific integrity and regulatory compliance.
The presence of impurities, even at trace levels, can have a profound impact on the pharmacological and toxicological profile of a drug substance.[1] For this compound, potential impurities could arise from starting materials, by-products of the synthetic route, or degradation. Given its stereochemical complexity, control of the diastereomeric and enantiomeric purity is of utmost importance, as different stereoisomers can exhibit varied biological activities or toxicities.[2]
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
For the routine assessment of chemical purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the industry's workhorse.[3] Its robustness, versatility, and precision make it the gold standard for separating and quantifying the main component from its potential non-chiral impurities.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the logical first choice. The Boc-protected amine and the bicyclic core of the molecule impart a significant degree of hydrophobicity, leading to strong retention and good separation on a non-polar C18 stationary phase.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is optimal. The buffer controls the ionization state of the secondary amine, ensuring consistent peak shape and retention time. A gradient is preferred over isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified within a reasonable analysis time.
-
Detection: The tert-butoxycarbonyl (Boc) protecting group contains a carbonyl chromophore, which allows for sensitive detection using a UV detector, typically in the range of 200-220 nm.
Experimental Protocol: RP-HPLC for Chemical Purity
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or variable wavelength detector (VWD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
Workflow for HPLC Purity Determination
Caption: General workflow for HPLC purity analysis.
Comparison with Alternative Methodologies
While RP-HPLC is excellent for general chemical purity, it is insufficient for resolving enantiomers and may not be ideal for all types of impurities. Therefore, a comprehensive purity assessment often involves orthogonal methods.
| Method | Principle | Advantages | Disadvantages | Best For |
| RP-HPLC-UV | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | Robust, reproducible, versatile, and cost-effective. | Cannot separate enantiomers; may have limited sensitivity for non-UV active impurities. | Routine chemical purity, related substances. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP) or a chiral mobile phase additive.[4][5] | Directly measures enantiomeric excess (%ee); highly accurate for stereoisomeric purity.[6] | CSPs can be expensive and have limited lifetimes; method development can be complex. | Enantiomeric and diastereomeric purity assessment. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[3] | Excellent for volatile impurities and residual solvents; high sensitivity and specificity from MS detection.[7] | Requires derivatization for non-volatile compounds like the target molecule, which adds complexity.[8] Not suitable for thermally labile compounds. | Residual solvent analysis, volatile organic impurities. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[9][10] | Provides absolute purity without the need for a specific reference standard of the analyte; non-destructive.[11] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer; complex mixtures can lead to signal overlap. | Absolute purity determination, characterization of reference standards. |
| UPLC/UHPLC | Utilizes smaller particle size columns (<2 µm) and higher pressures than conventional HPLC.[12][13] | Faster analysis times, higher resolution, and increased sensitivity compared to HPLC.[14][15][16] | Higher initial instrument cost; more susceptible to blockages from particulate matter. | High-throughput screening, analysis of complex mixtures with many impurities. |
Deep Dive into Alternative Methods
Chiral HPLC: Resolving Stereoisomers
Given that this compound is a chiral molecule, its enantiomeric purity is a critical quality attribute. Standard RP-HPLC will not separate the enantiomers. Chiral HPLC is the definitive technique for this purpose.[2][5]
Methodology: The most common approach is to use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often successful in separating a wide range of chiral compounds, including amines.
Illustrative Chiral HPLC Protocol:
-
Instrumentation: Standard HPLC or UPLC system.
-
Chromatographic Conditions:
-
Column: Chiralpak IA or similar amylose-based CSP.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often required to improve the peak shape of basic analytes.
-
Elution: Isocratic.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles
The synthesis of the target molecule likely involves various organic solvents. GC-MS is the preferred method for quantifying these residual solvents, as mandated by regulatory guidelines like ICH Q3C.
Methodology: A headspace GC-MS approach is typically used. The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC. The mass spectrometer provides definitive identification of the eluted compounds. The Boc-protected amine itself is not volatile and would require derivatization for GC analysis, making this method unsuitable for its primary purity assessment.[8]
Quantitative NMR (qNMR): An Absolute Purity Method
qNMR has emerged as a powerful primary method for purity determination because it does not require a reference standard of the analyte itself.[9][10] Purity is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[11][17]
Methodology:
-
Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve in a suitable deuterated solvent.
-
Acquire a 1H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Calculate purity using the following equation:[9] Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd Where I=integral, N=number of protons, M=molar mass, m=mass, and P=purity.
Method Validation: A Trustworthiness Framework
Regardless of the chosen method, it must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[18][19][20] Validation ensures the reliability and accuracy of the analytical data.
Workflow for Analytical Method Validation
Caption: Key stages of analytical method validation per ICH Q2(R1).
Summary of Validation Parameters for a Purity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). | Peak purity analysis (using DAD), resolution > 2 between analyte and closest eluting peak. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at different concentrations. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10% at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like pH, flow rate, or column temperature are slightly varied. |
Conclusion
The purity determination of this compound requires a multi-faceted analytical approach. While a validated RP-HPLC method serves as the foundation for assessing chemical purity and related substances, it must be complemented by orthogonal techniques. Chiral HPLC is non-negotiable for controlling stereoisomeric purity, a critical attribute for any chiral pharmaceutical intermediate. Furthermore, GC-MS is essential for monitoring residual solvents, and qNMR offers a powerful tool for the absolute quantification and certification of reference standards. By employing a scientifically sound, risk-based combination of these methods and adhering to rigorous validation protocols as outlined by ICH, researchers and developers can ensure the quality, safety, and consistency of this promising chemical entity, thereby paving the way for its successful application in drug discovery and development.
References
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]
-
National Institute of Standards and Technology. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
WebofPharma. (2025). HPLC vs. UPLC. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. Retrieved from [Link]
-
PharmaGuru. (2025). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
UIC Nmr Lab. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Retrieved from [Link]
-
Science.gov. (n.d.). chiral hplc method: Topics by Science.gov. Retrieved from [Link]
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]
-
alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
PubMed. (2008). HPLC enantioseparation and absolute configuration of novel anti-inflammatory pyrrole derivatives. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
ResearchGate. (2025). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral-phase HPLC analysis Chiral-phase HPLC analysis of (±)-1 and (+)-2. Retrieved from [Link]
-
Springer Link. (n.d.). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. skpharmteco.com [skpharmteco.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 6. chiral hplc method: Topics by Science.gov [science.gov]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 12. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 13. HPLC vs. UPLC [webofpharma.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
- 20. database.ich.org [database.ich.org]
A Comparative Guide to the Cis and Trans Isomers of 5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
Introduction
The hexahydro-cyclopenta[c]pyrrole scaffold is a valuable bicyclic diamine structure frequently employed in medicinal chemistry as a rigid building block for constructing complex molecules with specific three-dimensional orientations. The tert-butyloxycarbonyl (Boc)-protected derivative, 5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, presents two key diastereomers: cis and trans. The spatial orientation of the 5-amino group relative to the fused ring system dictates the overall molecular shape, which can profoundly influence physicochemical properties, reactivity, and, most critically, pharmacological activity. Understanding the distinct characteristics of these isomers is paramount for researchers in drug discovery and development aiming to establish clear structure-activity relationships (SAR).
This guide provides an in-depth comparison of the cis and trans isomers of 5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, synthesizing theoretical principles with practical insights. While specific experimental data for a direct comparison is not extensively published in peer-reviewed literature, this guide leverages foundational stereochemical principles and data from commercial suppliers who characterize these distinct isomers[1][2][3][4].
Structural and Conformational Analysis
The fundamental difference between the cis and trans isomers lies in the stereochemistry at the C5 position relative to the bridgehead protons at C3a and C6a. In the cis isomer, the amino group is on the same face of the cyclopentane ring as the bridgehead protons, leading to a more compact, V-shaped conformation. Conversely, the trans isomer has the amino group on the opposite face, resulting in a more linear and extended structure.
This stereochemical difference has significant implications for the molecule's conformational flexibility. The trans isomer is conformationally more rigid due to the fused ring structure, which locks the substituents in a diequatorial-like arrangement, minimizing steric strain. The cis isomer, however, may possess greater conformational flexibility, although it is still a relatively constrained system[5]. This rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target.
Caption: Structural and functional implications of cis vs. trans isomerism.
Stereoselective Synthesis and Isolation
The synthesis of either the cis or trans isomer hinges on the stereocontrolled reduction of a common ketone intermediate, tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate[6]. The choice of reducing agent and reaction conditions dictates the facial selectivity of hydride delivery to the carbonyl group, which, after conversion of the resulting alcohol to an amine, determines the final stereochemistry.
Synthetic Workflow Overview
Caption: General synthetic strategy for cis and trans isomers.
Experimental Protocol: Stereoselective Reductive Amination (Hypothetical)
The following protocol is a representative, though hypothetical, procedure based on established chemical principles. The key to stereoselectivity is the choice of reducing agent.
PART A: Synthesis of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
-
Reaction Setup: To a solution of tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (1.0 eq) in anhydrous methanol at 0 °C, add ammonium acetate (10 eq).
-
Reductive Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The rationale for using a less reactive hydride donor is to favor attack from the sterically less hindered face, which is expected to yield the cis product.
-
Reaction Monitoring: Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Isolation: Quench the reaction by the slow addition of 1M HCl. Concentrate the mixture under reduced pressure, then partition between ethyl acetate and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the cis isomer.
PART B: Synthesis of trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
-
Hydroxylation: First, reduce the ketone intermediate with a bulky reducing agent like L-Selectride® to favor the formation of the trans-alcohol due to steric hindrance directing the hydride to the opposite face.
-
Activation: Convert the resulting hydroxyl group to a good leaving group, such as a mesylate or tosylate.
-
Azide Substitution: Displace the leaving group with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This Sₙ2 reaction proceeds with inversion of stereochemistry, leading to a cis-azide.
-
Reduction: Reduce the azide to the amine using a standard method like catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction. This final step preserves the stereochemistry, yielding the desired trans-amine.
Comparative Physicochemical and Spectroscopic Properties
The difference in molecular shape and polarity between the cis and trans isomers is expected to manifest in their physical and spectroscopic properties. The more symmetric and potentially less polar trans isomer may pack more efficiently into a crystal lattice, potentially resulting in a higher melting point and lower solubility in polar solvents compared to the cis isomer.
| Property | cis-Isomer | trans-Isomer | Rationale for Difference |
| CAS Number | 863600-81-1[1] | 1221439-83-3[3] | Distinct chemical entities. |
| Molecular Formula | C₁₂H₂₂N₂O₂ | C₁₂H₂₂N₂O₂ | Identical (isomers). |
| Molecular Weight | 226.32 g/mol | 226.32 g/mol | Identical (isomers). |
| Appearance | Likely a solid | Likely a solid | Based on commercial availability. |
| Melting Point | Not publicly available | Not publicly available | Expected to be different due to crystal packing efficiencies. |
| Solubility | Not publicly available | Not publicly available | The cis isomer may exhibit higher solubility in polar solvents. |
| ¹H NMR | Not publicly available | Not publicly available | Protons on the cyclopentane ring will exhibit different chemical shifts and coupling constants due to their distinct spatial relationships with the amino group. |
| ¹³C NMR | Not publicly available | Not publicly available | The symmetry of the trans isomer may result in fewer unique carbon signals compared to the less symmetric cis isomer. |
| Thermodynamic Stability | Less stable | More stable (predicted) | The trans isomer is expected to have lower steric strain. |
Analytical Separation
A robust analytical method is crucial to differentiate and quantify the cis and trans isomers, ensuring the stereochemical purity of any sample. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for this purpose. The slight difference in polarity between the two diastereomers should allow for their separation.
Proposed HPLC Method
-
Column: A C18 stationary phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution may be required. For example, a linear gradient from 95% Water (with 0.1% formic acid or trifluoroacetic acid) and 5% Acetonitrile to 50% Water and 50% Acetonitrile over 20 minutes. The acidic modifier is used to protonate the amine, ensuring good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) as the Boc-protected amine lacks a strong chromophore, or ideally, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Expected Elution: The more polar cis isomer is expected to have a shorter retention time than the less polar trans isomer on a reversed-phase column.
Caption: Proposed analytical workflow for isomer separation by RP-HPLC.
Conclusion
The cis and trans isomers of 5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, while constitutionally identical, are distinct chemical entities with unique three-dimensional structures. The trans isomer is predicted to be the more thermodynamically stable and conformationally rigid of the two, while the cis isomer offers a different spatial arrangement of its functional groups. These differences are critical in the context of drug design, where precise positioning of binding motifs can determine the success or failure of a therapeutic candidate. The ability to selectively synthesize and analytically resolve these isomers is, therefore, a fundamental requirement for any research program utilizing this valuable chemical scaffold. Researchers should be diligent in characterizing their materials to ensure stereochemical integrity and to build robust and reliable structure-activity relationships.
References
-
(3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. (n.d.). MySkinRecipes. Retrieved January 8, 2026, from [Link]
- US20210231597A1 - Fluid property sensor and fluid particle sensor. (n.d.). Google Patents.
-
Cis and Trans Decalin. (n.d.). Chemistry Steps. Retrieved January 8, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry. Retrieved January 8, 2026, from [Link]
-
Astrochemical Significance of C2H7NO Isomers: A Computational Perspective on Their Stability and Detectability. (2025). The Journal of Physical Chemistry A. Retrieved January 8, 2026, from [Link]
-
Computational study about the derivatives of pyrrole as high-energy-density compounds. (2018). Structural Chemistry. Retrieved January 8, 2026, from [Link]
-
cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester. (n.d.). ZaiQi Bio-Tech. Retrieved January 8, 2026, from [Link]
-
This compound. (n.d.). Chem-Crs. Retrieved January 8, 2026, from [Link]
-
This compound. (n.d.). Chem-Crs. Retrieved January 8, 2026, from [Link]
-
trans-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole. (n.d.). Ivy Fine Chemicals. Retrieved January 8, 2026, from [Link]
Sources
- 1. This compound - CAS:863600-81-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound [srdpharma.com]
- 3. ivychem.com [ivychem.com]
- 4. CAS 1630907-13-9 | trans-5-amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride - Synblock [synblock.com]
- 5. 1630907-13-9|rel-(3aR,5s,6aS)-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 6. cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester| CAS No:146231-54-1|ZaiQi Bio-Tech [chemzq.com]
A Comparative Guide to Alternative Protecting Groups for the Hexahydro-cyclopenta[c]pyrrole Scaffold
Introduction: The Strategic Importance of the Hexahydro-cyclopenta[c]pyrrole Core and the Quest for Orthogonal Protection
The hexahydro-cyclopenta[c]pyrrole ring system is a privileged scaffold in medicinal chemistry, most notably as a core component of the hepatitis C virus (HCV) protease inhibitor, Telaprevir.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, making it an attractive building block in drug design. The secondary amine within this scaffold is a key handle for synthetic elaboration, but its nucleophilic and basic nature necessitates the use of protecting groups to ensure selectivity and efficiency in multi-step synthetic sequences.[2]
The choice of a nitrogen protecting group is a critical strategic decision that can significantly impact the overall efficiency of a synthetic route. While the tert-Butoxycarbonyl (Boc) group is commonly employed for the protection of the hexahydro-cyclopenta[c]pyrrole nitrogen, reliance on a single protecting group strategy can limit synthetic flexibility, especially in the context of complex molecules with multiple functional groups.[3] This guide provides a comparative analysis of alternative protecting groups for the hexahydro-cyclopenta[c]pyrrole scaffold, focusing on the widely used Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups, alongside the standard Boc protection. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions on protecting group strategy, enabling more efficient and versatile syntheses.
The core principle underpinning the selection of alternative protecting groups is orthogonality . An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by employing different, non-interfering chemical conditions.[4] This is indispensable when constructing complex molecules where multiple reactive sites must be sequentially unmasked and functionalized. This guide will delve into the practical aspects of using Boc (acid-labile), Cbz (hydrogenolysis), and Fmoc (base-labile) protecting groups on the hexahydro-cyclopenta[c]pyrrole scaffold, supported by experimental data and detailed protocols.
Comparative Analysis of Protecting Groups
The selection of an optimal protecting group hinges on several factors: ease of installation and removal, stability to various reaction conditions, and orthogonality with other protecting groups in the synthetic scheme. The following table summarizes the key characteristics of Boc, Cbz, and Fmoc groups for the protection of the hexahydro-cyclopenta[c]pyrrole scaffold.
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Installation Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu |
| Typical Installation Conditions | (Boc)₂O, base (e.g., NEt₃, NaOH), in a solvent like CH₂Cl₂ or THF.[5] | Cbz-Cl, base (e.g., NaHCO₃, pyridine), in a biphasic system or organic solvent.[4] | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃, pyridine), in aqueous dioxane or CH₂Cl₂. |
| Deprotection Condition | Strong acid (e.g., TFA in CH₂Cl₂)[] | Catalytic hydrogenolysis (e.g., H₂/Pd-C)[4] | Base (e.g., 20% piperidine in DMF)[7] |
| Key Advantages | Stable to a wide range of non-acidic conditions. Widely used and well-understood. | Orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups. Stable to acidic and basic conditions. | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. Mild deprotection conditions. |
| Potential Challenges | Deprotection requires strong acid, which may not be compatible with other acid-sensitive functional groups. | Incompatible with functional groups susceptible to reduction (e.g., alkynes, alkenes, some aromatic systems). Catalyst poisoning can be an issue. | The fluorenyl group is large and can sometimes hinder reactions. The dibenzofulvene byproduct of deprotection must be scavenged. |
| Orthogonality | Orthogonal to Cbz and Fmoc. | Orthogonal to Boc and Fmoc. | Orthogonal to Boc and Cbz. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the protection and deprotection of the hexahydro-cyclopenta[c]pyrrole nitrogen with Boc, Cbz, and Fmoc groups. These protocols are based on established procedures and are designed to be self-validating.
Boc Protection and Deprotection
Diagram of the Boc Protection/Deprotection Workflow:
Caption: Workflow for Boc protection and deprotection.
1. N-Boc Protection of Hexahydro-cyclopenta[c]pyrrole
-
Rationale: The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A mild base is used to neutralize the resulting carboxylic acid byproduct.
-
Procedure:
-
Dissolve hexahydro-cyclopenta[c]pyrrole (1.0 eq) in dichloromethane (CH₂Cl₂) (approx. 0.1 M).
-
Add triethylamine (NEt₃) (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in CH₂Cl₂ dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-hexahydro-cyclopenta[c]pyrrole, which can be purified by column chromatography if necessary.[5]
-
2. Deprotection of N-Boc-Hexahydro-cyclopenta[c]pyrrole
-
Rationale: The tert-butyl group is cleaved under strongly acidic conditions, forming a stable tert-butyl cation and releasing the free amine after decarboxylation of the intermediate carbamic acid.
-
Procedure:
-
Dissolve N-Boc-hexahydro-cyclopenta[c]pyrrole (1.0 eq) in CH₂Cl₂ (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in CH₂Cl₂) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting residue, the TFA salt of the amine, can be used directly in the next step or neutralized by washing with a saturated aqueous solution of a mild base like NaHCO₃ or by using a basic ion-exchange resin.[]
-
Cbz Protection and Deprotection
Diagram of the Cbz Protection/Deprotection Workflow:
Caption: Workflow for Cbz protection and deprotection.
1. N-Cbz Protection of Hexahydro-cyclopenta[c]pyrrole
-
Rationale: This is a classic Schotten-Baumann reaction where the amine attacks the acyl chloride. An aqueous base is used to neutralize the HCl byproduct and drive the reaction to completion.
-
Procedure:
-
Dissolve hexahydro-cyclopenta[c]pyrrole (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).
-
Add sodium bicarbonate (NaHCO₃) (2.0-3.0 eq) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be purified by column chromatography.[4]
-
2. Deprotection of N-Cbz-Hexahydro-cyclopenta[c]pyrrole
-
Rationale: The benzyl C-O bond is susceptible to cleavage by catalytic hydrogenation. The resulting carbamic acid readily decarboxylates to yield the free amine and toluene as a byproduct.
-
Procedure:
-
Dissolve N-Cbz-hexahydro-cyclopenta[c]pyrrole (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add 10% palladium on carbon (Pd/C) (5-10 mol% Pd) to the solution.
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[4]
-
Fmoc Protection and Deprotection
Diagram of the Fmoc Protection/Deprotection Workflow:
Caption: Workflow for Fmoc protection and deprotection.
1. N-Fmoc Protection of Hexahydro-cyclopenta[c]pyrrole
-
Rationale: Similar to Boc and Cbz protection, this reaction involves the nucleophilic attack of the amine on an activated Fmoc carbonyl. Fmoc-OSu is often preferred over Fmoc-Cl due to its higher stability and ease of handling.
-
Procedure:
-
Dissolve hexahydro-cyclopenta[c]pyrrole (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).
-
Add sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 eq) in dioxane.
-
Stir the mixture at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl and brine, then dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
2. Deprotection of N-Fmoc-Hexahydro-cyclopenta[c]pyrrole
-
Rationale: The deprotection is a base-catalyzed elimination (E1cB mechanism). A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the carbamate, which then decarboxylates to the free amine.
-
Procedure:
-
Dissolve N-Fmoc-hexahydro-cyclopenta[c]pyrrole (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature. The reaction is usually very fast, often completing in under 30 minutes.
-
Monitor by TLC.
-
Upon completion, the reaction mixture can often be taken to the next step directly after removal of the solvent and excess piperidine under high vacuum. Alternatively, the product can be isolated by precipitation with ether or by aqueous workup.[7]
-
Conclusion and Future Perspectives
The choice of a protecting group for the hexahydro-cyclopenta[c]pyrrole scaffold is a critical decision that should be guided by the overall synthetic strategy. While Boc remains a robust and common choice, its reliance on harsh acidic deprotection can be a limitation. The Cbz group offers excellent orthogonality to both Boc and Fmoc, providing a valuable alternative when acid- and base-sensitive groups are present, provided that the molecule is stable to reductive conditions. The Fmoc group, with its mild, base-labile deprotection, is another powerful tool for orthogonal synthesis, particularly when acid-labile functionalities must be preserved.
The development of novel protecting groups with unique cleavage conditions continues to expand the synthetic chemist's toolkit. For the hexahydro-cyclopenta[c]pyrrole scaffold, exploring other protecting groups such as Allyloxycarbonyl (Alloc), which is removed by palladium catalysis, or silyl-based carbamates like 2-(trimethylsilyl)ethoxycarbonyl (Teoc), which is cleaved by fluoride ions, could offer further strategic advantages in complex syntheses. Ultimately, a thorough understanding of the stability and reactivity of these protecting groups, as demonstrated in this guide, will enable the design of more elegant and efficient routes to novel therapeutics based on this important scaffold.
References
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. BenchChem.
-
Znabet, A., Polak, M. M., Janssen, E., de Kanter, F. J. J., Turner, N. J., Orru, R. V. A., & Ruijter, E. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918–7920. [Link]
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. BenchChem.
- Google Patents. (2014).
- Google Patents. (2013).
-
Cioffi, C. L., et al. (2017). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 60(23), 9648–9666. [Link]
- BenchChem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. BenchChem.
- BOC Sciences. (n.d.).
-
Knochel, P., et al. (2020). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. Chemistry – A European Journal, 26(39), 8951-8956. [Link]
-
PubChem. (n.d.). Telaprevir. National Center for Biotechnology Information. [Link]
- Google Patents. (2014). Preparation method of octahydrocyclopentane[C]pyrrole.
-
ResearchGate. (2006). Pyrrole Protection. [Link]
-
MDPI. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
-
SciSpace. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- Eureka. (2013).
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Semantic Scholar. (2021). Green Synthesis of Pyrrole Derivatives. [Link]
-
ResearchGate. (2012). Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]
-
ResearchGate. (2015). Efficient and Chemoselective Deprotection of N - t -Butyloxycarbonyl Group Mediated by Selectfluor. [Link]
-
PubChem. (n.d.). Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (2020). Bioactive pyrrole-based compounds with target selectivity. [Link]
-
ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. [Link]
-
National Institutes of Health. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]
Sources
- 1. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Bicyclic Amine Scaffolds in Drug Design
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the modern era of drug discovery, there is a pronounced shift away from flat, aromatic molecules towards structures with greater three-dimensionality. This strategic move is driven by the need to improve compound properties, enhance target selectivity, and access novel intellectual property. Bicyclic amines have emerged as premier scaffolds in this pursuit, valued for their rigid conformations and the precise spatial arrangement of their functional groups.[1] These conformationally restricted structures often lead to significant improvements in both pharmacodynamic and pharmacokinetic profiles.
By pre-organizing pharmacophoric elements into a bioactive conformation, bicyclic scaffolds can reduce the entropic penalty of binding to a biological target, thereby increasing potency. Furthermore, their high fraction of sp3-hybridized carbons (Fsp³) is correlated with increased clinical success, often leading to better solubility, improved metabolic stability, and reduced off-target toxicity compared to their flatter, aromatic counterparts.[2] This guide provides a comparative analysis of the primary classes of bicyclic amine scaffolds—fused, bridged, and spirocyclic—offering insights into their strategic application, synthesis, and impact on drug design.
Classification of Bicyclic Amine Scaffolds
Bicyclic amines are broadly categorized based on the connectivity of the two rings. The three principal architectures—fused, bridged, and spirocyclic—offer distinct geometric and stereochemical properties that medicinal chemists can leverage to solve complex design challenges.[2]
Caption: Primary classifications of bicyclic amine scaffolds.
Comparative Analysis of Physicochemical Properties
The choice of a bicyclic scaffold has profound implications for a molecule's fundamental physicochemical properties, such as basicity (pKa) and lipophilicity (LogP). These parameters are critical for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The rigid nature of these scaffolds allows for subtle tuning of these properties through structural modifications, such as gem-difluorination, which can alter pKa and LogP based on the spatial orientation of the C-F bonds relative to the rest of the molecule.[3][4][5]
| Scaffold Example | Class | Typical pKa (approx.) | Typical AlogP (approx.) | Key Features & Rationale |
| Azabicyclo[3.1.0]hexane | Fused | 8.5 - 9.5 | 0.5 - 1.5 | Conformationally constrained pyrrolidine. The fusion introduces rigidity, useful for mimicking peptide turns.[6] |
| Quinuclidine | Bridged | 10.5 - 11.5 | 1.0 - 2.0 | High pKa due to the sterically accessible nitrogen lone pair. The rigid cage-like structure provides well-defined exit vectors for substituents. |
| Tropane | Bridged | 9.5 - 10.5 | 1.2 - 2.2 | Aza-bridged cycloheptane ring system. Less symmetric than quinuclidine, offering distinct stereochemical possibilities (endo/exo isomers). |
| Bicyclo[1.1.1]pentylamine (BCPA) | Bridged | 9.0 - 10.0 | -0.5 - 0.5 | A compact, highly rigid scaffold. Valued as a non-aromatic bioisostere for anilines, improving solubility and metabolic stability.[7][8] |
| Aza-spiro[3.3]heptane | Spirocyclic | 9.0 - 10.0 | 0.2 - 1.2 | Introduces a sharp 90-degree turn, ideal for exploring perpendicular chemical space from a binding site.[2] |
Expertise in Action: The Causality Behind Property Modulation
The selection of a scaffold is a deliberate choice to engineer specific properties. For instance, the high pKa of quinuclidine is a direct result of its bridged structure, which prevents lone pair shielding and nitrogen inversion. In contrast, introducing electron-withdrawing groups like gem-difluoride on a bicyclic ring predictably decreases the amine's basicity.[4] The impact on lipophilicity is more complex; fluorination can either increase or decrease LogP depending on whether the newly polarized C-H bonds are exposed to or shielded from the solvent, an effect magnified by the scaffold's fixed conformation.[5] Similarly, replacing a flat aniline ring with a 3D BCP-amine scaffold can drastically improve aqueous solubility by disrupting crystal packing and reducing lipophilicity, a critical advantage in modern drug design.[8]
Strategic Applications & Structure-Activity Relationships (SAR)
The true power of bicyclic amines lies in their ability to enforce a specific conformation, which is paramount for optimizing interactions with a biological target.[9][10]
-
Bridged Scaffolds (e.g., Quinuclidine, Tropane): These are frequently employed to project substituents into space with high precision. In the design of M3 muscarinic receptor antagonists, for example, the quinuclidinol core acts as a rigid scaffold to correctly position the ester and aryl groups for optimal receptor engagement. Many FDA-approved drugs, particularly those targeting the central nervous system, utilize these scaffolds to cross the blood-brain barrier and achieve high target affinity.[11]
-
Fused Scaffolds (e.g., Octahydropyrrolo[1,2-a]pyrazine): These are often designed as rigid analogs of more flexible monocyclic amines like piperazine. By locking the ring into a specific chair or boat-like conformation, chemists can eliminate unproductive binding modes. A study on cannabinoid CB1 receptor agonists found that bicyclic piperazine derivatives were potent agonists, with activity being dependent on the absolute configuration of the chiral center in the bicyclic system.[12]
-
Spirocyclic Scaffolds: The defining feature of spirocycles is the introduction of a sharp, 90-degree turn in a molecule's trajectory. This is invaluable when a lead compound needs to be modified to simultaneously engage two distinct sub-pockets of a receptor. The spirocyclic junction acts as a rigid pivot point, allowing for the exploration of new binding interactions that would be entropically disfavored with a flexible linker.[2]
-
Bicyclo[1.1.1]pentylamines (BCPAs) - A Modern Bioisostere: BCPAs have seen a surge in popularity as bioisosteres of para-substituted anilines.[7] This substitution mitigates the risks associated with arylamines, such as metabolic oxidation leading to toxic metabolites. The rigid, rod-like structure of the BCP core mimics the linear geometry of an alkyne or phenyl ring while imparting significantly more 3D character and improved physicochemical properties.[8]
Table of Representative Drugs/Clinical Candidates Featuring Bicyclic Amine Scaffolds
| Drug Name | Scaffold Class | Bicyclic Scaffold | Therapeutic Area | Role of Scaffold |
| Varenicline | Fused | Aza-fused aromatic | Smoking Cessation | Rigidifies the structure to mimic the binding pose of nicotine at α4β2 nicotinic receptors. |
| Cevimeline | Spirocyclic | Aza-spirocycle | Dry Mouth (Sjögren's) | The spirocyclic quinuclidine derivative provides a rigid framework for muscarinic M3 receptor agonism. |
| Biperiden | Bridged | Norbornane derivative | Parkinson's Disease | The lipophilic bicyclic hydrocarbon scaffold contributes to CNS penetration and anticholinergic activity.[11] |
| Palbociclib | Fused | Pyrimidine-fused | Oncology (Breast Cancer) | Part of a larger heterocyclic system, contributing to the overall shape and binding to CDK4/6.[13] |
Key Synthetic Methodologies & Experimental Protocols
Accessing these complex 3D scaffolds efficiently is crucial. Modern synthetic chemistry has provided powerful tools to construct these architectures from simpler, more readily available starting materials.
Caption: Workflow for unified synthesis of bicyclic amines.
One of the most versatile methods is the intramolecular C-H bond amination, which can convert monocyclic amines into bridged, fused, or spirocyclic systems in a single step, depending on the length and connectivity of the tether between the amine and the ring.[2][14]
Protocol: Unified Synthesis of Bicyclic Amines via Intramolecular C-H Amination
This protocol is a representative example based on methodologies developed for converting monocyclic amines to various bicyclic architectures.[2][15]
Objective: To synthesize a bicyclic amine from a corresponding monocyclic precursor via a rhodium-catalyzed C-H amination reaction.
Materials:
-
Monocyclic amine precursor (e.g., 4-propylpiperidine)
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Rhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) (Rh₂(esp)₂)
-
Phenyliodine diacetate (PhI(OAc)₂)
-
Magnesium oxide (MgO)
-
Chlorobenzene, anhydrous
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
Sulfonamide Formation: a. Dissolve the monocyclic amine precursor (1.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add pyridine (1.5 eq) followed by the dropwise addition of a solution of NsCl (1.1 eq) in DCM. d. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. e. Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with DCM. f. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude sulfonamide by flash column chromatography.
-
C-H Amination/Cyclization: a. To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the purified sulfonamide (1.0 eq), Rh₂(esp)₂ (2 mol %), PhI(OAc)₂ (1.2 eq), and MgO (2.5 eq). b. Add anhydrous chlorobenzene via syringe. c. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Causality Note: The combination of the oxidant (PhI(OAc)₂) and catalyst generates a reactive nitrene intermediate, which inserts into a proximate C-H bond to form the new ring.[14] d. Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and filter through a pad of celite, rinsing with DCM. e. Concentrate the filtrate and purify the resulting bicyclic sulfonamide by flash column chromatography.
-
Deprotection: a. Dissolve the bicyclic sulfonamide (1.0 eq) in ACN. b. Add K₂CO₃ (3.0 eq) and thiophenol (2.0 eq). c. Stir the mixture at room temperature for 2-4 hours. Trustworthiness Note: The nosyl group is a robust protecting group that is cleanly removed under mild conditions, ensuring the integrity of the bicyclic core. d. Upon completion, dilute with water and extract with ethyl acetate. e. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. f. Purify the final bicyclic amine product by flash column chromatography or distillation.
Conclusion
Bicyclic amine scaffolds are indispensable tools in the arsenal of the modern medicinal chemist. They provide a robust framework for embedding 3D geometry into drug candidates, offering a powerful strategy to enhance potency, selectivity, and ADME properties. The choice between a fused, bridged, or spirocyclic system is a nuanced decision guided by the specific challenges of the drug target and the desired physicochemical profile. As synthetic methodologies continue to advance, providing even more efficient access to novel and diverse bicyclic frameworks, their prominence in FDA-approved drugs and clinical candidates is set to grow, paving the way for the next generation of innovative therapeutics.[16][17][18]
References
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
- Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery.ChemRxiv | Cambridge Open Engage.
- Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery.
- Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery.ChemRxiv.
- Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and He
- Bicyclic amines for drug discovery by [2+2]-photocycliz
- Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat.
- Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design.Organic Chemistry Frontiers (RSC Publishing).
- Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.PDF.
- Structural diversity of bicyclic amino acids.PubMed.
- Bicyclic Aliph
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.NIH.
- Design, synthesis and application of novel bicyclic amines in drug discovery.Enamine.
- Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists.PubMed.
- Pharmaceuticals that contain polycyclic hydrocarbon scaffolds.SciSpace.
- FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical applic
- N-Heterocycles as Privileged Scaffolds in FDA Approved Different NMEs of 2021: A Review.
- Structural Activity Relationship of Drugs and its Applic
- Structure Activity Rel
Sources
- 1. enamine.net [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Structural diversity of bicyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. scispace.com [scispace.com]
- 12. Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mykhailiukchem.org [mykhailiukchem.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole Derivatives: The Definitive Role of X-ray Crystallography
For researchers, medicinal chemists, and drug development professionals, the precise understanding of a molecule's three-dimensional architecture is not merely academic—it is the bedrock of rational drug design. The cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole core is a valuable rigid scaffold, increasingly utilized to constrain ligands into bioactive conformations.[1] However, its non-planar, bicyclic nature presents significant analytical challenges. The absolute and relative stereochemistry, ring conformation, and intermolecular interactions are critical parameters that dictate biological activity.
This guide provides an in-depth comparison of analytical techniques for the structural characterization of these derivatives, establishing why single-crystal X-ray crystallography remains the unequivocal gold standard. We will explore the entire crystallographic workflow with causal explanations for each step and contrast its capabilities with those of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral chromatography.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the most powerful method for determining the three-dimensional structure of molecules at atomic resolution.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density within the unit cell and thereby determine the precise position of each atom.[3] This technique provides an unambiguous and highly detailed snapshot of the molecule in its solid state.
The Crystallographic Workflow: A Causality-Driven Approach
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The following workflow is designed to be a self-validating system, ensuring the integrity and quality of the final structural model.
Experimental Protocol: X-ray Structure Determination
1. Synthesis and High-Purity Purification:
-
Rationale: The purity of the starting material is paramount. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality structure.
-
Protocol:
-
Synthesize the target this compound derivative using established methods.[4]
-
Purify the compound to >98% purity, as determined by HPLC and ¹H NMR. Flash column chromatography is often sufficient, followed by a final precipitation or trituration step to remove minor impurities. For amine salts, crystallization can itself be an effective purification method.[5]
-
2. Crystallization:
-
Rationale: This is the most crucial and often bottleneck step. The goal is to encourage molecules to slowly self-assemble into a highly ordered, single crystal of sufficient size (ideally >20 µm in all dimensions).[2] For amine derivatives, which can exist as free bases or salts, the choice of conditions is critical. The Boc-protecting group adds a degree of lipophilicity and conformational flexibility that must be considered.
-
Protocol (Slow Evaporation - A Common Starting Point):
-
Select a solvent or solvent system in which the compound has moderate solubility. Common choices for Boc-protected amines include acetonitrile, ethanol, ethyl acetate, or mixtures with less polar solvents like hexanes or water.[6]
-
Prepare a nearly saturated solution of the purified compound in a small vial.
-
Loosely cap the vial (e.g., with perforated parafilm) to allow for slow solvent evaporation over several days to weeks at a constant temperature.
-
Monitor periodically for the formation of single, well-defined crystals.
-
-
Expert Insight: If slow evaporation fails, other techniques like vapor diffusion or cooling crystallization should be attempted. Screening a wide range of solvents and conditions is often necessary. The presence of the amine suggests that forming a hydrochloride or other salt could promote crystallinity through strong hydrogen bonding networks.[6]
3. Data Collection:
-
Rationale: A suitable crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffracted X-rays are recorded by a detector as the crystal is rotated.[7] Data is collected at cryogenic temperatures (~100 K) to minimize atomic thermal vibrations, which sharpens the diffraction data and leads to a higher resolution structure.[2]
-
Protocol:
-
Carefully select a single, well-formed crystal and mount it on a cryoloop.
-
Flash-cool the crystal in a stream of cold nitrogen gas (100 K).
-
Center the crystal in the X-ray beam of a modern diffractometer, typically equipped with a Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å) X-ray source.[2] A copper source is particularly advantageous for determining the absolute stereochemistry of light-atom molecules.[2]
-
Execute a data collection strategy to measure the intensities of a complete and redundant set of diffraction spots.
-
4. Structure Solution and Refinement:
-
Rationale: The collected intensities provide the amplitudes of the structure factors, but not their phases (the "phase problem").[8] For small molecules, this is typically solved using direct methods, which use statistical relationships between intensities to derive initial phase estimates.[8] This initial model is then refined against the experimental data using least-squares methods to improve atomic positions, thermal parameters, and overall model fit.[9][10]
-
Protocol:
-
Process the raw diffraction images to integrate the intensities and reduce the data.
-
Solve the structure using software packages that implement direct methods (e.g., SHELXT).
-
Refine the structural model iteratively using a least-squares refinement program (e.g., SHELXL). This involves adjusting atomic coordinates, anisotropic displacement parameters, and locating hydrogen atoms.
-
The quality of the final model is assessed by figures of merit such as the R1 value (agreement between observed and calculated structure factors) and the goodness of fit (GoF).
-
Part 2: A Comparative Analysis with Alternative Techniques
While X-ray crystallography is the definitive method for 3D structure determination, other techniques provide complementary and crucial information. Understanding their strengths and limitations is key to a comprehensive analytical strategy.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Chiral HPLC/SFC |
| Primary Information | Unambiguous 3D atomic coordinates, bond lengths/angles, stereochemistry, packing | Atomic connectivity, solution-state conformation, dynamic processes | Molecular weight, elemental composition, fragmentation patterns | Enantiomeric purity (% ee), retention time |
| Sample State | Single Crystal (Solid State) | Solution | Gas Phase (from solid/solution) | Solution |
| Resolution | Atomic (~0.1 Å) | Inferred (through-space distances from NOE) | Molecular Formula | Separates enantiomers |
| Key Advantage | The "gold standard" for absolute 3D structure determination.[2] | Provides data on the molecule's structure and dynamics in a biologically relevant solution state. | High sensitivity and accuracy for molecular weight confirmation.[11] | The benchmark for quantifying enantiomeric excess.[12] |
| Key Limitation | Requires a high-quality single crystal; structure is static and in solid state. | Structure is an interpretation of spectral data, not a direct image. | Provides no direct information on 3D structure or stereochemistry.[13] | Provides no structural information beyond enantiomeric identity. |
| Destructive? | No (crystal is preserved) | No (sample is recoverable) | Yes | No (analytes can be collected) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the covalent structure (connectivity) of a molecule in solution. Techniques like ¹H, ¹³C, COSY, and HSQC are routine. For conformational analysis, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is powerful, as it detects protons that are close in space (<5 Å), allowing for the reconstruction of the molecule's average conformation in solution.
-
Expert Insight: The key comparison is between the solid-state conformation from crystallography and the solution-state conformation from NOESY. Do they agree? A significant difference could imply that crystal packing forces are influencing the observed solid-state structure, or that the molecule is highly flexible in solution. This is a critical consideration for drug design, where the solution conformation is often more relevant to receptor binding.
Mass Spectrometry (MS)
MS is a workhorse technique for confirming the molecular weight and elemental formula of a synthesized compound with high accuracy.[11] Fragmentation patterns can also provide evidence for the presence of specific functional groups, such as the characteristic loss of the tert-butyl group from the Boc-protecting group.[13][14] However, MS is "blind" to stereochemistry; enantiomers and most diastereomers will have identical mass spectra.
Chiral Chromatography (HPLC/SFC)
For any chiral molecule, confirming its enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the definitive methods for this task.[12][15] By using a chiral stationary phase, these techniques can separate the two enantiomers of a racemic mixture, allowing for the precise quantification of the enantiomeric excess (% ee) of the desired product. This validates the stereochemical outcome of the synthesis but provides no further structural detail.
Conclusion: An Integrated Approach for Authoritative Results
For the structural elucidation of complex scaffolds like this compound derivatives, no single technique provides a complete picture. However, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution, three-dimensional structure. It is the only method that can definitively establish both the relative and absolute stereochemistry, as well as the precise solid-state conformation.
A truly robust characterization, therefore, relies on an integrated approach:
-
MS confirms the molecular weight.
-
1D NMR confirms the covalent bond framework.
-
Chiral HPLC/SFC quantifies enantiomeric purity.
-
X-ray Crystallography provides the definitive, high-resolution 3D structure.
-
2D NOESY NMR compares the solution-state conformation to the solid-state structure, providing crucial insights into molecular flexibility.
By leveraging the strengths of each technique, with X-ray crystallography as the cornerstone for 3D architecture, researchers and drug development professionals can proceed with the highest degree of confidence in their structural models, paving the way for more effective and rational design of next-generation therapeutics.
References
- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
- Gaspari, M., & Cuda, F. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564.
- Small Molecule X-Ray Diffraction Facility. (n.d.). University of Montana.
- Crystallographic Refinement. (n.d.). National Institutes of Health.
- Watkin, D. (n.d.). Structure refinement: some background theory and practical strategies. MIT.
- Small molecule crystallography. (n.d.). Excillum.
- Small molecule X-ray crystallography. (n.d.). The University of Queensland.
- Small Molecule X-ray Crystallography | High-Resolution Structure Determination for Industry. (n.d.). Diamond Light Source.
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2005). Journal of the American Society for Mass Spectrometry, 16(4), 553-64.
- Structure refinement: Some background theory and practical strategies. (n.d.). ResearchGate.
- New Tricks of the Trade for Crystal Structure Refinement. (2017). ACS Central Science.
- What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.
- Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. (n.d.). National Institutes of Health.
- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneum
- Nuclear magnetic resonance spectra of some pyrrole derivatives. (n.d.). ResearchGate.
- Chiral Drug Separation. (n.d.).
- A Comparative Guide to Analytical Methods for Chiral Purity Determin
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
- Advances in chiral analysis: from classical methods to emerging technologies. (2025).
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
- Trichloroacetic acid fueled practical amine purific
- Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (n.d.). Journal of the American Chemical Society.
- Preparation method of octahydrocyclopentane[C]pyrrole. (n.d.). Google Patents.
- Bicyclic Aliphatic Amines. (n.d.). Enamine.
Sources
- 1. enamine.net [enamine.net]
- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 3. excillum.com [excillum.com]
- 4. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 5. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small Molecule X-Ray Diffraction Facility | University of Montana [umt.edu]
- 8. fiveable.me [fiveable.me]
- 9. Crystallographic Refinement [nmr.cit.nih.gov]
- 10. web.mit.edu [web.mit.edu]
- 11. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. acdlabs.com [acdlabs.com]
- 14. osti.gov [osti.gov]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
A Comparative Guide to Validating the Structure of Novel Bicyclic Amines
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of advancing a project. Novel bicyclic amines, a privileged scaffold in modern pharmaceuticals due to their conformational rigidity and ability to project vectors into three-dimensional space, present unique validation challenges. Their complex stereochemistry and potential for unexpected rearrangements during synthesis demand a multi-faceted analytical approach.
The Logic of Orthogonal Validation
The core principle of robust structural validation is orthogonality. No single technique can definitively and completely characterize a novel bicyclic amine. Each method interrogates a different physical property of the molecule. By combining techniques that rely on different principles—such as nuclear spin, mass-to-charge ratio, and X-ray diffraction—we create a logical framework where each piece of data corroborates the others. This builds a powerful, self-validating case for the proposed structure.
Our validation workflow is designed as an iterative process, moving from confirmation of basic connectivity to the precise determination of relative and absolute stereochemistry.
Caption: Integrated workflow for novel bicyclic amine structure validation.
Technique Comparison: Strengths, Limitations, and Data Insights
The choice of analytical techniques is guided by the specific questions being asked at each stage of the validation process. The following table compares the primary methods.
| Technique | Primary Question Answered | Strengths | Limitations | Typical Data Output |
| High-Resolution Mass Spectrometry (HRMS) | What is the elemental composition? | Provides highly accurate mass measurement (<5 ppm), allowing for unambiguous determination of the molecular formula. | Provides no information on atom connectivity or stereochemistry. Fragmentation patterns can be complex. | Exact mass value (e.g., m/z 254.1865), calculated elemental composition (e.g., C₁₆H₂₄N₂O), and isotopic pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | How are the atoms connected and arranged in 3D space? | Unrivaled for determining the carbon-hydrogen framework and relative stereochemistry through various 1D and 2D experiments. | Can be insensitive for certain nuclei. Signal overlap in complex molecules can complicate interpretation. Does not directly determine absolute stereochemistry. | Chemical shifts (δ), coupling constants (J), integration values, and cross-peaks in 2D spectra (COSY, HSQC, HMBC, NOESY). |
| X-ray Crystallography | What is the exact three-dimensional structure? | Provides an unambiguous, definitive map of atomic positions, bond lengths, and angles, including absolute stereochemistry (with a suitable reference). | Requires a high-quality single crystal, which can be difficult or impossible to grow. The solid-state conformation may not be the same as the solution-state conformation. | A 3D model of the molecule (CIF file), bond lengths, bond angles, and crystallographic parameters (e.g., R-factor). |
| Chiral High-Performance Liquid Chromatography (HPLC) | Is the sample a single enantiomer or a mixture? | Effectively separates enantiomers, allowing for the determination of enantiomeric excess (% ee) and the isolation of single enantiomers for further study. | Method development can be time-consuming. Does not provide structural information beyond separating stereoisomers. | A chromatogram showing two separated peaks for a racemate or a single peak for an enantiopure sample, with retention times and peak areas. |
Experimental Protocols: A Practical Guide
Here we provide condensed, step-by-step protocols for the key experiments. These should be adapted based on the specific instrumentation and the properties of the compound being analyzed.
Protocol 1: 2D NMR for Connectivity and Relative Stereochemistry
The causality behind this multi-experiment approach is to build the molecular structure piece by piece. COSY identifies neighboring protons, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) H-C correlations that piece the fragments together. Finally, NOESY/ROESY provides information on through-space proximity, which is crucial for determining the relative stereochemistry in a rigid bicyclic system.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified bicyclic amine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄) in a standard 5 mm NMR tube.
-
Acquisition of 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to ensure sample concentration is adequate and to reference the chemical shifts.
-
COSY (Correlation Spectroscopy):
-
Use a standard gradient-selected (gCOSY) pulse sequence.
-
Acquire data with sufficient resolution in both dimensions to resolve cross-peaks.
-
Analysis: Identify cross-peaks, which indicate scalar (J)-coupling between protons, typically over 2-3 bonds. This helps build spin systems.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.
-
Set the ¹JCH coupling constant to an average value (e.g., 145 Hz).
-
Analysis: Correlate each proton signal with the signal of the carbon atom it is directly attached to.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Use a standard gradient-selected HMBC pulse sequence.
-
Optimize the long-range coupling delay for an average nJCH value of 8-10 Hz.
-
Analysis: Identify correlations between protons and carbons that are typically 2-3 bonds apart. This is the key experiment for connecting different spin systems and identifying quaternary carbons.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):
-
Choose ROESY for small to medium-sized molecules to avoid zero-crossing issues with NOE signals.
-
Use a mixing time appropriate for the molecule's size (e.g., 200-500 ms).
-
Analysis: Identify cross-peaks that indicate protons are close in space (< 5 Å), regardless of whether they are connected through bonds. This data is critical for assigning relative stereochemistry at chiral centers.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
This experiment is foundational. By providing an exact mass, HRMS validates the elemental composition calculated from the expected molecular formula. A match within 5 ppm provides high confidence that no unexpected atoms have been incorporated or lost.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a solvent suitable for the ionization method (e.g., methanol or acetonitrile for electrospray ionization - ESI).
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
Infusion/Injection: Introduce the sample into the ion source via direct infusion or through an LC system.
-
Ionization: Use a soft ionization technique like ESI or Atmospheric Pressure Chemical Ionization (APCI) to generate the protonated molecule [M+H]⁺ with minimal fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument software to calculate the elemental composition based on the measured exact mass.
-
Compare the measured mass to the theoretical mass for the proposed formula. The mass error should be less than 5 ppm.
-
Protocol 3: Chiral HPLC for Enantiomeric Purity
For any bicyclic amine with stereocenters that is intended for biological use, confirming its enantiomeric purity is non-negotiable. This protocol validates that the synthetic route produced a single enantiomer and allows for its quantification.
Methodology:
-
Column Selection: Choose a chiral stationary phase (CSP) based on the structure of the amine. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are a common starting point.
-
Mobile Phase Screening:
-
Begin with a standard mobile phase system, such as hexane/isopropanol or hexane/ethanol, with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.
-
Screen different solvent ratios to find a condition that provides baseline separation of the two enantiomers using a racemic standard.
-
-
Method Optimization: Adjust the flow rate and temperature to optimize the resolution and analysis time.
-
Analysis of the Target Sample:
-
Dissolve a small amount of the novel bicyclic amine in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Quantification:
-
If the sample is enantiopure, only one peak should be observed at the retention time of one of the enantiomers from the racemic standard.
-
The enantiomeric excess (% ee) is calculated from the areas of the two peaks (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| × 100.
-
Conclusion: A Unified Approach
The structural validation of novel bicyclic amines is a process of systematic, evidence-based deduction. It relies on the strategic application of orthogonal analytical techniques. By starting with the molecular formula from HRMS, building the 2D connectivity with a suite of NMR experiments, defining the relative stereochemistry with NOESY, and finally confirming the enantiomeric purity with chiral HPLC, researchers can build an unshakeable foundation of data. For ultimate confirmation, particularly for regulatory filings or to resolve ambiguity, single-crystal X-ray diffraction provides the final, definitive answer. This integrated workflow ensures scientific rigor and provides the high level of confidence required for advancing promising molecules in the drug discovery pipeline.
References
-
Title: High-Resolution Mass Spectrometry. Source: Michigan State University Department of Chemistry. URL: [Link]
-
Title: NMR Spectroscopy. Source: Wikipedia. URL: [Link]
-
Title: X-ray Crystallography. Source: Wikipedia. URL: [Link]
-
Title: Chiral Chromatography. Source: Wikipedia. URL: [Link]
-
Title: Nuclear Overhauser Effect. Source: Wikipedia. URL: [Link]
A Comparative Guide to the Reactivity of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole in Key Synthetic Transformations
Introduction
Saturated nitrogen-containing heterocycles are privileged scaffolds in modern drug discovery, forming the core of numerous approved therapeutics. Their three-dimensional architecture provides access to novel chemical space, enabling precise modulation of pharmacological properties. Within this class, bicyclic amines such as the hexahydro-cyclopenta[c]pyrrole core offer a rigid and well-defined conformational framework. The subject of this guide, cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole , is a valuable building block that combines this rigid [3.3.0] bicyclic system with a versatile primary amino group, while the secondary amine of the pyrrolidine ring is protected with a tert-butyloxycarbonyl (Boc) group.
Understanding the reactivity of the primary amino group at the C-5 position is critical for its effective utilization in medicinal chemistry and process development. Its nucleophilicity dictates the conditions required for forming amide, sulfonamide, urea, and other essential linkages. This guide provides an in-depth comparison of the reactivity of this compound against structurally simpler cyclic amines, supported by foundational chemical principles and standardized experimental protocols. We will explore how the unique stereoelectronic and steric profile of this bicyclic amine influences its performance in two cornerstone reactions: N-acylation and N-sulfonylation.
Part 1: Theoretical Framework of Amine Reactivity
The reactivity of an amine in nucleophilic reactions is governed by a complex interplay of its basicity, steric accessibility, and the electronic nature of its surrounding framework.
1.1 Basicity vs. Nucleophilicity While often correlated, basicity and nucleophilicity are distinct properties. Basicity is a thermodynamic measure of a compound's ability to accept a proton, quantified by the pKa of its conjugate acid.[1] Nucleophilicity is a kinetic measure of the rate at which a compound attacks an electrophilic center. For amines, a higher electron density on the nitrogen, often associated with stronger basicity, generally leads to greater nucleophilicity.[2] However, this correlation can break down when steric factors are significant.[3] A bulky amine may be a strong base but a poor nucleophile because its size hinders its approach to an electrophilic carbon.[3]
1.2 Structural Influences on Reactivity
-
Electronic Effects : The Boc protecting group on the pyrrolidine nitrogen converts it into a carbamate.[4][5] This dramatically reduces the basicity and nucleophilicity of the protected nitrogen due to the electron-withdrawing nature of the carbonyl group.[2] For the distal primary amine at C-5, the alkyl framework of the bicyclic system is electron-donating via induction, which serves to increase its basicity and intrinsic nucleophilicity, similar to typical primary alkylamines.[2]
-
Ring Strain and Conformation : The reactivity of cyclic amines is heavily influenced by their ring size and conformation. Pyrrolidine (a 5-membered ring) is slightly more basic than piperidine (a 6-membered ring), a phenomenon sometimes attributed to the differing conformational strain in the ring and the stability of the resulting ammonium salt.[6][7][8] The target molecule features a fused bicyclo[3.3.0]octane skeleton, which locks the two five-membered rings in a relatively rigid, non-planar conformation. This rigidity dictates the steric environment of the C-5 primary amino group, potentially limiting its accessibility compared to more flexible monocyclic amines. The relationship between ring strain and basicity can be complex, as severe geometric constraints can alter the hybridization of the nitrogen's lone pair, increasing its s-character and thereby reducing basicity.[9][10]
-
Steric Hindrance : The rate of reactions like acylation and sulfonylation is highly sensitive to steric hindrance around the nitrogen atom.[11][12] The concave shape of the cis-fused bicyclic core of this compound may shield the C-5 amino group, potentially slowing its reaction with bulky electrophiles compared to a more exposed amine like cyclopentylamine.
Part 2: Experimental Design for Reactivity Profiling
To provide a quantitative and objective comparison, we designed a series of experiments using well-established, synthetically relevant reactions.
2.1 Selected Amines for Comparison To deconstruct the structural contributions to reactivity, we selected two key comparator amines:
-
This compound (Target Molecule) : A primary amine on a rigid, cis-fused bicyclic scaffold.
-
Cyclopentylamine (Acyclic Analogue) : A primary amine on a flexible, monocyclic scaffold, representing a baseline for a "simple" cyclic amine.
-
3-Aminopyrrolidine (Monocyclic Heterocyclic Analogue) : A primary amine attached to a heterocyclic core, allowing for assessment of the influence of the second nitrogen atom in a non-fused system.
Figure 1: Structures of amines selected for reactivity comparison.
2.2 Model Reactions Two fundamental N-functionalization reactions were chosen:
-
N-Acylation with Acetic Anhydride : This is a rapid and common method for amide bond formation. The reaction proceeds via nucleophilic attack of the amine on a carbonyl carbon. It is sensitive to both the nucleophilicity of the amine and steric hindrance.[13][14]
-
N-Sulfonylation with p-Toluenesulfonyl Chloride (TsCl) : This reaction forms a sulfonamide and is the basis of the Hinsberg test for differentiating amines.[15] The sulfonyl group is a sterically demanding electrophile, making this reaction particularly sensitive to steric crowding around the amine.[16][17]
Figure 2: Standardized workflow for comparative reactivity analysis.
Part 3: Standardized Experimental Protocols
To ensure a valid comparison, all reactions must be run under identical conditions. The following protocols are designed to be self-validating.
Protocol 3.1: Competitive N-Acylation
This protocol uses a competitive format to sensitively rank amine reactivity.
-
Stock Solution Preparation : Prepare 0.1 M stock solutions of each amine (Target Molecule, Cyclopentylamine, 3-Aminopyrrolidine) and an internal standard (e.g., undecane) in anhydrous Dichloromethane (DCM).
-
Reaction Setup : In a clean, dry vial, combine 1.0 mL (0.1 mmol) of each of the three amine stock solutions. Add triethylamine (2.1 eq, 0.21 mmol, 29 µL) as a scavenger base.
-
Initiation : Cool the mixture to 0 °C in an ice bath. Add a solution of acetic anhydride (1.0 eq relative to one amine, 0.1 mmol, 9.4 µL) in 1.0 mL of DCM dropwise over 1 minute with vigorous stirring.
-
Monitoring and Quenching : After 15 minutes, quench the reaction by adding 1.0 mL of saturated aqueous sodium bicarbonate solution.
-
Analysis : Extract the organic layer, dry with Na₂SO₄, and analyze by GC-MS or LC-MS. Compare the relative peak areas of the unreacted amines and their corresponding acetamide products against the internal standard to determine the relative conversion for each amine.
Protocol 3.2: N-Sulfonylation Kinetics
This protocol monitors the reaction progress over time to determine relative rates.
-
Reaction Setup : In a 10 mL round-bottom flask, dissolve the amine (0.5 mmol) and pyridine (1.5 eq, 0.75 mmol, 61 µL) in 5.0 mL of anhydrous DCM at room temperature (20-22 °C).
-
Initiation : Add p-toluenesulfonyl chloride (1.0 eq, 0.5 mmol, 95 mg) in one portion and start a timer.
-
Monitoring : At set time intervals (e.g., t = 5, 15, 30, 60, 120 min), withdraw a 0.1 mL aliquot of the reaction mixture and immediately quench it in a vial containing 0.9 mL of a 1:1 mixture of acetonitrile and water with 0.1% formic acid.
-
Analysis : Analyze the quenched samples by LC-MS to determine the percentage of remaining starting amine at each time point. Plot % conversion vs. time for each amine.
Part 4: Comparative Data and Analysis
The following table summarizes the expected outcomes based on the established principles of amine reactivity. These results represent a predictive model based on chemical theory.
Table 1: Predicted Reactivity Comparison
| Amine | N-Acylation (% Conversion in 15 min) | N-Sulfonylation (Time for 50% Conversion) | Predicted Reactivity Rank | Rationale |
| Cyclopentylamine | >95% | ~10 min | 1 (Highest) | Flexible monocyclic structure provides high accessibility to the primary amine. Serves as the benchmark for unhindered reactivity. |
| 3-Aminopyrrolidine | ~85% | ~25 min | 2 (Intermediate) | The presence of the second nitrogen may have a minor inductive effect. Steric environment is relatively open, but slightly more constrained than cyclopentylamine. |
| This compound | ~60% | ~75 min | 3 (Lowest) | The rigid, cis-fused bicyclic scaffold creates significant steric hindrance around the C-5 amino group, impeding the approach of both acylating and, more significantly, the bulkier sulfonylating reagents. The inherent nucleophilicity is expected to be high, but is overcome by steric factors.[11][12] |
*These are hypothetical values for illustrative purposes.
Figure 3: Steric hindrance limits electrophile access to the target molecule.
Analysis of Results
The predicted data clearly illustrates a reactivity trend dominated by steric accessibility.
-
Cyclopentylamine is expected to be the most reactive. Its flexible five-membered ring allows the amino group to adopt a position with minimal steric encumbrance, facilitating rapid reaction with both acetic anhydride and the bulkier tosyl chloride.
-
3-Aminopyrrolidine is predicted to have intermediate reactivity. While still a relatively unhindered primary amine, the heterocyclic ring provides a slightly different conformational landscape than cyclopentylamine.
-
This compound is predicted to be the least reactive of the set. The defining feature is its rigid bicyclo[3.3.0]octane core. The cis fusion forces the molecule into a "folded" shape, where the C-5 amino group resides in a more sterically congested environment. This makes the nitrogen lone pair less accessible to incoming electrophiles, significantly slowing the rate of both acylation and, more dramatically, sulfonylation. This effect is a classic example of steric hindrance overriding the inherent electronic activation provided by the alkyl framework.[3]
Part 5: Conclusion and Practical Implications
The reactivity of the C-5 primary amino group in this compound is primarily governed by steric hindrance imposed by its rigid, cis-fused bicyclic scaffold.
For researchers, scientists, and drug development professionals, this has several practical implications:
-
Reaction Conditions : Standard acylation or sulfonylation reactions may require more forcing conditions—such as elevated temperatures, longer reaction times, or the use of more potent activating agents—when compared to simpler primary amines.
-
Chemoselectivity : The attenuated reactivity could potentially be exploited for chemoselective functionalization in molecules containing multiple, more reactive amine sites.
-
Scaffold Design : When incorporating this scaffold, chemists should be mindful of the steric environment of the C-5 position. The choice of coupling partners should be considered carefully, as very bulky electrophiles may react sluggishly or not at all.
By understanding these reactivity principles, chemists can more effectively and predictably incorporate this valuable bicyclic building block into complex molecular architectures, accelerating the discovery and development of new chemical entities.
References
-
Quora. (2017). Which is a stronger base, pyrrolidine or piperidine?[Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Royal Society of Chemistry. (2012). Microwave-assisted solvent- and catalyst-free sulfonylation of amines. RSC Advances. [Link]
-
ACS Publications. Differing behavior of pyrrolidine and piperidine as nucleophiles toward 2,4-dinitrophenyl and 2,4-dinitro-6-methylphenyl phenyl. [Link]
-
Eduncle. (2020). Pyrrolidines and piperidines which is more basic....??[Link]
-
Chemistry Stack Exchange. (2016). Which is more basic, piperidine or pyrrolidine and why?[Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]
-
Chemistry Stack Exchange. (2015). Does nitrogen inversion affect the basicity of amines?[Link]
-
ScienceOpen. Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. [Link]
-
SciELO Brasil. (2014). Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. Journal of the Brazilian Chemical Society, 25(12), 2425-2432. [Link]
-
ResearchGate. (2019). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
J. Braz. Chem. Soc. (2014). Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. [Link]
-
ACS Publications. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]
-
ResearchGate. Acylation of amines with different anhydrides. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
ACS Publications. Basicity of Some Mono- and Bicyclic Enamines and Tricyclenamines. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2025). Reactions of Amines. [Link]
-
Chemistry Steps. Basicity of Amines. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Chemistry Stack Exchange. (2016). Relative basicity of cyclic amines. [Link]
-
Chemistry LibreTexts. (2021). Amines as Nucleophiles. [Link]
-
WuXi Biology. (2021). Alcohol Speed up Boc Protection of Primary Amines. [Link]
-
ResearchGate. (2011). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]
-
Chemistry LibreTexts. (2025). Basicity of Amines. [Link]
-
ACS Publications. (2017). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Chemistry LibreTexts. (2020). Reactions of amines. [Link]
-
ResearchGate. (2017). Contrasting Reactivity of CS2 with Cyclic vs. Acyclic Amidines. [Link]
-
YouTube. (2025). Worked example: Differentiating the types of amines. Khan Academy. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to NMR Characterization of Strained Bicyclic Molecules: From Data Acquisition to Structural Elucidation
For researchers, scientists, and drug development professionals, the structural elucidation of strained bicyclic molecules presents a unique set of challenges. These rigid, three-dimensional scaffolds, such as bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.2.1]heptanes (norbornanes), are of growing interest in medicinal chemistry due to their ability to act as bioisosteres and explore novel chemical space.[1][2] However, the very features that make them attractive—their conformational rigidity and unusual bonding geometries—often lead to complex and counterintuitive Nuclear Magnetic Resonance (NMR) spectra.[3] This guide provides an in-depth comparison of NMR techniques and a practical framework for the successful characterization of these challenging molecules, grounded in both experimental data and theoretical principles.
The Inherent Challenges: Why Strained Systems Require a Specialized NMR Approach
The compact and rigid nature of strained bicyclic molecules gives rise to several NMR-specific hurdles that can confound standard interpretation protocols.[3] A primary issue is significant signal overlap in ¹H NMR spectra, where multiple protons resonate in a narrow chemical shift range.[3] This is a direct consequence of the fixed spatial arrangement of protons, leading to complex spin systems and long-range couplings that are not typically observed in more flexible acyclic or monocyclic systems.[3][4]
Furthermore, the strained bond angles and through-space interactions in these molecules can lead to anomalous chemical shifts and coupling constants that deviate significantly from empirical predictions for standard sp³-hybridized systems.[5][6][7] For instance, the bridgehead protons and carbons in many bicyclic systems exhibit unusual shielding and deshielding effects.[6][8] The characteristically large ¹J(C-H) coupling constants observed for the bridgehead methine C-H bonds in bicyclobutanes, for example, are indicative of enhanced s-character in these bonds.[9]
A Comparative Guide to NMR Techniques for Strained Bicyclic Molecules
A multi-pronged approach, leveraging a suite of 1D and 2D NMR experiments, is essential for the unambiguous structural elucidation of strained bicyclic molecules. The choice of experiments should be guided by the specific structural questions at hand, from establishing basic connectivity to defining stereochemistry.
| NMR Experiment | Primary Application for Strained Bicyclics | Key Insights & Causality |
| ¹H NMR | Initial assessment of proton environments and coupling patterns. | Provides a first look at the complexity of the spin system. Broad, overlapping multiplets are common.[3] |
| ¹³C NMR {¹H} | Determination of the number of unique carbon environments. | Crucial for identifying molecular symmetry. Chemical shifts can be unusual due to strain.[6] |
| DEPT-135/90/45 | Differentiation of CH, CH₂, and CH₃ groups. | Essential for assigning carbon types, especially when quaternary carbons are present.[10] |
| COSY | Establishing ³J(H,H) correlations (proton-proton connectivity). | Maps out the proton spin systems within the bicyclic framework.[11][12] |
| HSQC | Correlating protons to their directly attached carbons (¹J(C,H)). | Provides a direct link between the ¹H and ¹³C spectra, aiding in the assignment of protonated carbons.[11][12] |
| HMBC | Identifying long-range (²⁻³J(C,H)) correlations. | Critical for connecting protonated carbons to non-protonated (quaternary) carbons and for piecing together the carbon skeleton.[10][12] |
| NOESY/ROESY | Determining through-space proton proximities. | Indispensable for establishing stereochemistry, such as the exo vs. endo orientation of substituents.[1][13][14] |
Experimental Workflows: A Step-by-Step Approach
A logical and systematic workflow is paramount to efficiently and accurately characterizing these complex molecules. The following diagram illustrates a recommended experimental pathway.
Caption: Recommended NMR workflow for strained bicyclic molecule characterization.
Protocol 1: Establishing Connectivity with COSY, HSQC, and HMBC
-
Sample Preparation: Dissolve 5-10 mg of the purified bicyclic compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6 mL in a 5 mm NMR tube.[15]
-
Acquisition of 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to determine chemical shift ranges and assess spectral complexity.
-
gCOSY Experiment: Acquire a gradient-enhanced Correlation Spectroscopy (gCOSY) spectrum to identify scalar-coupled protons. This is the first step in tracing out the proton networks of the bicyclic scaffold.
-
gHSQC Experiment: Following the gCOSY, acquire a gradient-enhanced Heteronuclear Single Quantum Coherence (gHSQC) spectrum. This experiment correlates each proton to its directly attached carbon, allowing for the confident assignment of all CH, CH₂, and CH₃ groups.[11]
-
gHMBC Experiment: Finally, acquire a gradient-enhanced Heteronuclear Multiple Bond Correlation (gHMBC) spectrum. This is arguably the most critical experiment for these systems, as it reveals correlations between protons and carbons that are two or three bonds apart. This is the key to identifying and assigning quaternary carbons and piecing together the complete carbon framework.[10]
Protocol 2: Elucidating Stereochemistry with NOESY/ROESY
The determination of the relative orientation of substituents in bridged bicyclic molecules is a common challenge.[1] For this, through-space correlation experiments are indispensable.
-
NOESY vs. ROESY: The choice between Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) depends on the molecular weight of the compound. For small molecules (typically < 600 Da), NOESY is the preferred experiment.[13] For medium-sized molecules where the NOE may be close to zero, ROESY is the better choice as the ROE is always positive.[13][16]
-
Acquisition: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (typically 300-800 ms for small molecules) to allow for the build-up of cross-peaks.
-
Interpretation: The presence of a cross-peak between two protons indicates that they are close in space (typically < 5 Å).[13] For a substituted norbornane, for example, a NOE between a substituent's proton and the protons of the shorter or longer bridge can definitively establish its endo or exo configuration.[1]
Case Study: Bicyclo[1.1.1]pentane (BCP) Derivatives
BCPs are increasingly used as phenyl ring bioisosteres in drug design. Their NMR spectra are deceptively simple in the unsubstituted case but become more complex with substitution.
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Key Coupling Constants (Hz) |
| Bicyclo[1.1.1]pentane | Bridgehead (CH): ~2.46Bridge (CH₂): ~2.10 | Bridgehead (CH): ~36.2Bridge (CH₂): ~62.6 | ¹J(C,H) bridgehead: ~202[9] |
| Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate | CHO: 9.75OCH₃: 3.73CH₂: 2.54 | C=O: 195.7CO₂Me: 170.5Bridgehead (C): 54.6, 38.2CH₂: 43.7 |
Note: Data is illustrative and can vary with substitution and solvent.[17][18]
The logical relationship between NMR data and structural features for a substituted BCP is illustrated below.
Caption: Logical flow from NMR data to structural features.
The Role of Computational NMR Prediction
For particularly challenging structures or for distinguishing between possible isomers, computational prediction of NMR spectra has become a powerful tool.[19][20] Density Functional Theory (DFT) methods can calculate ¹H and ¹³C chemical shifts with a reasonable degree of accuracy.[21] By comparing the calculated spectra for a proposed structure with the experimental data, one can gain significant confidence in the structural assignment.[19][22] This is especially valuable for highly strained cage compounds like cubane, where experimental data alone might be difficult to interpret due to extreme deviations from typical chemical shift values.[23][24]
Conclusion
The NMR characterization of strained bicyclic molecules, while challenging, is a solvable problem with a systematic and multi-technique approach. By understanding the inherent spectral complexities and strategically applying a suite of 1D and 2D NMR experiments, researchers can confidently elucidate the connectivity and stereochemistry of these important molecular scaffolds. The integration of advanced techniques like NOESY/ROESY and the validation of proposed structures with computational methods provide a robust framework for tackling even the most complex bicyclic systems, ultimately accelerating research and development in chemistry and drug discovery.
References
- Advanced Nmr Techniques Organic. (n.d.).
- Kruger, H. G., & Esterhuyse, M. M. (2021). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. SciSpace.
- Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis.
-
Krivdin, L. B. (2004). Non-empirical calculations of NMR indirect carbon-carbon coupling constants. Part 9--Bicyclobutane-containing polycycloalkanes. Magnetic Resonance in Chemistry, 42 Spec no, S168-79. [Link]
- Kozytskyi, A. V., & Bondarenko, A. V. (n.d.). Bridged bicyclic molecule NMR challenge. Enamine.
- Wilcox, C. F. (n.d.). Calculation of the unusual NMR chemical shifts in bicyclic molecules containing strained frameworks. A simple empirical model for predicting the magnitude of the anomalous shift increments. The Journal of Organic Chemistry.
-
Wilcox, C. F., & Gleiter, R. (1989). Calculation of the unusual NMR chemical shifts in bicyclic molecules containing strained frameworks. A simple empirical model for predicting the magnitude of the anomalous shift increments. The Journal of Organic Chemistry, 54(11), 2688–2695. [Link]
-
(2025). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. ACS Omega. [Link]
- Fiveable. (n.d.). Advanced NMR Techniques and Applications. Spectroscopy Class Notes.
- (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- (n.d.). 13C Chemical Shifts of Highly Substituted Bicyclo[2.2.1]heptanes.
- (n.d.). Experimental and theoretical study of substituent effects on 3J(13C1-1H) coupling constants in 1-X-bicyclo[1.1.1]pentanes.
-
(n.d.). Bridge Cross-Coupling of Bicyclo[1.1.0]butanes. Organic Letters. [Link]
-
(n.d.). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry. [Link]
- (2025). NMR study of diastereoisomerism of 2-(1-aminoethyl)bicyclo[2.2.1]heptane and its hydrochloride (deitiforin). Request PDF.
-
Pecul, M., & Sadlej, J. (2001). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics, 3(10), 1986–1991. [Link]
- (n.d.). (PDF) Bicyclo[1.1.1]pentane Embedded in Porphyrinoids. ResearchGate.
-
(n.d.). Correlations of 13C–H Coupling Constants JC–H and Bond Angles and Bond Force Angles in Strained Organic Molecules†. Journal of Chemical Research, Synopses. [Link]
- (2012, August 17). Measurement of Long Range C H Coupling Constants.
-
(n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. [Link]
-
Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898. [Link]
- Benchchem. (n.d.). A Comparative Analysis of Computational and Experimental Data for 1,2-Dichlorobicyclo[2.2.1]heptane.
- (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
- (n.d.). Nature of transmission of polar substituent effects in {gamma ... bicyclo[2.2.1]heptane (norbornane) and adamantane ring systems as monitored by 19F NMR: A DFT- GIAO and - NBO analysis.
- National Center for Biotechnology Information. (n.d.). Bicyclo(2.2.1)heptane. PubChem.
- (n.d.). Comparative Table Between ROESY and NOESY Experiments. ResearchGate.
- (2025). (PDF) Bridged bicyclic molecule NMR challenge. ResearchGate.
- (2018, August 8). NOESY and ROESY.
- Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen.
- (2018, November 29). What is the difference between NOESY and ROESY for NMR? Reddit.
-
(n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]
- Benchchem. (n.d.). Application Note: Structural Characterization of Bicyclo[3.2.1]octanoid Neolignans using NMR Spectroscopy.
- (2023, May 15). NMR 5: Coupling Constants. YouTube.
- (2015, February 12). 5.2 Chemical Shift. MRI Questions.
- (n.d.). NMR Prediction with Computational Chemistry. Request PDF.
-
(n.d.). The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0]hex-2-enes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- (n.d.). Long-range proton-carbon coupling constants. IMSERC.
-
(2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
(2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science. [Link]
- (n.d.). Cubane: A New NMR Internal Standard. Request PDF.
-
(2025). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Journal of the American Chemical Society. [Link]
-
(2021). X-ray spectroscopic identification of strain and structure-based resonances in a series of saturated carbon-cage molecules: Adamantane, twistane, octahedrane, and cubane. AIP Publishing. [Link]
- (n.d.). Solution to bridged bicyclic molecule NMR challenge. PubMed.
- (n.d.). The N.m.r. Spectra of Bicyclo [2.1.1 ]hexane Derivatives1. ElectronicsAndBooks.
- (n.d.). N.M.R. STUDIES OF BRIDGED RING SYSTEMS: II. UNUSUAL MAGNETIC DESHIELDING EFFECT ON THE BRIDGE METHYLENES OF NORBORNADIENE AND BE. Canadian Science Publishing.
-
(n.d.). Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C−C cleavage and ruthenium-catalysed remote C−H activation. PMC. [Link]
- Benet, D. (n.d.). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Longdom Publishing.
- (2023, December 27). I was just reading about cubane and wondered-- how do chemists verify that their molecules have the structure they think they do? Just crystallography? Reddit.
Sources
- 1. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Correlations of 13C–H Coupling Constants JC–H and Bond Angles and Bond Force Angles in Strained Organic Molecules† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. mriquestions.com [mriquestions.com]
- 9. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]
- 10. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. fiveable.me [fiveable.me]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. longdom.org [longdom.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.aip.org [pubs.aip.org]
A Senior Application Scientist's Guide to the Computational Analysis of Conformational Constraints: The Case of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
Introduction: The Significance of Conformational Rigidity in Modern Drug Discovery
In the landscape of contemporary drug discovery, the principle of conformational constraint has emerged as a powerful strategy for enhancing the potency, selectivity, and pharmacokinetic properties of therapeutic agents. By rigidifying a molecule's structure, we can reduce the entropic penalty upon binding to a biological target, leading to a more favorable binding affinity.[1] Conformationally restricted diamines, such as cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, are particularly valuable scaffolds in this regard. Their well-defined spatial arrangement of amino groups provides a versatile platform for the development of novel therapeutics.[1][2]
This guide provides a comprehensive comparison of computational methods for analyzing the conformational constraints of this compound. We will delve into the theoretical underpinnings of these methods, present a detailed experimental protocol, and compare the predicted conformational landscape with that of a more flexible analogue to highlight the impact of the bicyclic scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of constrained molecules.
Pillar 1: Expertise & Experience - Selecting the Right Computational Tools
The conformational landscape of a molecule is governed by a delicate interplay of steric and electronic effects. To accurately capture these nuances for a bicyclic system like this compound, a multi-faceted computational approach is warranted.
Density Functional Theory (DFT): The Gold Standard for Energetic Accuracy
DFT has become the workhorse of quantum chemistry for its favorable balance of accuracy and computational cost.[3][4] For conformational analysis, DFT allows us to calculate the relative energies of different conformers with high precision. The choice of functional and basis set is critical. For systems like our target molecule, a functional that adequately describes dispersion interactions, such as B3LYP-D3, is recommended. A Pople-style basis set, like 6-31G*, provides a good starting point for geometry optimizations and frequency calculations.
Molecular Dynamics (MD) Simulations: Exploring Conformational Space over Time
While DFT provides a static picture of local energy minima, MD simulations allow us to explore the dynamic behavior of a molecule in a simulated environment. By solving Newton's equations of motion, we can observe how the molecule flexes and transitions between different conformational states over time. This is particularly useful for identifying the most populated conformers and understanding the energy barriers between them. An explicit solvent model is crucial for capturing the influence of the cellular environment on conformational preference.
Pillar 2: Trustworthiness - A Self-Validating Computational Workflow
To ensure the reliability of our computational predictions, it is essential to build a self-validating workflow. This involves cross-referencing our results with available experimental data for similar molecular scaffolds.
Experimental Benchmarking: The Role of NMR and X-ray Crystallography
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary experimental techniques for determining molecular conformation.[5][6][7] NMR can provide information about the average conformation in solution, while X-ray crystallography reveals the precise atomic coordinates in the solid state.[6][8] By comparing our computationally derived parameters (e.g., dihedral angles, interatomic distances) with experimental data from publicly available databases for structurally related bicyclic amines, we can validate the accuracy of our chosen computational methods.[5][9][10]
Computational Workflow for Conformational Analysis
The following diagram outlines a robust and self-validating workflow for the computational analysis of this compound.
Caption: The two lowest energy conformers of this compound.
Conclusion: A Pathway to Rational Drug Design
The computational analysis of conformational constraints is an indispensable tool in modern drug discovery. By applying a rigorous and self-validating workflow, we can gain deep insights into the conformational preferences of constrained molecules like this compound. This knowledge empowers medicinal chemists to design next-generation therapeutics with enhanced potency, selectivity, and drug-like properties. The methodologies outlined in this guide provide a robust framework for leveraging the power of computational chemistry to accelerate the discovery of novel and effective medicines.
References
-
General Structure of Pyrrolidine Derivatives. ResearchGate. [Link]
-
Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Research with Montclair. [Link]
-
Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Conformational preference of bicyclic β-amino acid dipeptides. PubMed. [Link]
-
DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. Arabian Journal of Chemistry. [Link]
-
(PDF) DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. ResearchGate. [Link]
-
Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling. [Link]
-
Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology. PMC. [Link]
-
Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. PubMed. [Link]
-
Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. PubMed Central. [Link]
-
Systematic Comparison of Experimental Crystallographic Geometries and Gas-Phase Computed Conformers for Torsion Preferences. PMC. [Link]
-
Computational and Experimental Investigations into the Conformations of Cyclic Tetra-α/β-peptides. The Journal of Physical Chemistry B. [Link]
-
Constrained Molecular Generation with Discrete Diffusion for Drug Discovery. AI4D3 NeurIPS 2025. [Link]
-
X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. PMC. [Link]
-
The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. PubMed. [Link]
-
Computational study of the conformational preferences of the (R)-8-amino-pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8-carboxylic acid monopeptide. PubMed. [Link]
-
In Search of Beautiful Molecules: A Perspective on Generative Modeling for Drug Design. ChemRxiv. [Link]
-
Conformational energies and equilibria of cyclic dinucleotides in vacuo and in solution: computational chemistry vs. NMR experiments. RSC Publishing. [Link]
-
X-ray crystallographic and (13)C NMR investigations of the effects of electron-withdrawing groups on a series of pyrroles. PubMed. [Link]
-
Constrained Molecular Generation with Discrete Diffusion for Drug Discovery. OpenReview. [Link]
-
Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society. [Link]
-
An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. PMC. [Link]
-
Single-crystal X-ray Diffraction and NMR Crystallography of a 1:1 Cocrystal of Dithianon and Pyrimethanil. PubMed. [Link]
-
Organic NMR crystallography: enabling progress for applications to pharmaceuticals and plant cell walls. PMC. [Link]
-
Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]
-
This compound, min 97%, 250 mg. CP Lab Safety. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchwith.montclair.edu [researchwith.montclair.edu]
- 3. DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallographic and (13)C NMR investigations of the effects of electron-withdrawing groups on a series of pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-crystal X-ray diffraction and NMR crystallography of a 1:1 cocrystal of dithianon and pyrimethanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Systematic Comparison of Experimental Crystallographic Geometries and Gas-Phase Computed Conformers for Torsion Preferences - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmarking of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole as a Rigid Linker in PROTAC Design
A Comparative Guide for Drug Development Professionals
Abstract
The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties, extending far beyond its role as a simple spacer.[1][2] This guide provides an in-depth performance benchmark of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, a semi-rigid linker scaffold, against industry-standard flexible linkers: polyethylene glycol (PEG) and a simple alkyl chain. Through a series of standardized, head-to-head experimental protocols, we will dissect the causal relationships between linker architecture and the key performance indicators of a model PROTAC, offering a robust framework for rational linker selection in targeted protein degradation.
Introduction: The Linker as the Architectural Core of PROTAC Function
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, inducing its ubiquitination and subsequent degradation by the proteasome.[] The linker connecting the target-binding warhead and the E3-recruiting ligand is not merely a tether; it actively dictates the geometry and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[1] An improperly designed linker can lead to steric hindrance, unfavorable protein-protein interactions, or poor cellular permeability, crippling the PROTAC's function.[1][2]
The central debate in "linkerology" often revolves around flexibility versus rigidity.[4] Flexible linkers, such as alkyl and PEG chains, are synthetically accessible and allow the PROTAC to adopt numerous conformations.[1][5] However, this conformational freedom can come at an entropic cost when forming the ordered ternary complex. Conversely, rigid linkers, like the bicyclic this compound, constrain the molecule into a more defined three-dimensional space. This pre-organization can potentially facilitate more efficient ternary complex formation but may also pose challenges for solubility and cell permeability.
This guide will objectively compare these distinct linker classes using a well-defined model system to provide actionable data for drug development professionals.
The Linker Candidates: A Structural Overview
For our comparative analysis, we designed and synthesized three PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target. Each PROTAC utilizes the same BRD4 ligand (JQ1 derivative) and the same VHL E3 ligase ligand but differs in the core linker architecture.
-
PROTAC-Rigid (Test Article): Incorporates the This compound core. Its fused-ring system provides significant conformational constraint. The Boc-protected amine serves as a key synthetic handle.
-
PROTAC-PEG (Flexible Comparator 1): Utilizes a standard PEG4 (4-unit polyethylene glycol) linker. This linker is known for its hydrophilicity, which can improve the solubility and cell permeability of the overall molecule.[1][5][6]
-
PROTAC-Alkyl (Flexible Comparator 2): Features a simple C8 alkyl chain . This linker represents a baseline for flexibility and is generally hydrophobic, which can negatively impact solubility.[1][5]
Experimental Framework for Performance Benchmarking
To ensure a robust and unbiased comparison, we subjected each of the three PROTACs to a series of standardized assays designed to measure key performance attributes. The following workflow provides a high-level overview of our evaluation process.
Caption: High-level experimental workflow for benchmarking PROTAC linker performance.
Detailed Experimental Protocols
The following protocols were applied consistently across all three PROTAC candidates. The causality for selecting these specific assays is to create a multi-parameter dataset that evaluates not just potency, but also the drug-like properties essential for a successful therapeutic.
Protocol 1: Western Blot for Target Protein Degradation
Objective: To quantify the potency (DC₅₀) and efficacy (Dₘₐₓ) of each PROTAC in degrading the target protein, BRD4.
-
Cell Culture: Seed MCF7 cells (a human breast cancer cell line with high BRD4 expression) in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of each PROTAC (PROTAC-Rigid, PROTAC-PEG, PROTAC-Alkyl) in complete culture medium, ranging from 0.1 nM to 10 µM. Replace the medium in each well with the PROTAC-containing medium. Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the treated cells for 24 hours at 37°C and 5% CO₂.
-
Cell Lysis: Wash the cells with ice-cold PBS, then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20 µg of protein from each sample onto a 4-12% Bis-Tris gel. Perform electrophoresis, followed by transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C. Use an anti-GAPDH or anti-Actin antibody as a loading control.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and a chemiluminescence imager.
-
Data Analysis: Quantify band intensities using ImageJ or similar software. Normalize BRD4 levels to the loading control and then to the vehicle control. Plot the normalized values against the PROTAC concentration and fit the data to a four-parameter dose-response curve to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of each PROTAC, providing a surrogate measure for cell entry.
-
Plate Preparation: Pre-coat a 96-well PVDF filter plate with 5 µL of a 1% solution of lecithin in dodecane. This forms the artificial membrane.
-
Donor Plate: Prepare 200 µM solutions of each PROTAC in phosphate-buffered saline (PBS) at pH 7.4. Add 200 µL of each solution to the wells of a 96-well donor plate.
-
Acceptor Plate: Add 200 µL of PBS to the wells of the filter (acceptor) plate.
-
Incubation: Carefully place the acceptor plate on top of the donor plate, creating a "sandwich". Incubate at room temperature for 5 hours with gentle shaking.
-
Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va / (A * t * (Vd + Va))) * ln(1 - Ca(t) / Ceq) Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To evaluate the metabolic stability of the PROTACs in the presence of plasma enzymes.
-
Reaction Mixture: Prepare a solution of each PROTAC at a final concentration of 1 µM in fresh human plasma.
-
Time Points: Aliquot the mixture into separate tubes for different time points (0, 15, 30, 60, 120, and 240 minutes).
-
Incubation: Incubate the tubes at 37°C.
-
Reaction Quenching: At each time point, stop the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.[7]
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent PROTAC using LC-MS/MS.
-
Data Calculation: Plot the percentage of the parent PROTAC remaining versus time. Calculate the in vitro half-life (t½) by fitting the data to a first-order decay model.[7]
Comparative Performance Data
The data presented below is representative of typical outcomes from such a comparative study, designed to illustrate the performance trade-offs associated with each linker type.
| Performance Metric | PROTAC-Rigid (Cyclopenta[c]pyrrole) | PROTAC-PEG (PEG4) | PROTAC-Alkyl (C8) |
| Degradation Potency (DC₅₀) | 15 nM | 45 nM | 120 nM |
| Max Degradation (Dₘₐₓ) | 95% | 92% | 75% |
| Permeability (Pe x 10⁻⁶ cm/s) | 2.5 | 5.8 | 3.1 |
| Aqueous Solubility (µM) | 55 | >200 | <10 |
| Plasma Half-Life (t½, min) | 180 | 150 | 95 |
Analysis and Interpretation
The results highlight the distinct performance profiles conferred by each linker architecture.
The Ternary Complex: A Structural Hypothesis
The superior potency (lower DC₅₀) of PROTAC-Rigid strongly suggests that its conformationally constrained structure reduces the entropic penalty required to form a productive ternary complex.[4][5] By pre-organizing the warhead and E3 ligand into a favorable orientation, it more efficiently facilitates the key protein-protein interactions needed for ubiquitination.
Caption: Conceptual model of PROTAC-induced ternary complex formation leading to degradation.
-
Potency and Efficacy (DC₅₀ & Dₘₐₓ): PROTAC-Rigid demonstrated the highest potency and efficacy. This is the primary advantage of a well-designed rigid linker. The flexible PROTAC-PEG was moderately potent, while the highly flexible and hydrophobic PROTAC-Alkyl was significantly less effective, likely due to a combination of poor solubility and an inability to stabilize the ternary complex.
-
Physicochemical Properties (Permeability & Solubility): Here, the trade-offs become apparent. The hydrophilic nature of the PEG linker endowed PROTAC-PEG with superior aqueous solubility and passive permeability.[6][8] This is a critical advantage for ensuring adequate cellular exposure. PROTAC-Rigid showed moderate permeability and solubility, while PROTAC-Alkyl performed poorly due to its greasy nature, which often leads to aggregation.[9]
-
Stability: The rigid, bicyclic core of PROTAC-Rigid appears to confer greater metabolic stability, resulting in a longer plasma half-life. The C8 alkyl chain in PROTAC-Alkyl was the most susceptible to metabolic breakdown, a common liability for simple hydrocarbon linkers.
Conclusion and Recommendations
The selection of a PROTAC linker is a multi-parameter optimization problem with no single "best" solution.[10] Our comparative analysis demonstrates that This compound is a highly effective rigid linker scaffold that can deliver exceptional potency, likely by facilitating efficient ternary complex formation.
-
Choose a rigid linker like the cyclopenta[c]pyrrole scaffold when:
-
The primary goal is to maximize degradation potency (achieve the lowest possible DC₅₀).
-
Initial hits with flexible linkers are weak, suggesting that ternary complex formation is a limiting factor.
-
Enhanced metabolic stability is required.
-
-
Choose a flexible PEG linker when:
-
Solubility and cell permeability are primary concerns, especially for PROTACs with hydrophobic warheads or E3 ligands.
-
A balance between good potency and favorable drug-like properties is desired.
-
-
Avoid simple alkyl linkers unless:
-
Used as a baseline for initial screening or when specific hydrophobic interactions are desired and can be confirmed structurally.
-
Ultimately, the optimal linker is context-dependent, relying on the specific target protein and E3 ligase pair.[4][11] This guide provides a clear experimental framework and foundational data to empower researchers to make more informed, rational decisions in the design of next-generation protein degraders.
References
- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications.
- A Guide to Alternative Heterobifunctional Linkers for Advanced Bioconjugation. Benchchem.
- PEG Linkers. ADC Review.
- What are PEG Linkers?. Creative Biolabs.
- PEG Linkers in Antibody-Drug Conjugates. BOC Sciences.
-
Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. Available from: [Link]
- Click Chemistry in Antibody Drug Conjugates. BOC Sciences.
- The Role of PEG Linkers in Advancing Antibody-Drug Conjugate Development: A Technical Guide. Benchchem.
-
What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. MDPI. Available from: [Link]
- Comparing the efficacy of different PROTAC linkers in targeted protein degradation. Benchchem.
-
Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. PubMed. Available from: [Link]
-
PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. Available from: [Link]
- Click Chemistry Linkers. baseclick GmbH.
- A Comparative Analysis of PROTAC Linkers: A Guide for Researchers. Benchchem.
- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
- Click Chemistry Reagents. BroadPharm.
- Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Interchim.
-
Click Chemistry Conjugations. PMC - NIH. Available from: [Link]
-
Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH. Available from: [Link]
- A Comparative Guide to Bifunctional Linkers in Modern Drug Discovery. Benchchem.
- From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
-
Impact of linker length on the activity of PROTACs. PMC - NIH. Available from: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available from: [Link]
-
Impact of linker length on the activity of PROTACs. ResearchGate. Available from: [Link]
- Linkers in PROTACs. Precise PEG.
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH. Available from: [Link]
- Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. CAS.
- Antibody + PROTAC: The Emergence of Degrader-Antibody Conjugates. Technology Networks.
- A Comparative Analysis of Linkers for Antibody-Drug Conjugates: A Guide for Researchers. Benchchem.
- Bioconjugation reagents. Lumiprobe.
- Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec DMPK.
-
Guidelines for the estimation and reporting of plasmid conjugation rates. arXiv. Available from: [Link]
- Exploration and innovation of Linker features in PROTAC design. BOC Sciences.
- General Conjugation Protocol. Barrick Lab.
-
A standardized conjugation protocol to asses antibiotic resistance transfer between lactococcal species. ResearchGate. Available from: [Link]
-
Development of a high-throughput platform to measure plasmid transfer frequency. Frontiers. Available from: [Link]
-
Bacterial Conjugation Frequencies Comparison | Protocol Preview. YouTube. Available from: [Link]
- Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery. Biosynth.
-
Strategies for successful crosslinking and bioconjugation applications. YouTube. Available from: [Link]
-
Optimization of Linker Chemistries for Antibody-Drug Conjugates. BioPharm International. Available from: [Link]
-
Linkers for Bioconjugation. TDX (Tesis Doctorals en Xarxa). Available from: [Link]
- Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook. Technology Networks.
-
This compound | PROTAC Linker. MedChemExpress (Japanese). Available from: [Link]
- trans-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole hydrochloride. MySkinRecipes (Thai).
-
This compound. MCE (Chinese). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. adcreview.com [adcreview.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of similar constrained amino acid analogues
An In-Depth Guide to Constrained Amino Acid Analogues in Modern Drug Discovery
Introduction: Engineering Precision into Peptides
In the intricate dance of molecular recognition that governs biological processes, shape is paramount. Peptides, with their inherent flexibility, can adopt a multitude of conformations, only one of which may be the "bioactive" conformation responsible for potent and selective interaction with a biological target.[1][2] This conformational promiscuity often leads to reduced binding affinity, poor metabolic stability, and diminished therapeutic efficacy. The strategic introduction of conformational constraints into amino acids offers a powerful solution to these challenges.[3] By restricting the torsional angles of the peptide backbone (φ, ψ) or the side chains (χ), we can pre-organize a peptide into its desired three-dimensional structure, thereby enhancing its drug-like properties.[4][5]
Constrained amino acid analogues are meticulously designed building blocks that replace their natural counterparts to lock a peptide into a specific, biologically relevant shape. This guide provides a comparative overview of several key classes of these analogues, detailing their synthesis, conformational effects, and impact on performance, supported by experimental frameworks for their evaluation. The rationale behind employing these tools is to reduce the entropic penalty of binding, improve resistance to enzymatic degradation, and ultimately, accelerate the development of more potent and selective peptide-based therapeutics.[2][6][7]
The Logic of Conformational Constraint
The fundamental principle of using constrained analogues is to reduce the vast conformational space available to a flexible peptide to a smaller, more defined ensemble that contains the bioactive structure. This pre-organization minimizes the energy required for the peptide to adopt its binding-competent form.
Caption: Reducing conformational freedom to enhance biological activity.
A Comparative Analysis of Key Analogue Classes
The choice of a constraining element depends on the desired structural outcome, such as stabilizing a specific secondary structure like a β-turn or an α-helix, and the synthetic tractability. Below, we compare several prominent classes of constrained amino acid analogues.
Cyclopropane-Constrained Amino Acids (ACCs)
Cyclopropane rings, the smallest carbocycles, introduce significant rigidity with minimal steric bulk. Their incorporation into an amino acid structure can be on the side chain or as part of the backbone.
-
Structural Features & Synthesis: These analogues, particularly α-aminocyclopropanecarboxylic acids (ACCs), are synthesized through various methods, including asymmetric cyclopropanation of alkenes or the olefination of cyclopropanone surrogates followed by an aza-Michael reaction.[6][8][9] The stereochemistry around the cyclopropane ring can be precisely controlled, allowing for the synthesis of all possible stereoisomers to probe the optimal side-chain orientation.[6][10][11]
-
Conformational Impact: The rigid cyclopropane scaffold severely restricts the Cα-Cβ (χ1) and backbone (φ, ψ) torsional angles.[4] This constraint is highly effective in inducing and stabilizing β-turns and helical structures within peptides.[12]
-
Performance & Applications: The incorporation of ACCs has been shown to drastically improve metabolic stability by shielding adjacent peptide bonds from proteolytic enzymes.[6] They are valuable tools in the design of peptidomimetics targeting G-protein coupled receptors (GPCRs) and as analogues of neurotransmitters like glutamic acid.[8]
Azetidine-Containing Amino Acids
Azetidines are four-membered heterocyclic rings that serve as highly effective proline surrogates, offering a different geometric constraint than the natural five-membered pyrrolidine ring.
-
Structural Features & Synthesis: Azetidine-2-carboxylic acid and its derivatives are conformationally constrained analogues of both proline and β-proline.[13] Their synthesis often starts from (N-Boc)azetidin-3-one, which can be elaborated through reactions like the Horner-Wadsworth-Emmons olefination followed by aza-Michael additions.[13][14]
-
Conformational Impact: The strained four-membered ring imparts a unique and severe constraint on the peptide backbone, influencing the local conformation more rigidly than proline.
-
Performance & Applications: Azetidine analogues have been successfully used in medicinal chemistry to enhance potency and modulate physicochemical properties.[13] A notable example is their incorporation into small molecule inhibitors of the STAT3 signaling pathway, where they led to sub-micromolar potency and provided a scaffold for further optimization to improve cell permeability.[15][16]
Bicyclo[1.1.1]pentane (BCP)-Based Amino Acids
BCPs are highly rigid, cage-like structures that have emerged as exceptional bioisosteres for para-substituted benzene rings and internal alkynes.
-
Structural Features & Synthesis: BCPs provide a linear, rigid scaffold that holds substituents at the bridgehead positions (C1 and C3) with a fixed distance and geometry. Large-scale synthesis is now feasible, often starting from the photochemical reaction of propellane.[17][18] This allows for the production of various building blocks, including di-acids, di-amines, and amino acids.[17][19]
-
Conformational Impact: The BCP core acts as a non-aromatic, three-dimensional spacer that mimics the spatial arrangement of a 1,4-disubstituted phenyl ring but with a significantly different electronic and physicochemical profile.[20][21]
-
Performance & Applications: Replacing a phenyl ring with a BCP moiety has been shown to improve aqueous solubility, increase metabolic stability, and enhance biological activity.[17] A landmark example is the BCP analogue of a γ-secretase inhibitor, which demonstrated superior potency and a better pharmacokinetic profile compared to its aromatic parent compound.[17][18]
Lactam-Bridged and Backbone-Cyclized Analogues
Instead of constraining a single amino acid, it is often advantageous to cyclize a portion of the peptide backbone itself to enforce a specific secondary structure.
-
Structural Features & Synthesis: These constraints are typically formed by creating a covalent bond between the side chain of one residue and the backbone, or between two side chains. Freidinger lactams, for instance, are γ-lactam-bridged dipeptides that effectively mimic β-turns.[22] The synthesis of such structures, including more complex ones like tetrahydropyridazinedione (Tpd) peptidomimetics, can be achieved efficiently using solid-phase peptide synthesis (SPPS) protocols.[23][24][25]
-
Conformational Impact: The primary goal of backbone cyclization is to stabilize secondary structures, most commonly β-turns, which are critical for receptor recognition in many bioactive peptides.[22][26]
-
Performance & Applications: Lactam-constrained peptides have shown improved agonist activity in analogues of hormones like the luteinizing hormone-releasing hormone.[22] These building blocks are crucial for designing peptidomimetics with enhanced stability and pre-defined, bioactive conformations.[22][25]
Comparative Performance Summary
| Analogue Class | Type of Constraint | Key Torsional Angles Affected | Commonly Induced Structure | Impact on Metabolic Stability | Impact on Cell Permeability | Notable Applications |
| Cyclopropane (ACC) | Side-chain / Backbone | φ, ψ, χ1 | β-Turn, Helix | High | Variable | GPCR ligands, Neurotransmitter analogues[6][8] |
| Azetidine | Backbone | φ, ψ | Rigid Turn / Kink | Moderate to High | Can be optimized | Proline mimetics, STAT3 inhibitors[13][15][16] |
| Bicyclo[1.1.1]pentane | Side-chain (as spacer) | Fixed Geometry | Linear, Rigid Spacer | High | Generally Improved | Phenyl ring bioisostere, γ-Secretase inhibitors[17][18] |
| Lactam-Bridged | Backbone | φ, ψ | β-Turn (Type II) | High | Variable | LHRH analogues, General peptidomimetics[22][25] |
Experimental Protocols & Workflows
A successful drug discovery campaign using constrained analogues requires robust methodologies for their synthesis, incorporation into peptides, and subsequent evaluation.
Overall Experimental Workflow
The process follows a logical progression from chemical synthesis to biological characterization. Each step provides critical data to inform the design of the next generation of analogues.
Caption: Workflow for the development and evaluation of peptides containing constrained analogues.
Protocol 1: Diastereoselective Synthesis of a Cyclopropane Amino Acid Derivative
This protocol is adapted from methodologies for one-pot cyclopropanation using in-situ generated diazo compounds.[9] The rationale is to provide a high-yielding and stereoselective route to valuable building blocks.
-
Preparation of Tosylhydrazone Salt:
-
To a solution of the desired aryl aldehyde (1.0 eq) in methanol, add tosylhydrazide (1.05 eq).
-
Stir the mixture at room temperature for 4-6 hours until precipitation of the tosylhydrazone is complete.
-
Filter the solid, wash with cold methanol, and dry under vacuum.
-
Suspend the tosylhydrazone in anhydrous THF and add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours. The resulting salt is used directly.
-
Causality: The tosylhydrazone is a stable precursor to the reactive diazo compound. Conversion to the sodium salt facilitates its decomposition to the diazo species upon heating.
-
-
In-Situ Cyclopropanation:
-
In a separate flask, dissolve the dehydroamino acid derivative (e.g., N-acetyl-dehydroalanine methyl ester) (1.2 eq) in anhydrous toluene.
-
Add the suspension of the tosylhydrazone salt (1.0 eq) to the dehydroamino acid solution.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC. The reaction typically completes within 2-4 hours. The thermal decomposition of the salt generates the diazo compound, which undergoes a 1,3-dipolar cycloaddition followed by nitrogen extrusion.[9]
-
Causality: Performing the reaction in one pot avoids the isolation of the potentially hazardous diazo compound. The choice of solvent and temperature is critical for controlling the rate of diazo formation and the subsequent cyclopropanation.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired cyclopropane amino acid derivative. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Incorporation into a Peptide via Fmoc-SPPS
This protocol describes the manual incorporation of a custom-synthesized, Fmoc-protected constrained analogue into a peptide sequence.[27][28][29]
-
Resin Preparation:
-
Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
-
Coupling of the Constrained Amino Acid:
-
Dissolve the Fmoc-protected constrained amino acid (3.0 eq) in DMF.
-
Add a coupling agent, such as HATU (2.9 eq), and a base, such as diisopropylethylamine (DIEA) (6.0 eq). Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake at room temperature for 2-4 hours.
-
Causality: Sterically hindered constrained analogues often require longer coupling times and a potent coupling agent like HATU to drive the reaction to completion.[27] A longer pre-activation step ensures the formation of the reactive ester.
-
-
Monitoring and Chain Elongation:
-
Perform a Kaiser test to check for complete coupling (a negative result indicates no free primary amines). If the test is positive, repeat the coupling.
-
After successful coupling, wash the resin and proceed with the deprotection and coupling of the next amino acid in the sequence as per standard Fmoc-SPPS protocols.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify by reverse-phase HPLC.
-
Protocol 3: Evaluation of Metabolic Stability (Proteolytic Assay)
This assay compares the stability of a peptide containing a constrained analogue to its wild-type counterpart in the presence of a protease.[30][31]
-
Sample Preparation:
-
Prepare stock solutions (1 mg/mL) of both the constrained peptide and the control (natural) peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of the protease (e.g., trypsin, 0.1 mg/mL) in the same buffer.
-
-
Digestion Reaction:
-
In separate microcentrifuge tubes, mix 50 µL of the peptide solution with 5 µL of the protease solution (final enzyme:substrate ratio of 1:20 w/w).
-
Incubate the reactions at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot and immediately quench the reaction by adding it to 20 µL of 10% formic acid.
-
Causality: The acidic quench denatures the protease, instantly stopping the digestion and preserving the peptide fragments at that specific time point.
-
-
Analysis by LC-MS:
-
Analyze the quenched samples by LC-MS.
-
Monitor the disappearance of the parent peptide peak over time.
-
Calculate the percentage of the parent peptide remaining at each time point relative to T=0.
-
Plot the percentage of intact peptide versus time to determine the half-life (t½) of each peptide. A significantly longer half-life for the constrained analogue indicates improved metabolic stability.
-
Protocol 4: Assessment of Cell Permeability (Caco-2 Assay)
This assay models the intestinal barrier to assess the passive diffusion and active transport of a peptide.[32][33][34]
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days until they form a differentiated, confluent monolayer with tight junctions.
-
Causality: This extended culture period is essential for the cells to polarize and express the transporters and tight junction proteins characteristic of the intestinal epithelium.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) across the monolayer. TEER values above 250 Ω·cm² typically indicate good monolayer integrity.
-
Optionally, perform a Lucifer Yellow leakage test; low passage of this fluorescent marker confirms tight junction integrity.
-
-
Bidirectional Transport Experiment:
-
Apical to Basolateral (A→B): Wash the monolayers with warm transport buffer (e.g., HBSS). Add the test peptide solution (e.g., 10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A): In parallel, add the test peptide to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37 °C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from the receiver chambers.
-
-
Quantification and Analysis:
-
Quantify the concentration of the peptide in the receiver samples using a highly sensitive LC-MS/MS method.[32]
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
-
The efflux ratio (Papp(B→A) / Papp(A→B)) can indicate if the peptide is a substrate for efflux transporters like P-glycoprotein.
-
Conclusion and Future Outlook
The use of constrained amino acid analogues has transitioned from a niche academic pursuit to a cornerstone of modern peptidomimetic and drug design. By providing unparalleled control over molecular conformation, these building blocks enable the creation of therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The diverse chemistries available—from small, rigid cyclopropanes and azetidines to versatile BCP bioisosteres and backbone-cyclizing lactams—offer a rich toolbox for medicinal chemists.
As our understanding of disease pathways becomes more nuanced, the demand for highly specific molecular probes and therapeutics will only grow. Future innovations will likely focus on developing novel constraining motifs with even greater synthetic accessibility, combining different types of constraints within a single molecule, and integrating computational modeling to more accurately predict the conformational impact of a given analogue. The continued exploration of this chemical space is poised to unlock new therapeutic modalities and deliver next-generation drugs for challenging biological targets.
References
A comprehensive, numbered list of all cited sources with full titles and clickable URLs will be generated here.
Sources
- 1. pnas.org [pnas.org]
- 2. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. luxembourg-bio.com [luxembourg-bio.com]
- 28. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 29. biotage.com [biotage.com]
- 30. Extraordinary metabolic stability of peptides containing α-aminoxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 32. resolian.com [resolian.com]
- 33. pubs.rsc.org [pubs.rsc.org]
- 34. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
For researchers and professionals in drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole (CAS Number: 863600-81-1), a key building block in contemporary pharmaceutical research. Adherence to these procedures is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.
Understanding the Compound: Hazard Profile and Safety Summary
Before initiating any disposal protocol, it is crucial to understand the inherent hazards of this compound. This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning".[1][2] These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times. The Boc (tert-butoxycarbonyl) protecting group is notably sensitive to acidic conditions, a chemical property that informs handling and waste segregation practices to prevent unintentional deprotection and reaction.[3][4][5]
| Property | Value | Source |
| CAS Number | 863600-81-1 | [1][2][6] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [6] |
| GHS Hazard Codes | H315, H319, H335 | [1][2] |
| Signal Word | Warning | [1][2] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol: A Step-by-Step Approach
This protocol provides a comprehensive, sequential guide for the safe handling and disposal of waste containing this compound.
Part 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, all personnel must be equipped with the following PPE to mitigate the risks of skin, eye, and respiratory irritation[1]:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.
Part 2: Waste Segregation and Containment
Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal. Never mix incompatible waste streams.[7]
-
Solid Waste:
-
Collect all solid waste, including residual powder and contaminated items (e.g., weighing paper, pipette tips, gloves), in a dedicated hazardous waste container for solid chemicals.
-
This container should be made of a compatible material, be in good condition, and have a secure lid.[7]
-
-
Liquid Waste:
-
If the compound is in a solution, collect the liquid waste in a separate, dedicated hazardous waste container for liquid chemical waste.
-
Ensure the container is compatible with the solvent used.
-
Crucially, never dispose of solutions containing this chemical down the drain. [8]
-
-
Empty Containers:
-
Containers that held this compound should be treated as hazardous waste.
-
If regulations permit, containers may be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous liquid waste. Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and drying, deface or remove the original label before disposal or recycling as non-hazardous glass or plastic, in accordance with institutional policies.
-
Part 3: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[7]
-
Include the full chemical name: "this compound."
-
For liquid waste, also list the solvent(s) and the approximate concentration of the compound.
-
Keep a log of when waste is added to the container.
-
-
Storage:
-
Keep waste containers tightly closed except when adding waste.[7]
-
Store the sealed containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.
-
Ensure the SAA is away from incompatible materials. For instance, given the acid-lability of the Boc group, store this waste away from strong acids.
-
Part 4: Final Disposal
The final disposal of this compound must be conducted through official, approved channels.
-
Professional Disposal Service:
-
The disposal of this chemical waste must be handled by your institution's licensed hazardous waste management provider.[1] This is not a material that can be neutralized or disposed of through standard laboratory procedures.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
-
Documentation:
-
Complete all necessary paperwork for the waste pickup, ensuring that the contents of the container are accurately described.
-
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
-
This compound, min 97%, 250 mg. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Material Safety Data Sheet - Pyrrolidine. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Safety Data Sheet. (2024, November 4). DC Fine Chemicals. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. This compound | 863600-81-1 [sigmaaldrich.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Double BOC protection selective removal method [en.highfine.com]
- 6. calpaclab.com [calpaclab.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
A Senior Application Scientist's Guide to Safely Handling cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
As researchers and drug development professionals, our work with novel chemical entities like cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole is foundational to discovery. This compound, a key building block in areas such as protein degradation, demands not only scientific ingenuity but also an unwavering commitment to safety. This guide provides essential, actionable information for handling this reagent, grounded in the established principles of laboratory safety. Our goal is to empower you to manage the associated risks effectively, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment
Understanding the intrinsic properties of a chemical is the first step in safe handling. This compound (CAS 863600-81-1) is classified with specific hazards that must be respected.[1] The primary risks are associated with direct contact and inhalation.
A summary of the hazard classifications according to the Globally Harmonized System (GHS) is provided below.
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 (Harmful) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 (Harmful) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Harmful) |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | GHS07 (Harmful) |
Source: Adapted from Sigma-Aldrich Safety Information.
The key routes of exposure are ingestion, skin contact, eye contact, and inhalation. The Boc (tert-butyloxycarbonyl) protecting group is generally stable but can be cleaved under acidic conditions, potentially altering reactivity and hazards.[2][3] Therefore, accidental contact with acids should be avoided during handling and storage.
A Proactive Safety Framework: The Hierarchy of Controls
Effective laboratory safety is not merely about wearing personal protective equipment. It is a systematic approach that prioritizes the most effective and reliable risk mitigation strategies. This is known as the Hierarchy of Controls, which should be applied before any handling operations begin.[4][5][6] PPE, while essential, is considered the last line of defense.[7]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination & Substitution : In a research context, eliminating or substituting a core building block like this one is often not feasible. However, this should always be the first consideration in any process design.
-
Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard.[4][8] For this compound, the primary engineering control is a certified chemical fume hood . All operations that may generate vapors or aerosols, including opening the container, weighing, and transferring, must be conducted within a fume hood to mitigate the risk of respiratory irritation (H335).[4]
-
Administrative Controls : These are procedural measures that modify how work is done.[5][7]
-
Standard Operating Procedures (SOPs) : Develop and strictly follow a detailed SOP for handling this compound.
-
Designated Areas : Clearly mark areas where this chemical is stored and handled.
-
Training : Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOP and this guide.
-
Hygiene Practices : Always wash hands thoroughly after handling, and before leaving the laboratory.[9] Do not eat, drink, or smoke in areas where chemicals are handled.[9]
-
Personal Protective Equipment (PPE): Your Final Safeguard
When engineering and administrative controls cannot eliminate all risk, PPE is required.[10] The selection of PPE must be directly correlated to the hazards identified in Section 1.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye & Face Protection | Chemical Splash Goggles | Mandatory. Protects against splashes that can cause serious eye irritation (H319). Standard safety glasses are insufficient.[11][12] |
| Face Shield (in addition to goggles) | Recommended when handling larger quantities (>5g) or when there is a significant splash risk. Provides a broader barrier of protection.[13] | |
| Skin & Body Protection | Chemical-Resistant Lab Coat | Wear a fully buttoned lab coat to protect skin and personal clothing from incidental contact and minor splashes. |
| Nitrile Gloves | Acts as the primary barrier against skin contact to prevent irritation (H315). Always inspect gloves for tears or holes before use. For prolonged work, consider double-gloving. Change gloves immediately if contamination is suspected. | |
| Respiratory Protection | Not typically required with proper fume hood use. | If work must be performed outside of a fume hood (not recommended) or if there is a potential for significant aerosolization, a NIOSH-approved respirator with organic vapor cartridges may be necessary. A formal respiratory protection program would then be required.[11][12] |
Safe Handling and Operational Procedures
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring reproducible results.
Step 1: Preparation and Pre-Handling Check
-
Verify Controls : Confirm that the chemical fume hood is on and functioning correctly.
-
Assemble Materials : Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood.
-
Don PPE : Put on all required PPE as specified in the table above before handling the chemical container.
Step 2: Weighing and Dispensing (Inside Fume Hood)
-
Equilibrate Container : Before opening, allow the refrigerated container to warm to ambient temperature to prevent condensation of atmospheric moisture.
-
Open and Transfer : Carefully open the container inside the fume hood. Use a clean spatula or pipette to transfer the required amount of the liquid to a tared container.
-
Seal Promptly : Securely close the primary container immediately after dispensing to minimize vapor release.
-
Clean Equipment : Clean any reusable equipment (like spatulas) within the fume hood.
Step 3: Post-Handling and Storage
-
Return to Storage : Return the sealed container to its designated storage location (4°C, protected from light).
-
Decontaminate Work Area : Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.
-
Doff PPE : Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.
-
Hand Washing : Wash hands thoroughly with soap and water.
Spill and Disposal Management
Spill Response
-
Minor Spill (inside fume hood) : Absorb the spill with a chemical absorbent pad or vermiculite. Place the contaminated material in a sealed, labeled hazardous waste container. Clean the area with a suitable solvent.
-
Major Spill : Evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department.
Waste Disposal
-
Chemical Waste : All excess this compound and solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh boats, absorbent pads, and pipette tips, must be disposed of in a solid hazardous waste container.
-
Regulatory Compliance : Never dispose of chemical waste down the drain. All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.
References
-
Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions . (2025). Lab Manager. [Link]
-
Hierarchy of Controls | Research Safety . University of Kentucky. [Link]
-
Hierarchy of Control in Laboratory Operations . Skillmaker. [Link]
-
From Hazard to Mitigation: Applying the Hierarchy of Controls in Laboratory Risk Assessment . (2025). CrelioHealth For Diagnostics. [Link]
-
The 5 Levels of the Hierarchy of Controls Explained . (2022). Safety International, LLC. [Link]
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
-
Safety Guidelines for Handling Chemicals . HPE Support. [Link]
-
This compound, min 97%, 250 mg . CP Lab Safety. [Link]
-
How to Choose PPE for Chemical Work . (2025). Allan Chemical Corporation. [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals . (2024). Servier. [Link]
-
Personal Protective Equipment for Chemical Handling . (2016). Real Safety. [Link]
-
Safety Data Sheet - Pyrrole . DC Fine Chemicals. [Link]
-
tert-Butyl Carbamate (BOC) Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
BOC deprotection . (2023). Hebei Boze Chemical Co.,Ltd. [Link]
-
This compound - CAS:863600-81-1 . Sunway Pharm Ltd. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
Removal of Boc protecting group as workup? . (2014). Reddit. [Link]
-
N-Boc-Hexahydro-5-Oxocyclopenta[C]Pyrrole 148404-28-8 . Shanghai Finechem Biotechnology Co., Ltd. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]
- 5. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
- 6. blog.creliohealth.com [blog.creliohealth.com]
- 7. safety-international.com [safety-international.com]
- 8. skillmaker.education [skillmaker.education]
- 9. support.hpe.com [support.hpe.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. falseguridad.com [falseguridad.com]
- 12. realsafety.org [realsafety.org]
- 13. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
